molecular formula C20H33ClFNOSi B6314302 p-F-HHSiD hydrochloride

p-F-HHSiD hydrochloride

Cat. No.: B6314302
M. Wt: 386.0 g/mol
InChI Key: JMTYYLMGSBSPPK-UHFFFAOYSA-N
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Description

P-F-HHSiD hydrochloride is a useful research compound. Its molecular formula is C20H33ClFNOSi and its molecular weight is 386.0 g/mol. The purity is usually 95%.
The exact mass of the compound p-Fluorohexahydrosiladifenidol hydrochloride is 385.2003971 g/mol and the complexity rating of the compound is 363. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

cyclohexyl-(4-fluorophenyl)-hydroxy-(3-piperidin-1-ylpropyl)silane;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32FNOSi.ClH/c21-18-10-12-20(13-11-18)24(23,19-8-3-1-4-9-19)17-7-16-22-14-5-2-6-15-22;/h10-13,19,23H,1-9,14-17H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMTYYLMGSBSPPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)[Si](CCCN2CCCCC2)(C3=CC=C(C=C3)F)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H33ClFNOSi
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

p-F-HHSiD Hydrochloride: An In-depth Technical Guide on its Mechanism of Action as a Selective M3 Muscarinic Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of p-F-HHSiD (para-Fluoro-hexahydrosila-difenidol) hydrochloride, a potent and selective antagonist of the M3 muscarinic acetylcholine (B1216132) receptor (mAChR). This document details its interaction with muscarinic receptor subtypes, the downstream signaling pathways it modulates, and the experimental protocols used to characterize its activity.

Core Mechanism of Action: Selective M3 Receptor Blockade

p-F-HHSiD hydrochloride functions as a competitive antagonist at muscarinic acetylcholine receptors, exhibiting a notable selectivity for the M3 subtype over other muscarinic receptor subtypes, particularly the M2 receptor.[1][2] This selectivity has been quantified through extensive in vitro pharmacological studies, which are summarized in the data section below. By binding to the M3 receptor, p-F-HHSiD prevents the endogenous ligand, acetylcholine (ACh), from binding and initiating downstream signaling cascades.

The M3 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq family of G-proteins.[3][4][5] Antagonism by this compound effectively inhibits this signaling pathway at its origin.

M3 Muscarinic Receptor Signaling Pathway

The binding of an agonist, such as acetylcholine, to the M3 muscarinic receptor triggers a conformational change, leading to the activation of the associated Gq protein. The activated α-subunit of Gq (Gαq) stimulates the membrane-bound enzyme phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂), a membrane phospholipid, into two key second messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[5]

IP₃ diffuses through the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum, causing the release of stored intracellular calcium (Ca²⁺). The elevated cytosolic Ca²⁺, in conjunction with DAG, activates Protein Kinase C (PKC). This signaling cascade ultimately leads to a variety of cellular responses, including smooth muscle contraction, glandular secretion, and modulation of neuronal excitability. This compound, by blocking the initial receptor activation, prevents the entirety of this downstream signaling.

M3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol p-F-HHSiD p-F-HHSiD Hydrochloride M3R M3 Muscarinic Receptor p-F-HHSiD->M3R Blocks Gq Gq Protein M3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release->PKC Activates Cellular_Response Cellular Response (e.g., Smooth Muscle Contraction) PKC->Cellular_Response Leads to

Caption: M3 Muscarinic Receptor Signaling Pathway and the Antagonistic Action of this compound.

Quantitative Data: Receptor Selectivity Profile

The antagonist affinity of this compound is commonly expressed as a pA₂ value. The pA₂ is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. A higher pA₂ value indicates a higher antagonist potency.

Receptor SubtypeTissue/PreparationAgonistpA₂ ValueSelectivity (M3 vs. M2)Reference
M3 Guinea-pig ileumCarbachol8.0100-fold[2]
M3 Guinea-pig oesophageal muscularis mucosaeCarbachol8.2163-fold[1]
M3 Guinea-pig tracheaAcetylcholine, Carbachol, (+)-cis-dioxolane, or OXA-227.0 - 7.1410-fold[2]
M3 (Endothelial) Rat aortic ringsCarbachol7.6 - 7.9N/A[1]
M2 Guinea-pig atriaCarbachol6.0N/A[1]
M1 Canine femoral and saphenous veinsMcN-A-343IntermediateN/A[1]

N/A: Not Applicable or data not provided in the source.

Experimental Protocols

The characterization of this compound's mechanism of action relies on established pharmacological assays. Below are detailed methodologies for key experiments.

Isolated Organ Bath for Functional Antagonism Studies

This protocol describes the determination of pA₂ values through functional assays measuring smooth muscle contraction.

1. Tissue Preparation:

  • Tissues such as guinea-pig ileum or trachea are dissected and mounted in an isolated organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O₂ / 5% CO₂.

  • The tissue is connected to an isometric force transducer to record changes in muscle tension.

2. Equilibration:

  • The tissue is allowed to equilibrate under a resting tension for a specified period (e.g., 60 minutes), with regular washing.

3. Agonist Concentration-Response Curve (Control):

  • A cumulative concentration-response curve is generated for a muscarinic agonist (e.g., carbachol). The agonist is added to the organ bath in increasing concentrations, and the resulting muscle contraction is recorded until a maximal response is achieved.

4. Antagonist Incubation:

  • The tissue is washed to remove the agonist and allowed to return to baseline.

  • A known concentration of this compound is added to the bath and incubated for a predetermined equilibrium period (e.g., 60-180 minutes).[2]

5. Agonist Concentration-Response Curve (in the presence of Antagonist):

  • In the continued presence of this compound, a second cumulative concentration-response curve for the same agonist is generated.

6. Data Analysis (Schild Plot):

  • The dose ratio is calculated for each concentration of the antagonist. The dose ratio is the ratio of the agonist concentration required to produce a given response in the presence and absence of the antagonist.

  • A Schild plot is constructed by plotting the log (dose ratio - 1) against the negative log of the molar concentration of the antagonist.

  • For a competitive antagonist, this plot should be linear with a slope of 1. The pA₂ value is determined from the x-intercept of the regression line.

Experimental_Workflow cluster_setup Experimental Setup cluster_data_collection Data Collection cluster_analysis Data Analysis Tissue_Prep 1. Tissue Preparation (e.g., Guinea-pig Ileum) Organ_Bath 2. Mount in Isolated Organ Bath Tissue_Prep->Organ_Bath Equilibration 3. Equilibration Organ_Bath->Equilibration Control_CRC 4. Generate Control Agonist Concentration-Response Curve (CRC) Equilibration->Control_CRC Antagonist_Inc 5. Incubate with This compound Control_CRC->Antagonist_Inc Antagonist_CRC 6. Generate Agonist CRC in presence of Antagonist Antagonist_Inc->Antagonist_CRC Dose_Ratio 7. Calculate Dose Ratio Antagonist_CRC->Dose_Ratio Schild_Plot 8. Construct Schild Plot Dose_Ratio->Schild_Plot pA2_Value 9. Determine pA₂ Value Schild_Plot->pA2_Value

Caption: Workflow for Determining the pA₂ Value of this compound.
Radioligand Binding Assays

To directly assess the affinity of this compound for different muscarinic receptor subtypes, competitive radioligand binding assays are employed.

1. Membrane Preparation:

  • Cell membranes are prepared from cell lines stably expressing a single subtype of human muscarinic receptor (e.g., CHO-K1 cells expressing M1, M2, M3, etc.) or from tissues known to be rich in specific receptor subtypes.

2. Assay Setup:

  • In a multi-well plate, the prepared membranes are incubated with a specific concentration of a radiolabeled muscarinic antagonist (e.g., [³H]-N-methylscopolamine) and varying concentrations of unlabeled this compound.

3. Incubation and Separation:

  • The mixture is incubated to allow binding to reach equilibrium.

  • The bound and free radioligand are then separated, typically by rapid filtration through glass fiber filters.

4. Quantification:

  • The amount of radioactivity trapped on the filters, representing the bound radioligand, is quantified using a scintillation counter.

5. Data Analysis:

  • The data are used to generate a competition curve, plotting the percentage of specific binding of the radioligand against the concentration of this compound.

  • The IC₅₀ value (the concentration of p-F-HHSiD that inhibits 50% of the specific binding of the radioligand) is determined from this curve.

  • The Ki (inhibition constant), which represents the affinity of p-F-HHSiD for the receptor, is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.

Conclusion

This compound is a valuable pharmacological tool for the study of muscarinic receptor function. Its mechanism of action is characterized by a potent and selective competitive antagonism at M3 muscarinic receptors. This selectivity prevents the Gq/PLC-mediated signaling cascade, thereby inhibiting downstream cellular responses such as smooth muscle contraction. The quantitative characterization of its affinity and potency through functional organ bath studies and radioligand binding assays provides a solid foundation for its use in research and drug development.

References

p-F-HHSiD Hydrochloride: A Technical Guide to its M3 Muscarinic Receptor Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the M3 muscarinic receptor selectivity of p-F-HHSiD (para-fluoro-hexahydro-sila-difenidol) hydrochloride. This document compiles available data on its binding affinity and functional activity at muscarinic acetylcholine (B1216132) receptor subtypes, details relevant experimental methodologies, and illustrates key signaling pathways and experimental workflows.

Introduction

p-F-HHSiD hydrochloride is a selective antagonist of muscarinic acetylcholine receptors, with a notable preference for the M3 subtype. This selectivity makes it a valuable pharmacological tool for the characterization of muscarinic receptor function and a potential lead compound in drug discovery programs targeting M3 receptors. This guide summarizes the key quantitative data, experimental protocols, and signaling pathways relevant to understanding the M3 receptor selectivity of p-F-HHSiD.

Chemical Properties

PropertyValue
Chemical Name Cyclohexyl-(4-fluorophenyl)-(3-N-piperidinopropyl)silanol hydrochloride
Synonyms p-Fluoro-hexahydro-sila-difenidol hydrochloride
Molecular Formula C₂₀H₃₂FNOSi · HCl
Molecular Weight 386.02 g/mol
CAS Number 116679-83-5

Data Presentation: Muscarinic Receptor Affinity of p-F-HHSiD

The selectivity of this compound for the M3 muscarinic receptor has been primarily characterized through functional assays, yielding pA2 values. The pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. A higher pA2 value indicates a higher affinity of the antagonist for the receptor.

Table 1: Functional Antagonism (pA2 values) of p-F-HHSiD at Muscarinic Receptor Subtypes

Receptor SubtypeTissue/PreparationAgonist UsedpA2 ValueSelectivity Ratio (vs. M2)Reference
M1 Rabbit Vas DeferensAcetylcholine6.684.7[1]
M2 Guinea-Pig AtriaAcetylcholine6.011[1]
M3 Guinea-Pig IleumAcetylcholine7.8468[1]
M3 Guinea-Pig TracheaAcetylcholine, Carbachol, (+)-cis-dioxolane, OXA-226.85 - 7.14~10[2]
M3 Guinea-Pig Ileum-8.0-[2]
M3 Rabbit Ear Artery (endothelium-dependent relaxation)-7.5-[3]
M3 Bovine Coronary Artery (endothelium-independent contraction)-7.9-[3]

Experimental Protocols

Radioligand Binding Assay (General Protocol)

While specific protocols for p-F-HHSiD are not detailed in the available literature, a general methodology for determining the binding affinity of a ligand to muscarinic receptors expressed in a cell line like CHO (Chinese Hamster Ovary) cells is as follows:

  • Membrane Preparation:

    • CHO cells stably expressing the human muscarinic receptor subtype of interest (M1, M2, M3, M4, or M5) are harvested.

    • The cells are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the cell membranes.

    • The membrane pellet is washed and resuspended in the assay buffer.

  • Binding Assay:

    • The cell membranes are incubated with a fixed concentration of a suitable radioligand (e.g., [³H]-N-methylscopolamine, a non-selective muscarinic antagonist) and varying concentrations of the unlabeled competitor ligand (p-F-HHSiD).

    • Incubation is carried out at a specific temperature (e.g., 25°C) for a duration sufficient to reach equilibrium.

    • Non-specific binding is determined in the presence of a high concentration of a non-selective muscarinic antagonist (e.g., atropine).

  • Separation and Counting:

    • The reaction is terminated by rapid filtration through glass fiber filters to separate the bound from free radioligand.

    • The filters are washed with ice-cold buffer to remove any unbound radioligand.

    • The radioactivity trapped on the filters is quantified using liquid scintillation counting.

  • Data Analysis:

    • The data are analyzed using non-linear regression to determine the IC50 value (the concentration of p-F-HHSiD that inhibits 50% of the specific binding of the radioligand).

    • The Ki (inhibition constant) is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Antagonism Assay (Schild Analysis)

The pA2 values presented in Table 1 were likely determined using a Schild analysis in an isolated organ bath setup. A general protocol is described below:

  • Tissue Preparation:

    • A specific tissue enriched with the muscarinic receptor subtype of interest is isolated (e.g., guinea-pig ileum for M3, guinea-pig atria for M2).

    • The tissue is mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O₂ / 5% CO₂.

    • The tissue is connected to an isometric force transducer to record contractile or relaxation responses.

  • Concentration-Response Curves:

    • A cumulative concentration-response curve to a suitable agonist (e.g., acetylcholine or carbachol) is established to determine the baseline response.

    • The tissue is then washed and allowed to return to its resting state.

  • Antagonist Incubation:

    • The tissue is incubated with a fixed concentration of the antagonist (p-F-HHSiD) for a predetermined equilibration period.

  • Shifted Concentration-Response Curve:

    • In the continued presence of the antagonist, a second cumulative concentration-response curve to the same agonist is generated. This will be shifted to the right compared to the initial curve.

  • Schild Plot Construction:

    • Steps 3 and 4 are repeated with several different concentrations of the antagonist.

    • The dose ratio (the ratio of the agonist concentration required to produce a given response in the presence and absence of the antagonist) is calculated for each antagonist concentration.

    • A Schild plot is constructed by plotting the log (dose ratio - 1) against the negative log of the molar concentration of the antagonist.

  • pA2 Determination:

    • The pA2 value is the intercept of the Schild regression line with the x-axis. A slope of the regression line that is not significantly different from unity is indicative of competitive antagonism.

Mandatory Visualizations

Signaling Pathways

The M3 muscarinic receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 pathway.

M3_Signaling_Pathway ACh Acetylcholine M3R M3 Receptor ACh->M3R Binds to Gq11 Gq/11 M3R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Induces Cellular_Response Cellular Response (e.g., Smooth Muscle Contraction) Ca2_release->Cellular_Response PKC->Cellular_Response

Caption: M3 Muscarinic Receptor Signaling Pathway.

Experimental Workflows

The following diagram illustrates a typical workflow for determining the binding affinity of a compound using a radioligand binding assay.

Radioligand_Binding_Workflow start Start prep_membranes Prepare Cell Membranes Expressing Receptor start->prep_membranes incubation Incubate Membranes with: - Radioligand - Competitor (p-F-HHSiD) prep_membranes->incubation separation Separate Bound and Free Radioligand (Filtration) incubation->separation counting Quantify Bound Radioactivity separation->counting analysis Data Analysis: - IC50 Determination - Ki Calculation counting->analysis end End analysis->end

References

An In-depth Technical Guide to p-F-HHSiD Hydrochloride: A Selective M3 Muscarinic Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical structure, properties, and pharmacological profile of p-F-HHSiD hydrochloride. It is intended for researchers, scientists, and professionals in drug development interested in the nuanced activity of muscarinic receptor antagonists. This document details the compound's antagonist potency at various receptor subtypes, outlines the experimental protocols for its characterization, and visualizes its mechanism of action and experimental workflows.

Chemical Structure and Properties

This compound, with the chemical name Cyclohexyl-(4-fluorophenyl)-(3-N-piperidinopropyl)silanol hydrochloride, is a synthetic organic compound and a para-fluorinated analog of hexahydrosiladifenidol (B1204613) (HHSiD). Its structure incorporates a central silicon atom, conferring unique properties compared to its carbon-based counterparts.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 175615-76-6[1]
Molecular Formula C₂₀H₃₂FNOSi · HCl[2]
Molecular Weight 386.02 g/mol [2]
Appearance White to beige powder[2]
Solubility H₂O: 1.5 mg/mL (slightly soluble)[2]
45% (w/v) aq 2-hydroxypropyl-β-cyclodextrin: >14 mg/mL[2]
Ethanol: Soluble[2]
Purity ≥98% (HPLC)[2]

Mechanism of Action: Selective M3 Muscarinic Antagonism

This compound is recognized as a potent and selective antagonist of the M3 muscarinic acetylcholine (B1216132) receptor (mAChR).[3][4] Muscarinic receptors are G-protein coupled receptors (GPCRs) that mediate the effects of the neurotransmitter acetylcholine in the central and peripheral nervous systems. The M3 subtype, primarily coupled to the Gq G-protein, is crucial in mediating smooth muscle contraction, glandular secretion, and endothelium-dependent vasodilation.

Upon activation by an agonist, the M3 receptor initiates a signaling cascade through the Gq protein, activating phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ induces the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This cascade ultimately leads to various cellular responses, such as smooth muscle contraction. This compound competitively binds to the M3 receptor, preventing acetylcholine from binding and thereby inhibiting this signaling pathway.

M3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ACh Acetylcholine (Agonist) M3R M3 Receptor ACh->M3R Binds & Activates pFHHSiD p-F-HHSiD (Antagonist) pFHHSiD->M3R Binds & Blocks Gq Gq Protein M3R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 Stimulates PKC PKC Activation DAG->PKC Activates Response Cellular Response (e.g., Contraction) Ca2->Response PKC->Response

Caption: M3 muscarinic receptor signaling pathway and the inhibitory action of p-F-HHSiD.

Pharmacological Data

The antagonist affinity of this compound is typically quantified by its pA₂ value, which is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the agonist's concentration-response curve. A higher pA₂ value indicates greater antagonist potency. The selectivity of p-F-HHSiD for the M3 receptor over M1 and M2 subtypes has been demonstrated in various in vitro preparations.[3] However, it is noteworthy that the M3 selectivity can be tissue-dependent.[4]

Table 2: Antagonist Potency (pA₂) of this compound at Muscarinic Receptors

Receptor SubtypeTissue/Cell LineAgonistpA₂ ValueSelectivity (M3 vs. M2)Reference
M1 Canine Saphenous Vein-7.1-[3]
M1 SH-SY5Y Cells (PI Hydrolysis)-7.9-[3]
M2 Guinea-pig Atria-6.0-[3]
M3 Guinea-pig Ileum-7.863-fold[3]
M3 Guinea-pig Oesophageal Muscularis Mucosae-8.2158-fold[3]
M3 Guinea-pig TracheaAcetylcholine7.1313-fold
M3 Guinea-pig TracheaCarbachol7.03-[4]
M3 Rat Aortic Rings (Endothelium-dependent relaxation)-7.6-
M3 1321 N1 Astrocytoma Cells (PI Hydrolysis)-7.6-[3]

Note: Selectivity is calculated as 10^(pA₂(M3) - pA₂(M2)).

Experimental Protocols

Synthesis of this compound
Isolated Organ Bath Functional Assay (Schild Analysis)

This protocol describes a typical experiment to determine the pA₂ value of this compound using an isolated smooth muscle preparation, such as the guinea-pig ileum or trachea.

4.2.1. Materials

  • Isolated tissue (e.g., guinea-pig ileum)

  • Organ bath system with a temperature-controlled chamber (37°C), aeration (95% O₂ / 5% CO₂), and an isometric force transducer.

  • Physiological salt solution (e.g., Krebs-Henseleit solution).

  • Muscarinic agonist (e.g., carbachol, acetylcholine).

  • This compound.

4.2.2. Procedure

  • Tissue Preparation: Humanely euthanize the animal and dissect the desired tissue, placing it immediately in cold physiological salt solution. Mount a segment of the tissue in the organ bath under a resting tension (e.g., 1 g).

  • Equilibration: Allow the tissue to equilibrate for at least 60 minutes, with regular washing every 15 minutes.

  • Agonist Concentration-Response Curve (Control): Add the muscarinic agonist in a cumulative manner to obtain a concentration-response curve. Wash the tissue thoroughly until it returns to baseline.

  • Antagonist Incubation: Add a known concentration of this compound to the organ bath and incubate for a predetermined period (e.g., 30-60 minutes) to allow for equilibrium.

  • Agonist Concentration-Response Curve (in the presence of p-F-HHSiD): Repeat the cumulative addition of the agonist to obtain a second concentration-response curve.

  • Repeat: Wash the tissue and repeat steps 4 and 5 with increasing concentrations of this compound.

4.2.3. Data Analysis (Schild Plot)

  • Plot the contractile response as a percentage of the maximum response against the logarithm of the agonist concentration for each antagonist concentration.

  • Determine the EC₅₀ values (the concentration of agonist that produces 50% of the maximal response) in the absence (control) and presence of each concentration of p-F-HHSiD.

  • Calculate the dose ratio (DR) for each antagonist concentration: DR = EC₅₀ (with antagonist) / EC₅₀ (control).

  • Construct a Schild plot by graphing log(DR - 1) on the y-axis against the negative logarithm of the molar concentration of this compound on the x-axis.

  • The x-intercept of the linear regression of the Schild plot gives the pA₂ value. The slope of the line should not be significantly different from 1 for competitive antagonism.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Tissue Dissection (e.g., Guinea-Pig Ileum) B Mount Tissue in Organ Bath A->B C Equilibration (60 min, 37°C) B->C D Control Agonist Concentration-Response Curve (CRC) C->D E Wash Tissue D->E F Incubate with p-F-HHSiD (Concentration 1) E->F G Agonist CRC with p-F-HHSiD (Conc. 1) F->G H Wash & Repeat with Higher p-F-HHSiD Concs. G->H I Calculate EC₅₀ for each curve H->I J Calculate Dose Ratios (DR) I->J K Construct Schild Plot log(DR-1) vs. -log[Antagonist] J->K L Determine pA₂ Value (x-intercept) K->L

Caption: Workflow for the determination of pA₂ values using an isolated organ bath assay.

Conclusion

This compound is a valuable pharmacological tool for the study of M3 muscarinic receptors. Its high affinity and selectivity, particularly in tissues such as the ileum and oesophageal muscularis mucosae, make it a useful probe for elucidating the physiological and pathological roles of the M3 receptor. However, researchers should be mindful of its variable, tissue-dependent selectivity when interpreting experimental results. The methodologies described in this guide provide a framework for the consistent and accurate characterization of this and other muscarinic receptor antagonists.

References

Synthesis of p-Fluorohexahydrosiladifenidol Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of p-fluorohexahydrosiladifenidol hydrochloride, a potent and selective M3 muscarinic receptor antagonist. The document details a viable synthetic pathway, presents quantitative data, and outlines the associated biological signaling cascade.

Introduction

p-Fluorohexahydrosiladifenidol (p-F-HHSiD) is a valuable pharmacological tool for the characterization of muscarinic receptor subtypes. Its selectivity for the M3 receptor makes it a compound of interest in research areas targeting smooth muscle contraction, glandular secretion, and other physiological processes mediated by this receptor. This guide focuses on a convergent synthetic strategy, culminating in the formation of the target compound and its subsequent conversion to the hydrochloride salt for improved stability and solubility.

Synthetic Pathway Overview

The synthesis of p-fluorohexahydrosiladifenidol hydrochloride can be achieved through a multi-step process involving the preparation of key intermediates followed by a Grignard reaction and subsequent hydrolysis. The overall workflow is depicted below.

G cluster_0 Intermediate Synthesis cluster_1 Grignard Reagent Preparation cluster_2 Core Synthesis cluster_3 Salt Formation 3-chloropropyltrimethoxysilane (B1208415) 3-Chloropropyl- trimethoxysilane intermediate_1 3-(Piperidin-1-yl)propyl- trimethoxysilane 3-chloropropyltrimethoxysilane->intermediate_1 Nucleophilic Substitution piperidine (B6355638) Piperidine piperidine->intermediate_1 silane_intermediate (4-Fluorophenyl)(3-(piperidin-1-yl)propyl)- trimethoxysilane intermediate_1->silane_intermediate Grignard Reaction (Fluorophenyl) bromocyclohexane (B57405) Bromocyclohexane grignard Cyclohexylmagnesium Bromide bromocyclohexane->grignard magnesium Magnesium Turnings magnesium->grignard alkoxysilane Cyclohexyl(4-fluorophenyl)(3-(piperidin-1-yl)propyl)methoxysilane (and related alkoxysilanes) grignard->alkoxysilane Grignard Reaction (Cyclohexyl) 1-bromo-4-fluorobenzene (B142099) 1-Bromo-4-fluorobenzene 1-bromo-4-fluorobenzene->silane_intermediate silane_intermediate->alkoxysilane p_F_HHSiD p-Fluorohexahydrosiladifenidol alkoxysilane->p_F_HHSiD Hydrolysis final_product p-Fluorohexahydrosiladifenidol Hydrochloride p_F_HHSiD->final_product HCl Treatment

Caption: Synthetic workflow for p-fluorohexahydrosiladifenidol hydrochloride.

Experimental Protocols

The following protocols are based on established synthetic routes for p-fluorohexahydrosiladifenidol and its analogs. Four distinct synthetic strategies have been described, primarily differing in the order of introduction of the cyclohexyl and 4-fluorophenyl groups and the nature of the silicon-containing starting material[1]. The following protocol represents one of these viable pathways. All procedures should be performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.

Synthesis of (3-Piperidinopropyl)trimethoxysilane
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve piperidine in an excess of a suitable solvent like toluene.

  • Addition of Silane (B1218182): Slowly add (3-chloropropyl)trimethoxysilane to the piperidine solution.

  • Reaction: Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC or GC).

  • Workup: After cooling, the piperidinium (B107235) hydrochloride salt is filtered off. The filtrate is then concentrated under reduced pressure.

  • Purification: The crude product is purified by vacuum distillation to yield (3-piperidinopropyl)trimethoxysilane as a colorless liquid.

Synthesis of p-Fluorohexahydrosiladifenidol
  • Grignard Reagent Preparation (A): In a separate flask, prepare a Grignard reagent from 1-bromo-4-fluorobenzene and magnesium turnings in anhydrous diethyl ether.

  • Grignard Reagent Preparation (B): In another flask, prepare cyclohexylmagnesium bromide from bromocyclohexane and magnesium turnings in anhydrous diethyl ether.

  • Reaction: Cool the solution of (3-piperidinopropyl)trimethoxysilane in anhydrous diethyl ether to 0°C.

  • Stepwise Addition: Add the 4-fluorophenylmagnesium bromide Grignard reagent (A) dropwise to the silane solution and stir for several hours. Subsequently, add the cyclohexylmagnesium bromide (B) dropwise to the reaction mixture and allow it to react.

  • Hydrolysis: After the reaction is complete, the mixture is carefully quenched by pouring it onto a mixture of ice and a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extraction: The aqueous layer is extracted multiple times with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • Purification: The crude p-fluorohexahydrosiladifenidol is purified by column chromatography or recrystallization.

Formation of p-Fluorohexahydrosiladifenidol Hydrochloride
  • Dissolution: Dissolve the purified p-fluorohexahydrosiladifenidol free base in a minimal amount of a suitable solvent such as diethyl ether or isopropanol.

  • Acidification: Cool the solution in an ice bath and slowly add a solution of hydrochloric acid in ether (or gaseous HCl) until the solution becomes acidic.

  • Precipitation: The hydrochloride salt will precipitate out of the solution.

  • Isolation: The precipitate is collected by filtration, washed with cold diethyl ether, and dried under vacuum to yield p-fluorohexahydrosiladifenidol hydrochloride as a white solid.

Quantitative Data

The following table summarizes representative data for the synthesis of p-fluorohexahydrosiladifenidol hydrochloride and its carbon analog, p-fluoro-hexahydro-difenidol[1]. Yields can vary depending on the specific reaction conditions and scale.

Compound/IntermediateStarting MaterialsOverall Yield (%)Melting Point (°C)
p-Fluoro-hexahydro-difenidol hydrochloride (Carbon analog)Cyclohexyl 4-fluorophenyl ketone, (3-piperidinopropyl)magnesium chloride76218-220
p-Fluorohexahydrosiladifenidol hydrochloride(3-Chloropropyl)trimethoxysilane, Piperidine, 1-Bromo-4-fluorobenzene, BromocyclohexaneNot explicitly stated for a single optimized route166-168
Methiodide derivative of p-F-HHSiDp-Fluorohexahydrosiladifenidol, Methyl iodide89192-194

Biological Activity and Signaling Pathway

p-Fluorohexahydrosiladifenidol hydrochloride acts as a selective antagonist at the M3 muscarinic acetylcholine (B1216132) receptor. The M3 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq protein pathway.

M3 Muscarinic Receptor Signaling Pathway

Upon binding of an agonist like acetylcholine, the M3 receptor undergoes a conformational change, leading to the activation of the heterotrimeric Gq protein. The activated Gαq subunit, in turn, stimulates the enzyme phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The elevated cytosolic Ca2+ and DAG together activate protein kinase C (PKC), leading to the phosphorylation of various downstream targets and resulting in a cellular response, such as smooth muscle contraction. As an antagonist, p-fluorohexahydrosiladifenidol hydrochloride binds to the M3 receptor but does not elicit this signaling cascade, thereby blocking the effects of acetylcholine and other muscarinic agonists.

G cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum M3R M3 Muscarinic Receptor Gq Gq Protein (α, β, γ) M3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 Inositol Trisphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG IP3R IP3 Receptor IP3->IP3R Binds PKC Protein Kinase C (PKC) DAG->PKC Activates Response Cellular Response (e.g., Smooth Muscle Contraction) PKC->Response Phosphorylates Downstream Targets Ca Ca²⁺ Ca->PKC Activates IP3R->Ca Releases Agonist Acetylcholine (Agonist) Agonist->M3R Binds & Activates Antagonist p-F-HHSiD HCl (Antagonist) Antagonist->M3R Binds & Blocks

Caption: M3 muscarinic receptor signaling pathway and the antagonistic action of p-F-HHSiD HCl.

Conclusion

This technical guide has outlined a comprehensive approach to the synthesis of p-fluorohexahydrosiladifenidol hydrochloride. The provided synthetic strategy, based on established organosilicon chemistry, offers a reliable pathway for obtaining this important pharmacological research tool. The detailed signaling pathway illustrates the mechanism by which this compound exerts its selective M3 muscarinic antagonist effects. Researchers and drug development professionals can utilize this information as a foundation for the synthesis and application of p-fluorohexahydrosiladifenidol and its derivatives in their respective fields of study.

References

An In-depth Technical Guide to p-F-HHSiD Hydrochloride (CAS Number: 175615-76-6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

p-F-HHSiD hydrochloride, with the CAS number 175615-76-6, is a potent and selective antagonist of the M3 muscarinic acetylcholine (B1216132) receptor (mAChR). Its chemical name is p-Fluorohexahydrosiladifenidol hydrochloride. This compound serves as a valuable pharmacological tool for investigating the physiological and pathological roles of the M3 receptor. The M3 receptor is implicated in a variety of processes, including smooth muscle contraction, glandular secretion, and the modulation of neuronal activity. Consequently, this compound is utilized in research pertaining to cancer, metabolic disorders such as diabetes, neurological conditions like Alzheimer's disease, and cardiovascular diseases.[1] This guide provides a comprehensive overview of its chemical properties, biological activity, and the experimental protocols for its characterization.

Chemical and Physical Properties

This compound is a synthetic compound belonging to the siladifenidol class of muscarinic antagonists. The substitution of a silicon atom for a carbon atom in the difenidol structure, along with the addition of a fluorine atom to the phenyl ring, confers its specific pharmacological properties.

PropertyValue
CAS Number 175615-76-6
Molecular Formula C₂₀H₃₃ClFNOSi
Molecular Weight 386.02 g/mol [2]
Appearance White to beige powder
Purity ≥98% (HPLC)[3]
Solubility Slightly soluble in water (1.5 mg/mL), soluble in ethanol, and has enhanced solubility in 45% (w/v) aqueous 2-hydroxypropyl-β-cyclodextrin (>14 mg/mL).

Biological Activity and Quantitative Data

This compound is a selective antagonist for the M3 muscarinic receptor, exhibiting a lower affinity for other muscarinic receptor subtypes and other neurotransmitter receptors.[1] Its selectivity profile has been reported as M3 > M1 > M2. The antagonistic properties of p-F-HHSiD have been quantified using various in vitro assays, yielding pA2 and pKi values that indicate its potency. The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. The Ki value represents the inhibition constant for a ligand, indicating its binding affinity for a receptor.

Table 1: Antagonistic Potency of this compound at Muscarinic Receptors

Receptor SubtypePreparationAgonistPotency (pA2 / pKB)Reference
M3 Guinea-pig ileum-8.0[4]
M3 Guinea-pig tracheaAcetylcholine7.13[4]
M3 Guinea-pig tracheaCarbachol7.03[4]
M3 Guinea-pig trachea(+)-cis-dioxolane6.85[4]
M3 Guinea-pig tracheaOXA-226.97[4]
M3 Rabbit ear artery-7.5
M3 Bovine coronary artery-7.9

Table 2: Binding Affinity of this compound at Adrenergic Receptors

Receptor SubtypePreparationRadioligandAffinity (pKi)
α1-adrenoceptor Mouse whole brain membranes[¹²⁵I]HEAT5.88

It is noteworthy that the M3 selectivity of p-F-HHSiD can vary depending on the tissue preparation, with a 10-fold higher pA2 value observed in guinea-pig ileum compared to guinea-pig trachea.[4] This highlights the importance of careful experimental design and interpretation when using this antagonist to probe M3 receptor function in different biological systems.

Signaling Pathway

The M3 muscarinic acetylcholine receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gq family of G proteins. Upon activation by an agonist, the M3 receptor initiates a downstream signaling cascade that leads to various cellular responses. This compound, as a competitive antagonist, blocks the binding of acetylcholine and other muscarinic agonists to the M3 receptor, thereby inhibiting this signaling pathway.

M3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ACh Acetylcholine (ACh) (Agonist) M3R M3 Receptor ACh->M3R Binds to & Activates Gq Gq Protein (α, β, γ subunits) M3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 Inositol Trisphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to Receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 ER->Ca2 Releases Ca2->PKC Activates CellularResponse Cellular Response (e.g., Smooth Muscle Contraction, Glandular Secretion) Ca2->CellularResponse Mediates PKC->CellularResponse Phosphorylates Targets leading to pFHHSiD p-F-HHSiD HCl (Antagonist) pFHHSiD->M3R Blocks

M3 Muscarinic Receptor Signaling Pathway

Experimental Protocols

Detailed experimental protocols are crucial for the accurate assessment of the pharmacological properties of this compound. Below are representative methodologies for key experiments.

Radioligand Binding Assay for Determining Ki

This protocol describes a competitive binding assay to determine the inhibition constant (Ki) of this compound at M3 muscarinic receptors.

Radioligand_Binding_Assay_Workflow Start Start PrepMembranes 1. Prepare Membranes (e.g., from cells expressing M3 receptors) Start->PrepMembranes Incubation 2. Incubate Membranes with: - [³H]-NMS (Radioligand) - Varying concentrations of p-F-HHSiD HCl - Buffer PrepMembranes->Incubation Equilibration 3. Allow to Equilibrate (e.g., 60 min at 25°C) Incubation->Equilibration Filtration 4. Rapid Filtration (to separate bound and free radioligand) Equilibration->Filtration Washing 5. Wash Filters (with ice-cold buffer) Filtration->Washing Scintillation 6. Scintillation Counting (to measure radioactivity) Washing->Scintillation DataAnalysis 7. Data Analysis - Plot % inhibition vs. log[p-F-HHSiD HCl] - Determine IC50 - Calculate Ki using Cheng-Prusoff equation Scintillation->DataAnalysis End End DataAnalysis->End

Workflow for Radioligand Binding Assay

Materials:

  • Cell membranes expressing the M3 muscarinic receptor.

  • [³H]-N-methylscopolamine ([³H]-NMS) as the radioligand.

  • This compound.

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

  • Wash buffer (ice-cold 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation cocktail.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize cells or tissues expressing M3 receptors in a suitable buffer and prepare a membrane fraction by differential centrifugation. Resuspend the final membrane pellet in the binding buffer.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • 50 µL of binding buffer with or without a known concentration of unlabeled ligand for determining non-specific binding (e.g., 1 µM atropine).

    • 50 µL of various concentrations of this compound.

    • 50 µL of [³H]-NMS at a concentration close to its Kd.

    • 100 µL of the membrane preparation.

  • Incubation: Incubate the plate at room temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate the membrane-bound radioligand from the free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the concentration of this compound.

    • Determine the IC50 value (the concentration of p-F-HHSiD that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay for Determining pA2

This protocol describes a functional assay using an isolated tissue preparation to determine the pA2 value of this compound.

Materials:

  • Isolated tissue preparation (e.g., guinea-pig ileum or trachea).

  • Physiological salt solution (e.g., Krebs-Henseleit solution) aerated with 95% O₂ / 5% CO₂ and maintained at 37°C.

  • Muscarinic agonist (e.g., carbachol).

  • This compound.

  • Organ bath setup with an isometric force transducer.

Procedure:

  • Tissue Preparation: Dissect the desired tissue and mount it in an organ bath containing the physiological salt solution. Allow the tissue to equilibrate under a resting tension for a specified period (e.g., 60 minutes), with regular changes of the bathing solution.

  • Control Agonist Concentration-Response Curve: Generate a cumulative concentration-response curve for the agonist (e.g., carbachol) by adding increasing concentrations of the agonist to the organ bath and recording the contractile response.

  • Antagonist Incubation: Wash the tissue thoroughly to remove the agonist. Then, incubate the tissue with a fixed concentration of this compound for a predetermined time (e.g., 30-60 minutes).

  • Agonist Concentration-Response Curve in the Presence of Antagonist: While the tissue is still in the presence of this compound, generate a second cumulative concentration-response curve for the same agonist.

  • Repeat with Different Antagonist Concentrations: Repeat steps 3 and 4 with at least two other concentrations of this compound.

  • Data Analysis:

    • Plot the contractile response against the logarithm of the agonist concentration for each condition (control and in the presence of different antagonist concentrations).

    • Determine the EC50 value (the concentration of the agonist that produces 50% of the maximal response) for each curve.

    • Calculate the dose ratio (DR) for each antagonist concentration: DR = EC50 (in the presence of antagonist) / EC50 (control).

    • Construct a Schild plot by plotting log(DR-1) against the negative logarithm of the molar concentration of this compound.

    • The pA2 value is the x-intercept of the Schild plot regression line.

Synthesis and Purification

Purification of the final compound is typically achieved by recrystallization or column chromatography. The purity of this compound is confirmed by High-Performance Liquid Chromatography (HPLC), and its identity is verified using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). Commercial suppliers provide the compound with a purity of ≥98% as determined by HPLC.[3]

Conclusion

This compound is a valuable pharmacological tool for the study of M3 muscarinic receptors. Its high potency and selectivity make it an important ligand for characterizing M3 receptor function in a variety of tissues and disease models. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working with this compound. Careful consideration of the tissue-dependent variations in its antagonist activity is essential for the robust design and interpretation of experiments.

References

p-F-HHSiD Hydrochloride: A Technical Guide to a Selective Muscarinic Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

p-F-HHSiD (para-Fluoro-hexahydrosila-difenidol) hydrochloride is a potent and selective antagonist of muscarinic acetylcholine (B1216132) receptors (mAChRs), demonstrating a notable preference for the M3 and M1 subtypes over the M2 subtype. This selectivity profile has established p-F-HHSiD as a valuable pharmacological tool for the characterization of muscarinic receptor function in various tissues and for investigating the potential therapeutic applications of subtype-selective muscarinic antagonists. This technical guide provides a comprehensive overview of the discovery, pharmacological properties, and experimental methodologies associated with p-F-HHSiD hydrochloride. It is intended to serve as a detailed resource for researchers and professionals engaged in drug discovery and development in the field of cholinergic pharmacology.

Discovery and Development

The development of this compound emerged from research efforts to create more selective antagonists for the M3 muscarinic receptor subtype. The parent compound, hexahydrosiladifenidol (B1204613) (HHSiD), displayed some degree of selectivity, and structural modifications were explored to enhance this property. The introduction of a fluorine atom at the para position of one of the phenyl rings of HHSiD led to the synthesis of p-F-HHSiD, a compound with a distinct and more pronounced selectivity profile. The primary rationale behind developing M3-selective antagonists lies in their potential to treat conditions such as chronic obstructive pulmonary disease (COPD) and overactive bladder, where M3 receptor-mediated smooth muscle contraction is a key pathological mechanism. By selectively targeting M3 receptors, it is possible to achieve therapeutic effects while minimizing the cardiac side effects associated with the blockade of M2 receptors.

Pharmacological Profile

This compound is a competitive antagonist at muscarinic receptors. Its pharmacological activity has been characterized primarily through in vitro functional studies in isolated tissues and cell lines. The data is most commonly presented as pA2 values, which represent the negative logarithm of the molar concentration of the antagonist that produces a two-fold rightward shift in the concentration-response curve of an agonist.

Quantitative Data: Antagonist Potency and Selectivity

The following tables summarize the reported pA2 and pKB values for this compound across various tissues and receptor subtypes.

Receptor SubtypeTissue/Cell LineAgonistpA2 / pKB ValueReference
M1 Rabbit vas deferensMcN-A-3436.7[1]
Canine saphenous veinMcN-A-343~7.0[2]
M2 Guinea pig atria (left)Carbachol6.0[2]
Guinea pig atria (right)Acetylcholine6.0[2]
M3 Guinea pig ileumCarbachol8.0[3]
Guinea pig tracheaCarbachol7.0[3]
Rabbit ear arteryMethacholine7.9 (pKB)[4]
Bovine coronary arteryMethacholine7.5 (pKB)[4]

Note: pKB is analogous to pA2 for competitive antagonists and is derived from the Schild equation.

Interpretation of Pharmacological Data

The data clearly indicates that p-F-HHSiD possesses a higher affinity for M3 and M1 receptors compared to M2 receptors. The selectivity for M3 over M2 receptors is a key characteristic of this compound. It is important to note that the potency of p-F-HHSiD at M3 receptors can vary between different tissues, as evidenced by the different pA2 values obtained in guinea pig ileum and trachea.[3] This highlights the potential for tissue-specific differences in receptor pharmacology or experimental conditions influencing the observed antagonist affinity.

Mechanism of Action and Signaling Pathways

As a muscarinic antagonist, this compound exerts its effects by blocking the binding of the endogenous neurotransmitter, acetylcholine (ACh), to M1 and M3 muscarinic receptors. This blockade prevents the activation of downstream signaling cascades.

M1 and M3 Muscarinic Receptor Signaling

Both M1 and M3 receptors are G-protein coupled receptors (GPCRs) that primarily couple to Gαq/11 proteins. Upon activation by an agonist, these receptors trigger the following canonical signaling pathway:

  • G-protein activation: The Gαq/11 subunit dissociates from the βγ subunits and activates phospholipase C (PLC).

  • Second messenger production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

  • Calcium mobilization: IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm.

  • Protein kinase C activation: The increased intracellular Ca2+ and DAG synergistically activate protein kinase C (PKC).

The subsequent cellular responses are tissue-specific and depend on the downstream targets of Ca2+ and PKC. In smooth muscle cells, this pathway leads to contraction, while in glandular cells, it stimulates secretion.

Visualization of Signaling Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the M1/M3 signaling pathway and the inhibitory effect of p-F-HHSiD.

M1_M3_Signaling_Pathway cluster_cytoplasm Cytoplasm ACh Acetylcholine M1M3_Receptor M1/M3 Receptor ACh->M1M3_Receptor Binds to Gq11 Gq/11 M1M3_Receptor->Gq11 Activates pFHHSI pFHHSI D p-F-HHSiD D->M1M3_Receptor Blocks PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_cyto Ca2+ ER->Ca2_cyto Releases Ca2_ER Ca2+ Ca2_cyto->PKC Activates Cellular_Response Cellular Response (e.g., Contraction, Secretion) Ca2_cyto->Cellular_Response Leads to PKC->Cellular_Response Leads to

Caption: M1/M3 muscarinic receptor signaling pathway and the inhibitory action of p-F-HHSiD.

Experimental Protocols

The pharmacological characterization of this compound has primarily relied on two key experimental techniques: isolated organ bath functional assays and radioligand binding assays.

Isolated Organ Bath Functional Assay (Schild Analysis)

This protocol describes the general procedure for determining the pA2 value of an antagonist like p-F-HHSiD using an isolated tissue preparation, such as the guinea pig ileum.

Objective: To determine the potency of a competitive antagonist.

Materials:

  • Isolated tissue (e.g., guinea pig ileum)

  • Organ bath with temperature control and aeration

  • Isotonic transducer and data acquisition system

  • Physiological salt solution (e.g., Tyrode's or Krebs-Henseleit solution)

  • Muscarinic agonist (e.g., carbachol)

  • This compound stock solution

  • Standard laboratory glassware and pipettes

Procedure:

  • Tissue Preparation: A segment of the desired tissue (e.g., guinea pig ileum) is dissected and mounted in an organ bath containing physiological salt solution, maintained at 37°C and aerated with carbogen (B8564812) (95% O2, 5% CO2).

  • Equilibration: The tissue is allowed to equilibrate under a resting tension for a specified period (e.g., 60 minutes), with regular washing.

  • Control Agonist Concentration-Response Curve: A cumulative concentration-response curve to the agonist is generated by adding increasing concentrations of the agonist to the organ bath and recording the contractile response.

  • Antagonist Incubation: The tissue is washed to remove the agonist and then incubated with a known concentration of this compound for a predetermined equilibration period.

  • Agonist Concentration-Response Curve in the Presence of Antagonist: A second cumulative concentration-response curve to the agonist is generated in the presence of p-F-HHSiD.

  • Data Analysis: The concentration-response curves with and without the antagonist are plotted. The dose ratio (the ratio of the EC50 of the agonist in the presence and absence of the antagonist) is calculated.

  • Schild Plot: Steps 4-6 are repeated with at least two other concentrations of the antagonist. A Schild plot is constructed by plotting the log (dose ratio - 1) against the negative log of the molar concentration of the antagonist. The x-intercept of the linear regression of the Schild plot provides the pA2 value.

Schild_Analysis_Workflow Start Start Tissue_Prep Tissue Preparation (e.g., Guinea Pig Ileum) Start->Tissue_Prep Equilibration Equilibration in Organ Bath Tissue_Prep->Equilibration Control_CRC Generate Control Agonist Concentration-Response Curve (CRC) Equilibration->Control_CRC Wash Wash Tissue Control_CRC->Wash Incubate_Antagonist Incubate with p-F-HHSiD (Concentration 1) Wash->Incubate_Antagonist Antagonist_CRC1 Generate Agonist CRC in presence of Antagonist Incubate_Antagonist->Antagonist_CRC1 Repeat_Loop Repeat with Different Antagonist Concentrations? Antagonist_CRC1->Repeat_Loop Incubate_Antagonist2 Incubate with p-F-HHSiD (Concentration 2, 3, etc.) Repeat_Loop->Incubate_Antagonist2 Yes Data_Analysis Data Analysis: Calculate Dose Ratios Repeat_Loop->Data_Analysis No Antagonist_CRC2 Generate Agonist CRC Incubate_Antagonist2->Antagonist_CRC2 Antagonist_CRC2->Repeat_Loop Schild_Plot Construct Schild Plot Data_Analysis->Schild_Plot pA2_Value Determine pA2 Value Schild_Plot->pA2_Value End End pA2_Value->End

References

An In-depth Technical Guide to p-F-HHSiD Hydrochloride: A Selective Muscarinic M3 Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

p-Fluoro-hexahydrosiladifenidol hydrochloride (p-F-HHSiD HCl) is a potent and selective antagonist of the muscarinic M3 acetylcholine (B1216132) receptor (M3 mAChR). Its selectivity, though tissue-dependent, makes it a valuable pharmacological tool for investigating M3 receptor function and a lead compound in drug discovery programs targeting diseases characterized by M3 receptor dysregulation. This technical guide provides a comprehensive overview of the pharmacology, mechanism of action, and experimental evaluation of p-F-HHSiD hydrochloride, complete with detailed experimental protocols and data presented for comparative analysis.

Introduction

Muscarinic acetylcholine receptors (mAChRs) are a family of G protein-coupled receptors (GPCRs) that mediate the effects of the neurotransmitter acetylcholine in the central and peripheral nervous systems. The M3 subtype is predominantly coupled to the Gq/11 family of G proteins and is expressed in various tissues, including smooth muscle, exocrine glands, and the brain. Its activation leads to a signaling cascade resulting in cellular responses such as smooth muscle contraction, glandular secretion, and modulation of neuronal excitability.

This compound has emerged as a significant research tool due to its preferential antagonism of the M3 receptor over other muscarinic subtypes. This selectivity allows for the targeted investigation of M3 receptor-mediated physiological and pathological processes. This guide will delve into the quantitative pharmacology of this compound, provide detailed methodologies for its characterization, and illustrate its mechanism of action through signaling pathway diagrams.

Pharmacology and Mechanism of Action

This compound functions as a competitive antagonist at the M3 muscarinic receptor. By binding to the receptor, it prevents acetylcholine from binding and initiating the downstream signaling cascade. The primary mechanism of M3 receptor signaling involves the activation of phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC), respectively.

Signaling Pathway

The antagonism of the M3 receptor by this compound blocks the initiation of the Gq/11 signaling pathway. The following diagram illustrates the canonical M3 receptor signaling cascade that is inhibited by p-F-HHSiD.

M3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum M3R M3 Receptor Gq Gq/11 M3R->Gq PLC PLC Gq->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Ca²⁺ Store IP3->ER Binds to receptor on PKC PKC DAG->PKC Ca Ca²⁺ Ca->PKC Activates CellularResponse Cellular Response (e.g., Smooth Muscle Contraction) Ca->CellularResponse PKC->CellularResponse ER->Ca Releases ACh Acetylcholine ACh->M3R Activates pFHHSI pFHHSI D p-F-HHSiD D->M3R Antagonizes

Caption: M3 Muscarinic Receptor Signaling Pathway Antagonized by p-F-HHSiD.

Quantitative Data

The antagonist affinity of this compound is typically quantified by its pA2 or pKB value, which is the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. The following tables summarize the reported affinity values for this compound at different muscarinic receptor subtypes and in various tissues.

Receptor Subtype Tissue/Cell Line Parameter Value Reference
M1Canine Saphenous VeinpA27.1[1]
M2Guinea-pig AtriapA26.0[1]
M3Guinea-pig IleumpA28.0[2]
M3Guinea-pig TracheapA27.0 - 7.13[1][2]
M3Rabbit Ear ArterypKB7.9[3]
M3Bovine Coronary ArterypKB7.5[3]

Note: Higher pA2/pKB values indicate greater antagonist potency.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the antagonist properties of this compound.

Functional Antagonism Assay (Schild Analysis)

This protocol describes the determination of the pA2 value of this compound in an isolated tissue preparation, such as guinea-pig ileum or trachea.

Objective: To determine the affinity and competitive nature of this compound at M3 muscarinic receptors.

Materials:

  • Isolated tissue preparation (e.g., guinea-pig ileum)

  • Organ bath with physiological salt solution (e.g., Krebs-Henseleit solution) aerated with 95% O2 / 5% CO2 and maintained at 37°C

  • Isotonic transducer and data acquisition system

  • Muscarinic agonist (e.g., Carbachol)

  • This compound

  • Pipettes and syringes

Procedure:

  • Tissue Preparation: Dissect the desired tissue and mount it in the organ bath under a resting tension. Allow the tissue to equilibrate for at least 60 minutes, with regular washing every 15 minutes.

  • Control Agonist Concentration-Response Curve (CRC):

    • Add the agonist (e.g., Carbachol) to the organ bath in a cumulative manner, increasing the concentration in logarithmic steps (e.g., 1 nM to 100 µM).

    • Record the contractile response at each concentration until a maximal response is achieved.

    • Wash the tissue extensively to return to baseline.

  • Antagonist Incubation:

    • Introduce a known concentration of this compound into the organ bath.

    • Allow the antagonist to equilibrate with the tissue for a predetermined time (e.g., 30-60 minutes).

  • Agonist CRC in the Presence of Antagonist:

    • Repeat the cumulative addition of the agonist in the presence of this compound and record the responses.

  • Repeat with Different Antagonist Concentrations:

    • Wash the tissue thoroughly and allow it to recover.

    • Repeat steps 3 and 4 with at least two other concentrations of this compound.

  • Data Analysis (Schild Plot):

    • For each concentration of this compound, calculate the dose ratio (DR), which is the ratio of the EC50 of the agonist in the presence of the antagonist to the EC50 of the agonist alone.

    • Plot log(DR-1) on the y-axis against the negative logarithm of the molar concentration of this compound (-log[Antagonist]) on the x-axis.

    • Perform a linear regression on the data. The x-intercept of the regression line is the pA2 value. A slope not significantly different from 1 is indicative of competitive antagonism.

Schild_Analysis_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis TissuePrep Tissue Preparation & Equilibration ControlCRC Generate Control Agonist CRC TissuePrep->ControlCRC AntagonistInc Incubate with p-F-HHSiD ControlCRC->AntagonistInc AntagonistCRC Generate Agonist CRC in presence of p-F-HHSiD AntagonistInc->AntagonistCRC Repeat Repeat with Different Antagonist Concentrations AntagonistCRC->Repeat Repeat->AntagonistInc Next Concentration CalcDR Calculate Dose Ratios (DR) Repeat->CalcDR All Concentrations Tested SchildPlot Construct Schild Plot (log(DR-1) vs -log[Antagonist]) CalcDR->SchildPlot pA2 Determine pA2 value (x-intercept) SchildPlot->pA2

Caption: Workflow for Schild Analysis of this compound.

Radioligand Binding Assay

This protocol provides a general framework for determining the binding affinity (Ki) of this compound for M3 receptors using a competitive binding assay.

Objective: To determine the equilibrium dissociation constant (Ki) of this compound for the M3 receptor.

Materials:

  • Cell membranes expressing the M3 receptor

  • Radiolabeled muscarinic antagonist (e.g., [3H]-N-methylscopolamine, [3H]-NMS)

  • This compound

  • Non-specific binding control (e.g., a high concentration of atropine)

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)

  • Scintillation vials and scintillation fluid

  • Liquid scintillation counter

  • Glass fiber filters and filtration apparatus

Procedure:

  • Assay Setup:

    • Prepare a series of dilutions of this compound.

    • In reaction tubes, add the assay buffer, a fixed concentration of the radioligand, and the cell membranes.

    • For total binding, add buffer instead of p-F-HHSiD.

    • For non-specific binding, add a saturating concentration of a non-labeled antagonist (e.g., atropine).

    • To the experimental tubes, add the different concentrations of this compound.

  • Incubation: Incubate the tubes at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • Rapidly filter the contents of each tube through glass fiber filters using a vacuum filtration apparatus.

    • Wash the filters quickly with ice-cold assay buffer to remove unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials, add scintillation fluid, and vortex.

    • Measure the radioactivity in a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the molar concentration of this compound.

    • Fit the data to a one-site competition model to determine the IC50 value (the concentration of p-F-HHSiD that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Phosphatidylinositol (PI) Hydrolysis Assay

This assay measures the functional consequence of M3 receptor activation (or its blockade) by quantifying the accumulation of inositol phosphates.

Objective: To assess the ability of this compound to inhibit agonist-induced PI hydrolysis.

Materials:

  • Cells expressing the M3 receptor

  • [3H]-myo-inositol

  • Cell culture medium

  • Agonist (e.g., Carbachol)

  • This compound

  • Lithium chloride (LiCl) solution

  • Quenching solution (e.g., perchloric acid)

  • Anion exchange chromatography columns

  • Scintillation fluid and counter

Procedure:

  • Cell Labeling:

    • Culture the cells in a medium containing [3H]-myo-inositol for 24-48 hours to label the cellular phosphoinositide pools.

  • Antagonist Pre-incubation:

    • Wash the cells and pre-incubate them with different concentrations of this compound in a buffer containing LiCl (to inhibit inositol monophosphatase).

  • Agonist Stimulation:

    • Add the agonist to stimulate the M3 receptors and incubate for a defined period (e.g., 30-60 minutes).

  • Termination of Reaction:

    • Stop the reaction by adding a quenching solution (e.g., ice-cold perchloric acid).

  • Extraction of Inositol Phosphates:

    • Neutralize the samples and extract the water-soluble inositol phosphates.

  • Separation and Quantification:

    • Separate the total inositol phosphates from free [3H]-inositol using anion exchange chromatography.

    • Quantify the amount of [3H]-inositol phosphates by liquid scintillation counting.

  • Data Analysis:

    • Plot the amount of inositol phosphate (B84403) accumulation against the agonist concentration in the presence and absence of different concentrations of this compound.

    • Determine the IC50 value for this compound's inhibition of the agonist response.

Conclusion

This compound is a valuable pharmacological tool for the study of M3 muscarinic receptors. Its selectivity, while not absolute and subject to tissue-dependent variations, allows for the targeted investigation of M3-mediated signaling pathways and physiological functions. The experimental protocols detailed in this guide provide a robust framework for the characterization of this compound and other potential M3 receptor antagonists, facilitating further research and development in this area. The quantitative data presented underscore its potency and selectivity profile, confirming its utility for researchers in both academic and industrial settings.

References

p-F-HHSiD Hydrochloride: A Technical Guide to its Muscarinic Receptor Subtype Binding Affinity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of p-F-HHSiD (para-fluoro-hexahydro-sila-difenidol) hydrochloride for the five muscarinic acetylcholine (B1216132) receptor subtypes (M1-M5). The information is compiled to support research and development efforts in pharmacology and drug discovery.

Core Findings: Muscarinic Receptor Binding Profile

p-F-HHSiD hydrochloride is a competitive antagonist at muscarinic receptors.[1] Extensive research has characterized its binding affinity, particularly for the M1, M2, and M3 subtypes, through functional assays. The compound generally exhibits a selectivity profile of M3 > M1 > M2.[1][2][3]

Quantitative Binding Affinity Data

The binding affinity of p-F-HHSiD is typically expressed as pA2 values, which represent the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist.

Muscarinic Receptor SubtypeTissue/Cell LinepA2 ValueReference
M1 Rabbit Vas Deferens6.68[1][3]
M2 Guinea-Pig Atria6.01[1][3]
M3 Guinea-Pig Ileum7.84[1][3]
M3 Guinea-Pig Trachea~7.0-7.1[4]
M4 Rat Striatum 'B' sitesData Limited (Qualitatively similar affinity to M1 and M3)[4]
M5 -No data available-

Note: Higher pA2 values indicate greater binding affinity.

Experimental Protocols

The determination of binding affinity for this compound at muscarinic receptors is primarily achieved through functional assays and radioligand binding assays.

Functional Assays in Isolated Tissues

Functional assays assess the ability of an antagonist to inhibit the physiological response induced by a muscarinic agonist in a specific tissue that predominantly expresses a particular receptor subtype.

Objective: To determine the pA2 value of p-F-HHSiD as a competitive antagonist.

Tissues:

  • M1: Rabbit vas deferens

  • M2: Guinea-pig atria

  • M3: Guinea-pig ileum or trachea

General Procedure:

  • Tissue Preparation: Tissues are isolated from euthanized animals and mounted in organ baths containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2 / 5% CO2.

  • Equilibration: The tissues are allowed to equilibrate under a resting tension for a defined period (e.g., 60 minutes), with regular washes.

  • Agonist Concentration-Response Curve (Control): A cumulative concentration-response curve is generated for a standard muscarinic agonist (e.g., carbachol, acetylcholine).

  • Antagonist Incubation: The tissues are incubated with a fixed concentration of this compound for a predetermined time to allow for equilibrium to be reached.

  • Agonist Concentration-Response Curve (in the presence of Antagonist): A second cumulative concentration-response curve for the agonist is generated in the presence of p-F-HHSiD.

  • Data Analysis: The dose ratio (the ratio of the agonist concentration required to produce a given response in the presence and absence of the antagonist) is calculated. The pA2 value is then determined using a Schild plot analysis.

Radioligand Binding Assays

Radioligand binding assays directly measure the interaction of a compound with the receptor using a radioactively labeled ligand.

Objective: To determine the inhibition constant (Ki) of p-F-HHSiD for each muscarinic receptor subtype.

Materials:

  • Cell membranes from cell lines stably expressing a single human muscarinic receptor subtype (M1, M2, M3, M4, or M5).

  • Radioligand: Typically [³H]-N-methylscopolamine ([³H]-NMS), a non-selective muscarinic antagonist.

  • Non-specific binding control: A high concentration of a non-labeled, non-selective muscarinic antagonist (e.g., atropine).

  • Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4).

  • Glass fiber filters.

  • Scintillation fluid and a scintillation counter.

Procedure:

  • Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand ([³H]-NMS), and varying concentrations of the unlabeled competitor (this compound).

  • Incubation: Incubate the mixture at a specific temperature (e.g., room temperature or 37°C) for a duration sufficient to reach binding equilibrium.

  • Filtration: Rapidly separate the bound and free radioligand by vacuum filtration through glass fiber filters. The filters trap the cell membranes with the bound radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a beta counter.

  • Data Analysis: The concentration of p-F-HHSiD that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

Experimental Workflow: Competitive Radioligand Binding Assay```dot

// Nodes start [label="Start", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; prepare_reagents [label="Prepare Reagents:\n- Cell Membranes (M1-M5)\n- Radioligand ([³H]-NMS)\n- p-F-HHSiD dilutions\n- Assay Buffer", fillcolor="#FFFFFF", fontcolor="#202124"]; assay_setup [label="Assay Setup (96-well plate)\nCombine:\n1. Cell Membranes\n2. [³H]-NMS (fixed conc.)\n3. p-F-HHSiD (variable conc.)", fillcolor="#FFFFFF", fontcolor="#202124"]; incubation [label="Incubate to Reach Equilibrium", fillcolor="#FFFFFF", fontcolor="#202124"]; filtration [label="Rapid Vacuum Filtration\n(Separates bound from free radioligand)", fillcolor="#FFFFFF", fontcolor="#202124"]; washing [label="Wash Filters with Cold Buffer", fillcolor="#FFFFFF", fontcolor="#202124"]; counting [label="Scintillation Counting\n(Measure radioactivity)", fillcolor="#FFFFFF", fontcolor="#202124"]; data_analysis [label="Data Analysis\n- Determine IC50\n- Calculate Ki using\n Cheng-Prusoff equation", fillcolor="#FFFFFF", fontcolor="#202124"]; end [label="End", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges start -> prepare_reagents [color="#4285F4"]; prepare_reagents -> assay_setup [color="#4285F4"]; assay_setup -> incubation [color="#4285F4"]; incubation -> filtration [color="#4285F4"]; filtration -> washing [color="#4285F4"]; washing -> counting [color="#4285F4"]; counting -> data_analysis [color="#4285F4"]; data_analysis -> end [color="#4285F4"]; }

Caption: M3 muscarinic receptor signaling pathway antagonism.

References

In vitro characterization of p-F-HHSiD hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the In Vitro Characterization of p-F-HHSiD Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

para-Fluoro-hexahydrosiladiphenidol (p-F-HHSiD) hydrochloride is a notable antagonist of muscarinic acetylcholine (B1216132) receptors.[1][2] Extensive in vitro studies have been conducted to characterize its binding affinity and selectivity for various muscarinic receptor subtypes. This document provides a comprehensive overview of the in vitro characterization of p-F-HHSiD, summarizing key quantitative data, detailing experimental methodologies, and illustrating its mechanism of action through signaling pathway diagrams. The information presented here is intended to serve as a valuable resource for researchers and professionals involved in drug development and pharmacological studies.

Quantitative Data Summary: Antagonistic Potency (pA2) of p-F-HHSiD

The antagonistic activity of p-F-HHSiD is quantified by its pA2 value, which represents the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. The following table summarizes the pA2 values of p-F-HHSiD at different muscarinic receptor subtypes across various tissues and species.

Receptor SubtypeTissue/PreparationSpeciespA2 Value
M1Canine Femoral VeinCanineIntermediate
M1Canine Saphenous VeinCanineIntermediate
M2Guinea-pig Atria (negative inotropic response)Guinea Pig6.0
M3Guinea-pig Ileum (contraction)Guinea Pig7.8, 8.0
M3Guinea-pig Oesophageal Muscularis Mucosae (contraction)Guinea Pig8.2
M3Guinea-pig Trachea (contraction)Guinea Pig7.1, 7.0
M3Rat Aortic Rings (endothelial-dependent relaxation)Rat7.6-7.9
M3Rabbit Jugular Vein (endothelial-dependent relaxation)Rabbit7.6-7.9
M3Canine Femoral Artery (endothelial-dependent relaxation)Canine7.6-7.9

Experimental Protocols

The in vitro characterization of this compound has primarily been achieved through functional assays in isolated tissue preparations. These experiments are designed to determine the antagonist's ability to inhibit the physiological response induced by a muscarinic agonist.

Isolated Tissue Bath Studies for Smooth Muscle Contraction
  • Objective: To determine the antagonistic effect of p-F-HHSiD on muscarinic receptor-mediated smooth muscle contraction.

  • Tissues Used: Guinea-pig ileum, guinea-pig oesophageal muscularis mucosae, and guinea-pig trachea.[1][2]

  • Methodology:

    • Tissues are isolated and mounted in organ baths containing a physiological salt solution, maintained at a constant temperature and aerated with a gas mixture (e.g., 95% O2, 5% CO2).

    • The tissues are connected to isometric force transducers to record contractile responses.

    • After an equilibration period, cumulative concentration-response curves are generated for a muscarinic agonist (e.g., acetylcholine, carbachol).

    • The tissues are then incubated with varying concentrations of p-F-HHSiD for a predetermined period (e.g., 60 to 180 minutes) to allow for receptor binding equilibrium.[2]

    • The agonist concentration-response curves are repeated in the presence of the antagonist.

    • The pA2 value is calculated using a Schild plot analysis, which provides a measure of the antagonist's affinity for the receptor.

Isolated Cardiac Muscle Preparations
  • Objective: To assess the effect of p-F-HHSiD on M2 muscarinic receptor-mediated cardiac responses.

  • Tissue Used: Guinea-pig atria.[1]

  • Methodology:

    • Isolated guinea-pig atria are mounted in an organ bath.

    • The tissues are stimulated electrically, and the force of contraction (inotropic response) is measured.

    • A muscarinic agonist is added to elicit a negative inotropic response (a decrease in the force of contraction).

    • The ability of p-F-HHSiD to antagonize this agonist-induced negative inotropic effect is quantified to determine its pA2 value at M2 receptors.

Endothelial-Dependent Relaxation Assays
  • Objective: To evaluate the antagonistic activity of p-F-HHSiD on M3 muscarinic receptors located on endothelial cells, which mediate vasodilation.

  • Tissues Used: Rat aortic rings, rabbit jugular vein, and canine femoral artery.[1]

  • Methodology:

    • Arterial or venous rings are mounted in organ baths, and their tension is recorded.

    • The vascular rings are pre-contracted with an appropriate agent (e.g., norepinephrine).

    • A muscarinic agonist is then added to induce endothelial-dependent relaxation.

    • The antagonistic effect of p-F-HHSiD on this relaxation response is measured to determine its pA2 value.

Signaling Pathways and Mechanism of Action

p-F-HHSiD acts as a competitive antagonist at muscarinic receptors. This means it binds to the same site as the endogenous agonist, acetylcholine, but does not activate the receptor. By occupying the binding site, it prevents acetylcholine from binding and initiating the downstream signaling cascade.

cluster_membrane Cell Membrane M3_Receptor M3 Muscarinic Receptor G_Protein Gq/11 Protein M3_Receptor->G_Protein Activates No_Response No Cellular Response M3_Receptor->No_Response Acetylcholine Acetylcholine (Agonist) Acetylcholine->M3_Receptor Binds & Activates pFHHSiD p-F-HHSiD (Antagonist) pFHHSiD->M3_Receptor Binds & Blocks PLC Phospholipase C (PLC) G_Protein->PLC Stimulates IP3_DAG IP3 & DAG Production PLC->IP3_DAG Cellular_Response Cellular Response (e.g., Contraction) IP3_DAG->Cellular_Response

Caption: Mechanism of p-F-HHSiD as a competitive antagonist at the M3 muscarinic receptor.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the in vitro characterization of p-F-HHSiD.

cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Tissue_Isolation Isolate Tissue (e.g., Guinea Pig Ileum) Mounting Mount in Organ Bath Tissue_Isolation->Mounting Equilibration Equilibrate Tissue Mounting->Equilibration Agonist_CRC Generate Agonist Concentration-Response Curve Equilibration->Agonist_CRC Antagonist_Incubation Incubate with p-F-HHSiD Agonist_CRC->Antagonist_Incubation Repeat_CRC Repeat Agonist CRC Antagonist_Incubation->Repeat_CRC Schild_Plot Construct Schild Plot Repeat_CRC->Schild_Plot pA2_Calculation Calculate pA2 Value Schild_Plot->pA2_Calculation

Caption: A generalized experimental workflow for determining the pA2 value of p-F-HHSiD.

Conclusion

The in vitro characterization of this compound reveals it to be a potent muscarinic receptor antagonist with a distinct selectivity profile.[3] It exhibits a preference for M3 receptors over M2 receptors, although its affinity for M3 receptors can vary between different tissues.[1][2] This detailed understanding of its in vitro pharmacology is crucial for its application as a research tool and for the development of novel therapeutics targeting the muscarinic acetylcholine receptor system. The data and protocols summarized in this guide provide a solid foundation for further investigation and application of this compound.

References

The Pharmacology of p-F-HHSiD Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the pharmacology of p-F-HHSiD (p-Fluorohexahydrosiladifenidol) hydrochloride, a potent and selective antagonist of the M3 muscarinic acetylcholine (B1216132) receptor (mAChR). This document consolidates key findings on its mechanism of action, pharmacological profile, and the experimental methodologies used in its characterization.

Introduction

p-F-HHSiD hydrochloride is a valuable research tool for investigating the physiological and pathophysiological roles of the M3 muscarinic receptor.[1] It is an analog of hexahydro-sila-difenidol (HHSiD) and exhibits a distinct selectivity profile for muscarinic receptor subtypes.[2] Its antagonistic properties at M3 receptors make it a subject of interest for potential therapeutic applications in conditions where M3 receptor activity is implicated, such as certain cancers, metabolic disorders like diabetes, neurological conditions including Alzheimer's disease, and cardiovascular diseases.[1]

Mechanism of Action

This compound functions as a competitive antagonist at muscarinic acetylcholine receptors, with a pronounced selectivity for the M3 subtype.[1][2] The M3 receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gq/11 proteins. Upon activation by acetylcholine, the M3 receptor stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC), culminating in various cellular responses such as smooth muscle contraction, glandular secretion, and modulation of neuronal excitability.

By competitively binding to the M3 receptor, this compound prevents acetylcholine from initiating this signaling cascade, thereby inhibiting M3-mediated physiological effects.

Gq_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol M3R M3 Receptor Gq Gq Protein M3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes ACh Acetylcholine (Agonist) ACh->M3R Binds & Activates pF_HHSiD p-F-HHSiD HCl (Antagonist) pF_HHSiD->M3R Competitively Blocks IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC Response Cellular Response (e.g., Smooth Muscle Contraction) Ca_release->Response PKC->Response

M3 Receptor Signaling and Antagonism by p-F-HHSiD HCl

Pharmacological Profile

The selectivity of this compound has been characterized through in vitro functional assays, with its antagonist potency expressed as pA2 values. The pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. A higher pA2 value indicates greater antagonist potency.

The data reveals a clear selectivity hierarchy of M3 > M1 > M2 for p-F-HHSiD.[2] However, it is noteworthy that the pA2 values for M3 receptors can vary depending on the tissue preparation, suggesting potential tissue-dependent differences in receptor characteristics or experimental conditions.[3][4] For instance, the antagonist exhibits approximately 10-fold lower affinity for tracheal M3 receptors compared to ileal M3 receptors.[3]

Receptor SubtypeTissue/Cell LineAgonist(s)pA2 ValueSelectivity vs. M2Reference
M3 Guinea-pig ileumCarbachol7.863-fold[4][5]
M3 Guinea-pig oesophageal muscularis mucosaeCarbachol8.2158-fold[4][5]
M3 Rat aortic rings (endothelial-dependent relaxation)-7.6 - 7.9-[4][5]
M3 Rabbit jugular vein (endothelial-dependent relaxation)-7.6 - 7.9-[4][5]
M3 Canine femoral artery (endothelial-dependent relaxation)-7.6 - 7.9-[4][5]
M3 Guinea-pig tracheaAcetylcholine, Carbachol, (+)-cis-dioxolane, OXA-226.85 - 7.14~13-fold[3][4]
M3 Human astrocytoma (1321 NI) cells (Phosphatidylinositol hydrolysis)-7.6-[4]
M1 Canine femoral and saphenous veinsMcN-A-343Intermediate-[4][5]
M1 SH-SY5Y cells (Phosphatidylinositol hydrolysis)-7.9-[4]
M2 Guinea-pig atria (negative inotropic response)Carbachol6.0-[4][5]

Experimental Protocols

The pharmacological characterization of this compound has been primarily conducted through in vitro functional studies in isolated tissues and cell lines. The following outlines the general methodologies employed in these investigations.

Isolated Tissue Studies
  • Objective: To determine the antagonist potency (pA2) of this compound at native muscarinic receptors mediating physiological responses.

  • General Workflow:

Tissue_Experiment_Workflow cluster_prep Tissue Preparation cluster_exp Experimental Procedure cluster_analysis Data Analysis Tissue_Isolation Isolate Tissue (e.g., Guinea-pig ileum, trachea, atria) Mounting Mount in Organ Bath (Krebs solution, 37°C, gassed with 95% O₂/5% CO₂) Tissue_Isolation->Mounting Equilibration Equilibrate under Optimal Resting Tension Mounting->Equilibration Agonist_CRC Generate Cumulative Concentration-Response Curve (CRC) to a Muscarinic Agonist Equilibration->Agonist_CRC Start Experiment Incubation Incubate Tissue with p-F-HHSiD HCl (varied concentrations) Agonist_CRC->Incubation Shifted_CRC Generate Agonist CRC in the Presence of p-F-HHSiD HCl Incubation->Shifted_CRC Schild_Plot Construct Schild Plot (log(CR-1) vs. log[Antagonist]) Shifted_CRC->Schild_Plot pA2_Calc Calculate pA2 value from the x-intercept of the Schild regression Schild_Plot->pA2_Calc

Workflow for Isolated Tissue Experiments
  • Tissues Used:

    • M3 Receptor Assays: Guinea-pig ileum, guinea-pig oesophageal muscularis mucosae, guinea-pig trachea, rat aortic rings, rabbit jugular vein, canine femoral artery.[4][5]

    • M2 Receptor Assays: Guinea-pig atria (to measure negative inotropic effects).[4][5]

    • M1 Receptor Assays: Canine femoral and saphenous veins.[4][5]

  • Agonists Used:

    • Non-selective: Acetylcholine, Carbachol.[3]

    • Other: (+)-cis-dioxolane, OXA-22.[3]

  • Key Parameters Investigated:

    • Agonist Independence: To confirm competitive antagonism, pA2 values were determined using different agonists.[3]

    • Equilibrium Time: The incubation period with the antagonist was varied (e.g., 60 to 180 minutes) to ensure equilibrium was reached.[3]

    • Receptor Specificity: Experiments were conducted in the presence of other selective antagonists (e.g., pirenzepine (B46924) for M1, methoctramine (B27182) for M2) to confirm the involvement of the target receptor subtype.[3]

Cell-Based Assays
  • Objective: To assess the antagonist activity of this compound at specific human cloned or native muscarinic receptors expressed in cell lines, typically by measuring second messenger production.

  • Methodology:

    • Cell Lines:

      • SH-SY5Y cells: A human neuroblastoma cell line endogenously expressing M1 receptors.[4]

      • Human astrocytoma (1321 NI) cells: Expressing M3 receptors.[4]

    • Assay Principle: Measurement of phosphatidylinositol (PI) hydrolysis. Cells are typically pre-labeled with [³H]-myo-inositol. Following stimulation with a muscarinic agonist in the presence or absence of this compound, the accumulation of radiolabeled inositol phosphates (a measure of PLC activity) is quantified.

    • Data Analysis: Antagonist affinity is determined by analyzing the rightward shift of the agonist concentration-response curve and calculating the pA2 value.

Summary and Future Directions

This compound is a well-characterized, potent, and selective M3 muscarinic receptor antagonist. Its pharmacological profile, particularly its M3 versus M2 selectivity, has been established through rigorous in vitro studies. The variability in its affinity for M3 receptors across different tissues highlights the complexities of muscarinic receptor pharmacology and underscores the importance of careful experimental design and interpretation.

While the in vitro pharmacology is well-documented, there is a lack of publicly available information regarding the synthesis, detailed in vivo studies, and clinical development of this compound. Future research could focus on these areas to explore its therapeutic potential further. Investigations into its pharmacokinetic and pharmacodynamic properties in animal models would be a critical next step in translating the in vitro findings towards potential clinical applications.

References

p-F-HHSiD Hydrochloride Enantiomers: A Technical Guide to Stereoselectivity at Muscarinic Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the stereoselective properties of p-F-HHSiD hydrochloride enantiomers, focusing on their interaction with muscarinic acetylcholine (B1216132) receptors (mAChRs). p-F-HHSiD (p-Fluoro-hexahydro-sila-difenidol) is recognized as a potent and selective M3 muscarinic receptor antagonist.[1][2][3] The stereochemistry of this compound plays a pivotal role in its receptor affinity and selectivity, a critical consideration in drug design and development. This document summarizes the available quantitative data, details relevant experimental methodologies, and visualizes key pathways and workflows.

Quantitative Analysis of Enantiomeric Selectivity

CompoundReceptor SubtypeTissue PreparationpA2 Value
(R)-p-fluoro-hexbutinolM1Rabbit Vas Deferens7.9
(S)-p-fluoro-hexbutinolM1Rabbit Vas Deferens6.4
(R)-p-fluoro-hexbutinolM2Guinea-Pig Atria6.2
(S)-p-fluoro-hexbutinolM2Guinea-Pig Atria6.0
(R)-p-fluoro-hexbutinolM3Guinea-Pig Ileum7.5
(S)-p-fluoro-hexbutinolM3Guinea-Pig Ileum6.6

Table 1: Antagonistic Activity (pA2 values) of p-fluoro-hexbutinol Enantiomers at Muscarinic Receptor Subtypes. Data extracted from Feifel et al., 1990.[4]

The stereoselectivity ratio, calculated as the ratio of the affinity of the (R)-enantiomer to the (S)-enantiomer, further illustrates the pronounced subtype-dependent enantioselectivity.

Receptor SubtypeStereoselectivity Ratio [(R)/(S)]
M134
M21.7
M38.5

Table 2: Stereoselectivity Ratios of p-fluoro-hexbutinol Enantiomers. The (R)-enantiomer consistently demonstrates higher affinity than the (S)-isomer across all tested subtypes. The highest stereoselectivity is observed at the M1 receptor, followed by the M3 and M2 receptors.[1][4]

Experimental Protocols

The determination of the antagonistic potency (pA2 values) of the this compound enantiomers is typically achieved through functional assays involving isolated tissue preparations and Schild analysis.

Isolated Tissue Preparation and Functional Assay

Objective: To measure the antagonistic effect of p-F-HHSiD enantiomers on agonist-induced muscle contractions in tissues expressing specific muscarinic receptor subtypes.

Methodology:

  • Tissue Dissection and Preparation:

    • Tissues rich in specific muscarinic receptor subtypes are carefully dissected from appropriate animal models (e.g., guinea-pig ileum for M3, rabbit vas deferens for M1, guinea-pig atria for M2).[4]

    • The tissues are mounted in organ baths containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and continuously aerated with a mixture of 95% O2 and 5% CO2.

    • The tissues are connected to isometric force transducers to record contractile responses.

  • Agonist Concentration-Response Curve:

    • After an equilibration period, a cumulative concentration-response curve is established for a stable muscarinic agonist (e.g., carbachol).

  • Antagonist Incubation:

    • The tissue is washed to remove the agonist and then incubated with a known concentration of one of the p-F-HHSiD enantiomers for a predetermined period to allow for equilibrium to be reached.

  • Second Agonist Concentration-Response Curve:

    • In the continued presence of the antagonist, a second cumulative concentration-response curve for the agonist is generated.

  • Data Analysis:

    • The concentration-response curves in the absence and presence of the antagonist are plotted. A parallel rightward shift in the agonist's concentration-response curve in the presence of the antagonist is indicative of competitive antagonism.

    • The dose ratio (DR) is calculated by dividing the EC50 of the agonist in the presence of the antagonist by the EC50 of the agonist in the absence of the antagonist.

Schild Analysis

Objective: To determine the pA2 value, which represents the negative logarithm of the molar concentration of an antagonist that produces a dose ratio of 2.

Methodology:

  • Experimental Setup: The functional assay described in section 2.1 is repeated with at least three different concentrations of the antagonist.

  • Schild Plot Construction:

    • For each antagonist concentration, the dose ratio (DR) is calculated.

    • A Schild plot is constructed by plotting log(DR-1) on the y-axis against the negative logarithm of the molar concentration of the antagonist (-log[Antagonist]) on the x-axis.

  • pA2 Determination:

    • A linear regression analysis is performed on the data points.

    • The pA2 value is determined as the x-intercept of the regression line. A slope of the regression line that is not significantly different from 1.0 is indicative of competitive antagonism.

G Schild Analysis Workflow cluster_0 Experimental Phase cluster_1 Data Analysis Phase A Generate Agonist Concentration-Response Curve (Control) B Incubate Tissue with Antagonist (Enantiomer) A->B C Generate Agonist Concentration-Response Curve (in presence of Antagonist) B->C D Repeat for Multiple Antagonist Concentrations C->D E Calculate Dose Ratio (DR) for each Antagonist Concentration D->E F Calculate log(DR-1) E->F G Construct Schild Plot: log(DR-1) vs -log[Antagonist] F->G H Perform Linear Regression G->H I Determine pA2 Value (x-intercept) H->I G M3 Muscarinic Receptor Signaling Pathway cluster_0 Cell Membrane cluster_1 Intracellular Signaling M3R M3 Receptor Gq Gq Protein M3R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC PKC Activation DAG->PKC Response Cellular Response (e.g., Smooth Muscle Contraction) Ca->Response PKC->Response Agonist Acetylcholine (Agonist) Agonist->M3R Activates pFHHSIiD p-F-HHSiD (Antagonist) pFHHSIiD->M3R Blocks G Competitive Antagonism at the M3 Receptor M3R M3 Receptor Binding Site Response Signal Transduction M3R->Response Leads to Agonist Acetylcholine Agonist->M3R Binds to Antagonist p-F-HHSiD Enantiomer Antagonist->M3R Competes for Binding Site

References

p-F-HHSiD Hydrochloride: A Technical Guide for Investigating Smooth Muscle Physiology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

p-Fluoro-hexahydrosiladifenidol hydrochloride (p-F-HHSiD) is a selective antagonist of muscarinic acetylcholine (B1216132) receptors, demonstrating a notable preference for the M3 subtype over the M2 subtype. This selectivity makes it a valuable pharmacological tool for elucidating the role of M3 receptors in smooth muscle physiology and pathophysiology. This technical guide provides an in-depth overview of p-F-HHSiD, including its mechanism of action, quantitative pharmacological data, detailed experimental protocols for its use in smooth muscle research, and relevant signaling pathways.

Mechanism of Action

p-F-HHSiD acts as a competitive antagonist at muscarinic acetylcholine receptors. In smooth muscle tissues, the M3 receptor subtype is predominantly coupled to Gq/11 proteins. Upon activation by acetylcholine, the M3 receptor stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The subsequent increase in cytosolic Ca2+ leads to the activation of calmodulin and myosin light chain kinase (MLCK), resulting in the phosphorylation of myosin light chains and, ultimately, smooth muscle contraction.[1][2]

By competitively blocking the M3 receptor, p-F-HHSiD prevents the binding of acetylcholine and other muscarinic agonists, thereby inhibiting this signaling cascade and inducing smooth muscle relaxation or preventing agonist-induced contraction. Its selectivity for M3 over M2 receptors allows researchers to dissect the specific contributions of the M3 receptor subtype to smooth muscle function, as M2 receptors are also present in some smooth muscle tissues and are primarily coupled to Gi, leading to the inhibition of adenylyl cyclase.[1]

Quantitative Pharmacological Data

The antagonist affinity of p-F-HHSiD is typically expressed as a pA2 value, which represents the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. The following table summarizes the reported pA2 values for p-F-HHSiD in various smooth muscle preparations.

Tissue/PreparationReceptor SubtypeAgonist UsedpA2 ValueSelectivity (M3 vs. M2)Reference
Guinea-pig ileumM3Oxotremorine-M~8.0-[3][4]
Guinea-pig oesophageal muscularis mucosaeM3-8.2-[5][6]
Guinea-pig tracheaM3Acetylcholine, Carbachol, (+)-cis-dioxolane, OXA-226.85 - 7.14-[4]
Rat aortic rings (endothelium-dependent relaxation)M3-7.6 - 7.9-[5]
Rabbit jugular vein (endothelium-dependent relaxation)M3-7.6 - 7.9-[5]
Canine femoral artery (endothelium-dependent relaxation)M3-7.6 - 7.9-[5]
Guinea-pig atria (negative inotropic response)M2-6.013 to 163-fold[5][6]
Canine femoral and saphenous veinsM1-Intermediate-[5]

Note: The selectivity of p-F-HHSiD for M3 over M2 receptors can vary depending on the tissue and experimental conditions.[6] The antagonist has been shown to have limited utility in distinguishing between M1 and M3 receptors in some preparations.[6]

Experimental Protocols

Organ Bath Experiments for Smooth Muscle Contractility

This protocol describes the methodology for assessing the effect of p-F-HHSiD on agonist-induced contractions of isolated smooth muscle strips, such as guinea-pig ileum or trachea.

Materials:

  • Isolated smooth muscle tissue (e.g., guinea-pig ileum, trachea)

  • Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11.1)

  • Muscarinic agonist (e.g., acetylcholine, carbachol, oxotremorine-M)

  • p-F-HHSiD hydrochloride

  • Organ bath system with isometric force transducers

  • Data acquisition system

  • Carbogen (B8564812) gas (95% O2, 5% CO2)

Procedure:

  • Tissue Preparation: Euthanize the animal according to approved ethical guidelines. Dissect the desired smooth muscle tissue and place it in cold, oxygenated Krebs-Henseleit solution. Prepare tissue strips of appropriate size (e.g., 2-3 cm for ileum, rings for trachea).

  • Mounting: Suspend the tissue strips in organ baths containing Krebs-Henseleit solution maintained at 37°C and continuously bubbled with carbogen gas. Attach one end of the tissue to a fixed hook and the other end to an isometric force transducer.

  • Equilibration: Allow the tissues to equilibrate for at least 60 minutes under a resting tension (e.g., 1 g). During this period, wash the tissues with fresh Krebs-Henseleit solution every 15-20 minutes.

  • Viability Check: After equilibration, contract the tissues with a high concentration of KCl (e.g., 80 mM) to check for viability. Wash the tissues and allow them to return to baseline.

  • Agonist Concentration-Response Curve (Control): Generate a cumulative concentration-response curve for the chosen muscarinic agonist. Start with a low concentration and increase it stepwise after the response to the previous concentration has reached a plateau.

  • p-F-HHSiD Incubation: Wash the tissues and allow them to return to baseline. Incubate the tissues with a known concentration of p-F-HHSiD for a predetermined period (e.g., 30-60 minutes) to allow for receptor binding equilibrium.

  • Agonist Concentration-Response Curve (in the presence of p-F-HHSiD): In the continued presence of p-F-HHSiD, repeat the cumulative concentration-response curve for the same agonist.

  • Data Analysis: Compare the agonist concentration-response curves in the absence and presence of p-F-HHSiD. The rightward shift in the curve indicates competitive antagonism. Calculate the EC50 values for the agonist in both conditions and determine the pA2 value for p-F-HHSiD using a Schild plot analysis.

Phosphoinositide Hydrolysis Assay

This assay measures the production of inositol phosphates, a downstream product of M3 receptor activation, to quantify the antagonistic effect of p-F-HHSiD.

Materials:

  • Smooth muscle cell culture or tissue slices

  • [³H]-myo-inositol

  • Agonist (e.g., oxotremorine-M)

  • This compound

  • Lithium chloride (LiCl)

  • Trichloroacetic acid (TCA)

  • Dowex AG1-X8 resin

  • Scintillation cocktail and counter

Procedure:

  • Cell/Tissue Labeling: Incubate the smooth muscle cells or tissue slices with [³H]-myo-inositol in an appropriate medium for a sufficient time (e.g., 24-48 hours) to allow for incorporation into membrane phosphoinositides.

  • Pre-incubation: Wash the labeled cells/tissues to remove unincorporated [³H]-myo-inositol. Pre-incubate the samples with LiCl (typically 10 mM) for 10-15 minutes. LiCl inhibits inositol monophosphatase, leading to the accumulation of inositol phosphates.

  • Antagonist Treatment: Add different concentrations of p-F-HHSiD to the samples and incubate for a specified time (e.g., 20-30 minutes).

  • Agonist Stimulation: Add the muscarinic agonist to stimulate M3 receptors and incubate for an appropriate duration (e.g., 30-60 minutes).

  • Termination and Extraction: Terminate the reaction by adding ice-cold TCA. Scrape the cells and centrifuge to pellet the precipitate. The supernatant contains the inositol phosphates.

  • Separation of Inositol Phosphates: Apply the supernatant to Dowex AG1-X8 columns. Wash the columns to remove free inositol. Elute the total inositol phosphates with a suitable buffer (e.g., 1 M ammonium (B1175870) formate/0.1 M formic acid).

  • Quantification: Add the eluate to a scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of p-F-HHSiD that causes a 50% inhibition of the agonist-induced accumulation of inositol phosphates (IC50). This can be used to calculate the antagonist's apparent dissociation constant (Ki).

Signaling Pathways and Visualizations

The following diagrams illustrate the key signaling pathway affected by p-F-HHSiD and a typical experimental workflow for its characterization.

M3_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular ACh Acetylcholine (ACh) M3R M3 Receptor ACh->M3R Binds & Activates pFHHSI p-F-HHSiD pFHHSI->M3R Blocks Gq11 Gq/11 M3R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum (SR) IP3->SR Binds to Receptor Ca Ca²⁺ SR->Ca Releases Contraction Smooth Muscle Contraction Ca->Contraction Initiates

Caption: M3 receptor signaling pathway and the inhibitory action of p-F-HHSiD.

Organ_Bath_Workflow A Tissue Preparation (e.g., Guinea-pig Ileum) B Mount in Organ Bath (Krebs Solution, 37°C, Carbogen) A->B C Equilibration (60 min, 1g tension) B->C D Viability Check (High KCl) C->D E Control Agonist Concentration-Response Curve D->E F Washout E->F G Incubate with p-F-HHSiD F->G H Agonist Concentration-Response Curve with p-F-HHSiD G->H I Data Analysis (Schild Plot, pA2 Calculation) H->I

Caption: Experimental workflow for organ bath studies with p-F-HHSiD.

Conclusion

This compound is a potent and selective M3 muscarinic receptor antagonist that serves as an invaluable tool for researchers investigating the intricacies of smooth muscle physiology. Its ability to differentiate M3-mediated responses from those involving M2 receptors allows for a more precise understanding of the signaling pathways governing smooth muscle contraction and relaxation. The data and protocols presented in this guide offer a comprehensive resource for the effective utilization of p-F-HHSiD in experimental designs, ultimately contributing to advancements in pharmacology and drug development. However, researchers should remain mindful of the observed tissue-dependent variations in its antagonist affinity and design their experiments accordingly.

References

The Role of p-F-HHSiD Hydrochloride in Endothelial Cell Research: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

p-Fluoro-hexahydro-sila-difenidol (p-F-HHSiD) hydrochloride is a potent and selective antagonist of the muscarinic M3 acetylcholine (B1216132) receptor (M3R). While direct research on p-F-HHSiD in cultured endothelial cells is limited, its high affinity for the M3R makes it a valuable pharmacological tool for investigating the significant role of this receptor in endothelial cell biology. Muscarinic M3 receptors are pivotal in mediating endothelium-dependent vasodilation through the nitric oxide (NO) signaling pathway. Activation of these Gq-coupled receptors initiates a cascade involving phospholipase C (PLC), inositol (B14025) trisphosphate (IP3), and intracellular calcium mobilization, leading to the activation of endothelial nitric oxide synthase (eNOS). This guide provides a comprehensive overview of the established role of M3Rs in endothelial cells, the known pharmacological data for p-F-HHSiD, detailed signaling pathways, and proposed experimental protocols for utilizing this antagonist in endothelial cell research.

Introduction: The Muscarinic M3 Receptor in Endothelial Function

The vascular endothelium is a critical regulator of cardiovascular homeostasis, and its dysfunction is an early event in the pathogenesis of many cardiovascular diseases.[1] Endothelial cells express muscarinic M3 receptors, which are key to mediating the effects of acetylcholine, a major neurotransmitter of the parasympathetic nervous system.[2] Activation of endothelial M3Rs leads to the production and release of nitric oxide (NO), a potent vasodilator that plays a crucial role in regulating blood pressure, inhibiting platelet aggregation, and preventing leukocyte adhesion.[3][4]

p-F-HHSiD hydrochloride acts as a selective antagonist at these M3 receptors.[5] Its utility in research lies in its ability to specifically block this pathway, allowing for the elucidation of the physiological and pathological roles of M3R-mediated signaling in the endothelium. While its selectivity can vary between tissues, it demonstrates a clear preference for M3 over M2 receptors.[5][6]

Pharmacological Profile of this compound

p-F-HHSiD is a parasympatholytic agent that competitively inhibits the binding of acetylcholine to M3 receptors.[5] Its antagonist activity has been quantified in various tissue preparations, providing insights into its potency and selectivity.

Quantitative Data: Antagonist Affinity of p-F-HHSiD

The affinity of an antagonist is typically expressed as a pA2 or pKB value, which represents the negative logarithm of the molar concentration of the antagonist that requires a doubling of the agonist concentration to produce the same response. Higher pA2/pKB values indicate greater antagonist potency.

Tissue PreparationReceptor SubtypeAgonistpA2 / pKB ValueReference
Guinea-pig ileumM3Acetylcholine8.0[5]
Guinea-pig tracheaM3Acetylcholine, Carbachol (B1668302)7.0 - 7.13[5]
Rat aortic rings (endothelium-dependent relaxation)M3-7.6 - 7.9[6]
Rabbit jugular vein (endothelium-dependent relaxation)M3-7.6 - 7.9[6]
Canine femoral artery (endothelium-dependent relaxation)M3-7.6 - 7.9[6]

Table 1: Summary of reported antagonist affinity values for p-F-HHSiD at M3 muscarinic receptors in various tissue preparations.

The M3R Signaling Pathway in Endothelial Cells

The canonical signaling pathway initiated by the activation of M3 muscarinic receptors in endothelial cells is a well-characterized process that culminates in the production of nitric oxide.

  • Receptor Activation: Acetylcholine (ACh) binds to the M3 muscarinic receptor on the endothelial cell surface.

  • G-Protein Coupling: The M3R, a G-protein coupled receptor (GPCR), activates the heterotrimeric G-protein Gq.[2][7]

  • PLC Activation: The α-subunit of Gq activates phospholipase C (PLC).[8]

  • IP3 and DAG Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[7][9]

  • Calcium Release: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum (ER), triggering the release of stored calcium (Ca2+) into the cytosol.[4][10]

  • eNOS Activation: The increase in intracellular Ca2+ concentration leads to the binding of Ca2+ to calmodulin (CaM). The Ca2+/CaM complex then binds to and activates endothelial nitric oxide synthase (eNOS).[3]

  • NO Production: Activated eNOS catalyzes the conversion of L-arginine to L-citrulline and nitric oxide (NO).[11]

  • Vasodilation: NO, a gaseous signaling molecule, diffuses from the endothelial cell to adjacent vascular smooth muscle cells, where it activates soluble guanylate cyclase, leading to an increase in cyclic guanosine (B1672433) monophosphate (cGMP) and subsequent vasodilation.

The role of this compound is to block step 1, thereby inhibiting the entire downstream signaling cascade.

Visualization of the M3R Signaling Pathway

M3R_Signaling_Pathway ACh Acetylcholine (ACh) M3R M3 Muscarinic Receptor ACh->M3R Gq Gq Protein M3R->Gq Activates pFHHSI pFHHSI D p-F-HHSiD HCl D->M3R Inhibits PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3 Receptor Ca2_release Ca²⁺ Release ER->Ca2_release Ca2_increase ↑ [Ca²⁺]i Ca2_release->Ca2_increase CaM Calmodulin (CaM) Ca2_increase->CaM Binds eNOS eNOS (inactive) CaM->eNOS Activates eNOS_active eNOS (active) eNOS->eNOS_active L_Arginine L-Arginine eNOS_active->L_Arginine Converts NO Nitric Oxide (NO) L_Arginine->NO VSMC Vascular Smooth Muscle Cell Relaxation NO->VSMC Diffuses to

Caption: M3R signaling cascade in endothelial cells leading to NO production.

Experimental Protocols

Due to the limited number of studies using this compound specifically in cultured endothelial cells, the following protocols are adapted from standard procedures for endothelial cell culture and from experiments utilizing other M3R antagonists. These should be optimized for specific experimental conditions.

Endothelial Cell Culture

A common model for in vitro endothelial research is Human Umbilical Vein Endothelial Cells (HUVECs).

  • Cell Line: Primary HUVECs or a stable endothelial cell line (e.g., EA.hy926).

  • Culture Medium: Endothelial Growth Medium-2 (EGM-2) supplemented with growth factors, cytokines, and 10% Fetal Bovine Serum (FBS).

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • Subculturing: When cells reach 80-90% confluency, they are passaged using Trypsin-EDTA.

  • Experimental Seeding: For experiments, cells are typically seeded in multi-well plates (e.g., 96-well for NO assays, or on glass coverslips for calcium imaging) and allowed to adhere and form a confluent monolayer.

Measurement of Nitric Oxide Production (Griess Assay)

This assay measures nitrite (B80452) (NO2-), a stable breakdown product of NO.

  • Cell Plating: Seed HUVECs in a 96-well plate at a density of 2 x 10^4 cells/well and culture until confluent.

  • Pre-incubation with Antagonist: Replace the culture medium with a low-serum medium (e.g., 0.5% FBS) containing various concentrations of this compound (e.g., 10 nM - 10 µM). Incubate for 30-60 minutes.

  • Agonist Stimulation: Add a muscarinic agonist, such as acetylcholine or carbachol (e.g., 1 µM final concentration), to the wells and incubate for a defined period (e.g., 30 minutes).

  • Sample Collection: Collect the supernatant (culture medium) from each well.

  • Griess Reaction:

    • Add 50 µL of supernatant to a new 96-well plate.

    • Add 50 µL of 1% sulfanilamide (B372717) in 5% phosphoric acid and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water and incubate for another 10 minutes.

  • Quantification: Measure the absorbance at 540 nm using a microplate reader. The concentration of nitrite is determined by comparison to a sodium nitrite standard curve.

Measurement of Intracellular Calcium ([Ca2+]i)

Fluorescent calcium indicators like Fura-2 AM or Fluo-4 AM are used to measure changes in intracellular calcium.

  • Cell Plating: Seed HUVECs on glass-bottom dishes or coverslips and grow to 80-90% confluency.

  • Dye Loading: Incubate cells with a calcium indicator dye (e.g., 5 µM Fluo-4 AM) in a buffered salt solution (e.g., Hanks' Balanced Salt Solution - HBSS) for 30-45 minutes at 37°C.

  • Washing: Gently wash the cells with HBSS to remove excess dye.

  • Antagonist Treatment: Add HBSS containing the desired concentration of this compound and incubate for 15-30 minutes.

  • Imaging: Mount the dish/coverslip on a fluorescence microscope equipped for live-cell imaging.

  • Baseline and Stimulation: Record baseline fluorescence for 1-2 minutes. Then, add the muscarinic agonist and continue recording the fluorescence intensity over time.

  • Data Analysis: The change in fluorescence intensity (ΔF) over the baseline fluorescence (F0) is calculated (ΔF/F0) to represent the relative change in intracellular calcium concentration.

Visualization of Experimental Workflow

Experimental_Workflow cluster_0 Nitric Oxide (Griess) Assay cluster_1 Intracellular Calcium Imaging NO_1 Seed HUVECs in 96-well plate NO_2 Pre-incubate with p-F-HHSiD HCl NO_1->NO_2 NO_3 Stimulate with Acetylcholine NO_2->NO_3 NO_4 Collect Supernatant NO_3->NO_4 NO_5 Perform Griess Reaction NO_4->NO_5 NO_6 Measure Absorbance (540 nm) NO_5->NO_6 Ca_1 Seed HUVECs on Glass Coverslips Ca_2 Load with Fluo-4 AM Ca_1->Ca_2 Ca_3 Pre-treat with p-F-HHSiD HCl Ca_2->Ca_3 Ca_4 Acquire Baseline Fluorescence Ca_3->Ca_4 Ca_5 Stimulate with Acetylcholine Ca_4->Ca_5 Ca_6 Record Fluorescence Changes Ca_5->Ca_6

Caption: Workflow for key in vitro endothelial cell experiments.

Conclusion and Future Directions

This compound is a valuable research tool for dissecting the role of the M3 muscarinic receptor in endothelial cell physiology and pathophysiology. By selectively blocking the M3R-Gq-eNOS pathway, researchers can investigate the contribution of this signaling axis to vascular tone, inflammation, and angiogenesis. The provided protocols offer a framework for initiating such studies. Future research could focus on utilizing p-F-HHSiD in endothelial cells derived from patients with cardiovascular diseases to explore the role of M3R dysfunction in these conditions. Furthermore, its use in co-culture models with smooth muscle cells or immune cells could provide deeper insights into the intercellular communication networks regulated by endothelial M3 receptors.

References

Methodological & Application

Application Notes and Protocols for p-F-HHSiD Hydrochloride in In Vitro Smooth Muscle Contraction Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

p-Fluoro-hexahydrosiladifenidol (p-F-HHSiD) hydrochloride is a pharmacological tool primarily used in the study of muscarinic acetylcholine (B1216132) receptors. It functions as a competitive antagonist with marked selectivity for the M3 muscarinic receptor subtype over the M2 subtype.[1][2] This selectivity makes it a valuable compound for differentiating between M2 and M3 receptor-mediated physiological responses, particularly in smooth muscle tissues where both receptor subtypes are often co-expressed.[3] These application notes provide a comprehensive overview and detailed protocols for utilizing p-F-HHSiD hydrochloride in in vitro smooth muscle contraction assays.

Mechanism of Action

In smooth muscle, contraction is often initiated by the activation of M3 muscarinic receptors by acetylcholine or other muscarinic agonists.[3][4] The M3 receptor is a Gq protein-coupled receptor.[4][5] Upon agonist binding, the associated Gq protein activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[5][6] IP3 binds to its receptors on the sarcoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm.[3][5][6] The elevated intracellular Ca2+ concentration, along with DAG-mediated activation of protein kinase C (PKC), leads to the phosphorylation of myosin light chain, resulting in smooth muscle contraction.[5]

This compound acts as a competitive antagonist at the M3 receptor, blocking the binding of agonists and thereby inhibiting this signaling cascade and subsequent smooth muscle contraction. Its utility lies in its ability to selectively antagonize M3-mediated responses, allowing researchers to investigate the specific role of this receptor subtype in various physiological and pathophysiological processes.[1][2]

Below is a diagram illustrating the signaling pathway of M3 muscarinic receptor-mediated smooth muscle contraction and the inhibitory action of this compound.

M3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm M3 M3 Receptor Gq Gq Protein M3->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Stimulates release PKC Protein Kinase C (PKC) DAG->PKC Activates Ca Ca²⁺ SR->Ca Contraction Smooth Muscle Contraction Ca->Contraction PKC->Contraction Agonist Muscarinic Agonist (e.g., Acetylcholine) Agonist->M3 Binds pFHHSI pFHHSI D p-F-HHSiD HCl D->M3 Blocks

M3 Receptor Signaling Pathway and p-F-HHSiD Inhibition.

Data Presentation

The antagonist activity of this compound is typically quantified by its pA2 value, which represents the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. Higher pA2 values indicate greater antagonist potency.

Tissue PreparationReceptor SubtypeAgonist UsedpA2 Value of p-F-HHSiDReference
Guinea-pig ileumM3Oxotremorine-M7.8[1]
Guinea-pig oesophageal muscularis mucosaeM3Not Specified8.2[1]
Guinea-pig tracheaM3Acetylcholine, Carbachol, (+)-cis-dioxolane, OXA-226.85 - 7.14[2]
Rat aortic rings (endothelial-dependent relaxation)M3Not Specified7.6 - 7.9[1]
Rabbit jugular vein (endothelial-dependent relaxation)M3Not Specified7.6 - 7.9[1]
Canine femoral artery (endothelial-dependent relaxation)M3Not Specified7.6 - 7.9[1]
Canine femoral and saphenous veinsM1Not SpecifiedIntermediate[1]
Guinea-pig atria (negative inotropic responses)M2Not Specified6.0[1]

Experimental Protocols

The following is a detailed protocol for a conventional in vitro smooth muscle contraction assay using an isolated tissue organ bath, a standard method for characterizing the effects of compounds like this compound.[7][8] The guinea pig ileum is a classic preparation for studying M3 receptor-mediated smooth muscle contraction due to its high sensitivity.[9][10][11]

Protocol: In Vitro Smooth Muscle Contraction Assay Using Isolated Guinea Pig Ileum

1. Materials and Reagents:

  • This compound

  • Muscarinic agonist (e.g., Acetylcholine, Carbachol)

  • Physiological Salt Solution (PSS), e.g., Tyrode's or Krebs-Henseleit solution

  • Distilled water

  • Guinea pig

  • Surgical instruments (scissors, forceps)

  • Isolated tissue organ bath system with force-displacement transducer and data acquisition system

  • Carbogen (B8564812) gas (95% O2, 5% CO2)

  • Suture thread

2. Experimental Workflow Diagram:

Experimental_Workflow A 1. Tissue Isolation (Guinea Pig Ileum) B 2. Tissue Mounting in Organ Bath A->B C 3. Equilibration Period B->C D 4. Viability Check (e.g., with KCl) C->D E 5. Cumulative Agonist Concentration-Response Curve (Control) D->E F 6. Washout and Re-equilibration E->F G 7. Incubation with p-F-HHSiD HCl F->G H 8. Repeat Agonist Concentration-Response Curve G->H I 9. Data Analysis (pA2 Calculation) H->I

Workflow for the in vitro smooth muscle contraction assay.

3. Procedure:

  • 3.1. Preparation of Solutions:

    • Prepare the physiological salt solution (PSS) and ensure it is warmed to 37°C and continuously bubbled with carbogen gas.[12]

    • Prepare stock solutions of the muscarinic agonist and this compound in distilled water or an appropriate solvent. Make serial dilutions as required.

  • 3.2. Tissue Isolation and Preparation:

    • Humanely euthanize a guinea pig according to approved institutional animal care and use committee protocols.

    • Open the abdominal cavity and locate the ileum.[9]

    • Carefully excise a segment of the ileum and place it in a petri dish containing cold, aerated PSS.[10]

    • Gently flush the lumen of the ileum segment with PSS to remove its contents.[9]

    • Cut the ileum into segments of approximately 2-3 cm in length.[9]

  • 3.3. Tissue Mounting:

    • Tie one end of an ileum segment to a tissue holder at the bottom of the organ bath chamber and the other end to a force-displacement transducer.[9][12]

    • Submerge the mounted tissue in the organ bath chamber containing warm, aerated PSS.

    • Apply an optimal resting tension to the tissue (typically 0.5-1.0 g for guinea pig ileum) and allow it to equilibrate for 30-60 minutes.[9][12] During equilibration, wash the tissue with fresh PSS every 15 minutes.

  • 3.4. Experimental Protocol:

    • 3.4.1. Viability Test: After equilibration, assess the viability of the tissue by inducing a contraction with a high concentration of potassium chloride (e.g., 60-80 mM). Once a stable contraction is achieved, wash the tissue to return to baseline.

    • 3.4.2. Control Agonist Concentration-Response Curve:

      • Once the tissue has returned to baseline, add the muscarinic agonist in a cumulative manner, increasing the concentration in logarithmic steps (e.g., 10⁻⁹ M, 10⁻⁸ M, 10⁻⁷ M, etc.) until a maximal contraction is observed.

      • Record the contractile response at each concentration.

    • 3.4.3. Antagonist Incubation:

      • Wash the tissue extensively with fresh PSS to remove the agonist and allow it to return to the baseline resting tension.

      • Introduce a known concentration of this compound into the organ bath and incubate for a predetermined period (e.g., 30-60 minutes) to allow for receptor binding equilibrium.

    • 3.4.4. Agonist Concentration-Response Curve in the Presence of Antagonist:

      • In the continued presence of this compound, repeat the cumulative addition of the muscarinic agonist and record the contractile responses.

    • 3.4.5. Multiple Antagonist Concentrations: To determine the pA2 value, this procedure should be repeated with at least three different concentrations of this compound.

4. Data Analysis:

  • For each agonist concentration, express the contractile response as a percentage of the maximal contraction observed in the control curve.

  • Plot the agonist concentration (on a logarithmic scale) against the percentage of maximal response for both the control and antagonist-treated tissues.

  • The presence of a competitive antagonist like this compound will cause a rightward parallel shift in the concentration-response curve.

  • The dose ratio (DR) is the ratio of the agonist concentration required to produce a certain response in the presence of the antagonist to the concentration required for the same response in its absence.

  • A Schild plot is constructed by plotting log(DR-1) against the negative logarithm of the molar concentration of the antagonist (-log[Antagonist]).

  • For a competitive antagonist, the Schild plot should be a straight line with a slope of 1. The pA2 value is the x-intercept of this line.

Conclusion

This compound is a potent and selective M3 muscarinic receptor antagonist that serves as an invaluable tool for smooth muscle research. The provided protocols and data offer a framework for its application in in vitro smooth muscle contraction assays. Proper experimental design and data analysis, as outlined above, are crucial for accurately characterizing the pharmacological properties of this compound and for elucidating the role of M3 muscarinic receptors in smooth muscle physiology and pathophysiology.

References

Application Notes and Protocols for p-F-HHSiD Hydrochloride in Organ Bath Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

p-Fluoro-hexahydrosiladifenidol hydrochloride (p-F-HHSiD hydrochloride) is a potent and selective antagonist of the M3 muscarinic acetylcholine (B1216132) receptor (mAChR).[1][2] It is a valuable pharmacological tool for investigating the role of M3 receptors in various physiological and pathophysiological processes, particularly in smooth muscle contraction and relaxation, glandular secretions, and cardiovascular regulation. These application notes provide a comprehensive protocol for utilizing this compound in organ bath experiments to characterize its antagonist activity.

It is important to note that, contrary to a potential misconception, this compound is not a selective inhibitor of dihydrodiol dehydrogenase (DD). Its established primary mechanism of action is the competitive blockade of M3 muscarinic receptors. This document will therefore focus on its application as an M3 antagonist. A brief overview of dihydrodiol dehydrogenase is provided separately for informational purposes.

Mechanism of Action: M3 Muscarinic Receptor Antagonism

The M3 muscarinic receptor is a G-protein coupled receptor (GPCR) that, upon activation by acetylcholine or other muscarinic agonists, primarily couples to the Gq family of G-proteins. This initiates a signaling cascade involving the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). The elevated cytosolic Ca2+ concentration, along with DAG-mediated activation of protein kinase C (PKC), triggers a variety of cellular responses, including smooth muscle contraction. This compound exerts its effect by competitively binding to the M3 receptor, thereby preventing agonist binding and inhibiting this signaling pathway.

M3 Muscarinic Receptor Signaling Pathway

M3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum M3R M3 Receptor Gq Gq Protein M3R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R Binds PKC Protein Kinase C DAG->PKC Activates Contraction Smooth Muscle Contraction PKC->Contraction CaM Ca2+-Calmodulin Complex CaM->Contraction ER Ca2+ Store Ca Ca2+ ER->Ca Release IP3R->ER Opens Channel ACh Acetylcholine (Agonist) ACh->M3R Activates pFHHSiD p-F-HHSiD (Antagonist) pFHHSiD->M3R Blocks Ca->CaM

Caption: M3 Muscarinic Receptor Signaling Pathway.

Data Presentation: Antagonist Affinity of p-F-HHSiD

The antagonist affinity of p-F-HHSiD is typically quantified by determining its pA2 value. The pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. Higher pA2 values indicate greater antagonist potency. The table below summarizes experimentally determined pA2 values for p-F-HHSiD across various tissue preparations.

Tissue PreparationReceptor SubtypeAgonist UsedpA2 ValueReference
Guinea-pig ileumM3Carbachol7.8[3]
Guinea-pig oesophageal muscularis mucosaeM3Carbachol8.2[3]
Guinea-pig tracheaM3Acetylcholine, Carbachol7.1[1][3]
Rat aortic rings (endothelium-dependent relaxation)M3Carbachol7.6[3]
Rabbit jugular vein (endothelium-dependent relaxation)M3Carbachol7.9[3]
Canine femoral artery (endothelium-dependent relaxation)M3Carbachol7.7[3]
Canine femoral and saphenous veins (contraction)M1McN-A-343Intermediate[3]
Guinea-pig atria (negative inotropic response)M2Carbachol6.0[3]

Experimental Protocol: Organ Bath Studies

This protocol describes a general procedure for evaluating the antagonist effect of this compound on agonist-induced smooth muscle contraction in an isolated organ bath setup. The example of a rat aortic ring is used, but the principles can be adapted for other smooth muscle tissues like guinea-pig ileum or trachea.

Materials and Reagents
  • Isolated Tissue: e.g., Thoracic aorta from a male Wistar rat.

  • This compound: Prepare a stock solution (e.g., 10 mM in distilled water or DMSO) and make serial dilutions.

  • Agonist: e.g., Carbachol or Acetylcholine. Prepare a stock solution and serial dilutions.

  • Physiological Salt Solution (PSS): Krebs-Henseleit solution of the following composition (in mM): NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, and glucose 11.

  • Gases: Carbogen (95% O2 / 5% CO2).

  • Equipment:

    • Isolated organ bath system with a water jacket for temperature control (37°C).

    • Isometric force transducer.

    • Data acquisition system.

    • Dissection tools (forceps, scissors).

    • Micropipettes.

Experimental Workflow

Organ_Bath_Workflow cluster_prep Tissue Preparation cluster_setup Organ Bath Setup cluster_equilibration Equilibration & Viability cluster_protocol Antagonist Protocol cluster_analysis Data Analysis A1 Euthanize Animal & Dissect Tissue (e.g., Thoracic Aorta) A2 Clean Adherent Tissue A1->A2 A3 Cut into Rings (2-4 mm) A2->A3 B1 Mount Tissue Ring in Organ Bath (e.g., on L-shaped hooks) A3->B1 B2 Fill Bath with Krebs Solution (37°C) and Bubble with Carbogen B1->B2 B3 Connect to Force Transducer B2->B3 C1 Apply Optimal Resting Tension (e.g., 1.5-2.0 g for rat aorta) B3->C1 C2 Equilibrate for 60-90 min (Wash every 15-20 min) C1->C2 C3 Test Tissue Viability (e.g., with KCl) C2->C3 D1 Generate Control Agonist Concentration-Response Curve (CRC) C3->D1 D2 Wash Tissue Thoroughly D1->D2 D3 Incubate with p-F-HHSiD (e.g., 30 min at a single concentration) D2->D3 D4 Generate Agonist CRC in the Presence of p-F-HHSiD D3->D4 D5 Repeat D2-D4 for Different Concentrations of p-F-HHSiD D4->D5 E1 Measure Peak Contractile Response D5->E1 E2 Plot CRCs (log[Agonist] vs. Response) E1->E2 E3 Perform Schild Analysis to Determine pA2 Value E2->E3

Caption: Experimental Workflow for Organ Bath Analysis.

Step-by-Step Protocol
  • Tissue Preparation:

    • Humanely euthanize the rat according to institutional guidelines.

    • Carefully dissect the thoracic aorta and place it in cold Krebs-Henseleit solution.

    • Remove adherent connective and fatty tissues.

    • Cut the aorta into rings of 2-4 mm in length.

  • Mounting and Equilibration:

    • Suspend each aortic ring between two L-shaped stainless steel hooks in an organ bath chamber filled with 10 mL of Krebs-Henseleit solution, maintained at 37°C and continuously gassed with carbogen.

    • Connect the upper hook to an isometric force transducer.

    • Apply an optimal resting tension (e.g., 1.5-2.0 g for rat aorta) and allow the tissue to equilibrate for 60-90 minutes. Wash the tissue with fresh Krebs-Henseleit solution every 15-20 minutes.

  • Viability Test:

    • After equilibration, contract the tissue with a high concentration of KCl (e.g., 60 mM) to check for viability.

    • Wash the tissue repeatedly until the tension returns to the baseline.

  • Control Agonist Concentration-Response Curve (CRC):

    • Pre-contract the aortic rings with an alpha-adrenergic agonist like phenylephrine (B352888) (e.g., 1 µM) if studying endothelium-dependent relaxation, or proceed directly if studying direct smooth muscle contraction.

    • Cumulatively add the agonist (e.g., carbachol, from 1 nM to 100 µM) to the organ bath, allowing the response to stabilize at each concentration.

    • Record the maximal contractile response at each concentration.

    • After completing the CRC, wash the tissue extensively to allow it to return to baseline.

  • Incubation with this compound:

    • Once the tissue is at baseline, add a specific concentration of this compound to the bath.

    • Allow the tissue to incubate with the antagonist for a predetermined period (e.g., 30 minutes) to ensure equilibrium is reached.

  • Agonist CRC in the Presence of Antagonist:

    • In the continued presence of p-F-HHSiD, repeat the cumulative addition of the agonist to generate a second CRC. A rightward shift in the CRC is expected.

  • Data Analysis:

    • Plot the concentration-response curves for the agonist alone and in the presence of different concentrations of p-F-HHSiD. The x-axis should be the logarithm of the agonist concentration, and the y-axis should be the response (e.g., % of maximal contraction).

    • Perform a Schild regression analysis by plotting the log(concentration ratio - 1) against the negative log of the molar concentration of p-F-HHSiD. The x-intercept of the regression line provides the pA2 value.

Note on Dihydrodiol Dehydrogenase (DD)

For clarity, Dihydrodiol Dehydrogenase (DD) is an enzyme involved in the detoxification of polycyclic aromatic hydrocarbons (PAHs). It catalyzes the oxidation of trans-dihydrodiols of PAHs to catechols. This action can prevent the formation of carcinogenic diol-epoxides. Inhibitors of DD, such as indomethacin, are used to study its role in xenobiotic metabolism. This compound does not belong to this class of inhibitors.

By following this detailed protocol, researchers can effectively utilize this compound as a selective M3 muscarinic receptor antagonist in organ bath experiments to elucidate the role of this receptor in various physiological functions.

References

Application Note: Fluo-4 AM for Calcium Imaging in Endothelial Cells

Author: BenchChem Technical Support Team. Date: December 2025

It appears there may be a misunderstanding regarding the application of p-F-HHSiD hydrochloride. Based on available scientific literature, p-F-HHSiD (para-Fluoro-hexahydrosila-difenidol) hydrochloride is characterized as a selective antagonist for M3 muscarinic acetylcholine (B1216132) receptors.[1][2] Its primary use in research is to block the function of these receptors to study downstream signaling pathways. It is not a fluorescent dye or a calcium indicator and, therefore, is not used for calcium imaging.

This document provides comprehensive application notes and protocols for a widely used fluorescent calcium indicator, Fluo-4 AM , for imaging intracellular calcium dynamics in endothelial cells. Fluo-4 is a suitable alternative that aligns with the core requirement of monitoring calcium signaling in this cell type.[3]

Introduction

Fluo-4 is a high-affinity, single-wavelength fluorescent indicator for intracellular calcium (Ca²⁺).[3][4] It exhibits a large fluorescence intensity increase of over 100-fold upon binding to Ca²⁺. The acetoxymethyl (AM) ester form, Fluo-4 AM, is cell-permeant and can be passively loaded into live cells. Once inside the cell, non-specific esterases cleave the AM group, trapping the active, Ca²⁺-sensitive Fluo-4 dye in the cytoplasm. This makes Fluo-4 AM an ideal tool for researchers and drug development professionals studying Ca²⁺ signaling in endothelial cells, which plays a crucial role in processes like vasodilation, permeability, and angiogenesis.[3]

Principle of Action

The workflow for using Fluo-4 AM involves loading the dye into the cells, allowing for de-esterification, and then exciting the dye with a light source while recording the emitted fluorescence. An increase in intracellular Ca²⁺ concentration leads to a proportional increase in the fluorescence intensity of Fluo-4.

cluster_cell Endothelial Cell Fluo-4_AM Fluo-4 AM Fluo-4 Fluo-4 (Active Dye) Fluo-4_AM->Fluo-4 De-esterification Fluo-4_Ca2 Fluo-4-Ca²⁺ Complex (Fluorescent) Fluo-4->Fluo-4_Ca2 Binding Esterases Intracellular Esterases Esterases->Fluo-4_AM Ca2 Ca²⁺ Ca2->Fluo-4 Fluorescence Fluorescence Fluo-4_Ca2->Fluorescence Emission Extracellular Extracellular Space Extracellular->Fluo-4_AM Passive Diffusion

Mechanism of Fluo-4 AM action in endothelial cells.

Quantitative Data

The following table summarizes the key spectral and chemical properties of the Fluo-4 calcium indicator.

PropertyValueReference
Excitation Wavelength (Max) ~494 nm[4]
Emission Wavelength (Max) ~516 nm[4]
Dissociation Constant (Kd) for Ca²⁺ ~345 nM[4]
Quantum Yield High[4]
Format Acetoxymethyl (AM) ester for cell loading[3]

Experimental Protocols

Materials

  • Fluo-4 AM (e.g., from Thermo Fisher Scientific, AAT Bioquest)

  • Anhydrous Dimethyl sulfoxide (B87167) (DMSO)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with Ca²⁺ and Mg²⁺

  • Probenecid (B1678239) (optional, to prevent dye leakage)

  • Endothelial cell culture (e.g., HUVECs, bEnd.3) cultured on glass-bottom dishes or coverslips

  • Fluorescence microscope with appropriate filters for FITC/GFP (Excitation: ~488 nm, Emission: ~520 nm)

Protocol 1: Preparation of Fluo-4 AM Stock Solution

  • Prepare a 1-5 mM stock solution of Fluo-4 AM in anhydrous DMSO.

  • For easier cell loading, prepare a 20% (w/v) solution of Pluronic F-127 in DMSO.

  • Aliquot the Fluo-4 AM stock solution into small volumes and store at -20°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.

Protocol 2: Loading Endothelial Cells with Fluo-4 AM

The following workflow outlines the steps for loading, imaging, and analyzing calcium dynamics in endothelial cells.

Start Start Prepare_Loading Prepare Loading Solution (Fluo-4 AM in HBSS) Start->Prepare_Loading Incubate_Cells Incubate Endothelial Cells (e.g., 30-60 min at 37°C) Prepare_Loading->Incubate_Cells Wash_Cells Wash Cells with HBSS (to remove excess dye) Incubate_Cells->Wash_Cells De-esterification Allow for De-esterification (e.g., 30 min at room temp) Wash_Cells->De-esterification Image_Baseline Acquire Baseline Fluorescence De-esterification->Image_Baseline Add_Stimulus Add Agonist/Stimulus Image_Baseline->Add_Stimulus Image_Response Record Fluorescence Changes Add_Stimulus->Image_Response Analyze_Data Data Analysis (e.g., ΔF/F₀) Image_Response->Analyze_Data End End Analyze_Data->End

Experimental workflow for endothelial cell calcium imaging.
  • Cell Preparation : Culture endothelial cells to 80-90% confluency on a suitable imaging substrate (e.g., glass-bottom dish).[5]

  • Loading Solution Preparation :

    • Prepare a loading buffer of HBSS with Ca²⁺ and Mg²⁺. If using, add probenecid (1-2.5 mM final concentration) to the HBSS.

    • On the day of the experiment, thaw an aliquot of the Fluo-4 AM stock solution.

    • Prepare the final loading solution by diluting the Fluo-4 AM stock to a final concentration of 1-5 µM in the loading buffer.

    • To aid in dye dispersal, you may mix the Fluo-4 AM stock with an equal volume of 20% Pluronic F-127 before diluting in the buffer.

  • Cell Loading :

    • Remove the culture medium from the cells.

    • Add the Fluo-4 AM loading solution to the cells and incubate for 30-60 minutes at 37°C in a CO₂ incubator.

  • Washing :

    • Gently remove the loading solution.

    • Wash the cells 2-3 times with warm HBSS (with or without probenecid) to remove any extracellular dye.

  • De-esterification :

    • Add fresh HBSS to the cells.

    • Incubate for an additional 30 minutes at room temperature, protected from light, to allow for complete de-esterification of the Fluo-4 AM.

Protocol 3: Calcium Imaging and Data Acquisition

  • Microscope Setup :

    • Place the dish on the stage of a fluorescence microscope equipped for live-cell imaging.

    • Use an excitation filter around 488 nm and an emission filter around 520 nm.

    • To minimize phototoxicity, use the lowest possible excitation light intensity and exposure time that provides a good signal-to-noise ratio.[6]

  • Image Acquisition :

    • Acquire a baseline fluorescence recording for a few minutes to ensure the cells are stable.

    • Introduce the stimulus (e.g., agonist, drug candidate) to the imaging chamber.

    • Record the changes in fluorescence intensity over time. The acquisition rate will depend on the kinetics of the expected calcium response.

Data Analysis

A common method for quantifying changes in intracellular calcium is to express the change in fluorescence (ΔF) relative to the initial baseline fluorescence (F₀).

  • Define regions of interest (ROIs) around individual cells.

  • Measure the average fluorescence intensity within each ROI for each frame of the time-lapse recording.

  • Calculate the baseline fluorescence (F₀) by averaging the intensity over several frames before the stimulus was added.

  • Normalize the fluorescence signal using the formula: (F - F₀) / F₀ or ΔF/F₀ .

Signaling Pathways in Endothelial Cells

Calcium signaling in endothelial cells can be initiated by various stimuli, such as agonists binding to G protein-coupled receptors (GPCRs). This often leads to the activation of Phospholipase C (PLC), which generates inositol (B14025) 1,4,5-trisphosphate (IP₃). IP₃ then binds to its receptor (IP₃R) on the endoplasmic reticulum (ER), causing the release of Ca²⁺ from intracellular stores.

Agonist Agonist GPCR GPCR Agonist->GPCR PLC Phospholipase C (PLC) GPCR->PLC Activates IP3 IP₃ PLC->IP3 DAG DAG PLC->DAG PIP2 PIP₂ PIP2->PLC IP3R IP₃ Receptor IP3->IP3R Binds ER Endoplasmic Reticulum (ER) ER->IP3R Ca_Release Ca²⁺ Release IP3R->Ca_Release Opens Ca_Increase ↑ Intracellular [Ca²⁺] Ca_Release->Ca_Increase

Simplified GPCR-mediated Ca²⁺ release pathway.

Disclaimer: This document provides a general guideline. Optimal conditions for cell loading, dye concentration, and imaging parameters should be determined empirically for each specific cell type and experimental setup.

References

Schild Analysis of p-F-HHSiD Hydrochloride: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

p-Fluoro-hexahydro-sila-difenidol (p-F-HHSiD) hydrochloride is a potent and selective antagonist of the M3 muscarinic acetylcholine (B1216132) receptor (mAChR).[1] M3 receptors are G-protein coupled receptors predominantly coupled to Gq proteins.[2][3] Their activation initiates a signaling cascade involving phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, resulting in smooth muscle contraction.[2][4][5] Due to its selectivity, p-F-HHSiD is a valuable tool for characterizing the M3 receptor subtype and for investigating its role in various physiological processes.

This application note provides a detailed protocol for performing a Schild analysis to quantitatively characterize the competitive antagonism of p-F-HHSiD hydrochloride at the M3 receptor. The Schild analysis is a fundamental pharmacological method used to determine the affinity of a competitive antagonist, expressed as a pA2 value.[6][7][8] The pA2 is the negative logarithm of the molar concentration of an antagonist that necessitates a two-fold increase in the agonist concentration to produce the same response.

Data Presentation

The affinity of this compound for the M3 muscarinic receptor has been determined in various tissues using Schild analysis. The reported pA2 values demonstrate its high affinity and selectivity.

Tissue PreparationAgonistpA2 ValueReference
Guinea-pig ileumCarbachol (B1668302)8.0[1]
Guinea-pig tracheaAcetylcholine7.13[1]
Guinea-pig tracheaCarbachol7.03[1]
Guinea-pig ileum circular muscleNot Specified8.06[9]

Note: The pA2 value for p-F-HHSiD in the guinea-pig trachea has been shown to be independent of the agonist used.[1]

M3 Muscarinic Receptor Signaling Pathway

Activation of the M3 muscarinic receptor by an agonist such as acetylcholine or carbachol initiates a well-defined signaling cascade, as depicted in the diagram below.

M3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Agonist Agonist (e.g., Acetylcholine) M3R M3 Receptor Agonist->M3R Binds to Gq Gq Protein M3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ (Endoplasmic Reticulum) IP3->Ca_ER Binds to IP3R Ca_cyto Cytosolic Ca²⁺ Ca_ER->Ca_cyto Releases Response Smooth Muscle Contraction Ca_cyto->Response Initiates pFHHSiD p-F-HHSiD Hydrochloride pFHHSiD->M3R Competitively Antagonizes

Caption: M3 Muscarinic Receptor Signaling Pathway.

Experimental Protocol: Schild Analysis of this compound in Guinea Pig Ileum

This protocol describes the determination of the pA2 value for this compound using an isolated guinea pig ileum preparation, a classic model for studying M3 receptor-mediated smooth muscle contraction.[10][11][12][13][14]

Materials and Reagents
  • This compound

  • Carbachol (agonist)

  • Krebs-Henseleit solution

  • Isolated guinea pig ileum segments

  • Organ bath system with isometric force transducer

  • Data acquisition system

Experimental Workflow

The following diagram illustrates the major steps involved in the Schild analysis protocol.

Schild_Analysis_Workflow start Start prep Tissue Preparation (Guinea Pig Ileum) start->prep equil Equilibration in Organ Bath prep->equil crc1 Control Agonist Concentration-Response Curve (Carbachol) equil->crc1 wash1 Washout crc1->wash1 incubate Incubate with p-F-HHSiD (Fixed Concentration) wash1->incubate Allow tissue to return to baseline crc2 Agonist CRC in Presence of Antagonist incubate->crc2 repeat Repeat with Different Antagonist Concentrations crc2->repeat After washout repeat->incubate analysis Data Analysis: Calculate Dose Ratios and Construct Schild Plot repeat->analysis After sufficient data points end End analysis->end

Caption: Experimental Workflow for Schild Analysis.

Step-by-Step Procedure
  • Tissue Preparation:

    • Humanely euthanize a guinea pig according to approved institutional guidelines.

    • Isolate a segment of the terminal ileum and place it in cold, oxygenated Krebs-Henseleit solution.

    • Prepare 2-3 cm longitudinal muscle strips.

  • Organ Bath Setup and Equilibration:

    • Mount the ileum strip in an organ bath containing Krebs-Henseleit solution maintained at 37°C and continuously bubbled with 95% O2 / 5% CO2.

    • Apply an initial tension of 1 g and allow the tissue to equilibrate for at least 60 minutes, with washes every 15 minutes.

  • Control Agonist Concentration-Response Curve (CRC):

    • Generate a cumulative concentration-response curve for the agonist, carbachol. Start with a low concentration (e.g., 1 nM) and increase the concentration in logarithmic increments (e.g., half-log units) until a maximal response is achieved.

    • Record the contractile response at each concentration.

    • After obtaining the maximal response, thoroughly wash the tissue with Krebs-Henseleit solution until the tension returns to the baseline.

  • Antagonist Incubation:

    • Introduce a known, fixed concentration of this compound into the organ bath.

    • Allow the antagonist to incubate with the tissue for a predetermined period (e.g., 30-60 minutes) to ensure equilibrium is reached.

  • Agonist CRC in the Presence of Antagonist:

    • In the continued presence of this compound, repeat the cumulative concentration-response curve for carbachol.

    • A rightward shift in the CRC is expected for a competitive antagonist.

  • Repeat for Multiple Antagonist Concentrations:

    • Thoroughly wash the tissue to remove both the agonist and antagonist.

    • Repeat steps 4 and 5 with at least two other increasing concentrations of this compound.

Data Analysis
  • Determine EC50 Values: For each concentration-response curve (control and in the presence of different concentrations of p-F-HHSiD), determine the EC50 value (the concentration of agonist that produces 50% of the maximal response).

  • Calculate the Dose Ratio (DR): The dose ratio is a measure of the magnitude of the rightward shift of the agonist CRC in the presence of the antagonist. Calculate the DR for each concentration of this compound using the following formula:

    DR = (EC50 of agonist in the presence of antagonist) / (EC50 of agonist in the absence of antagonist)

  • Construct the Schild Plot: The relationship between the dose ratio and the antagonist concentration is described by the Schild equation:

    log(DR - 1) = log[B] - log(KB)

    Where:

    • [B] is the molar concentration of the antagonist (this compound).

    • KB is the equilibrium dissociation constant of the antagonist.

    To construct the Schild plot, plot log(DR - 1) on the y-axis against the negative logarithm of the molar concentration of this compound (-log[B] or p[Antagonist]) on the x-axis.

  • Determine the pA2 Value:

    • Perform a linear regression on the data points of the Schild plot.

    • For a simple competitive antagonist, the slope of the regression line should not be significantly different from 1.0.[6]

    • The pA2 value is the x-intercept of the regression line, which is the value of -log[B] when log(DR - 1) = 0 (i.e., when DR = 2). The pA2 is a direct measure of the antagonist's affinity.

Conclusion

The Schild analysis is a robust and informative method for characterizing the competitive antagonism of compounds like this compound. By following this detailed protocol, researchers can accurately determine the pA2 value, providing a quantitative measure of its affinity for the M3 muscarinic receptor. This information is crucial for understanding its pharmacological profile and for its application as a selective tool in drug discovery and physiological research.

References

Application Notes and Protocols for p-F-HHSiD Hydrochloride in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

p-F-HHSiD (p-Fluorohexahydrosiladifenidol) hydrochloride is a potent and selective antagonist of the M3 muscarinic acetylcholine (B1216132) receptor (mAChR). Its selectivity makes it a valuable tool for in vitro studies aimed at elucidating the role of M3 receptors in various cellular processes. These application notes provide a detailed protocol for the dissolution of p-F-HHSiD hydrochloride for use in cell culture experiments, along with relevant technical data and a description of the associated signaling pathway.

Product Information

PropertyValue
Full Chemical Name Cyclohexyl-(4-fluorophenyl)-(3-N-piperidinopropyl)silanol hydrochloride
Synonyms p-Fluorohexahydrosiladifenidol hydrochloride, pFHHSid
Molecular Weight 386.02 g/mol
Appearance White to off-white powder
Biological Activity Selective M3 muscarinic acetylcholine receptor antagonist

Solubility Data

Proper dissolution is critical for the accurate and effective use of this compound in cell culture. Based on available data, the solubility of this compound in common laboratory solvents is summarized below.

SolventSolubilityNotes
WaterSlightly soluble (1.5 mg/mL)May require warming or sonication to fully dissolve.
EthanolSolubleA suitable solvent for preparing a concentrated stock solution.
Dimethyl Sulfoxide (DMSO)SolubleA common solvent for preparing stock solutions of organic molecules for cell culture.

Note: It is always recommended to perform a small-scale solubility test before preparing a large stock solution.

Experimental Protocols

This section provides a detailed protocol for the preparation of a this compound stock solution and its subsequent dilution for use in cell culture experiments.

Materials
  • This compound powder

  • Sterile, cell culture grade Dimethyl Sulfoxide (DMSO)

  • Sterile, deionized water or phosphate-buffered saline (PBS)

  • Sterile, polypropylene (B1209903) microcentrifuge tubes

  • Vortex mixer

  • Calibrated pipettes and sterile tips

Preparation of a 10 mM Stock Solution in DMSO
  • Aseptic Technique: Perform all steps in a sterile environment (e.g., a laminar flow hood) to prevent contamination of your cell cultures.

  • Weighing: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 0.386 mg of the compound (Molecular Weight = 386.02 g/mol ).

  • Dissolution: Add the appropriate volume of sterile DMSO to the weighed powder. For the example above, add 100 µL of DMSO.

  • Vortexing: Vortex the solution thoroughly until the powder is completely dissolved. Visually inspect the solution to ensure there are no undissolved particles. Gentle warming (to no more than 37°C) may be used to aid dissolution if necessary.

  • Storage: Aliquot the stock solution into smaller, single-use volumes in sterile polypropylene tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 3 months) or at -80°C for long-term storage (up to 1 year).

Dilution of Stock Solution for Cell Culture Experiments
  • Thawing: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

  • Intermediate Dilution (Optional but Recommended): To minimize the concentration of DMSO in the final cell culture medium, it is advisable to perform an intermediate dilution in sterile water or PBS. For example, prepare a 1 mM intermediate solution by diluting the 10 mM stock 1:10 (e.g., 10 µL of 10 mM stock + 90 µL of sterile water).

  • Final Dilution: Add the desired volume of the stock or intermediate solution to your pre-warmed cell culture medium to achieve the final working concentration. For example, to achieve a final concentration of 1 µM from a 1 mM intermediate stock, add 1 µL of the intermediate solution to every 1 mL of cell culture medium.

  • Mixing: Gently mix the medium by swirling or pipetting up and down to ensure homogenous distribution of the compound.

  • DMSO Concentration Control: Ensure that the final concentration of DMSO in the cell culture medium is non-toxic to your specific cell line, typically below 0.5%. It is crucial to include a vehicle control (cell culture medium with the same final concentration of DMSO) in your experiments.

Experimental Workflow

The following diagram illustrates the general workflow for preparing and using this compound in a cell culture experiment.

G cluster_prep Stock Solution Preparation cluster_exp Cell Culture Experiment weigh Weigh p-F-HHSiD HCl dissolve Dissolve in DMSO weigh->dissolve vortex Vortex to Dissolve dissolve->vortex aliquot Aliquot and Store at -20°C/-80°C vortex->aliquot thaw Thaw Stock Solution aliquot->thaw dilute Dilute in Culture Medium thaw->dilute treat Treat Cells dilute->treat analyze Analyze Cellular Response treat->analyze

Caption: Workflow for this compound preparation and cell treatment.

M3 Muscarinic Receptor Signaling Pathway

This compound acts as an antagonist at the M3 muscarinic acetylcholine receptor. The canonical signaling pathway initiated by the activation of the M3 receptor is depicted below. By blocking this receptor, this compound inhibits these downstream signaling events.

G cluster_membrane Plasma Membrane cluster_cytosol Cytosol M3R M3 Muscarinic Receptor Gq Gq Protein M3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release from ER IP3->Ca PKC Protein Kinase C (PKC) Activation DAG->PKC Response Cellular Response Ca->Response PKC->Response ACh Acetylcholine (Agonist) ACh->M3R Activates pFHHSI p-F-HHSiD HCl (Antagonist) pFHHSI->M3R Blocks

Caption: M3 muscarinic receptor signaling pathway antagonism by p-F-HHSiD HCl.

Conclusion

These application notes provide a comprehensive guide for the dissolution and use of this compound in cell culture. Adherence to these protocols will help ensure the generation of accurate and reproducible data in studies investigating the role of the M3 muscarinic acetylcholine receptor. Researchers should always optimize experimental conditions, including drug concentration and incubation times, for their specific cell type and experimental design.

Application Notes and Protocols: p-F-HHSiD Hydrochloride Stock Solution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

p-F-HHSiD hydrochloride (p-Fluorohexahydrosiladifenidol hydrochloride) is a potent and selective antagonist of the M3 muscarinic acetylcholine (B1216132) receptor (mAChR), playing a crucial role in research related to cancer, metabolic disorders, and neurological diseases. Proper preparation and storage of this compound stock solutions are critical for ensuring experimental reproducibility and accuracy. This document provides detailed protocols for the preparation and storage of this compound stock solutions, along with essential data on solubility and stability to guide laboratory practices.

Product Information

Identifier Value
IUPAC Name 1-(3,3-diphenylpropyl)-1-methyl-4-(4-fluorophenyl)piperidin-1-ium chloride
Molecular Formula C₂₇H₃₁ClFNSi
Molecular Weight 456.08 g/mol
CAS Number 175615-76-6

Solubility and Storage

Proper solvent selection and storage conditions are paramount to maintaining the integrity of this compound. The following table summarizes the available data on solubility and recommended storage.

Parameter Solid Compound In Solvent
Recommended Solvent -DMSO (Assumed)¹
Solubility Data not specified. Experimental determination is recommended.Data not specified. Experimental determination is recommended.
Storage Temperature -20°C (sealed, away from moisture)-80°C or -20°C (sealed, away from moisture)
Stability Long-term6 months at -80°C; 1 month at -20°C

¹Note: While the solvent is not explicitly stated in the available literature, Dimethyl Sulfoxide (DMSO) is a common solvent for preparing stock solutions of similar compounds. Users should verify solubility before preparing high-concentration stock solutions.

Experimental Protocols

This section details the step-by-step procedure for preparing a stock solution of this compound.

Materials
  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber glass vials or polypropylene (B1209903) tubes

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile, filtered pipette tips

Stock Solution Preparation (Example: 10 mM in DMSO)
  • Equilibration: Allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation.

  • Weighing: Tare a sterile microcentrifuge tube or vial on a calibrated analytical balance. Carefully weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.56 mg of the compound.

  • Solvent Addition: Add the appropriate volume of anhydrous DMSO to the vial containing the powder. For a 10 mM solution, add 1 mL of DMSO.

  • Dissolution: Cap the vial tightly and vortex thoroughly until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath for a few minutes) may aid in dissolution, but be cautious of potential degradation with excessive heat. Visually inspect the solution to ensure no particulates are present.

  • Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile, light-protected tubes (e.g., amber vials).

  • Labeling and Storage: Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation. Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).

Visualized Workflows and Pathways

Stock Solution Preparation Workflow

The following diagram illustrates the key steps in the preparation of a this compound stock solution.

G This compound Stock Solution Workflow A Equilibrate p-F-HHSiD powder to room temp. B Weigh desired amount of powder A->B Prevent condensation C Add anhydrous DMSO B->C Calculate volume for target concentration D Vortex until fully dissolved C->D Ensure homogeneity E Aliquot into single-use tubes D->E Avoid freeze-thaw cycles F Label and store at -20°C or -80°C E->F Proper identification and preservation Simplified M3 Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol M3R M3 Receptor Gq Gq Protein M3R->Gq Activates PLC Phospholipase C Gq->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG ACh Acetylcholine ACh->M3R Activates pFHH p-F-HHSiD HCl pFHH->M3R Inhibits Ca Ca²⁺ Release IP3->Ca PKC PKC Activation DAG->PKC Response Cellular Response Ca->Response PKC->Response

Application Notes and Protocols for p-F-HHSiD hydrochloride in Guinea Pig Ileum Preparations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

p-Fluoro-hexahydrosiladifenidol hydrochloride (p-F-HHSiD hydrochloride) is a potent and selective antagonist of the M3 muscarinic acetylcholine (B1216132) receptor (mAChR).[1] The guinea pig ileum, a classical preparation in pharmacology, is rich in M3 receptors, making it an ideal model for studying the effects of M3 antagonists like this compound.[2][3] These application notes provide detailed protocols for utilizing this compound in isolated guinea pig ileum preparations to characterize its antagonist activity, alongside relevant quantitative data and signaling pathway information.

Mechanism of Action

In the guinea pig ileum, acetylcholine released from parasympathetic nerve endings binds to M3 muscarinic receptors on smooth muscle cells. This binding activates a Gq/11 protein-coupled signaling cascade, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The increased intracellular Ca2+ concentration, along with DAG-mediated activation of protein kinase C (PKC), leads to the phosphorylation of myosin light chain, resulting in smooth muscle contraction.[1][4][5][6][7] this compound acts as a competitive antagonist at the M3 receptor, blocking the binding of acetylcholine and thereby inhibiting this contractile signaling pathway.

Data Presentation

The antagonist potency of this compound is typically quantified by its pA2 value, which represents the negative logarithm of the molar concentration of the antagonist that requires a doubling of the agonist concentration to produce the same response.

PreparationAgonistpA2 ValueReference
Guinea Pig IleumOxotremorine-M~8.0[2][8]
Guinea Pig Ileum(+)-cis-dioxolaneNot specified, but used in studies[3]
Guinea Pig TracheaVarious Agonists~7.0[2]

Note: The potency of p-F-HHSiD can vary between tissues, with studies showing a higher pA2 value in the ileum compared to the trachea, suggesting a degree of tissue-specific interaction.[2]

Experimental Protocols

Isolated Guinea Pig Ileum Preparation

This protocol outlines the standard procedure for isolating and preparing the guinea pig ileum for in vitro organ bath experiments.[9][10][11][12]

Materials:

  • Male Dunkin-Hartley guinea pig (250-350 g)

  • Tyrode's solution (composition in g/L: NaCl 8.0, KCl 0.2, CaCl2 0.2, MgCl2 0.1, NaH2PO4 0.05, NaHCO3 1.0, Glucose 1.0)

  • Carbogen (B8564812) gas (95% O2, 5% CO2)

  • Organ bath system with temperature control and force transducer

  • Surgical instruments (scissors, forceps)

  • Suture thread

Procedure:

  • Humanely euthanize the guinea pig according to approved institutional animal care and use committee protocols.

  • Open the abdominal cavity and locate the caecum.

  • Isolate a section of the terminal ileum (approximately 10-15 cm from the ileo-caecal junction).

  • Carefully remove the mesentery and rinse the ileum segment with fresh, pre-warmed (37°C) Tyrode's solution.

  • Gently flush the lumen of the ileum segment with Tyrode's solution to remove its contents.

  • Cut the ileum into segments of 2-3 cm in length.

  • Tie a suture thread to each end of the ileum segment.

  • Mount the tissue segment in a heated (37°C) organ bath containing Tyrode's solution and continuously bubble with carbogen gas.

  • Attach one end of the tissue to a fixed hook in the organ bath and the other end to a force-displacement transducer.

  • Apply a resting tension of 0.5-1.0 g and allow the tissue to equilibrate for at least 30-60 minutes, with regular washing with fresh Tyrode's solution every 15 minutes.

Determination of pA2 Value of this compound

This protocol describes the Schild analysis method to determine the pA2 value of this compound against a muscarinic agonist (e.g., carbachol (B1668302) or oxotremorine-M).[13][14]

Procedure:

  • After the equilibration period, obtain a cumulative concentration-response curve for a standard muscarinic agonist (e.g., carbachol, 10^-9 M to 10^-3 M). This will serve as the control response.

  • Wash the tissue repeatedly with Tyrode's solution until the baseline is stable.

  • Introduce a known concentration of this compound into the organ bath and allow it to incubate with the tissue for a predetermined time (e.g., 20-30 minutes).

  • In the presence of this compound, repeat the cumulative concentration-response curve for the same agonist. The curve should be shifted to the right.

  • Repeat steps 2-4 with increasing concentrations of this compound.

  • Data Analysis:

    • Calculate the dose ratio for each concentration of the antagonist. The dose ratio is the ratio of the EC50 of the agonist in the presence of the antagonist to the EC50 of the agonist in the absence of the antagonist.

    • Plot the logarithm of (dose ratio - 1) against the negative logarithm of the molar concentration of this compound (Schild plot).

    • The x-intercept of the Schild plot provides the pA2 value. A slope of the regression line that is not significantly different from 1 is indicative of competitive antagonism.

Visualizations

Signaling Pathway of M3 Muscarinic Receptor in Guinea Pig Ileum Smooth Muscle

M3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ACh Acetylcholine M3R M3 Receptor ACh->M3R Binds pFHHSI pFHHSI D p-F-HHSiD D->M3R Blocks Gq11 Gq/11 M3R->Gq11 Activates PLC Phospholipase C Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Binds to Receptor Contraction Smooth Muscle Contraction DAG->Contraction Activates PKC Ca2 Ca²⁺ SR->Ca2 Releases Ca2->Contraction Initiates pA2_Workflow cluster_prep Tissue Preparation cluster_exp Experiment cluster_analysis Data Analysis Isolate Isolate Guinea Pig Ileum Mount Mount in Organ Bath Isolate->Mount Equilibrate Equilibrate (30-60 min) Mount->Equilibrate Control_CRC Obtain Control Agonist Concentration-Response Curve (CRC) Equilibrate->Control_CRC Wash Wash Tissue Control_CRC->Wash Incubate Incubate with p-F-HHSiD Wash->Incubate Antagonist_CRC Obtain Agonist CRC in presence of p-F-HHSiD Incubate->Antagonist_CRC Repeat Repeat with increasing [p-F-HHSiD] Antagonist_CRC->Repeat Repeat->Wash Yes Dose_Ratio Calculate Dose Ratios Repeat->Dose_Ratio No Schild_Plot Construct Schild Plot Dose_Ratio->Schild_Plot pA2 Determine pA2 Value Schild_Plot->pA2

References

Application Notes: p-F-HHSiD Hydrochloride in Tracheal Smooth Muscle Studies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

p-Fluorohexahydrosiladifenidol hydrochloride (p-F-HHSiD hydrochloride) is a potent and selective antagonist of the M3 muscarinic acetylcholine (B1216132) receptor (mAChR)[1][2][3]. Its application is particularly relevant in the study of smooth muscle pharmacology, including that of the trachea. In respiratory research, tracheal smooth muscle preparations are critical models for investigating bronchoconstriction and the mechanisms of action for potential therapeutic agents. p-F-HHSiD is utilized to probe the function and signaling of M3 receptors, which are the primary mediators of cholinergic-induced contraction in airway smooth muscle[4][5]. While it is considered an M3 selective antagonist, its potency has been observed to be tissue-dependent, showing approximately 10-fold lower potency in tracheal tissue compared to the guinea pig ileum[2][4][6].

Mechanism of Action

In tracheal smooth muscle, acetylcholine released from parasympathetic nerves binds to M3 muscarinic receptors, which are G-protein coupled receptors (GPCRs) linked to the Gqα subunit. Activation of the M3 receptor initiates a signaling cascade beginning with the activation of phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

IP3 binds to its receptors on the sarcoplasmic reticulum (SR), triggering the release of stored calcium (Ca2+) into the cytoplasm. The increased intracellular Ca2+ binds to calmodulin (CaM), and this Ca2+-CaM complex activates myosin light chain kinase (MLCK). MLCK then phosphorylates the myosin light chain, enabling the cross-bridge cycling of actin and myosin filaments, which results in smooth muscle contraction.

This compound acts as a competitive antagonist at the M3 receptor. By binding to the receptor, it prevents acetylcholine from binding and initiating this contractile signaling cascade, thereby promoting muscle relaxation or preventing contraction.

M3_Signaling_Pathway M3R M3 Receptor Gq Gq Protein M3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 Produces SR Sarcoplasmic Reticulum (SR) IP3->SR Stimulates Ca²⁺ release Ca2 ↑ Intracellular Ca²⁺ SR->Ca2 CaM Calmodulin (CaM) Ca2->CaM Binds MLCK Myosin Light Chain Kinase (MLCK) CaM->MLCK Activates Contraction Muscle Contraction MLCK->Contraction Phosphorylates & Causes pFHHSiD p-F-HHSiD pFHHSiD->M3R Blocks ACh Acetylcholine (Agonist) ACh->M3R Activates Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A 1. Trachea Excision B 2. Dissection into Rings/Strips A->B C 3. Mounting in Organ Bath B->C D 4. Equilibration & Tensioning (60-90 min) C->D E 5. Agonist Control CCRC (e.g., Acetylcholine) D->E F 6. Washout E->F G 7. p-F-HHSiD Incubation (e.g., 60 min) F->G H 8. Repeat Agonist CCRC G->H I 9. Repeat Steps 6-8 with different [p-F-HHSiD] H->I J 10. Calculate Dose Ratios I->J K 11. Construct Schild Plot J->K L 12. Determine pA2 Value K->L

References

Application Notes and Protocols for the In Vivo Administration of p-F-HHSiD Hydrochloride in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

p-Fluoro-hexahydrosiladifenidol (p-F-HHSiD) hydrochloride is a potent and selective antagonist of muscarinic acetylcholine (B1216132) receptors, with a preference for the M3 and M1 subtypes over the M2 subtype. While extensively characterized in vitro, there is a notable lack of published studies detailing its administration in in vivo animal models. These application notes provide a comprehensive overview of the available in vitro data for p-F-HHSiD, a generalized protocol for its in vivo administration in rodent models based on common pharmacological practices and data from its parent compound, and the underlying signaling pathways. The provided protocols and data aim to serve as a foundational resource for researchers initiating in vivo studies with this compound.

Introduction

p-F-HHSiD hydrochloride is a valuable research tool for investigating the physiological and pathological roles of muscarinic receptor subtypes. Its selectivity for M3 and M1 receptors makes it a candidate for studying a range of conditions, including smooth muscle disorders, secretory dysfunctions, and neurological diseases. The transition from in vitro characterization to in vivo animal studies is a critical step in the drug development process. This document outlines key considerations and provides a template for such investigations.

Mechanism of Action and Signaling Pathway

p-F-HHSiD acts as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs). By blocking the binding of the endogenous ligand, acetylcholine (ACh), it inhibits the downstream signaling cascades initiated by these G-protein coupled receptors. The M1 and M3 subtypes, for which p-F-HHSiD shows high affinity, primarily couple through Gαq/11 proteins. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC), leading to a variety of cellular responses.

cluster_cell Cell Membrane cluster_cytosol Cytosol ACh Acetylcholine (ACh) M1M3_R M1/M3 Receptor ACh->M1M3_R Binds & Activates pFHHSiD p-F-HHSiD pFHHSiD->M1M3_R Binds & Inhibits Gq11 Gαq/11 M1M3_R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Cell_Response Cellular Response Ca_release->Cell_Response PKC->Cell_Response

Diagram 1: p-F-HHSiD Antagonism of M1/M3 Muscarinic Receptor Signaling Pathway.

Quantitative Data: In Vitro Receptor Affinity

The following table summarizes the reported in vitro affinity of p-F-HHSiD at various muscarinic receptor subtypes in different animal tissues. The affinity is expressed as pA2 or pKB values, which are the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift in the concentration-response curve of an agonist. Higher values indicate greater antagonist potency.

Receptor SubtypeTissue/Cell LineAnimal ModelpA2 / pKB ValueReference
M1Rabbit Vas DeferensRabbit6.68[1]
M2Guinea Pig AtriaGuinea Pig6.01[1]
M3Guinea Pig IleumGuinea Pig7.84[1]
M3Guinea Pig TracheaGuinea Pig~7.0[2]
M3Rabbit Ear ArteryRabbit7.5[3]
M3Bovine Coronary ArteryBovine7.9[3]

Experimental Protocols: In Vivo Administration

Disclaimer: The following protocols are generalized templates and have not been specifically validated for this compound. Due to the lack of published in vivo data for p-F-HHSiD, these protocols are based on common practices for administering muscarinic antagonists to rodents and pharmacokinetic data from the parent compound, hexahydrosila-difenidol (HHSiD). It is imperative that researchers conduct dose-finding and toxicology studies to determine the optimal and safe dosage range for this compound in their specific animal model and experimental paradigm.

Materials
  • This compound

  • Sterile saline (0.9% NaCl)

  • Vehicle (e.g., sterile water, saline, or a suitable solubilizing agent)

  • Syringes and needles (appropriate gauge for the chosen administration route)

  • Animal balance

  • Rodent restrainers (if necessary)

Animal Models
  • Mice (e.g., C57BL/6, BALB/c)

  • Rats (e.g., Sprague-Dawley, Wistar)

Generalized Experimental Workflow

A Acclimatize Animals B Prepare p-F-HHSiD Solution A->B C Determine Animal Weight A->C E Administer Compound (e.g., IV, IP, PO) B->E D Calculate Dose C->D D->E F Monitor Animal Behavior and Physiological Parameters E->F G Collect Samples (Blood, Tissues) F->G H Data Analysis G->H

Diagram 2: Generalized Workflow for In Vivo Administration of p-F-HHSiD.
Protocol for Intravenous (IV) Administration in Rats

This protocol is adapted from studies on the parent compound, HHSiD.

  • Preparation of Dosing Solution:

    • Dissolve this compound in sterile saline to the desired concentration. Ensure complete dissolution. The concentration should be calculated based on the desired dose and a standard injection volume (e.g., 1 mL/kg).

  • Animal Preparation:

    • Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane).

    • Place the animal on a heating pad to maintain body temperature.

    • Isolate a suitable vein for injection (e.g., tail vein, femoral vein).

  • Administration:

    • Weigh the animal to determine the exact volume of the dosing solution to be administered.

    • Slowly inject the calculated volume of the p-F-HHSiD solution into the chosen vein.

  • Post-Administration Monitoring:

    • Monitor the animal for any adverse reactions during and after administration.

    • Proceed with the planned experimental measurements (e.g., blood pressure, heart rate, behavioral assessments).

Protocol for Oral Gavage (PO) in Mice or Rats
  • Preparation of Dosing Solution:

    • Prepare a solution or suspension of this compound in a suitable vehicle (e.g., water, 0.5% methylcellulose).

    • The concentration should be such that the desired dose can be administered in a volume appropriate for the animal's size (e.g., 5-10 mL/kg for rats, 10 mL/kg for mice).

  • Animal Preparation:

    • Weigh the animal to determine the precise volume to be administered.

    • Gently restrain the animal.

  • Administration:

    • Use a proper-sized, ball-tipped gavage needle.

    • Carefully insert the gavage needle into the esophagus and deliver the solution directly into the stomach.

  • Post-Administration Monitoring:

    • Observe the animal for any signs of distress or injury.

    • Return the animal to its cage and proceed with the experimental timeline.

Important Considerations

  • Solubility: Determine the solubility of this compound in various vehicles to ensure a stable and homogenous dosing solution.

  • Toxicity: Conduct preliminary studies to establish the maximum tolerated dose (MTD) and to identify any potential toxic effects.

  • Pharmacokinetics: If possible, perform pharmacokinetic studies to determine the absorption, distribution, metabolism, and excretion (ADME) profile of p-F-HHSiD in the chosen animal model. This will inform the dosing regimen.

  • Route of Administration: The choice of administration route will depend on the experimental question. IV administration provides rapid and complete bioavailability, while oral administration may be more relevant for modeling therapeutic applications.

  • Animal Welfare: All animal procedures should be performed in accordance with institutional and national guidelines for animal care and use.

Conclusion

This compound is a selective muscarinic antagonist with well-documented in vitro properties. While in vivo data is currently lacking, the information and generalized protocols provided in these application notes offer a starting point for researchers to design and conduct their own animal studies. Careful planning, dose optimization, and adherence to ethical guidelines are essential for obtaining reliable and reproducible results.

References

Application of p-F-HHSiD Hydrochloride in Bladder Detrusor Muscle Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

p-Fluoro-hexahydro-sila-difenidol hydrochloride (p-F-HHSiD hydrochloride) is a potent and selective antagonist of the M3 muscarinic acetylcholine (B1216132) receptor. In the field of urology and pharmacology, it serves as a critical research tool for investigating the physiological and pathophysiological roles of M3 receptors in the urinary bladder, particularly in the function of the detrusor muscle. The detrusor is a smooth muscle found in the wall of the bladder that remains relaxed to allow the bladder to store urine and contracts during urination to release it. Dysfunctional detrusor muscle activity, often linked to the overactivity of M3 receptors, is a hallmark of conditions like overactive bladder (OAB).

The primary application of this compound in this research area is to selectively block M3 receptors, thereby allowing for the elucidation of their specific contribution to detrusor muscle contractility. Its use helps in differentiating the roles of M3 receptors from other muscarinic receptor subtypes (such as M2) that are also present in the bladder tissue. This selectivity is crucial for developing targeted therapies for OAB and other bladder disorders with fewer side effects.

Mechanism of Action

Acetylcholine (ACh) released from parasympathetic nerves binds to muscarinic receptors on the detrusor smooth muscle cells to initiate contraction. While both M2 and M3 receptor subtypes are present, the M3 receptor is the primary mediator of direct contractile responses. Upon activation by ACh, the M3 receptor, a Gq/11 protein-coupled receptor, activates the phospholipase C (PLC) signaling pathway. PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). The increase in cytosolic Ca2+ activates calmodulin, which in turn activates myosin light chain kinase (MLCK), leading to the phosphorylation of myosin and subsequent muscle contraction. The DAG branch of the pathway activates protein kinase C (PKC), which can further modulate the contractile response. Additionally, the RhoA/Rho-kinase pathway plays a significant role in sensitizing the contractile proteins to Ca2+.

This compound acts as a competitive antagonist at the M3 receptor, binding to it without initiating the signaling cascade. By occupying the receptor's binding site, it prevents ACh from binding and activating the receptor, thereby inhibiting the downstream signaling events that lead to detrusor muscle contraction.

Data Presentation

The antagonist activity of this compound is quantified by its pA2 value, which represents the negative logarithm of the molar concentration of the antagonist that requires a doubling of the agonist concentration to produce the same response. A higher pA2 value indicates a higher antagonist potency.

Compound Tissue Species pA2 Value Reference
This compoundUrinary BladderRat7.4[1]
This compoundUrinary BladderMouse7.48[2]
This compoundIleum (M3)Guinea-pig8.0[3]
This compoundTrachea (M3)Guinea-pig7.0[3]

This table summarizes the reported antagonist potency of this compound at muscarinic receptors in various smooth muscle tissues.

Experimental Protocols

Protocol 1: In Vitro Bladder Detrusor Muscle Strip Contractility Assay

This protocol details the methodology for assessing the effect of this compound on agonist-induced contractions of isolated bladder detrusor muscle strips.

1. Materials and Reagents:

  • This compound

  • Muscarinic agonist (e.g., Carbachol)

  • Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, 11.1 Glucose)

  • Isolated urinary bladders from a suitable animal model (e.g., rat, mouse, guinea pig)

  • Organ bath system with isometric force transducers

  • Carbogen (B8564812) gas (95% O2, 5% CO2)

  • Standard laboratory equipment (dissection tools, pipettes, etc.)

2. Tissue Preparation:

  • Humanely euthanize the animal according to approved institutional guidelines.

  • Immediately excise the urinary bladder and place it in cold, carbogen-aerated Krebs-Henseleit solution.

  • Carefully remove any adhering fat and connective tissue.

  • Open the bladder longitudinally and gently remove the urothelium by sharp dissection to isolate the detrusor muscle.

  • Cut the detrusor muscle into longitudinal strips (approximately 2 mm wide and 10 mm long).

3. Experimental Setup:

  • Mount the detrusor strips in the organ baths containing Krebs-Henseleit solution maintained at 37°C and continuously aerated with carbogen gas.

  • Attach one end of the strip to a fixed hook and the other end to an isometric force transducer.

  • Apply an initial resting tension of 1 gram and allow the strips to equilibrate for at least 60 minutes, with solution changes every 15-20 minutes.

4. Experimental Procedure (Schild Analysis):

  • After equilibration, obtain a cumulative concentration-response curve (CRC) for the agonist (e.g., carbachol, 10 nM to 100 µM) in control strips to establish a baseline.

  • In separate groups of strips, pre-incubate with a fixed concentration of this compound for 30-60 minutes. A range of p-F-HHSiD concentrations should be tested (e.g., 10 nM, 100 nM, 1 µM).

  • Following the pre-incubation period, obtain a second cumulative CRC for the same agonist in the presence of this compound.

  • Wash the tissues extensively between experiments if multiple CRCs are performed on the same strip.

5. Data Analysis:

  • Measure the peak contractile force at each agonist concentration.

  • Plot the concentration-response curves as a percentage of the maximum response to the agonist in the control condition.

  • Calculate the EC50 values (the concentration of agonist that produces 50% of the maximal response) for the agonist in the absence and presence of each concentration of this compound.

  • Determine the dose ratio (DR) for each antagonist concentration using the formula: DR = EC50 (in the presence of antagonist) / EC50 (in the absence of antagonist).

  • Construct a Schild plot by plotting log(DR-1) on the y-axis against the negative logarithm of the molar concentration of this compound on the x-axis.

  • The pA2 value is determined from the x-intercept of the linear regression of the Schild plot. A slope of the regression line that is not significantly different from 1 is indicative of competitive antagonism.

Visualizations

Signaling Pathway of M3 Receptor-Mediated Detrusor Muscle Contraction and Inhibition by this compound

M3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ACh Acetylcholine (ACh) M3R M3 Muscarinic Receptor ACh->M3R Binds & Activates pFHHSI pFHHSI D p-F-HHSiD HCl D->M3R Binds & Inhibits Gq11 Gq/11 M3R->Gq11 Activates RhoA RhoA/Rho-kinase Pathway M3R->RhoA PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca2+ SR->Ca2 Releases Calmodulin Calmodulin Ca2->Calmodulin Activates MLCK MLCK Calmodulin->MLCK Activates Myosin Myosin MLCK->Myosin Phosphorylates Contraction Muscle Contraction Myosin->Contraction PKC->Contraction Modulates RhoA->Contraction Sensitizes Schild_Analysis_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A1 Isolate Bladder Detrusor Muscle A2 Prepare Muscle Strips A1->A2 A3 Mount in Organ Bath & Equilibrate A2->A3 B1 Obtain Control Agonist CRC (e.g., Carbachol) A3->B1 B2 Pre-incubate Strips with p-F-HHSiD HCl (Fixed Concentrations) A3->B2 C1 Calculate EC50 Values B1->C1 B3 Obtain Agonist CRC in presence of p-F-HHSiD B2->B3 B3->C1 C2 Determine Dose Ratios (DR) C1->C2 C3 Construct Schild Plot (log(DR-1) vs -log[Antagonist]) C2->C3 C4 Determine pA2 Value (x-intercept) C3->C4 Detrusor_Contraction_Logic ACh Acetylcholine (ACh) M3R M3 Receptor ACh->M3R M2R M2 Receptor ACh->M2R Direct_Contraction Direct Contraction (Primary Pathway) M3R->Direct_Contraction Indirect_Modulation Indirect Modulation (e.g., Inhibition of Relaxation) M2R->Indirect_Modulation Detrusor_Contraction Overall Detrusor Muscle Contraction Direct_Contraction->Detrusor_Contraction Indirect_Modulation->Detrusor_Contraction pFHHSI pFHHSI D p-F-HHSiD HCl D->M3R Selective Antagonism

References

Application Notes and Protocols for p-F-HHSiD Hydrochloride in Radioligand Binding Assays

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

p-Fluoro-hexahydro-sila-difenidol (p-F-HHSiD) hydrochloride is a potent and selective antagonist of muscarinic acetylcholine (B1216132) receptors.[1] Its primary utility in research and drug development lies in its ability to discriminate between different muscarinic receptor subtypes, exhibiting a preference for M3 and M1 receptors over M2 receptors.[1][2][3] This selectivity makes p-F-HHSiD a valuable pharmacological tool for the characterization of muscarinic receptor function in various tissues and cell lines. These application notes provide detailed protocols for the use of p-F-HHSiD hydrochloride as a competitive ligand in radioligand binding assays to determine the affinity of test compounds for muscarinic receptors.

Mechanism of Action

p-F-HHSiD acts as a competitive antagonist at muscarinic acetylcholine receptors. In a radioligand binding assay, it will compete with a radiolabeled ligand for binding to the receptor. By measuring the displacement of the radioligand by increasing concentrations of p-F-HHSiD, one can determine its binding affinity (Ki) for a specific receptor subtype. This information is crucial for characterizing the pharmacological profile of novel compounds.

Data Presentation

Table 1: Binding Affinity and Selectivity of this compound at Muscarinic Receptor Subtypes

Receptor SubtypePreparationpA2/pKB ValueSelectivity vs. M2Reference
M1 Canine Saphenous Vein7.1-[2]
Canine Femoral Vein7.1-[2]
SH-SY5Y Cells (PI Hydrolysis)7.9-[2]
M2 Guinea-pig Atria6.0-[2]
M3 Guinea-pig Ileum7.8 - 8.068-fold[2][3]
Guinea-pig Oesophageal Muscularis Mucosae8.2163-fold[2][4]
Guinea-pig Trachea7.113-fold[2][3]
Rat Aortic Rings7.6 - 7.9-[2][4]
Rabbit Jugular Vein7.6 - 7.9-[4]
Canine Femoral Artery7.6 - 7.9-[4]
Rabbit Ear Artery7.5-[5]
Bovine Coronary Artery7.9-[5]
Human Astrocytoma (1321 NI) Cells (PI Hydrolysis)7.6-[2]

Note: pA2 and pKB values are logarithmic measures of antagonist potency and are approximately equal to the negative logarithm of the antagonist's equilibrium dissociation constant (Ki) under the experimental conditions.

Experimental Protocols

Protocol 1: Competitive Radioligand Binding Assay Using Cell Membranes

This protocol describes a filtration-based competitive binding assay to determine the Ki of a test compound for a specific muscarinic receptor subtype using p-F-HHSiD as a reference competitor.[6][7]

Materials:

  • Receptor Source: Cell membranes prepared from a cell line stably expressing a single human muscarinic receptor subtype (e.g., CHO-M1, CHO-M2, CHO-M3).

  • Radioligand: A suitable radiolabeled antagonist with high affinity for the target receptor (e.g., [³H]-N-methylscopolamine ([³H]-NMS) or [³H]-quinuclidinyl benzilate ([³H]-QNB)).

  • Non-labeled Ligands: this compound, test compound, and a non-specific binding determinator (e.g., 1 µM atropine).

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail.

  • Glass Fiber Filters (e.g., GF/B or GF/C), pre-soaked in 0.3-0.5% polyethyleneimine (PEI) for at least 30 minutes.[8]

  • 96-well Plates.

  • Filtration Apparatus (e.g., Brandel or PerkinElmer cell harvester).

  • Scintillation Counter.

Procedure:

  • Membrane Preparation:

    • Homogenize cells expressing the target receptor in ice-cold lysis buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and large debris.

    • Centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet the membranes.

    • Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.

    • Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay).

    • Store membrane aliquots at -80°C.

  • Assay Setup:

    • On the day of the experiment, thaw the membrane preparation and resuspend to the desired concentration in assay buffer. The optimal protein concentration should be determined empirically to ensure that less than 10% of the radioligand is bound.[9]

    • Prepare serial dilutions of the test compound and this compound.

    • In a 96-well plate, set up the following in triplicate:

      • Total Binding: 50 µL radioligand + 50 µL assay buffer + 150 µL membrane suspension.

      • Non-specific Binding (NSB): 50 µL radioligand + 50 µL atropine (B194438) (1 µM final concentration) + 150 µL membrane suspension.

      • Competition Binding: 50 µL radioligand + 50 µL of each dilution of test compound or p-F-HHSiD + 150 µL membrane suspension.

  • Incubation:

    • Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes). The incubation time should be determined in preliminary kinetic experiments.

  • Filtration and Washing:

    • Terminate the binding reaction by rapid vacuum filtration through the pre-soaked glass fiber filters using a cell harvester.

    • Quickly wash the filters with several volumes of ice-cold wash buffer to remove unbound radioligand.

  • Counting:

    • Dry the filters and place them in scintillation vials with scintillation cocktail.

    • Measure the radioactivity (in counts per minute, CPM, or disintegrations per minute, DPM) using a scintillation counter.

Data Analysis:

  • Calculate the specific binding by subtracting the average NSB from the total binding and all competition binding values.

  • Plot the specific binding as a percentage of the maximal specific binding against the logarithm of the competitor concentration.

  • Fit the data to a one-site competition model using non-linear regression analysis to determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific radioligand binding).

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[7]

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Membrane_Prep Membrane Preparation from Receptor-Expressing Cells Assay_Setup Assay Plate Setup (Total, NSB, Competition) Membrane_Prep->Assay_Setup Ligand_Prep Preparation of Serial Dilutions (Test Compound, p-F-HHSiD) Ligand_Prep->Assay_Setup Radioligand_Prep Radioligand Dilution Radioligand_Prep->Assay_Setup Incubation Incubation to Reach Equilibrium Assay_Setup->Incubation Filtration Rapid Vacuum Filtration & Washing Incubation->Filtration Counting Scintillation Counting Filtration->Counting Data_Processing Calculate Specific Binding (Total - NSB) Counting->Data_Processing Curve_Fitting Non-linear Regression to Determine IC50 Data_Processing->Curve_Fitting Ki_Calculation Calculate Ki using Cheng-Prusoff Equation Curve_Fitting->Ki_Calculation

Caption: Workflow for a competitive radioligand binding assay.

Logical_Relationship cluster_components Assay Components cluster_binding Binding Events cluster_outcome Outcome Receptor Muscarinic Receptor Specific_Binding Radioligand-Receptor Complex (Measured Signal) Receptor->Specific_Binding binds to Radioligand [3H]-Radioligand Radioligand->Specific_Binding binds to Competitor p-F-HHSiD or Test Compound Displacement Displacement of Radioligand by Competitor Competitor->Displacement causes Specific_Binding->Displacement is reduced by IC50 IC50 Value Displacement->IC50 determines Ki Ki Value (Affinity) IC50->Ki calculates

Caption: Logical relationships in a competitive binding assay.

References

Determining the pA2 Value of p-F-HHSiD Hydrochloride: An Application Note

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the experimental determination of the pA2 value of p-F-HHSiD hydrochloride, a selective M3 muscarinic receptor antagonist. The methodology is centered around the Schild analysis, a cornerstone of classical pharmacology for characterizing antagonist affinity. This application note includes a comprehensive experimental protocol using an isolated tissue preparation, data presentation guidelines, and visualizations of the relevant signaling pathway and experimental workflow to aid in understanding and execution.

Introduction

p-Fluoro-hexahydro-sila-difenidol (p-F-HHSiD) hydrochloride is a potent and selective antagonist of the M3 muscarinic acetylcholine (B1216132) receptor.[1] The M3 receptor, a G-protein coupled receptor (GPCR), plays a crucial role in mediating smooth muscle contraction, glandular secretion, and other physiological processes.[2] The affinity of an antagonist for its receptor is a critical parameter in drug development, and it is commonly quantified by the pA2 value. The pA2 is the negative logarithm of the molar concentration of an antagonist that necessitates a doubling of the agonist concentration to elicit the same response level.[3]

The Schild plot analysis remains the gold standard for determining the pA2 value of a competitive antagonist.[4][5] This method involves generating agonist concentration-response curves in the absence and presence of increasing concentrations of the antagonist. The resulting rightward parallel shift in the concentration-response curve provides the data for the Schild regression, from which the pA2 value is derived.[6][7]

This application note details the experimental procedure for determining the pA2 value of this compound using the guinea pig ileum, a classical and robust model for studying M3 receptor-mediated smooth muscle contraction.[4][8]

Signaling Pathway of the M3 Muscarinic Receptor

The M3 muscarinic receptor primarily signals through the Gq/11 family of G-proteins.[2][9] Upon agonist binding, the receptor undergoes a conformational change, activating the G-protein. The activated α-subunit of Gq/11 stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[9][10] IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca2+) into the cytoplasm.[9] The elevated intracellular Ca2+ concentration, along with DAG-mediated activation of protein kinase C (PKC), ultimately leads to the phosphorylation of myosin light chains and subsequent smooth muscle contraction.[9] this compound, as a competitive antagonist, binds to the M3 receptor and prevents the initiation of this signaling cascade by the agonist.

M3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Agonist Agonist (e.g., Acetylcholine) M3R M3 Receptor Agonist->M3R Binds & Activates p-F-HHSiD p-F-HHSiD (Antagonist) p-F-HHSiD->M3R Binds & Blocks Gq11 Gq/11 M3R->Gq11 Activates PLC PLC Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC PKC DAG->PKC Activates Ca2+ Ca²⁺ ER->Ca2+ Releases Contraction Smooth Muscle Contraction Ca2+->Contraction PKC->Contraction

Figure 1: M3 Muscarinic Receptor Signaling Pathway.

Experimental Protocol

This protocol describes the determination of the pA2 value of this compound using an isolated guinea pig ileum preparation.

Materials and Reagents
  • This compound

  • Acetylcholine (ACh) chloride

  • Krebs-Henseleit solution

  • Distilled water

  • Guinea pig

  • Organ bath system with isometric force transducer

  • Data acquisition system

Tissue Preparation
  • Humanely euthanize a guinea pig according to approved institutional guidelines.

  • Isolate a section of the terminal ileum and place it in Krebs-Henseleit solution.

  • Gently remove the mesenteric attachment and luminal contents.

  • Cut the ileum into segments of approximately 2-3 cm in length.

  • Suspend each segment in an organ bath containing Krebs-Henseleit solution at 37°C, continuously bubbled with 95% O2 and 5% CO2.

  • Allow the tissue to equilibrate for at least 60 minutes under a resting tension of 1 g, with washes every 15 minutes.

Experimental Procedure
  • Control Concentration-Response Curve:

    • Record a baseline response for 5 minutes.

    • Cumulatively add increasing concentrations of acetylcholine (e.g., 10⁻⁹ M to 10⁻³ M) to the organ bath.

    • Allow the response to each concentration to reach a plateau before adding the next concentration.

    • After the maximal response is achieved, wash the tissue with fresh Krebs-Henseleit solution until the response returns to baseline.

  • Antagonist Incubation:

    • Introduce a known concentration of this compound into the organ bath.

    • Allow the antagonist to incubate with the tissue for a predetermined equilibration period (e.g., 30-60 minutes).

  • Concentration-Response Curves in the Presence of Antagonist:

    • Following the incubation period, repeat the cumulative addition of acetylcholine to generate a second concentration-response curve.

    • Wash the tissue thoroughly.

    • Repeat steps 2 and 3 with at least two other increasing concentrations of this compound.

Experimental_Workflow Start Start Tissue_Prep Tissue Preparation (Guinea Pig Ileum) Start->Tissue_Prep Equilibration Equilibration in Organ Bath Tissue_Prep->Equilibration Control_CRC Generate Control Acetylcholine CRC Equilibration->Control_CRC Washout_1 Washout Control_CRC->Washout_1 Antagonist_Incubation Incubate with p-F-HHSiD (Conc. 1) Washout_1->Antagonist_Incubation Antagonist_CRC_1 Generate Acetylcholine CRC (in presence of Antagonist 1) Antagonist_Incubation->Antagonist_CRC_1 Washout_2 Washout Antagonist_CRC_1->Washout_2 Antagonist_Incubation_2 Incubate with p-F-HHSiD (Conc. 2) Washout_2->Antagonist_Incubation_2 Antagonist_CRC_2 Generate Acetylcholine CRC (in presence of Antagonist 2) Antagonist_Incubation_2->Antagonist_CRC_2 Washout_3 Washout Antagonist_CRC_2->Washout_3 Antagonist_Incubation_3 Incubate with p-F-HHSiD (Conc. 3) Washout_3->Antagonist_Incubation_3 Antagonist_CRC_3 Generate Acetylcholine CRC (in presence of Antagonist 3) Antagonist_Incubation_3->Antagonist_CRC_3 Data_Analysis Data Analysis: Schild Plot & pA2 Calculation Antagonist_CRC_3->Data_Analysis End End Data_Analysis->End

Figure 2: Experimental Workflow for pA2 Determination.

Data Presentation and Analysis

Concentration-Response Data

The contractile response to acetylcholine should be expressed as a percentage of the maximum response observed in the control curve.

Acetylcholine [M]% Response (Control)% Response (+ p-F-HHSiD 1 nM)% Response (+ p-F-HHSiD 10 nM)% Response (+ p-F-HHSiD 100 nM)
1.00E-092.50.80.20.1
1.00E-0815.25.11.50.5
1.00E-0748.925.39.83.2
1.00E-0685.165.438.718.9
1.00E-0598.292.175.355.6
1.00E-04100.099.596.888.4
1.00E-03100.0100.099.898.1

Table 1: Example Concentration-Response Data for Acetylcholine-induced Contraction of Guinea Pig Ileum in the Absence and Presence of this compound.

Schild Plot Analysis
  • Calculate EC50 Values: Determine the EC50 (concentration of agonist that produces 50% of the maximal response) for each acetylcholine concentration-response curve.

  • Calculate Dose Ratios (DR): The dose ratio is calculated for each antagonist concentration using the formula: DR = EC50 (in the presence of antagonist) / EC50 (control)

  • Construct the Schild Plot: Plot log(DR-1) on the y-axis against the negative logarithm of the molar concentration of this compound (-log[Antagonist]) on the x-axis.

  • Determine pA2: Perform a linear regression on the Schild plot. The pA2 value is the x-intercept of the regression line. For a competitive antagonist, the slope of the Schild plot should not be significantly different from unity.[11]

p-F-HHSiD [M]-log[p-F-HHSiD]EC50 of ACh [M]Dose Ratio (DR)log(DR-1)
0-1.10E-07--
1.00E-099.03.30E-073.00.30
1.00E-088.01.21E-0611.01.00
1.00E-077.01.11E-05101.02.00

Table 2: Example Data for Schild Plot Analysis.

From the linear regression of the data in Table 2, the x-intercept (pA2 value) would be determined. A slope close to 1.0 would confirm competitive antagonism.

Conclusion

This application note provides a detailed framework for the experimental determination of the pA2 value of this compound. By following the outlined protocols for the isolated guinea pig ileum assay and Schild analysis, researchers can accurately characterize the affinity of this M3 muscarinic receptor antagonist. The provided diagrams of the signaling pathway and experimental workflow serve to enhance the understanding of the underlying pharmacology and experimental design. Accurate determination of the pA2 value is essential for the preclinical characterization and development of novel therapeutic agents targeting the M3 muscarinic receptor.

References

Application Notes and Protocols: p-F-HHSiD Hydrochloride in the Study of Nitric Oxide Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

p-F-HHSiD (para-Fluoro-hexahydrosila-difenidol) hydrochloride is a potent and selective antagonist of the M3 muscarinic acetylcholine (B1216132) receptor.[1][2][3] While not a direct modulator of nitric oxide (NO) synthesis or activity, its utility in the study of NO signaling lies in its ability to selectively block a key upstream activation pathway for endothelial nitric oxide synthase (eNOS). In many tissues, particularly the vascular endothelium, the activation of M3 receptors by acetylcholine triggers a signaling cascade that leads to the production of nitric oxide.[4][5] By selectively inhibiting this pathway, p-F-HHSiD hydrochloride serves as a valuable pharmacological tool to investigate the contribution of M3 receptor-mediated NO production in various physiological and pathophysiological processes.

Activation of the M3 muscarinic receptor, a Gq-protein coupled receptor, initiates a signaling cascade that results in the activation of phospholipase C (PLC).[4][6] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca2+) into the cytoplasm. The resulting increase in intracellular Ca2+ concentration, in complex with calmodulin (CaM), activates eNOS, which then catalyzes the conversion of L-arginine to L-citrulline and nitric oxide.[6][7] This NO then diffuses to adjacent cells, such as vascular smooth muscle cells, where it activates soluble guanylate cyclase (sGC), leading to an increase in cyclic guanosine (B1672433) monophosphate (cGMP) and subsequent downstream signaling events like vasodilation.[4][5]

These application notes provide an overview of the use of this compound as a tool to dissect M3 receptor-dependent nitric oxide signaling, including relevant experimental protocols and data presentation.

Data Presentation

The antagonist affinity of this compound is typically quantified by its pA2 value, which is the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. Higher pA2 values indicate greater antagonist potency.

Preparation Receptor Subtype pA2 Value Reference
Guinea-pig ileumM38.0[1]
Guinea-pig oesophageal muscularis mucosaeM38.2[2]
Rat aortic rings (endothelial-dependent relaxation)M37.6-7.9[2]
Rabbit jugular vein (endothelial-dependent relaxation)M37.6-7.9[2]
Canine femoral artery (endothelial-dependent relaxation)M37.6-7.9[2]
Guinea-pig tracheaM37.0-7.1[1]
Guinea-pig atriaM26.0[2]
Canine femoral and saphenous veinsM1Intermediate[2]

Experimental Protocols

Protocol 1: In Vitro Assessment of M3 Receptor-Mediated Vasodilation

This protocol details the use of this compound to investigate the role of M3 receptor-mediated NO signaling in vasodilation of isolated arterial rings.

Materials:

  • Isolated arterial rings (e.g., rat aorta)

  • Organ bath system with force transducer

  • Krebs-Henseleit solution (or other suitable physiological salt solution)

  • Acetylcholine (ACh)

  • Phenylephrine (B352888) (or other vasoconstrictor)

  • This compound

  • L-NAME (eNOS inhibitor, as a control)

  • 95% O2 / 5% CO2 gas mixture

Procedure:

  • Mount the isolated arterial rings in the organ bath chambers filled with Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with 95% O2 / 5% CO2.

  • Allow the tissues to equilibrate for 60-90 minutes under a resting tension of 1-2 grams (optimized for the specific tissue).

  • Induce a submaximal contraction with phenylephrine (e.g., 1 µM).

  • Once a stable contraction is achieved, perform a cumulative concentration-response curve for acetylcholine (e.g., 1 nM to 10 µM) to assess endothelium-dependent vasodilation.

  • Wash out the tissues and allow them to return to baseline.

  • Incubate a set of tissues with this compound (e.g., 10 nM to 1 µM) for 30-60 minutes. For comparison, incubate another set of tissues with L-NAME (e.g., 100 µM).

  • Repeat the phenylephrine-induced contraction.

  • Once a stable contraction is achieved, repeat the cumulative concentration-response curve for acetylcholine in the presence of this compound or L-NAME.

  • Analyze the data to determine the shift in the acetylcholine concentration-response curve caused by this compound and calculate the pA2 value. Compare the inhibition by this compound to that of L-NAME to confirm the involvement of NO.

Protocol 2: Measurement of Nitric Oxide Production in Cultured Endothelial Cells

This protocol outlines the use of this compound to demonstrate the inhibition of M3 receptor-stimulated NO production in cultured endothelial cells.

Materials:

  • Cultured endothelial cells (e.g., human umbilical vein endothelial cells - HUVECs)

  • Cell culture medium

  • Nitric oxide detection kit (e.g., Griess reagent for nitrite (B80452) measurement, or a fluorescent NO sensor like DAF-FM diacetate)

  • Acetylcholine (ACh)

  • This compound

  • Phosphate-buffered saline (PBS) or other suitable buffer

  • Plate reader (for colorimetric or fluorescence measurements)

Procedure:

  • Seed endothelial cells in a multi-well plate and grow to confluence.

  • Prior to the experiment, wash the cells with PBS or serum-free medium.

  • Pre-incubate the cells with various concentrations of this compound for 30-60 minutes. Include a vehicle control group.

  • Stimulate the cells with acetylcholine (e.g., 10 µM) for a defined period (e.g., 15-30 minutes). Include an unstimulated control group.

  • Collect the cell culture supernatant for the measurement of nitrite (a stable breakdown product of NO) using the Griess reagent according to the manufacturer's instructions.

  • Alternatively, for real-time NO measurement, pre-load the cells with a fluorescent NO indicator like DAF-FM diacetate before stimulation. Measure the change in fluorescence intensity upon acetylcholine stimulation in the presence and absence of this compound using a fluorescence plate reader or microscope.

  • Quantify the amount of nitrite produced or the change in fluorescence and compare the values between the different treatment groups.

Mandatory Visualizations

M3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ACh Acetylcholine M3R M3 Muscarinic Receptor ACh->M3R binds Gq Gq protein M3R->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates IP3 IP3 PLC->IP3 produces pFHHSI pFHHSI D p-F-HHSiD HCl D->M3R blocks ER Endoplasmic Reticulum IP3->ER binds to receptor Ca2 Ca²⁺ ER->Ca2 releases CaM Calmodulin (CaM) Ca2->CaM binds CaMCa2 Ca²⁺-CaM Complex CaM->CaMCa2 eNOS_active eNOS (active) CaMCa2->eNOS_active activates eNOS eNOS (inactive) NO Nitric Oxide (NO) eNOS_active->NO produces LArg L-Arginine LArg->eNOS_active substrate

Caption: M3 receptor signaling pathway leading to NO production and its inhibition by p-F-HHSiD HCl.

Experimental_Workflow_Vaso A Isolate Arterial Rings B Equilibrate in Organ Bath A->B C Contract with Phenylephrine B->C D ACh Concentration-Response (Baseline) C->D E Washout D->E F Incubate with p-F-HHSiD HCl (or Vehicle) E->F G Contract with Phenylephrine F->G H ACh Concentration-Response (Post-treatment) G->H I Analyze Data & Calculate pA2 H->I Experimental_Workflow_NO A Culture Endothelial Cells B Pre-incubate with p-F-HHSiD HCl (or Vehicle) A->B C Stimulate with Acetylcholine B->C D Measure Nitric Oxide Production (e.g., Griess Assay) C->D E Quantify and Compare Results D->E

References

Application Notes and Protocols for Cell-Based Assays Using p-F-HHSiD Hydrochloride to Block M3 Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The M3 muscarinic acetylcholine (B1216132) receptor (M3R), a member of the G-protein coupled receptor (GPCR) family, is a key regulator in numerous physiological processes. Primarily coupled to Gq proteins, its activation stimulates phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This signaling cascade results in the release of intracellular calcium and the activation of protein kinase C (PKC), influencing smooth muscle contraction, glandular secretion, and various functions in the central nervous system.[1][2] Given its widespread physiological roles, the M3 receptor is a significant target for drug discovery, particularly for conditions like chronic obstructive pulmonary disease (COPD) and overactive bladder.[3]

p-Fluoro-hexahydro-sila-difenidol (p-F-HHSiD) hydrochloride is a potent and selective antagonist of the M3 muscarinic receptor.[4][5] Its utility in selectively blocking M3-mediated signaling makes it an invaluable tool for in vitro and in vivo research. These application notes provide detailed protocols for utilizing p-F-HHSiD hydrochloride in common cell-based functional assays to characterize its antagonistic properties and to screen for other potential M3 receptor modulators. The primary assays detailed are the Calcium Flux Assay, which measures the immediate downstream effect of M3 receptor activation, and the Inositol Phosphate (B84403) (IP-One) HTRF Assay, which quantifies a stable metabolite in the signaling cascade.

M3 Receptor Signaling Pathway

Activation of the M3 receptor by an agonist like acetylcholine or carbachol (B1668302) initiates a well-defined signaling cascade. The receptor, coupled to a Gq protein, activates Phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm. This increase in intracellular calcium is a hallmark of M3 receptor activation and can be measured using calcium-sensitive fluorescent dyes. This compound acts by competitively binding to the M3 receptor, thereby preventing the agonist from binding and initiating this signaling cascade.

M3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm M3R M3 Receptor Gq Gq Protein M3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 Inositol 1,4,5- trisphosphate (IP3) PIP2->IP3 Generates Ca_ER Ca2+ Store (Endoplasmic Reticulum) IP3->Ca_ER Binds to Receptor Ca_ion Ca2+ (intracellular) Ca_ER->Ca_ion Releases Cell_Response Cellular Response (e.g., Contraction) Ca_ion->Cell_Response Triggers Agonist Agonist (e.g., Acetylcholine) Agonist->M3R Activates pFHHSI pFHHSI D p-F-HHSiD D->M3R Blocks

Caption: M3 receptor signaling pathway and antagonism by p-F-HHSiD.

Data Presentation: Comparative Antagonist Affinities

The following tables summarize the binding and functional affinities of this compound in comparison to other well-characterized M3 receptor antagonists. Data is presented as pKi, pA2, or pIC50 values, where a higher value indicates greater potency.

Table 1: Binding Affinities (pKi) of Muscarinic Antagonists at Human M1-M5 Receptors

CompoundM1 Receptor (pKi)M2 Receptor (pKi)M3 Receptor (pKi)M4 Receptor (pKi)M5 Receptor (pKi)M3 Selectivity vs M2
p-F-HHSiD 7.96.0 - 6.87.6 - 8.2~7.0~7.813 - 163 fold
Darifenacin 8.27.49.17.38.0~50 fold[6]
4-DAMP ~9.0~8.0~9.2~8.0~8.9~16 fold
Atropine ~8.9~8.9~9.0~8.9~8.8~1 fold

Note: Data for p-F-HHSiD and 4-DAMP are compiled from multiple sources and may show tissue-dependent variability.[7][8]

Table 2: Functional Potency (pA2/pIC50) of M3 Antagonists in Cell-Based Assays

CompoundAssay TypeCell LineAgonistFunctional Potency
p-F-HHSiD ContractionGuinea-pig ileumCarbacholpA2: ~8.0[7]
p-F-HHSiD ContractionGuinea-pig tracheaCarbacholpA2: ~7.0[7]
p-F-HHSiD PI Hydrolysis1321N1 AstrocytomaCarbacholpA2: 7.6[8]
4-DAMP Calcium MobilizationRat Parotid CellsCarbacholpIC50: ~8.4 (IC50: 4.3 nM)[2]
Darifenacin IP FormationRat CardiomyocytesCarbacholpKi: 8.67[9]

Experimental Protocols

Calcium Flux Assay for M3 Receptor Antagonism

This protocol describes how to measure the inhibition of agonist-induced intracellular calcium mobilization by this compound in CHO-K1 cells stably expressing the human M3 receptor.

Materials:

  • Cell Line: CHO-K1 cells stably expressing the human M3 receptor (e.g., AequoScreen™ or similar).[10]

  • Culture Medium: Ham's F12, 10% FBS, appropriate selection antibiotic.

  • Assay Plate: 96-well or 384-well black-wall, clear-bottom microplates.

  • Reagents:

    • This compound

    • M3 Receptor Agonist (e.g., Carbachol or Acetylcholine)

    • Calcium-sensitive dye (e.g., Fluo-8 AM, Calcium-6)

    • Probenecid (B1678239) (optional, to prevent dye extrusion)

    • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4

  • Equipment:

    • Fluorescent plate reader with liquid injection capabilities (e.g., FLIPR®, FlexStation®).

Calcium_Flux_Workflow cluster_prep Assay Preparation cluster_assay Antagonist Assay cluster_analysis Data Analysis A 1. Seed Cells (CHO-M3 cells in 96-well plate) B 2. Incubate Overnight (37°C, 5% CO2) A->B C 3. Load with Calcium Dye (e.g., Fluo-8, 1-2h at 37°C) B->C D 4. Pre-incubate with p-F-HHSiD (Varying concentrations, 15-30 min) C->D E 5. Measure Baseline Fluorescence D->E F 6. Inject Agonist (Carbachol at EC80) E->F G 7. Measure Fluorescence Change (Kinetic Read) F->G H 8. Calculate % Inhibition G->H I 9. Plot Dose-Response Curve H->I J 10. Determine IC50 Value I->J

Caption: Experimental workflow for the M3 antagonist calcium flux assay.

Procedure:

  • Cell Plating: Seed CHO-M3 cells into a black-wall, clear-bottom 96-well plate at a density of 40,000-60,000 cells/well. Incubate overnight at 37°C with 5% CO2.

  • Dye Loading: The next day, remove the culture medium and add 100 µL of calcium dye loading solution (e.g., Fluo-8 AM in Assay Buffer, with probenecid if necessary) to each well. Incubate for 60-90 minutes at 37°C, then for 30 minutes at room temperature, protected from light.

  • Compound Addition (Antagonist): Prepare serial dilutions of this compound in Assay Buffer at 2x the final desired concentration. Add 100 µL of the diluted antagonist to the corresponding wells. For control wells (agonist only and vehicle), add 100 µL of Assay Buffer. Incubate for 15-30 minutes at room temperature.

  • Measurement: Place the plate in the fluorescent plate reader. Set the instrument to measure fluorescence (e.g., Ex/Em = 490/525 nm for Fluo-8) kinetically.

  • Agonist Injection: After establishing a stable baseline reading for 10-20 seconds, configure the instrument to inject a pre-determined EC80 concentration of the agonist (e.g., carbachol) into all wells.

  • Data Collection: Continue to record the fluorescence signal for 60-120 seconds post-injection to capture the peak calcium response.

  • Data Analysis:

    • Determine the peak fluorescence response for each well.

    • Normalize the data: % Inhibition = [1 - (Response_Antagonist - Response_Vehicle) / (Response_Agonist - Response_Vehicle)] * 100.

    • Plot the % Inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Inositol Phosphate (IP-One) HTRF Assay

This assay quantifies the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of IP3. It is a robust method for characterizing Gq-coupled receptor antagonists.

Materials:

  • Cell Line: CHO-K1 cells stably expressing the human M3 receptor.

  • Culture Medium: As above.

  • Assay Plate: 384-well white, low-volume microplates.

  • Reagents:

    • IP-One HTRF Assay Kit (containing IP1-d2 conjugate, anti-IP1 Cryptate conjugate, and lysis buffer).[1]

    • This compound.

    • M3 Receptor Agonist (e.g., Carbachol).

    • Stimulation Buffer (provided with kit or similar, containing LiCl to inhibit IP1 degradation).[11]

  • Equipment:

    • HTRF-compatible plate reader.

Procedure:

  • Cell Plating: Seed CHO-M3 cells into a 384-well white plate at a density of 15,000-25,000 cells/well in culture medium. Incubate overnight.

  • Compound Addition (Antagonist): The next day, remove the culture medium. Prepare serial dilutions of this compound in stimulation buffer. Add 10 µL of the diluted antagonist to the wells. For control wells, add 10 µL of stimulation buffer. Incubate for 15-30 minutes at 37°C.

  • Agonist Stimulation: Add 10 µL of the M3 agonist (at its EC80 concentration) prepared in stimulation buffer to all wells except the negative control. Incubate the plate for 60 minutes at 37°C.

  • Detection: Add 10 µL of IP1-d2 conjugate followed by 10 µL of anti-IP1 Cryptate conjugate to all wells.

  • Incubation: Incubate the plate for 60 minutes at room temperature, protected from light.

  • Measurement: Read the plate on an HTRF-compatible reader (Excitation: 320-340 nm, Emission: 620 nm for Cryptate and 665 nm for d2).

  • Data Analysis:

    • Calculate the HTRF ratio (Emission 665nm / Emission 620nm) * 10,000.

    • The signal is inversely proportional to the amount of IP1 produced.

    • Calculate the % inhibition based on the HTRF ratio of control (agonist only) and antagonist-treated wells.

    • Plot the % inhibition against the logarithm of the this compound concentration and fit the curve to determine the IC50 value.

Mechanism of Antagonism: Logical Diagram

This compound is a competitive antagonist. It binds to the same orthosteric site on the M3 receptor as the endogenous agonist, acetylcholine. This binding is reversible and does not elicit a downstream signal. By occupying the binding site, it prevents the agonist from activating the receptor, thereby blocking the signaling cascade that leads to a physiological response.

Antagonism_Mechanism cluster_receptor M3 Receptor Receptor Orthosteric Binding Site No_Binding Empty Site (Inactive State) Agonist_Bound Agonist Bound (Active State) Receptor->Agonist_Bound Leads to Antagonist_Bound Antagonist Bound (Inactive State) Receptor->Antagonist_Bound Leads to Agonist Agonist Agonist->Receptor Binds Antagonist p-F-HHSiD (Antagonist) Antagonist->Receptor Competitively Binds Signal Signal Transduction Agonist_Bound->Signal Initiates Antagonist_Bound->Signal Blocks

Caption: Logical diagram of competitive antagonism at the M3 receptor.

References

Troubleshooting & Optimization

Navigating Solubility Challenges with p-F-HHSiD Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center for p-F-HHSiD Hydrochloride

Researchers and drug development professionals often encounter difficulties with the solubility of this compound in aqueous buffers, a critical step for successful in vitro and in vivo experimentation. This guide provides practical troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address these challenges effectively.

Troubleshooting Guide: Overcoming Precipitation and Poor Solubility

Difficulties in dissolving this compound typically manifest as visible particulates, cloudiness, or inconsistent results in biological assays. The following workflow provides a systematic approach to troubleshooting these issues.

G cluster_0 Troubleshooting Workflow for this compound Solubility start Start: Solubility Issue Encountered (Precipitation, Cloudiness) stock_check Step 1: Verify Stock Solution - Is the DMSO stock clear? - Is the concentration correct? start->stock_check dilution_issue Step 2: Assess Dilution Method - Was the aqueous buffer added too quickly to the stock? - Is the final DMSO concentration too low? stock_check->dilution_issue Stock OK fail Consult Further (Consider alternative formulations or synthesis) stock_check->fail Stock Precipitated solubility_enhancement Step 3: Employ Solubility Enhancement Techniques dilution_issue->solubility_enhancement Dilution Method Optimized optimization Step 4: Optimize Buffer Conditions - Adjust pH - Test different buffer systems solubility_enhancement->optimization success Success: Clear Solution, Reproducible Results solubility_enhancement->success Issue Resolved advanced_methods Step 5: Consider Advanced Formulations (Use of Surfactants or Cyclodextrins) optimization->advanced_methods Still Issues optimization->success Issue Resolved advanced_methods->success Issue Resolved advanced_methods->fail Persistent Issues G cluster_pathway M3 Muscarinic Receptor Signaling Pathway ACh Acetylcholine (ACh) M3R M3 Receptor ACh->M3R Activates Gq Gq Protein M3R->Gq Activates pFHHSI p-F-HHSiD HCl (Antagonist) pFHHSI->M3R Blocks PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Cellular_Response Cellular Response Ca_release->Cellular_Response PKC->Cellular_Response

Technical Support Center: Optimizing p-F-HHSiD Hydrochloride for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of p-F-HHSiD hydrochloride in in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: p-F-HHSiD (para-Fluoro-hexahydrosila-difenidol) hydrochloride is a potent and selective antagonist of the M3 muscarinic acetylcholine (B1216132) receptor (mAChR).[1] Its mechanism of action is to competitively block the binding of the endogenous ligand, acetylcholine (ACh), to the M3 receptor, thereby inhibiting downstream signaling pathways. The M3 receptor is a G-protein coupled receptor (GPCR) that, upon activation, primarily couples to the Gq/11 family of G proteins. This activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). These second messengers lead to an increase in intracellular calcium and activation of protein kinase C (PKC), respectively, culminating in various cellular responses.

Q2: What is a typical effective concentration range for this compound in in vitro assays?

A2: The effective concentration of this compound can vary significantly depending on the cell type, the specific assay, and the expression level of the M3 receptor. Published pA2 values (a measure of antagonist potency) for p-F-HHSiD range from approximately 7.0 to 8.0, which corresponds to an IC50 in the nanomolar to low micromolar range.[1] However, due to its variable selectivity in different tissues, it is crucial to perform a dose-response experiment to determine the optimal concentration for your specific in vitro system. A good starting point for a dose-response curve would be to test a range from 1 nM to 10 µM.

Q3: How should I prepare a stock solution of this compound?

Q4: Is this compound stable in cell culture media?

A4: The stability of compounds in cell culture media can be influenced by factors such as pH, temperature, and the presence of serum proteins.[2][3][4][5][6] It is advisable to prepare fresh dilutions of this compound in your specific cell culture medium for each experiment. If long-term incubation is required, it is best practice to empirically determine the stability of the compound under your experimental conditions. This can be done by incubating the compound in media for the duration of the experiment and then testing its activity.

Troubleshooting Guides

Issue 1: Inconsistent or No Antagonistic Effect Observed
Possible Cause Troubleshooting Step
Incorrect Concentration Range Perform a dose-response experiment with a broad concentration range (e.g., 1 nM to 100 µM) to determine the IC50 value for your specific cell line and assay.
Low M3 Receptor Expression Confirm the expression of the M3 muscarinic receptor in your cell line of interest using techniques such as qPCR, Western blot, or flow cytometry.
Compound Instability Prepare fresh dilutions of this compound for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
Agonist Concentration Too High If using a competitive antagonist assay, ensure the agonist concentration is at or near its EC50 value to allow for competitive inhibition.
Cell Health Issues Ensure cells are healthy and in the logarithmic growth phase before starting the experiment. Perform a cell viability assay to confirm that the observed effects are not due to cytotoxicity.
Issue 2: High Background Signal or Off-Target Effects
Possible Cause Troubleshooting Step
High Compound Concentration Use the lowest effective concentration of this compound that gives a robust antagonistic effect, as determined by your dose-response curve.
Solvent Effects Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is at a non-toxic level (typically <0.1%). Run a vehicle control to assess the effect of the solvent alone.
Non-Specific Binding Consider including a blocking agent, such as bovine serum albumin (BSA), in your assay buffer to reduce non-specific binding of the compound to plasticware or other surfaces.
Off-Target Receptor Activity p-F-HHSiD has some affinity for other muscarinic receptor subtypes. If your cell line expresses multiple mAChRs, consider using a more specific M3 antagonist or a cell line with targeted knockout of other mAChRs.

Quantitative Data Summary

The following table summarizes the reported antagonist potency of this compound in different tissues. Note the variability, which underscores the importance of determining the optimal concentration for your specific experimental system.

Tissue/Cell Line Receptor Subtype pA2 Value Reference
Guinea-pig ileumM38.0[1]
Guinea-pig tracheaM37.0[1]

Experimental Protocols

Protocol 1: Determining the Optimal Concentration using a Cell Viability Assay (MTT Assay)

This protocol provides a general framework for determining the dose-dependent effect of this compound on cell viability.

Materials:

  • Cells expressing the M3 muscarinic receptor

  • Complete cell culture medium

  • This compound

  • DMSO (for stock solution)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.[7]

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in complete cell culture medium to achieve final concentrations ranging from 1 nM to 100 µM.[7] Also, prepare a vehicle control with the same final concentration of DMSO as the highest compound concentration.

  • Treatment: Remove the medium from the wells and add 100 µL of the prepared compound dilutions or vehicle control.

  • Incubation: Incubate the plate for the desired time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[8]

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.[8]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Functional Antagonism Assay (Calcium Mobilization)

This protocol outlines a method to assess the functional antagonism of this compound by measuring its ability to inhibit agonist-induced calcium mobilization.

Materials:

  • Cells endogenously or recombinantly expressing the M3 muscarinic receptor

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • This compound

  • Muscarinic agonist (e.g., Carbachol or Acetylcholine)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Pluronic F-127

  • Probenecid (if using an anion exchange inhibitor)

  • 96-well black, clear-bottom plates

  • Fluorescence plate reader with kinetic reading capabilities

Procedure:

  • Cell Seeding: Seed cells in a 96-well black, clear-bottom plate and grow to confluence.

  • Dye Loading: Prepare a loading solution of the calcium-sensitive dye (e.g., 2 µM Fluo-4 AM with 0.02% Pluronic F-127) in assay buffer. Remove the culture medium and add 100 µL of the loading solution to each well. Incubate for 30-60 minutes at 37°C.

  • Compound Pre-incubation: Prepare serial dilutions of this compound in assay buffer. After the dye loading incubation, wash the cells once with assay buffer and then add 100 µL of the antagonist dilutions. Incubate for 15-30 minutes at room temperature.

  • Agonist Stimulation: Prepare the muscarinic agonist at a concentration that will elicit a submaximal response (e.g., EC80).

  • Fluorescence Measurement: Place the plate in the fluorescence plate reader. Start the kinetic read and establish a baseline fluorescence. After a few seconds, add the agonist to the wells and continue to record the fluorescence intensity over time.

  • Data Analysis: Determine the peak fluorescence response for each well. Calculate the percentage of inhibition for each antagonist concentration relative to the agonist-only control. Plot a dose-response curve to determine the IC50 value of this compound.

Visualizations

M3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol M3R M3 Muscarinic Receptor Gq Gq/11 M3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ IP3->Ca Increases Intracellular PKC Protein Kinase C (PKC) DAG->PKC Activates CellularResponse Cellular Response Ca->CellularResponse PKC->CellularResponse ACh Acetylcholine (ACh) ACh->M3R Activates pFHHSI pFHHSI D p-F-HHSiD (Antagonist) D->M3R Blocks

Caption: M3 Muscarinic Receptor Signaling Pathway and Point of Inhibition by p-F-HHSiD.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_assay Assay cluster_analysis Data Analysis A Prepare p-F-HHSiD Stock (e.g., 10 mM in DMSO) C Prepare Serial Dilutions of p-F-HHSiD A->C B Seed Cells in 96-well Plate D Treat Cells with Compound or Vehicle Control B->D C->D E Incubate for Desired Time D->E F Perform Cell Viability or Functional Assay E->F G Measure Signal (e.g., Absorbance, Fluorescence) F->G H Calculate % Inhibition or % Viability G->H I Plot Dose-Response Curve H->I J Determine IC50 I->J

Caption: General Experimental Workflow for Optimizing p-F-HHSiD Concentration.

Troubleshooting_Logic Start Inconsistent or No Antagonistic Effect CheckConc Is the Concentration Range Appropriate? Start->CheckConc CheckReceptor Is M3 Receptor Expressed? CheckConc->CheckReceptor Yes DoseResponse Perform Dose-Response Experiment CheckConc->DoseResponse No CheckStability Is the Compound Stable? CheckReceptor->CheckStability Yes ValidateReceptor Validate M3 Expression (qPCR, Western Blot) CheckReceptor->ValidateReceptor No CheckAgonist Is the Agonist Concentration Correct? CheckStability->CheckAgonist Yes FreshCompound Use Freshly Prepared Compound CheckStability->FreshCompound No OptimizeAgonist Optimize Agonist Concentration (EC50) CheckAgonist->OptimizeAgonist No Success Problem Solved CheckAgonist->Success Yes DoseResponse->Success ValidateReceptor->Success FreshCompound->Success OptimizeAgonist->Success

References

p-F-HHSiD hydrochloride stability in cell culture media over time

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of p-F-HHSiD hydrochloride in cell culture media. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

p-F-HHSiD (para-Fluoro-hexahydrosiladifenidol) hydrochloride is a selective antagonist of muscarinic acetylcholine (B1216132) receptors.[1][2][3] It exhibits selectivity for the M3 and M1 subtypes over the M2 subtype.[2][3] Muscarinic receptors are G-protein coupled receptors involved in various physiological processes, and their antagonists are valuable tools for studying these pathways and for potential therapeutic development.

Q2: What is the recommended method for preparing a stock solution of this compound?

Due to the hydrophobic nature of many small molecules, it is common to prepare a high-concentration stock solution in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO).[4] To avoid precipitation when adding the compound to aqueous cell culture media, the stock solution should be added to the media while gently vortexing.[4] It is crucial to keep the final DMSO concentration in the cell culture medium low (typically ≤ 0.1%) to prevent solvent-induced cellular toxicity.[4]

Q3: How should I store the stock solution of this compound?

Stock solutions should be aliquoted into tightly sealed vials and stored at -20°C or below to minimize degradation.[5] It is advisable to use freshly prepared solutions or to use them within one month of preparation.[5] Repeated freeze-thaw cycles should be avoided as they can lead to compound degradation.[5]

Q4: What factors can influence the stability of this compound in my cell culture experiments?

Several factors can affect the stability of a small molecule like this compound in cell culture media:

  • Chemical Properties of the Compound: The inherent chemical structure of this compound will determine its susceptibility to degradation in an aqueous environment.[5]

  • Composition of the Cell Culture Media: Components in the media, such as amino acids, vitamins, or bicarbonate, can potentially react with the compound or alter the pH, affecting its stability.[5][6][7]

  • pH of the Media: The pH of the cell culture medium, typically maintained between 7.2 and 7.4, can influence the rate of hydrolysis and degradation of the compound.[8][9]

  • Presence of Serum: Fetal bovine serum (FBS) contains enzymes that can metabolize or degrade small molecules.[8] However, serum proteins can also sometimes bind to and stabilize compounds.[5]

  • Incubation Temperature: Experiments are typically conducted at 37°C, which can accelerate chemical degradation compared to storage at lower temperatures.[5]

  • Exposure to Light: Some compounds are light-sensitive and can degrade upon exposure to light.[4]

  • Presence of Cells: Cells can metabolize the compound, leading to a decrease in its concentration over time.

Troubleshooting Guide

Inconsistent or unexpected experimental results may be attributable to the instability of this compound. This guide provides solutions to common problems.

Problem Possible Cause Suggested Solution
Rapid degradation of the compound in cell culture medium. The compound may be inherently unstable in aqueous solutions at 37°C.[5] Components in the media could be reacting with the compound.[5] The pH of the media may be affecting stability.[5]Perform a stability check in a simpler buffer system (e.g., PBS) at 37°C to assess inherent aqueous stability.[5] Test stability in media with and without serum.[5] Analyze stability in different types of cell culture media.[5] Ensure the pH of the media is stable throughout the experiment.[5]
High variability in stability measurements between replicates. Inconsistent sample handling and processing.[5] Issues with the analytical method (e.g., HPLC-MS).[5] Incomplete solubilization of the compound.[5]Ensure precise and consistent timing for sample collection and processing.[5] Validate the analytical method for linearity, precision, and accuracy.[5] Confirm the complete dissolution of the compound in the stock solution and media.[5]
Decreased compound concentration over time, even in the absence of cells. The compound may be binding to the plasticware of the cell culture plates.[10]Use low-protein-binding plates and pipette tips.[5] Include a control without cells to assess non-specific binding to plasticware.[5]
Inconsistent biological effects of the compound. The compound may be degrading, leading to a lower effective concentration.Determine the stability of the compound under your specific experimental conditions (see Experimental Protocol below). If degradation is significant, consider adding the compound more frequently to the culture.[10]

Experimental Protocols

Protocol 1: Assessing the Stability of this compound in Cell Culture Media

This protocol outlines a general procedure to determine the stability of this compound in your specific cell culture medium using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Your complete cell culture medium (e.g., DMEM, RPMI-1640) with and without serum (e.g., 10% FBS)

  • Sterile, low-protein-binding multi-well plates (e.g., 24-well or 96-well)

  • Validated HPLC or LC-MS/MS system

Methodology:

  • Prepare a stock solution: Prepare a 10 mM stock solution of this compound in DMSO.

  • Prepare working solutions: Dilute the stock solution in your pre-warmed complete cell culture medium (with and without serum) to the final working concentration used in your experiments (e.g., 10 µM). Ensure the final DMSO concentration is ≤ 0.1%.

  • Incubation:

    • Add the working solution to triplicate wells of a sterile multi-well plate. Include wells without cells to assess chemical stability and non-specific binding.

    • Incubate the plate under your standard cell culture conditions (e.g., 37°C, 5% CO₂).

  • Sample Collection:

    • Collect aliquots of the medium from the wells at designated time points (e.g., 0, 2, 4, 8, 12, 24, 48, and 72 hours).[8] The 0-hour time point should be collected immediately after adding the working solution.

    • Immediately store the collected aliquots at -80°C until analysis to prevent further degradation.[8]

  • Sample Analysis:

    • Thaw the samples and analyze the concentration of intact this compound using a validated HPLC or LC-MS/MS method.[8]

    • Create a standard curve with known concentrations of this compound to quantify the concentration in the experimental samples.[4]

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to the 0-hour time point.

    • Plot the percentage of remaining compound against time to determine the stability profile.

Data Presentation:

Summarize the quantitative data in a table for easy comparison.

Table 1: Stability of this compound in Cell Culture Media

Time (hours)% Remaining (Media without Serum)% Remaining (Media with 10% Serum)
0100100
2
4
8
12
24
48
72

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare 10 mM Stock in DMSO prep_working Prepare Working Solution in Media (± Serum) prep_stock->prep_working incubate Incubate at 37°C, 5% CO₂ prep_working->incubate collect Collect Aliquots at Time Points (0-72h) incubate->collect store Store Samples at -80°C collect->store analyze Analyze by HPLC/LC-MS store->analyze quantify Quantify Concentration analyze->quantify plot Plot % Remaining vs. Time quantify->plot

Caption: Experimental workflow for assessing compound stability.

signaling_pathway cluster_receptor Cell Membrane cluster_effector Intracellular Signaling cluster_antagonist Antagonist Action ACh Acetylcholine M3R M3 Muscarinic Receptor ACh->M3R binds Gq Gq Protein M3R->Gq activates PLC Phospholipase C Gq->PLC activates IP3 IP₃ PLC->IP3 DAG DAG PLC->DAG Ca Ca²⁺ Release IP3->Ca PKC PKC Activation DAG->PKC pFHHSI pFHHSI D p-F-HHSiD D->M3R blocks

Caption: M3 muscarinic receptor signaling pathway antagonism.

References

Potential off-target effects of p-F-HHSiD hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using p-F-HHSiD hydrochloride.

Frequently Asked Questions (FAQs)

1. What is the primary mechanism of action of this compound?

p-F-HHSiD (para-Fluoro-hexahydrosila-difenidol) hydrochloride is a selective antagonist of muscarinic acetylcholine (B1216132) receptors (mAChRs). It shows a preference for the M3 receptor subtype over the M2 subtype.[1][2][3] This selectivity, however, can vary between different tissues and preparations.[1][3]

2. What are the known on-target effects of this compound?

As an M3 antagonist, p-F-HHSiD is expected to inhibit physiological responses mediated by the M3 receptor. These include:

  • Smooth muscle contraction in tissues like the guinea-pig ileum and oesophageal muscularis mucosae.[3]

  • Endothelium-dependent relaxation in various blood vessels.[3]

3. What are the potential off-target effects of this compound?

Known off-target effects of this compound include:

  • Antagonism of M1 muscarinic receptors: While selective for M3 over M2, its affinity for M1 receptors can be intermediate.[2][3]

  • Weak antagonism of alpha-1 adrenoceptors: p-F-HHSiD has been shown to have a direct, albeit weak, antagonistic effect on alpha-1 adrenoceptors.[4]

4. How does the selectivity of this compound compare to other muscarinic antagonists?

This compound exhibits similar properties to other putative M3 selective antagonists like 4-DAMP and the parent compound, hexahydrosiladifenidol (B1204613) (HHSiD).[1] Its selectivity for M3 versus M2 receptors can range from 13 to 163-fold, depending on the tissue preparation.[3]

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Unexpected smooth muscle relaxation where contraction is expected. This could be due to off-target antagonism of alpha-1 adrenoceptors, especially if noradrenergic signaling is involved in the contractile response.[4]1. Verify the primary signaling pathway mediating contraction in your tissue preparation. 2. Conduct a functional assay using a selective alpha-1 adrenoceptor agonist in the presence and absence of p-F-HHSiD to confirm off-target activity.
Variable antagonist potency (pA2 values) in different tissues. The M3 selectivity of p-F-HHSiD is known to be variable across different tissues, such as between guinea-pig ileum and trachea.[1][3] This may be due to receptor splice variants, tissue-specific receptor coupling, or other experimental factors.1. Carefully characterize the muscarinic receptor subtypes present in your experimental system. 2. Perform a full Schild analysis to ensure competitive antagonism. 3. Compare your results with literature values from similar preparations.
Incomplete blockade of a response thought to be M3-mediated. The response may be mediated by a mixed population of muscarinic receptor subtypes (e.g., M1 and M3). p-F-HHSiD has a lower affinity for M1 receptors compared to M3 receptors.[2][3]1. Use a combination of selective antagonists for different muscarinic receptor subtypes to dissect the pharmacology of the response. 2. Consider receptor expression analysis (e.g., qPCR, western blot) to identify the subtypes present.

Quantitative Data Summary

Table 1: Antagonist Affinity (pA2) of p-F-HHSiD at Muscarinic Receptors in Various Tissues

Receptor Subtype Tissue/Preparation pA2 Value Reference
M3Guinea-pig ileum8.0[1]
M3Guinea-pig trachea7.0 - 7.13[1][3]
M3Guinea-pig oesophageal muscularis mucosae8.2[3]
M2Guinea-pig atria6.0[3]
M1Canine femoral and saphenous veinsIntermediate[3]

Table 2: Inhibitory Activity (pKi) of p-F-HHSiD at Alpha-1 Adrenoceptors

Receptor Type Preparation pKi Value Reference
Alpha-1 AdrenoceptorsMouse whole brain membranes5.88[4]

Experimental Protocols

Protocol 1: In Vitro Functional Assay for Muscarinic Receptor Antagonism (Schild Analysis)

Objective: To determine the potency (pA2) and mode of antagonism of p-F-HHSiD at muscarinic receptors in an isolated tissue preparation (e.g., guinea-pig ileum).

Methodology:

  • Tissue Preparation:

    • Isolate the desired tissue (e.g., guinea-pig ileum) and mount it in an organ bath containing an appropriate physiological salt solution (e.g., Tyrode's solution) maintained at 37°C and aerated with 95% O2 / 5% CO2.

    • Allow the tissue to equilibrate under a resting tension for at least 60 minutes, with regular washing every 15 minutes.

  • Agonist Concentration-Response Curve (Control):

    • Generate a cumulative concentration-response curve for a standard muscarinic agonist (e.g., carbachol).

    • Add increasing concentrations of the agonist to the organ bath and record the contractile response until a maximal response is achieved.

    • Wash the tissue extensively to return to baseline.

  • Antagonist Incubation:

    • Introduce a known concentration of this compound into the organ bath and allow it to incubate with the tissue for a predetermined equilibration period (e.g., 60 minutes).[1]

  • Agonist Concentration-Response Curve (in the presence of Antagonist):

    • In the continued presence of p-F-HHSiD, repeat the cumulative concentration-response curve for the agonist. A rightward shift in the curve is expected for a competitive antagonist.

  • Repeat with Multiple Antagonist Concentrations:

    • Repeat steps 3 and 4 with at least three different concentrations of p-F-HHSiD.

  • Data Analysis (Schild Plot):

    • Calculate the concentration ratio (CR) for each concentration of the antagonist. The CR is the ratio of the agonist EC50 in the presence of the antagonist to the agonist EC50 in the absence of the antagonist.

    • Plot log(CR - 1) on the y-axis against the negative logarithm of the molar concentration of the antagonist (-log[Antagonist]) on the x-axis.

    • The x-intercept of the linear regression of this plot gives the pA2 value. A slope not significantly different from unity is indicative of competitive antagonism.

Protocol 2: Radioligand Binding Assay for Off-Target Activity at Alpha-1 Adrenoceptors

Objective: To determine the binding affinity (Ki) of p-F-HHSiD for alpha-1 adrenoceptors.

Methodology:

  • Membrane Preparation:

    • Prepare cell membranes from a source rich in alpha-1 adrenoceptors (e.g., mouse whole brain or a cell line overexpressing the receptor).[4]

    • Homogenize the tissue/cells in a suitable buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in a binding buffer.

  • Binding Reaction:

    • In a microtiter plate, combine the membrane preparation, a selective alpha-1 adrenoceptor radioligand (e.g., [125I]HEAT), and varying concentrations of this compound.

    • Include wells for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of a known alpha-1 antagonist, e.g., prazosin).

  • Incubation:

    • Incubate the plate at a specified temperature for a duration sufficient to reach binding equilibrium.

  • Separation of Bound and Free Ligand:

    • Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This traps the membranes with bound radioligand on the filter.

    • Wash the filters quickly with ice-cold wash buffer to remove unbound radioligand.

  • Quantification:

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding at each concentration of p-F-HHSiD by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the p-F-HHSiD concentration.

    • Fit the data to a one-site competition binding model using non-linear regression to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Visualizations

M3_Signaling_Pathway cluster_cell Cell Membrane cluster_downstream Downstream Signaling p-F-HHSiD p-F-HHSiD M3R M3 Receptor p-F-HHSiD->M3R Blocks ACh Acetylcholine ACh->M3R Binds Gq Gq/11 M3R->Gq Activates PLC PLC Gq->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2 Ca2+ Release IP3->Ca2 PKC PKC Activation DAG->PKC Response Smooth Muscle Contraction Ca2->Response PKC->Response

Caption: M3 Muscarinic Receptor Signaling Pathway and Point of Inhibition by p-F-HHSiD.

Off_Target_Workflow start Start: Unexpected Experimental Result hypothesis Hypothesis: Off-Target Effect? start->hypothesis lit_review Literature Review: Known off-targets of p-F-HHSiD & related compounds hypothesis->lit_review Yes functional_assay Functional Assay (e.g., Tissue bath with selective agonist/antagonist) hypothesis->functional_assay Yes binding_assay In Vitro Binding Assay (e.g., Alpha-1 Adrenoceptor) lit_review->binding_assay data_analysis Data Analysis: Determine Ki or pA2 binding_assay->data_analysis functional_assay->data_analysis conclusion Conclusion: Confirm or Refute Off-Target Effect data_analysis->conclusion

Caption: Workflow for Investigating Potential Off-Target Effects of p-F-HHSiD.

References

Preventing p-F-HHSiD hydrochloride precipitation in experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on the use of p-F-HHSiD hydrochloride in experimental settings, with a focus on preventing precipitation and ensuring reliable results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: p-F-HHSiD (para-Fluoro-hexahydrosila-difenidol) hydrochloride is a potent and selective antagonist of the M3 muscarinic acetylcholine (B1216132) receptor (mAChR).[1][2] Its primary mechanism of action is to block the signaling pathway activated by acetylcholine or other muscarinic agonists at the M3 receptor subtype. This receptor is coupled to a Gq protein, and its activation typically leads to an increase in intracellular calcium.

Q2: I'm observing precipitation when I add my this compound stock solution to my cell culture medium. What could be the cause?

A2: Precipitation of this compound in aqueous solutions like cell culture media is a common issue and can be attributed to several factors:

  • Low Aqueous Solubility: The compound is only slightly soluble in water.

  • Solvent Shock: Rapidly diluting a concentrated stock solution (e.g., in DMSO) into the aqueous medium can cause the compound to "crash out" of solution.

  • High Final Concentration: The desired final concentration in your experiment may exceed the solubility limit of the compound in the cell culture medium.

  • Temperature: The temperature of your medium can affect solubility.

  • pH of the Medium: The pH of your cell culture medium can influence the ionization state and solubility of the compound.

Q3: How can I avoid precipitation of this compound during my experiments?

A3: To avoid precipitation, consider the following strategies:

  • Optimize Stock Solution Concentration: Prepare a stock solution in an appropriate organic solvent like DMSO or ethanol (B145695) at a concentration that allows for a sufficient dilution factor into your aqueous medium.

  • Use a Serial Dilution Approach: Instead of adding the concentrated stock directly to your final volume of medium, perform one or more intermediate dilution steps in pre-warmed medium.

  • Control the Final Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in your cell culture medium is low (typically ≤ 0.1%) to minimize solvent-induced precipitation and cell toxicity.

  • Pre-warm Your Medium: Always use cell culture medium that has been pre-warmed to 37°C.

  • Gentle Mixing: Add the compound solution dropwise while gently swirling the medium.

  • Solubility Enhancers: In some cases, solubility enhancers may be used, but their compatibility with your specific cell line and assay should be validated.

Troubleshooting Guide: Preventing this compound Precipitation

This guide provides a step-by-step approach to troubleshoot and prevent precipitation issues.

Problem Potential Cause Recommended Solution
Immediate precipitation upon adding stock solution to media High final concentration exceeds aqueous solubility.Determine the maximum soluble concentration in your specific medium by performing a solubility test. Lower the final working concentration if necessary.
"Solvent shock" from rapid dilution of a concentrated stock.Perform a serial dilution. Prepare an intermediate dilution of the stock solution in a small volume of pre-warmed media before adding it to the final volume.
The cell culture medium is too cold.Always use media pre-warmed to 37°C.
Precipitation observed after a period of incubation The compound is unstable in the medium over time at 37°C.Conduct a time-course solubility study to determine how long the compound remains in solution under your experimental conditions.
Evaporation of the medium in the incubator.Ensure proper humidification in your incubator. Use sealed plates or flasks for long-term experiments.
Inconsistent results or lower than expected potency Partial precipitation of the compound, leading to a lower effective concentration.Visually inspect your solutions for any signs of precipitation before use. If unsure, centrifuge a small aliquot and check for a pellet. Follow the recommendations above to ensure complete solubilization.

Data Presentation

Table 1: Solubility of this compound in Common Solvents

Solvent Solubility Notes
WaterSlightly soluble (1.5 mg/mL)
DMSO2 mg/mL (clear solution) 5 mg/mL (clear solution with warming)Warming can increase solubility.
EthanolSoluble

Experimental Protocols

Key Experiment: Preparation of this compound Solutions for In Vitro Assays

This protocol provides a general guideline for preparing stock and working solutions of this compound to minimize the risk of precipitation.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), sterile, cell culture grade

  • Sterile, pre-warmed (37°C) cell culture medium (e.g., DMEM)

  • Sterile microcentrifuge tubes

Procedure:

1. Preparation of a 10 mM Stock Solution in DMSO:

a. Aseptically weigh out a precise amount of this compound powder. (Molecular Weight: 386.02 g/mol ) b. Dissolve the powder in the appropriate volume of sterile DMSO to achieve a final concentration of 10 mM. Example: To prepare 1 mL of a 10 mM stock solution, dissolve 3.86 mg of this compound in 1 mL of DMSO. c. Gently vortex or sonicate until the compound is completely dissolved. Visually inspect for any undissolved particles. d. Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C.

2. Preparation of a 1 µM Working Solution in Cell Culture Medium (Example):

a. Thaw a single aliquot of the 10 mM stock solution at room temperature. b. Pre-warm the required volume of cell culture medium to 37°C. c. Intermediate Dilution (Recommended): i. Prepare a 100 µM intermediate solution by adding 1 µL of the 10 mM stock solution to 99 µL of pre-warmed cell culture medium. Mix gently by pipetting up and down. d. Final Dilution: i. Add 10 µL of the 100 µM intermediate solution to 990 µL of pre-warmed cell culture medium to achieve a final concentration of 1 µM. ii. Alternatively, for a larger volume, add 100 µL of the 100 µM intermediate solution to 9.9 mL of pre-warmed medium. e. Gently swirl the medium during the addition of the intermediate solution. f. Visually inspect the final working solution for any signs of precipitation or cloudiness before adding it to your cells.

Note: The final concentration of DMSO in this example is 0.01%, which is well below the generally accepted non-toxic limit for most cell lines.

Mandatory Visualizations

M3_Signaling_Pathway cluster_cell Cell Membrane cluster_cytosol Cytosol M3R M3 Muscarinic Receptor Gq Gq Protein M3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca²⁺ Release from ER IP3->Ca2_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response Ca2_release->Cellular_Response PKC->Cellular_Response ACh Acetylcholine (Agonist) ACh->M3R Binds & Activates pFHHSiD p-F-HHSiD HCl (Antagonist) pFHHSiD->M3R Binds & Blocks

Caption: M3 Muscarinic Receptor Signaling Pathway and the antagonistic action of this compound.

Precipitation_Prevention_Workflow start Start: Prepare p-F-HHSiD HCl solution stock Prepare concentrated stock in 100% DMSO start->stock intermediate Perform intermediate dilution in pre-warmed (37°C) medium stock->intermediate final Prepare final working solution in pre-warmed (37°C) medium intermediate->final check Visually inspect for precipitation final->check add_to_cells Add to cell culture check->add_to_cells No Precipitation troubleshoot Troubleshoot: - Lower final concentration - Adjust stock concentration - Perform solubility test check->troubleshoot Precipitation Observed end Experiment in progress add_to_cells->end troubleshoot->stock

Caption: Experimental workflow for preventing this compound precipitation.

References

Troubleshooting unexpected results with p-F-HHSiD hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with p-F-HHSiD hydrochloride. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: p-F-HHSiD (para-Fluoro-hexahydro-sila-difenidol) hydrochloride is a potent and selective antagonist of the M3 muscarinic acetylcholine (B1216132) receptor (mAChR).[1] Its primary mechanism of action is to competitively block the binding of acetylcholine (ACh) and other muscarinic agonists to the M3 receptor, thereby inhibiting downstream signaling pathways.

Q2: What are the common applications of this compound in research?

A2: this compound is primarily used in research to:

  • Characterize and differentiate M3 muscarinic receptor subtypes from M1 and M2 receptors.

  • Investigate the role of M3 receptors in various physiological processes, such as smooth muscle contraction, glandular secretion, and neurotransmission.

  • Study the effects of M3 receptor blockade in models of diseases like asthma, chronic obstructive pulmonary disease (COPD), and overactive bladder.

Q3: How should I prepare and store this compound solutions?

Recommended Starting Procedure for Stock Solution Preparation:

  • Weigh the desired amount of this compound in a sterile microcentrifuge tube.

  • Add a small volume of high-purity DMSO to dissolve the compound completely. Gently vortex if necessary.

  • Once dissolved, the stock solution can be aliquoted and stored at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles.

  • For aqueous working solutions, thaw an aliquot of the DMSO stock and dilute it to the final desired concentration in your experimental buffer (e.g., PBS, Krebs-Henseleit solution). Ensure the final DMSO concentration in your assay is low (typically <0.1%) to avoid solvent effects.

Note: It is crucial to determine the solubility and stability of this compound in your specific experimental buffer and conditions.

Troubleshooting Guide

Problem 1: I am observing a lower than expected potency (higher EC50 or lower pA2 value) for p-F-HHSiD in my experiments.

This could be due to several factors related to the compound's known variable selectivity and experimental conditions.

Possible Causes and Solutions:

  • Tissue-Dependent Potency: The potency of p-F-HHSiD is known to vary significantly between different tissues. For example, it exhibits higher affinity for M3 receptors in the guinea-pig ileum (pA2 ≈ 8.0) compared to the guinea-pig trachea (pA2 ≈ 7.0).[1] It is essential to be aware of this variability and to establish the potency in your specific experimental system.

    Tissue/PreparationAgonistpA2 Value
    Guinea-pig ileumAcetylcholine~8.0
    Guinea-pig tracheaAcetylcholine~7.0
    Guinea-pig tracheaCarbachol~7.03
    Guinea-pig trachea(+)-cis-dioxolane~6.85
    Guinea-pig tracheaOXA-22~6.97
  • Experimental Conditions:

    • Equilibration Time: Ensure sufficient incubation time for the antagonist to reach equilibrium with the receptors. While increasing the equilibration time from 60 to 180 minutes did not significantly alter the pA2 value in guinea-pig trachea experiments, insufficient equilibration can lead to an underestimation of potency.[1]

    • Agonist Concentration: The choice and concentration of the agonist used can influence the apparent potency of the antagonist. It is recommended to use a well-characterized, full agonist for the M3 receptor.

    • pH of the Buffer: The pH of the experimental buffer can affect the charge of the compound and its interaction with the receptor. Maintain a stable physiological pH throughout the experiment.

Problem 2: I am seeing unexpected or off-target effects in my experiment.

While p-F-HHSiD is considered a selective M3 antagonist, it can exhibit activity at other receptors, particularly at higher concentrations.

Possible Cause and Solution:

  • Alpha-1 Adrenoceptor Antagonism: p-F-HHSiD has been shown to have weak antagonistic activity at α1-adrenoceptors. If your experimental system expresses these receptors, you may observe effects that are not mediated by M3 receptor blockade. To confirm this, you can use a selective α1-adrenoceptor antagonist in a parallel experiment to see if it mimics the unexpected effect.

Problem 3: The response to p-F-HHSiD is not consistent across experiments.

Inconsistent results can arise from issues with solution stability or experimental technique.

Possible Causes and Solutions:

  • Solution Stability: If stock solutions are not stored properly or are subjected to multiple freeze-thaw cycles, the compound may degrade, leading to variability in its effective concentration. Always use freshly prepared working solutions from properly stored aliquots.

  • Pipetting Errors: Inaccurate pipetting, especially when preparing serial dilutions, can lead to significant variations in the final concentration of the antagonist. Ensure your pipettes are calibrated and use proper pipetting techniques.

  • Tissue Viability: In ex vivo experiments, the health of the tissue preparation is crucial. Ensure that the tissue is properly prepared, maintained in oxygenated physiological solution at the correct temperature, and that its viability is confirmed before starting the experiment.

Experimental Protocols

Detailed Protocol: Determination of pA2 Value using Schild Analysis in a Smooth Muscle Contraction Assay

This protocol outlines the steps to determine the potency (pA2 value) of this compound as a competitive antagonist in an isolated smooth muscle preparation (e.g., guinea-pig ileum).

Materials:

  • Isolated smooth muscle tissue (e.g., guinea-pig ileum)

  • Organ bath system with isometric force transducer

  • Krebs-Henseleit solution (or other appropriate physiological salt solution)

  • Muscarinic agonist (e.g., Carbachol)

  • This compound

  • Data acquisition system

Procedure:

  • Tissue Preparation:

    • Isolate the smooth muscle tissue and mount it in the organ bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2 / 5% CO2.

    • Allow the tissue to equilibrate for at least 60 minutes under a resting tension (e.g., 1 g), with washes every 15-20 minutes.

  • Control Agonist Concentration-Response Curve:

    • Obtain a cumulative concentration-response curve for the agonist (e.g., Carbachol) by adding increasing concentrations to the organ bath.

    • Record the contractile response at each concentration until a maximal response is achieved.

    • Wash the tissue repeatedly until the tension returns to the baseline.

  • Antagonist Incubation:

    • Add a known concentration of this compound to the organ bath and incubate for a predetermined equilibration period (e.g., 30-60 minutes).

  • Agonist Concentration-Response Curve in the Presence of Antagonist:

    • In the continued presence of p-F-HHSiD, repeat the cumulative addition of the agonist to obtain a second concentration-response curve.

  • Repeat with Different Antagonist Concentrations:

    • Wash the tissue extensively to remove the antagonist.

    • Repeat steps 3 and 4 with at least two other concentrations of this compound.

  • Data Analysis and Schild Plot:

    • For each concentration of p-F-HHSiD, calculate the dose ratio (DR). The dose ratio is the ratio of the EC50 of the agonist in the presence of the antagonist to the EC50 of the agonist in the absence of the antagonist.

    • Create a Schild plot by plotting log(DR-1) on the y-axis against the negative logarithm of the molar concentration of this compound (-log[Antagonist]) on the x-axis.

    • Perform a linear regression on the data points. The x-intercept of the regression line is the pA2 value. The slope of the line should be close to 1 for a competitive antagonist.

Visualizations

M3 Muscarinic Receptor Signaling Pathway

M3_Signaling_Pathway cluster_cell Cell Membrane cluster_cytosol Cytosol ACh Acetylcholine (ACh) M3R M3 Receptor ACh->M3R Activates pFHHSI pFHHSI D p-F-HHSiD D->M3R Blocks Gq Gq protein M3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release ER->Ca_release Contraction Smooth Muscle Contraction Ca_release->Contraction Initiates PKC->Contraction Modulates

Caption: M3 muscarinic receptor signaling pathway and the inhibitory action of p-F-HHSiD.

Experimental Workflow for Schild Analysis

Schild_Analysis_Workflow start Start: Isolated Tissue Preparation control_crc 1. Obtain Control Agonist Concentration-Response Curve (CRC) start->control_crc wash1 Wash Tissue control_crc->wash1 antagonist_inc 2. Incubate with known concentration of p-F-HHSiD wash1->antagonist_inc agonist_crc 3. Obtain Agonist CRC in presence of p-F-HHSiD antagonist_inc->agonist_crc wash2 Wash Tissue agonist_crc->wash2 repeat_exp 4. Repeat with different p-F-HHSiD concentrations wash2->repeat_exp repeat_exp->antagonist_inc Loop for each concentration data_analysis 5. Data Analysis: Calculate Dose Ratios repeat_exp->data_analysis After all concentrations are tested schild_plot 6. Construct Schild Plot (log(DR-1) vs -log[Antagonist]) data_analysis->schild_plot end End: Determine pA2 value schild_plot->end

Caption: Workflow for determining the pA2 value of p-F-HHSiD using Schild analysis.

References

p-F-HHSiD hydrochloride non-specific binding in assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with p-F-HHSiD hydrochloride. Our goal is to help you overcome common challenges, particularly non-specific binding in assays, and to ensure the accuracy and reproducibility of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

A1: p-F-HHSiD (para-Fluoro-hexahydrosila-difenidol) hydrochloride is a potent and selective antagonist of the M3 muscarinic acetylcholine (B1216132) receptor (mAChR).[1][2] It is often used in research to investigate the role of M3 receptors in various physiological and pathophysiological processes, including smooth muscle contraction, glandular secretion, and diseases such as cancer, Alzheimer's disease, and diabetes.[1]

Q2: How selective is p-F-HHSiD for the M3 receptor?

A2: this compound exhibits selectivity for the M3 receptor over other muscarinic receptor subtypes. However, its selectivity can be tissue-dependent. For instance, it shows a higher affinity for M3 receptors in the guinea-pig ileum compared to those in the trachea.[2] While it has a significant discrimination for M3 over M2 receptors, its properties are comparable to other M3 selective antagonists like 4-DAMP and the parent compound, hexahydrosiladifenidol (B1204613) (HHSiD).[2]

Q3: What are the common causes of non-specific binding in assays?

A3: Non-specific binding can arise from several factors, including:

  • Hydrophobic interactions: Hydrophobic compounds can non-specifically adsorb to plastic surfaces (e.g., microplates) and other proteins.[3]

  • Electrostatic interactions: Charged molecules can interact with oppositely charged surfaces or proteins.[4]

  • High analyte concentration: A high concentration of the ligand or analyte can lead to increased non-specific binding.

  • Assay conditions: Suboptimal pH, low salt concentration, and the absence of blocking agents can all contribute to non-specific binding.[4]

Q4: What are some general strategies to reduce non-specific binding?

A4: To minimize non-specific binding, consider the following strategies:

  • Use of Blocking Agents: Incorporate blocking agents like Bovine Serum Albumin (BSA) or casein in your assay buffers.[4][5] Casein has been shown to be a more effective blocking agent than BSA or gelatin in some ELISA applications.[5]

  • Addition of Surfactants: Non-ionic surfactants such as Tween 20 or Triton X-100 can disrupt hydrophobic interactions.[3] For example, adding 0.1% Tween 20 has been shown to be effective in fluorescence anisotropy assays.[3]

  • Optimization of Buffer Conditions: Adjusting the pH of the buffer to be near the isoelectric point of your protein can help reduce charge-based interactions.[4] Increasing the salt concentration (e.g., NaCl) can also shield electrostatic interactions.[4]

  • Proper Controls: Always include appropriate negative controls to quantify the level of non-specific binding in your assay.

Troubleshooting Guides

Issue 1: High background signal in a radioligand binding assay.

High background in a radioligand binding assay can be due to non-specific binding of the radioligand to the filter, membranes, or the assay plate.

Troubleshooting Workflow for High Non-Specific Binding

Troubleshooting_NSB start High Non-Specific Binding Detected check_assay_components Review Assay Components start->check_assay_components optimize_blocking Optimize Blocking Agent check_assay_components->optimize_blocking Suboptimal blocking? modify_buffer Modify Buffer Conditions check_assay_components->modify_buffer Buffer issues? reduce_ligand_conc Reduce Ligand Concentration check_assay_components->reduce_ligand_conc High ligand concentration? validate_reagents Validate Reagents check_assay_components->validate_reagents Reagent quality? retest Re-run Assay optimize_blocking->retest modify_buffer->retest reduce_ligand_conc->retest validate_reagents->retest success Problem Resolved retest->success NSB Reduced fail Consult Further retest->fail NSB Still High

Caption: A flowchart for troubleshooting high non-specific binding.

Possible Causes and Solutions:

Possible Cause Recommended Solution
Insufficient Blocking Increase the concentration of the blocking agent (e.g., BSA from 1% to 3%). Consider switching to a different blocking agent like casein.
Hydrophobic Interactions Add a non-ionic surfactant like Tween 20 (0.05% - 0.1%) to the assay and wash buffers.
Electrostatic Interactions Increase the ionic strength of the buffer by adding NaCl (up to 150 mM). Optimize the pH of the buffer.[4]
Radioligand Concentration Too High Perform the competition assay with the radioligand at a concentration at or below its Kd.[6]
Filter Binding Pre-soak the filter plates in a solution of 0.3-0.5% polyethyleneimine (PEI) to reduce non-specific binding of cationic ligands.
Contaminated Reagents Ensure all buffers and reagents are freshly prepared and filtered.
Issue 2: Inconsistent IC50 values for this compound in functional assays.

Inconsistent IC50 values can result from variability in experimental conditions and non-specific binding affecting the apparent potency of the antagonist.

Troubleshooting Steps:

  • Standardize Cell Culture Conditions: Ensure cells are passaged consistently and are at a similar confluency for each experiment.

  • Verify Agonist Concentration: Use a concentration of the agonist that elicits a response on the steep part of the dose-response curve (typically EC80).

  • Optimize Incubation Times: Ensure that the pre-incubation time with this compound is sufficient to reach equilibrium. For antagonists with slow binding kinetics, a longer incubation time may be necessary.[2]

  • Control for Non-Specific Binding:

    • Include a "no cells" control to determine how much of the compound binds to the plate.

    • Use a structurally unrelated compound as a negative control to assess off-target effects.

  • Check for Compound Stability: Ensure that this compound is stable in the assay buffer for the duration of the experiment.

Data Presentation

Table 1: Affinity of this compound and Related Compounds for Muscarinic Receptors

CompoundReceptor SubtypePreparationpA2 / pKB ValueReference
p-F-HHSiD M3Guinea-pig ileum8.0 (pA2)[2]
p-F-HHSiD M3Guinea-pig trachea7.0 (pA2)[2]
p-F-HHSiD M3Rabbit ear artery7.5 (pKB)
p-F-HHSiD M3Bovine coronary artery7.9 (pKB)
4-DAMP M3VariousHigh affinity[2]
HHSiD M3VariousHigh affinity[2]

Experimental Protocols

Protocol 1: Competitive Radioligand Binding Assay for M3 Receptors

This protocol is designed to determine the affinity (Ki) of this compound for the M3 muscarinic receptor using a radiolabeled ligand.

Materials:

  • Cell membranes expressing the human M3 receptor

  • Radioligand (e.g., [³H]-N-methylscopolamine, [³H]-NMS)

  • This compound

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4

  • Non-specific binding control: Atropine (1 µM final concentration)

  • 96-well filter plates (e.g., GF/C) pre-soaked in 0.3% PEI

  • Scintillation fluid

  • Microplate scintillation counter

Experimental Workflow

Radioligand_Binding_Workflow prepare_reagents Prepare Reagents (Buffers, Ligands, Membranes) setup_plate Set up 96-well Plate (Total, NSB, Competition) prepare_reagents->setup_plate add_membranes Add Cell Membranes setup_plate->add_membranes add_radioligand Add Radioligand add_membranes->add_radioligand incubate Incubate to Equilibrium add_radioligand->incubate filter_wash Filter and Wash incubate->filter_wash add_scintillant Add Scintillation Fluid filter_wash->add_scintillant count Count Radioactivity add_scintillant->count analyze Analyze Data (IC50, Ki) count->analyze

Caption: Workflow for a competitive radioligand binding assay.

Procedure:

  • Prepare serial dilutions of this compound in assay buffer.

  • In a 96-well plate, add in the following order:

    • Total Binding wells: 50 µL of assay buffer

    • Non-Specific Binding (NSB) wells: 50 µL of 1 µM atropine

    • Competition wells: 50 µL of each this compound dilution

  • Add 50 µL of the radioligand (at a concentration near its Kd) to all wells.

  • Add 100 µL of the M3 receptor membrane suspension to all wells.

  • Incubate the plate for 60-120 minutes at room temperature with gentle agitation to reach equilibrium.

  • Terminate the assay by rapid filtration through the pre-soaked filter plate, followed by 3-4 washes with ice-cold wash buffer.

  • Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a microplate scintillation counter.

  • Calculate specific binding by subtracting the NSB from the total binding. Determine the IC50 of this compound and calculate the Ki using the Cheng-Prusoff equation.

Protocol 2: Calcium Mobilization Functional Assay

This protocol assesses the functional antagonism of this compound by measuring its ability to inhibit agonist-induced calcium mobilization in cells expressing the M3 receptor.

Materials:

  • Cells expressing the human M3 receptor (e.g., CHO-M3, HEK-M3)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • Agonist (e.g., carbachol (B1668302) or acetylcholine)

  • This compound

  • Fluorescence plate reader with an injection system

Procedure:

  • Seed cells in a 96-well black-walled, clear-bottom plate and grow to 80-90% confluency.

  • Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.

  • Wash the cells with assay buffer to remove excess dye.

  • Prepare serial dilutions of this compound in assay buffer.

  • Pre-incubate the cells with the this compound dilutions or vehicle control for 15-30 minutes.

  • Place the plate in the fluorescence plate reader and begin recording the baseline fluorescence.

  • Inject the agonist (at an EC80 concentration) into the wells and continue to record the fluorescence signal for 1-2 minutes.

  • Analyze the data by calculating the peak fluorescence response for each well.

  • Plot the response against the concentration of this compound to determine the IC50.

Mandatory Visualizations

M3 Muscarinic Receptor Signaling Pathway

Caption: The M3 muscarinic receptor signaling pathway.

References

How to account for p-F-HHSiD hydrochloride tissue-dependent selectivity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing p-F-HHSiD hydrochloride in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: p-F-HHSiD (para-fluoro-hexahydro-sila-difenidol) hydrochloride is a muscarinic receptor antagonist.[1][2] It is known to exhibit selectivity for the M3 muscarinic receptor subtype over the M2 subtype.[2] However, its affinity for M1 and M3 receptors can be variable depending on the tissue being studied.[2]

Q2: Why do I observe different antagonist potencies (pA2 values) for p-F-HHSiD in different tissues, even when both are thought to express M3 receptors?

A2: This phenomenon is known as tissue-dependent selectivity and is a key characteristic of p-F-HHSiD. The pA2 values for p-F-HHSiD at M3 receptors can vary significantly between different preparations. For example, it shows a high pA2 value at M3 receptors in the guinea-pig ileum (around 8.0) but a lower value in the guinea-pig trachea (around 7.0).[1] The precise reasons for this are not fully understood but may be related to factors such as receptor splice variants, differential G-protein coupling, or receptor dimerization.

Q3: Is the variable potency of p-F-HHSiD related to experimental conditions?

A3: Studies have shown that the variability is likely not due to experimental artifacts like disequilibrium. The pA2 value in the trachea was found to be independent of the agonist used and was not significantly affected by increasing the equilibrium period.[1]

Q4: How should I use this compound in my experiments given its variable selectivity?

A4: Due to its variable M3 selectivity, p-F-HHSiD is most reliably used to distinguish M3 or M1 receptors from M2 receptors.[1] When comparing M1 and M3 receptors, its utility may be limited due to the observed variability.[2] It is crucial to determine the pA2 value in your specific experimental system rather than relying on published values from other tissues.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Unexpectedly low potency of p-F-HHSiD in an M3 receptor-mediated functional assay. Tissue-dependent selectivity of p-F-HHSiD. The M3 receptors in your tissue of interest may be a subtype for which p-F-HHSiD has lower affinity.- Determine the full dose-response curve and calculate the pA2 value in your specific tissue. - Compare your results with published data for that tissue if available. - Consider using another M3 selective antagonist, such as 4-DAMP, for comparison.[1]
Inconsistent results between radioligand binding and functional assays. - The affinity of an antagonist (Ki from binding) may not always directly correlate with its potency in a functional assay (pA2). - Functional selectivity, where the antagonist's potency is influenced by the specific signaling pathway being measured.- Carefully compare the experimental conditions of both assays (buffer composition, temperature, etc.). - Investigate different downstream signaling pathways (e.g., phosphoinositide hydrolysis vs. cAMP accumulation) to assess for functional selectivity.
Difficulty in distinguishing between M1 and M3 receptor effects. p-F-HHSiD shows variable selectivity between M1 and M3 receptors in different tissues.[2]- Use a combination of antagonists with different selectivity profiles to pharmacologically dissect the receptor subtypes involved. - If possible, use tissues or cell lines that predominantly express a single receptor subtype of interest.

Quantitative Data

Table 1: pA2 and pKB Values of this compound at Muscarinic Receptors in Various Tissues

Receptor SubtypeTissue/Cell LineFunctional ResponsepA2/pKB ValueReference
M1Canine Saphenous VeinContraction7.1[2]
M1SH-SY5Y CellsPhosphatidylinositol Hydrolysis7.9[2]
M2Guinea-Pig AtriaNegative Inotropic Response6.0[2]
M3Guinea-Pig IleumContraction7.8 - 8.0[1][2]
M3Guinea-Pig Oesophageal Muscularis MucosaeContraction8.2[2]
M3Guinea-Pig TracheaContraction7.0 - 7.1[1][2]
M3Rat Aortic RingsEndothelial-dependent Relaxation7.6 - 7.9[2]
M3Rabbit Jugular VeinEndothelial-dependent Relaxation7.6 - 7.9[2]
M3Canine Femoral ArteryEndothelial-dependent Relaxation7.6 - 7.9[2]
M31321N1 Human Astrocytoma CellsPhosphatidylinositol Hydrolysis7.6[2]
M3Rabbit Ear ArteryEndothelium-dependent Relaxation7.5[3]
M3Bovine Coronary ArteryEndothelium-independent Contraction7.9[3]

Potential Molecular Mechanisms for Tissue-Dependent Selectivity

The observed tissue-dependent selectivity of this compound may be attributed to several molecular factors:

  • Receptor Splice Variants: Alternative splicing of the M3 receptor gene could lead to different receptor isoforms in various tissues. These isoforms may have subtle differences in their ligand-binding pockets, resulting in altered affinity for p-F-HHSiD.

  • Differential G-Protein Coupling: The complement of G-proteins available in a particular cell type can influence the conformation of the receptor and, consequently, its affinity for ligands. M3 receptors can couple to different G-proteins, and the preferred coupling partner may vary between tissues, leading to different apparent affinities for p-F-HHSiD.

  • Receptor Dimerization: Muscarinic receptors can form homodimers or heterodimers with other GPCRs. The formation of these dimers can alter the pharmacological properties of the individual receptors, including their affinity for antagonists. The dimerization state of M3 receptors may differ across tissues.

Experimental Protocols

Isolated Organ Bath Assay for Functional Antagonism

This protocol is a general guideline for assessing the antagonist activity of p-F-HHSiD on an isolated smooth muscle preparation, such as the guinea-pig ileum.

Materials:

  • Isolated tissue (e.g., guinea-pig ileum)

  • Physiological salt solution (e.g., Tyrode's solution), warmed to 37°C and aerated with 95% O2 / 5% CO2

  • Organ bath system with an isometric force transducer

  • Agonist (e.g., carbachol (B1668302) or acetylcholine)

  • This compound

  • Data acquisition system

Procedure:

  • Tissue Preparation: Euthanize a guinea pig and dissect a segment of the ileum. Cleanse the luminal contents with physiological salt solution and cut into segments of 2-3 cm.

  • Mounting: Mount the tissue segment in the organ bath containing aerated, warmed physiological salt solution. Attach one end to a fixed point and the other to the isometric force transducer. Apply a resting tension of approximately 0.5-1.0 g and allow the tissue to equilibrate for at least 30-60 minutes, with regular washes.

  • Agonist Concentration-Response Curve (Control): Add the agonist in a cumulative or non-cumulative manner to obtain a control concentration-response curve.

  • Incubation with Antagonist: Wash the tissue thoroughly to return to baseline. Add a known concentration of this compound to the organ bath and incubate for a predetermined period (e.g., 30-60 minutes).

  • Agonist Concentration-Response Curve (in the presence of Antagonist): Repeat the agonist concentration-response curve in the presence of p-F-HHSiD.

  • Data Analysis: Construct log concentration-response curves for the agonist in the absence and presence of the antagonist. Calculate the dose ratio and determine the pA2 value using a Schild plot analysis.

Radioligand Binding Assay

This protocol provides a general framework for determining the binding affinity (Ki) of this compound for muscarinic receptors.

Materials:

  • Cell membranes or tissue homogenates expressing the muscarinic receptor subtype of interest.

  • Radioligand (e.g., [3H]-N-methylscopolamine, [3H]-QNB).

  • Non-labeled this compound.

  • Assay buffer.

  • Filtration apparatus with glass fiber filters.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Assay Setup: In a multi-well plate, combine the cell membranes/tissue homogenate, a fixed concentration of the radioligand, and varying concentrations of unlabeled this compound.

  • Incubation: Incubate the mixture at a specific temperature for a time sufficient to reach equilibrium.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the log concentration of p-F-HHSiD. Use non-linear regression to fit the data to a one-site competition model and determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.

Phosphatidylinositol Hydrolysis Assay

This assay measures the functional consequence of M1 and M3 muscarinic receptor activation, which involves the stimulation of phospholipase C (PLC) and the production of inositol (B14025) phosphates.

Materials:

  • Cells expressing the M1 or M3 muscarinic receptor.

  • [3H]-myo-inositol.

  • Agonist (e.g., carbachol).

  • This compound.

  • Lithium chloride (LiCl) solution.

  • Trichloroacetic acid (TCA).

  • Dowex anion-exchange resin.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Cell Labeling: Incubate the cells with [3H]-myo-inositol for 24-48 hours to label the membrane phosphoinositides.

  • Pre-incubation: Wash the cells and pre-incubate with a buffer containing LiCl. LiCl inhibits inositol monophosphatase, leading to the accumulation of inositol phosphates.

  • Antagonist Incubation: Add varying concentrations of this compound and incubate.

  • Agonist Stimulation: Add the agonist to stimulate the receptors and incubate for a defined period.

  • Termination and Extraction: Stop the reaction by adding ice-cold TCA. Extract the soluble inositol phosphates.

  • Separation: Separate the total inositol phosphates from free [3H]-myo-inositol using Dowex anion-exchange chromatography.

  • Counting: Measure the radioactivity of the eluted inositol phosphates using a scintillation counter.

  • Data Analysis: Plot the amount of [3H]-inositol phosphates produced as a function of the agonist concentration in the absence and presence of p-F-HHSiD. Determine the antagonist potency.

Visualizations

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol pFHHSiD p-F-HHSiD M3R M3 Muscarinic Receptor pFHHSiD->M3R Antagonizes Agonist Agonist (e.g., Acetylcholine) Agonist->M3R Activates Gq Gq Protein M3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Intracellular Ca²⁺ Release IP3->Ca PKC Protein Kinase C (PKC) Activation DAG->PKC Response Cellular Response (e.g., Smooth Muscle Contraction) Ca->Response PKC->Response

Caption: M3 Muscarinic Receptor Signaling Pathway and Site of Action for p-F-HHSiD.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Isolate Tissue (e.g., Guinea-Pig Ileum) B Mount in Organ Bath A->B C Equilibrate (30-60 min) B->C D Generate Control Agonist Dose-Response Curve C->D E Wash Tissue D->E F Incubate with p-F-HHSiD E->F G Generate Agonist Dose-Response Curve (+ p-F-HHSiD) F->G H Plot Dose-Response Curves G->H I Calculate Dose Ratio H->I J Schild Plot Analysis I->J K Determine pA2 Value J->K

Caption: Workflow for Determining Antagonist Potency (pA2) using an Isolated Organ Bath.

Logical_Relationship cluster_ligand Ligand cluster_receptor Receptor Environment cluster_factors Potential Modulating Factors cluster_outcome Observed Outcome pFHHSiD p-F-HHSiD M3R_A M3 Receptor (Tissue A) pFHHSiD->M3R_A M3R_B M3 Receptor (Tissue B) pFHHSiD->M3R_B Affinity_A High Affinity (e.g., Ileum) M3R_A->Affinity_A Affinity_B Low Affinity (e.g., Trachea) M3R_B->Affinity_B Splice Splice Variants Splice->M3R_A Splice->M3R_B Gprot G-Protein Coupling Gprot->M3R_A Gprot->M3R_B Dimer Dimerization Dimer->M3R_A Dimer->M3R_B

Caption: Factors Potentially Influencing p-F-HHSiD Tissue-Dependent Selectivity.

References

Minimizing tachyphylaxis in experiments with p-F-HHSiD hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing tachyphylaxis-like effects during experiments with p-F-HHSiD hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: p-F-HHSiD (para-Fluoro-hexahydrosiladiphenidol) hydrochloride is a selective antagonist of the muscarinic M3 receptor.[1][2] Its primary mechanism of action is to competitively bind to M3 receptors, thereby blocking the effects of acetylcholine (B1216132) and other muscarinic agonists. The M3 receptor is a G-protein coupled receptor (GPCR) that, upon activation, primarily couples to Gq/11 proteins to activate the phospholipase C (PLC) pathway.[3][4]

Q2: What is tachyphylaxis and how does it relate to a muscarinic antagonist like this compound?

A2: Tachyphylaxis is a rapid decrease in the response to a drug following repeated administration.[5] While classically observed with agonists that stimulate receptors, antagonist effects can also diminish over time. This may not be tachyphylaxis in the traditional sense of receptor desensitization but could involve mechanisms such as receptor upregulation or alterations in downstream signaling pathways in response to prolonged receptor blockade.

Q3: What are the common experimental challenges when working with this compound?

A3: Researchers may encounter variability in the antagonist potency of this compound across different tissues.[2][6] Additionally, ensuring and maintaining a stable and effective blocking concentration without inducing long-term changes in receptor expression or sensitivity can be challenging. Other common issues include problems with ligand solubility, stability, and non-specific binding in assays.

Q4: How can I minimize the potential for diminished antagonist effect in my experiments?

A4: To minimize the waning of this compound's effect, it is crucial to carefully design experimental protocols. This includes optimizing the concentration and duration of antagonist exposure, ensuring adequate washout periods between treatments, and using appropriate controls. For prolonged experiments, it may be necessary to characterize the time-dependent effects of the antagonist on the system.

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments with this compound.

Issue Potential Cause Recommended Solution
Variable pA2 values between experiments Tissue-specific differences in M3 receptor expression or coupling.[2][6] Experimental conditions (e.g., temperature, pH). Ligand degradation.Use a consistent tissue source and experimental buffer system. Prepare fresh stock solutions of this compound for each experiment. Perform parallel experiments with a known standard muscarinic antagonist to check for system variability.
Incomplete blockade of agonist response Insufficient concentration of this compound. Insufficient incubation time for the antagonist to reach equilibrium. Agonist concentration is too high.Perform a full concentration-response curve for this compound to determine the optimal blocking concentration. Increase the pre-incubation time with the antagonist before adding the agonist.[2] Use a concentration of agonist that is at or near its EC50 value.
Diminished antagonist effect over time in long-term studies Receptor upregulation in response to chronic blockade. Changes in downstream signaling components.Conduct time-course experiments to characterize the onset and extent of the diminished effect. Consider intermittent dosing schedules instead of continuous exposure. Measure M3 receptor expression levels (e.g., via radioligand binding or western blot) at different time points.
High background signal in binding assays Non-specific binding of this compound to other cellular components. Issues with the radioligand or fluorescent probe.Include a non-specific binding control in your assay (e.g., a high concentration of a non-labeled ligand). Optimize washing steps to reduce background. Validate the quality and purity of your labeled ligands.

Quantitative Data

The following table summarizes the reported pA2 values for this compound in various tissues, illustrating its M3 receptor selectivity and tissue-dependent potency. The pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist.

Tissue/Preparation Receptor Subtype pA2 Value Reference
Guinea-pig ileumM38.0[2]
Guinea-pig oesophageal muscularis mucosaeM38.2[6]
Rat aortic rings (endothelial-dependent relaxation)M37.6-7.9[6]
Guinea-pig tracheaM37.1[2][6]
Guinea-pig atriaM26.0[6]
Canine femoral and saphenous veinsM1Intermediate[6]

Experimental Protocols

Protocol 1: Determination of pA2 Value of this compound in Isolated Guinea-Pig Ileum

  • Tissue Preparation: Euthanize a guinea pig and dissect a section of the terminal ileum. Clean the tissue and cut it into segments of approximately 2 cm.

  • Mounting: Suspend each ileal segment in an organ bath containing Krebs-Henseleit solution at 37°C, continuously bubbled with 95% O2 / 5% CO2.

  • Equilibration: Allow the tissues to equilibrate for at least 60 minutes under a resting tension of 1 g, with washes every 15 minutes.

  • Control Agonist Response: Obtain a cumulative concentration-response curve for a muscarinic agonist (e.g., carbachol).

  • Antagonist Incubation: Wash the tissue and incubate with a known concentration of this compound for a predetermined equilibration period (e.g., 60 minutes).[2]

  • Agonist Response in Presence of Antagonist: Repeat the cumulative concentration-response curve for the agonist in the presence of this compound.

  • Data Analysis: Calculate the dose ratio (the ratio of the agonist EC50 in the presence and absence of the antagonist). Construct a Schild plot to determine the pA2 value.

Visualizations

M3_Signaling_Pathway cluster_cell_membrane Cell Membrane cluster_cytosol Cytosol M3R M3 Muscarinic Receptor Gq Gq/11 M3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response (e.g., Smooth Muscle Contraction) PKC->Cellular_Response Ca_release->Cellular_Response ACh Acetylcholine (Agonist) ACh->M3R Activates pF_HHSiD p-F-HHSiD HCl (Antagonist) pF_HHSiD->M3R Blocks

Caption: M3 Muscarinic Receptor Signaling Pathway and the antagonistic action of this compound.

Experimental_Workflow start Start: Tissue/Cell Preparation equilibration Equilibration (e.g., 60 min) start->equilibration washout1 Washout equilibration->washout1 control_agonist Control Agonist Concentration-Response washout1->control_agonist washout2 Washout (Thorough) control_agonist->washout2 antagonist_incubation Antagonist Incubation (p-F-HHSiD HCl) (e.g., 60 min) washout2->antagonist_incubation agonist_challenge Agonist Concentration-Response in presence of Antagonist antagonist_incubation->agonist_challenge data_analysis Data Analysis (Schild Plot / pA2 determination) agonist_challenge->data_analysis end End data_analysis->end

Caption: Experimental workflow for determining the pA2 value of an antagonist to minimize tachyphylaxis-like effects.

References

Technical Support Center: p-F-HHSiD Hydrochloride for In Vitro Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using p-F-HHSiD hydrochloride in in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: p-F-HHSiD (p-Fluoro-hexahydrosila-difenidol) hydrochloride is a potent and selective antagonist of the M3 muscarinic acetylcholine (B1216132) receptor (mAChR). Its primary mechanism of action is to competitively block the binding of acetylcholine and other muscarinic agonists to the M3 receptor subtype, thereby inhibiting downstream signaling pathways.

Q2: What is the recommended vehicle for dissolving this compound for in vitro studies?

A2: Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for preparing stock solutions of this compound. It is crucial to ensure that the final concentration of DMSO in the cell culture medium is kept as low as possible, typically below 0.5%, to avoid solvent-induced cytotoxicity. A vehicle control, containing the same final concentration of DMSO as the experimental conditions, must always be included in your experiments.

Q3: What are the known off-target effects of this compound?

A3: While this compound is a selective M3 antagonist, it has been shown to have some antagonistic effects on other muscarinic receptor subtypes and the α1-adrenoceptor. Researchers should be aware of these potential off-target effects when interpreting their results.

Q4: How should I store this compound?

A4: this compound should be stored as a solid at -20°C, protected from light and moisture. Stock solutions in DMSO should also be stored at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Precipitation of this compound upon dilution in aqueous media. The compound is hydrophobic and may "crash out" of solution when the DMSO concentration is significantly lowered.1. Warm the medium: Pre-warm your cell culture medium to 37°C before adding the this compound stock solution. 2. Slow addition: Add the stock solution dropwise to the medium while gently vortexing or swirling to ensure rapid mixing. 3. Intermediate dilution: Consider making an intermediate dilution in a small volume of medium before adding it to the final culture volume.
Inconsistent or unexpected experimental results. 1. Compound degradation: Repeated freeze-thaw cycles of the stock solution can lead to degradation. 2. Vehicle effects: The final concentration of DMSO may be affecting your cells. 3. Off-target effects: The observed effect may be due to the compound's activity at other receptors.1. Aliquot stock solutions: Prepare single-use aliquots of your stock solution to minimize freeze-thaw cycles. 2. Optimize vehicle concentration: Perform a dose-response experiment with your vehicle (DMSO) to determine the maximum non-toxic concentration for your specific cell type. Always include a vehicle control. 3. Use selective agonists/antagonists: To confirm the involvement of the M3 receptor, use other known M3-selective agonists or antagonists in parallel experiments.
High background signal or no response in a functional assay. 1. Incorrect assay conditions: Incubation times, agonist concentrations, or cell density may not be optimal. 2. Low receptor expression: The cell line used may not express sufficient levels of the M3 muscarinic receptor.1. Optimize assay parameters: Titrate the agonist concentration to determine the EC50 and use a concentration between EC50 and EC80 for antagonist studies. Optimize cell seeding density and antagonist pre-incubation time. 2. Confirm receptor expression: Verify the expression of the M3 receptor in your cell line using techniques such as qPCR or western blotting.

Quantitative Data

Receptor SubtypeTissue/Cell LineAgonistpA2 / pKB ValueReference
M1 Canine Saphenous VeinMcN-A-3437.1[1]
M2 Guinea-pig AtriaCarbachol6.0[1]
M3 Guinea-pig IleumCarbachol8.0[2]
M3 Guinea-pig TracheaCarbachol7.0[2]
M3 Rabbit Ear ArteryMethacholine7.9 (pKB)
M3 Bovine Coronary ArteryMethacholine7.5 (pKB)

Experimental Protocols

Preparation of this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution in DMSO.

Materials:

  • This compound (Molecular Weight: 386.03 g/mol )

  • Anhydrous, high-purity Dimethyl sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Calibrated analytical balance and precision pipettes

Procedure:

  • Weigh out 3.86 mg of this compound powder and place it in a sterile microcentrifuge tube.

  • Add 1 mL of anhydrous, high-purity DMSO to the tube.

  • Vortex the solution vigorously for 1-2 minutes until the powder is completely dissolved. Gentle warming (to 37°C) or brief sonication can be used to aid dissolution.

  • Visually inspect the solution to ensure there are no particulates.

  • Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile, light-protected tubes.

  • Store the aliquots at -20°C.

Calcium Flux Assay for M3 Receptor Antagonism

This protocol provides a general framework for a calcium flux assay to measure the antagonist activity of this compound in a cell line endogenously or recombinantly expressing the M3 muscarinic receptor.

Materials:

  • Cells expressing the M3 muscarinic receptor

  • Complete cell culture medium

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)

  • Pluronic F-127 (optional, to aid dye loading)

  • Muscarinic agonist (e.g., Carbachol, Acetylcholine)

  • This compound stock solution (10 mM in DMSO)

  • Probenecid (optional, to prevent dye extrusion)

  • Black, clear-bottom 96-well or 384-well microplates

  • Fluorescence plate reader with kinetic reading capabilities

Procedure:

  • Cell Seeding: Seed the M3-expressing cells into the black, clear-bottom microplates at a predetermined optimal density and culture overnight.

  • Dye Loading:

    • Prepare the dye loading solution by diluting the calcium-sensitive dye in HBSS/HEPES buffer. Pluronic F-127 (at a final concentration of 0.02-0.04%) can be included to improve dye solubility and cell loading.

    • Remove the culture medium from the cells and add the dye loading solution.

    • Incubate the plate at 37°C for 45-60 minutes in the dark.

  • Antagonist Incubation:

    • Prepare serial dilutions of this compound in HBSS/HEPES buffer. Remember to include a vehicle control (DMSO at the same final concentration).

    • After the dye loading incubation, wash the cells gently with HBSS/HEPES buffer.

    • Add the this compound dilutions and vehicle control to the respective wells.

    • Incubate the plate at 37°C for a pre-determined time (e.g., 15-30 minutes) to allow the antagonist to bind to the receptors.

  • Agonist Stimulation and Signal Detection:

    • Prepare the agonist solution in HBSS/HEPES buffer at a concentration that will give a final concentration of EC80 (the concentration that elicits 80% of the maximal response).

    • Place the microplate into the fluorescence plate reader.

    • Set the instrument to record the fluorescence signal over time (kinetic read).

    • Establish a stable baseline reading for each well.

    • Add the agonist to all wells simultaneously using the instrument's injection system.

    • Continue to record the fluorescence signal to capture the agonist-induced calcium transient.

  • Data Analysis:

    • The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.

    • Normalize the data to the vehicle control response.

    • Plot the normalized response against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Visualizations

M3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol M3R M3 Muscarinic Receptor Gq Gq/11 M3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ (from ER) IP3->Ca_ER Mobilizes PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response (e.g., Smooth Muscle Contraction) PKC->Cellular_Response Contributes to Ca_ER->Cellular_Response Leads to ACh Acetylcholine (Agonist) ACh->M3R Activates pFHHSiD p-F-HHSiD HCl (Antagonist) pFHHSiD->M3R Blocks

M3 Muscarinic Receptor Signaling Pathway

Experimental_Workflow cluster_prep Preparation cluster_assay Calcium Flux Assay cluster_analysis Data Analysis Powder p-F-HHSiD HCl Powder Stock 10 mM Stock Solution Powder->Stock DMSO DMSO DMSO->Stock Antagonist Pre-incubate with p-F-HHSiD HCl dilutions Stock->Antagonist Cells Seed M3-expressing cells in microplate Dye Load cells with calcium-sensitive dye Cells->Dye Dye->Antagonist Agonist Stimulate with M3 agonist Antagonist->Agonist Read Measure fluorescence (kinetic read) Agonist->Read Calc Calculate ΔF (Peak - Baseline) Read->Calc Norm Normalize to Vehicle Control Calc->Norm Plot Plot Dose-Response Curve Norm->Plot IC50 Determine IC50 Plot->IC50

Experimental Workflow for p-F-HHSiD HCl

References

Technical Support Center: Validating p-F-HHSiD Hydrochloride Activity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for validating the activity of p-F-HHSiD hydrochloride in a new cell line. Find troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: p-F-HHSiD (para-Fluoro-hexahydro-sila-difenidol) hydrochloride is recognized as a selective antagonist of the M3 muscarinic acetylcholine (B1216132) receptor (M3R).[1][2] Its primary mechanism involves blocking the binding of the endogenous ligand, acetylcholine, to the M3R. This receptor is a G protein-coupled receptor (GPCR) that, upon activation, primarily couples to the Gq family of G proteins.[3][4][5] This initiates a signaling cascade involving phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[4] These second messengers subsequently trigger the release of intracellular calcium and the activation of protein kinase C (PKC).[4]

Q2: My results with this compound are inconsistent across different cell lines. Why might this be?

A2: The affinity and antagonistic potency of p-F-HHSiD can vary between different tissues and cell lines.[1][6] This variability has been observed in functional studies, where pA2 values (a measure of antagonist potency) differed depending on the preparation being studied.[6] Therefore, it is crucial to empirically determine the optimal concentration range and experimental conditions for each new cell line.

Q3: What are the expected downstream effects of M3R blockade by this compound?

A3: By blocking the M3R, this compound is expected to inhibit acetylcholine-induced downstream signaling. The most direct and measurable effect is the attenuation of agonist-induced intracellular calcium mobilization.[7] Other downstream consequences may include the inhibition of ERK (extracellular signal-regulated kinase) activation and potential effects on cell proliferation or apoptosis, depending on the cellular context.[4][8]

Q4: How do I determine the optimal concentration of this compound to use in my experiments?

A4: The optimal concentration should be determined by performing a dose-response experiment. This involves treating your new cell line with a range of this compound concentrations in the presence of a known M3R agonist (e.g., carbachol). The goal is to identify the concentration of p-F-HHSiD that effectively inhibits the agonist-induced response (e.g., calcium flux) without causing non-specific effects or cytotoxicity.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
No observable effect of this compound. 1. Low or no expression of M3 muscarinic receptors in the new cell line.2. The concentration of this compound is too low.3. The agonist concentration is too high, outcompeting the antagonist.4. Issues with compound stability or solvent compatibility.1. Verify M3R expression using qPCR, Western blot, or a receptor binding assay.2. Perform a dose-response curve to determine the optimal antagonist concentration.3. Optimize the agonist concentration to be in the EC50 to EC80 range for your functional assay.4. Ensure proper storage and handling of the compound. Test for solubility and precipitation in your assay medium.
High background signal or apparent agonist activity of this compound. 1. Off-target effects at high concentrations.2. The compound may have partial agonist activity in your specific cell line.3. Autofluorescence of the compound in fluorescence-based assays.1. Lower the concentration of this compound and focus on the M3R-specific range.2. Carefully analyze the dose-response curve. If partial agonism is suspected, consider using a different M3R antagonist for comparison.3. Run a control plate with the compound alone (no cells or no agonist) to check for autofluorescence.
High variability between replicate wells. 1. Inconsistent cell seeding density.2. Edge effects in the multi-well plate.3. Pipetting errors during compound or reagent addition.1. Ensure a homogenous single-cell suspension before seeding. Optimize seeding density to ensure cells are in a logarithmic growth phase during the experiment.2. Avoid using the outer wells of the plate or fill them with media/PBS to maintain humidity.3. Use calibrated pipettes and consider using automated liquid handlers for improved precision.
Cell death observed after treatment with this compound. 1. Compound cytotoxicity at the tested concentrations.2. Solvent (e.g., DMSO) toxicity.1. Perform a cell viability assay (e.g., MTT or resazurin) to determine the cytotoxic concentration range of this compound.2. Ensure the final solvent concentration is low (typically <0.5%) and consistent across all wells, including controls.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is to determine the potential cytotoxicity of this compound.

Materials:

  • Your new cell line

  • Complete cell culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

Procedure:

  • Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include wells with medium alone (blank) and cells with medium containing the same concentration of solvent as the treated wells (vehicle control).

  • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.[9]

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[9]

  • Mix gently and measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Intracellular Calcium Flux Assay

This protocol measures the ability of this compound to block agonist-induced calcium release.

Materials:

  • Your new cell line expressing M3R

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Indo-1 AM)

  • Pluronic F-127 (for aiding dye solubilization)

  • This compound

  • M3R agonist (e.g., carbachol, acetylcholine)

  • 96-well black, clear-bottom plates

  • Fluorescence plate reader with kinetic reading capabilities and an injection system

Procedure:

  • Seed cells into a 96-well black, clear-bottom plate and grow to confluence.

  • Prepare the dye loading solution by diluting the calcium-sensitive dye in assay buffer. The final concentration will depend on the dye used (typically 1-5 µM). Add Pluronic F-127 to a final concentration of 0.02-0.04%.

  • Remove the culture medium and add 100 µL of the dye loading solution to each well.

  • Incubate the plate at 37°C for 45-60 minutes in the dark.

  • Wash the cells twice with assay buffer to remove excess dye.

  • Add 100 µL of assay buffer containing various concentrations of this compound or vehicle control to the wells.

  • Incubate at room temperature for 15-30 minutes.

  • Place the plate in the fluorescence plate reader and set the appropriate excitation and emission wavelengths for the chosen dye.

  • Record a baseline fluorescence reading for a few seconds.

  • Inject the M3R agonist at a predetermined EC80 concentration and continue to record the fluorescence signal over time (typically 1-3 minutes).

  • Analyze the data by measuring the peak fluorescence intensity or the area under the curve after agonist addition. Compare the response in p-F-HHSiD-treated wells to the vehicle control.

Signaling Pathways and Workflows

M3R_Signaling_Pathway ACh Acetylcholine (Agonist) M3R M3R ACh->M3R Activates pFHHSI pFHHSI D p-F-HHSiD (Antagonist) D->M3R Blocks Gq Gq M3R->Gq Activates PLC PLC Gq->PLC Activates IP3 IP3 PLC->IP3 Produces DAG DAG PLC->DAG Produces Ca2_release Ca2_release IP3->Ca2_release Induces PKC PKC DAG->PKC Activates Downstream Downstream Ca2_release->Downstream PKC->Downstream

Experimental_Workflow A A B B A->B C C B->C D D C->D E E D->E Proceed with non-toxic concentrations F F E->F G G F->G H H G->H If results are unexpected

Troubleshooting_Flow Start Unexpected Results with p-F-HHSiD Q1 Is there any antagonist effect? Start->Q1 A1_No Check M3R Expression Increase p-F-HHSiD Conc. Optimize Agonist Conc. Q1->A1_No No Q2 Is there high variability? Q1->Q2 Yes End Re-run Experiment A1_No->End A2_Yes Review Cell Seeding Check Pipetting Technique Address Edge Effects Q2->A2_Yes Yes Q3 Is there cell death? Q2->Q3 No A2_Yes->End A3_Yes Perform Viability Assay Lower p-F-HHSiD Conc. Check Solvent Conc. Q3->A3_Yes Yes Q3->End No A3_Yes->End

References

Impact of serum proteins on p-F-HHSiD hydrochloride efficacy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals investigating the impact of serum proteins on the efficacy of p-F-HHSiD hydrochloride.

Frequently Asked Questions (FAQs)

Q1: We are observing a significant decrease in the potency (higher EC50/IC50) of this compound in our cell-based assays when using serum-containing media compared to serum-free media. Why is this happening?

A1: This is a common observation for many drugs and is likely due to the binding of this compound to serum proteins, particularly serum albumin.[1][2] The fraction of the drug that is bound to proteins is generally considered inactive, as it is unable to interact with its target receptor.[3] Consequently, only the unbound, or "free," fraction of this compound is available to antagonize the muscarinic receptors in your cell-based assay. The presence of serum effectively reduces the concentration of the active drug, leading to a rightward shift in the dose-response curve and a higher apparent EC50 or IC50 value.

Q2: What is the primary serum protein that this compound is likely to bind to?

A2: While direct binding studies for this compound are not extensively published, for most small molecule drugs, human serum albumin (HSA) is the primary binding protein in plasma due to its high concentration and multiple binding sites.[1][2] Other proteins like alpha-1-acid glycoprotein (B1211001) (AAG) can also contribute to binding, particularly for basic drugs.

Q3: How can we quantify the extent of this compound binding to serum proteins?

A3: Several established in vitro methods can be used to determine the percentage of drug that is bound to plasma or serum proteins. The most common techniques include:

  • Equilibrium Dialysis: Considered the gold standard, this method involves separating a drug-spiked plasma/serum sample from a buffer solution by a semi-permeable membrane.[3][4] At equilibrium, the concentration of the free drug will be the same on both sides of the membrane, allowing for the calculation of the bound and unbound fractions.

  • Ultrafiltration: This technique uses a centrifugal force to separate the free drug from the protein-bound drug through a semi-permeable filter.[3][4][5]

  • Ultracentrifugation: This method separates the protein-bound drug from the free drug by high-speed centrifugation.[3][4]

The results from these experiments are typically expressed as the percentage of protein binding or the fraction unbound (fu).

Troubleshooting Guides

Issue 1: Inconsistent results in cell-based efficacy assays with serum.
  • Possible Cause 1: Variability in Serum Lots. The composition and concentration of proteins can vary between different lots of serum (e.g., Fetal Bovine Serum - FBS), leading to batch-to-batch differences in drug binding and, consequently, variable efficacy results.

    • Solution:

      • Purchase a large single lot of serum for the entire set of experiments.

      • If using different lots is unavoidable, perform a bridging study to compare the binding of this compound in each lot.

      • Consider using a standardized, commercially available human serum preparation for more consistent results.

  • Possible Cause 2: Inaccurate Drug Concentration. The presence of serum can sometimes interfere with the accurate quantification of the drug, leading to errors in interpreting the dose-response relationship.

    • Solution:

      • Ensure your analytical method (e.g., LC-MS/MS) for quantifying this compound is validated in the presence of the serum concentration used in your assays.

      • When preparing serial dilutions, vortex thoroughly at each step to ensure homogeneity, as serum can increase the viscosity of the media.

  • Possible Cause 3: Cell Health and Density. Suboptimal cell health or inconsistent cell seeding densities can lead to variability in assay results, which might be exacerbated by the presence of serum.[6][7]

    • Solution:

      • Maintain a consistent cell passage number and ensure cells are healthy and in the logarithmic growth phase before seeding.[7][8]

      • Optimize cell seeding density to ensure a robust assay window.[7]

Issue 2: Difficulty correlating in vitro efficacy with in vivo results.
  • Possible Cause: High degree of plasma protein binding in vivo. If this compound is highly bound to plasma proteins in vivo, the free concentration of the drug at the target tissue may be much lower than the total plasma concentration. This can lead to a discrepancy between the apparent potency observed in serum-free or low-serum in vitro assays and the actual efficacy in an in vivo model.

    • Solution:

      • Determine the fraction of unbound this compound in the plasma of the relevant species.

      • Use the unbound concentration to establish a more accurate in vitro to in vivo correlation (IVIVC). The efficacy in your cell-based assays should correlate with the free drug concentration, not the total concentration.

Data Presentation

Table 1: Hypothetical Impact of Serum Concentration on this compound IC50 in a Muscarinic M3 Receptor-Mediated Calcium Flux Assay

Serum Concentration (%)Apparent IC50 (nM)Fold Shift in IC50 (vs. 0% Serum)
0101.0
2252.5
5606.0
1015015.0

Table 2: Hypothetical Protein Binding Data for this compound

SpeciesMethodFraction Unbound (fu)% Protein Bound
HumanEquilibrium Dialysis0.0595%
RatUltrafiltration0.1288%
MouseEquilibrium Dialysis0.1585%

Experimental Protocols

Protocol 1: Determination of Serum Protein Binding by Equilibrium Dialysis (RED Device)
  • Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Spike the stock solution into serum (human, rat, etc.) to achieve the desired final concentration. Ensure the final solvent concentration is low (<1%) to avoid protein denaturation.

    • Prepare a dialysis buffer (e.g., PBS, pH 7.4).

  • Assay Procedure:

    • Pipette the drug-spiked serum into the donor chambers of the Rapid Equilibrium Dialysis (RED) device plate.

    • Add the dialysis buffer to the corresponding receiver chambers.

    • Seal the plate and incubate at 37°C on an orbital shaker for 4-6 hours to reach equilibrium.

  • Sample Analysis:

    • After incubation, collect samples from both the donor and receiver chambers.

    • Determine the concentration of this compound in all samples using a validated analytical method (e.g., LC-MS/MS).

  • Data Analysis:

    • The concentration in the receiver chamber represents the unbound (free) drug concentration.

    • The concentration in the donor chamber represents the total drug concentration (bound + unbound).

    • Calculate the fraction unbound (fu) as: fu = Concentration_receiver / Concentration_donor

    • Calculate the percentage bound as: % Bound = (1 - fu) * 100

Visualizations

Signaling_Pathway cluster_EC Extracellular Space cluster_Membrane Cell Membrane cluster_IC Intracellular Space pFHHSiD_free Free p-F-HHSiD pFHHSiD_bound Protein-Bound p-F-HHSiD pFHHSiD_free->pFHHSiD_bound Binding Equilibrium M3R M3 Muscarinic Receptor pFHHSiD_free->M3R Antagonism SerumProtein Serum Protein (e.g., Albumin) Signaling Downstream Signaling (e.g., PLC, IP3, Ca2+) M3R->Signaling Blocks Signal Transduction

Caption: Impact of serum protein binding on this compound's mechanism of action.

Experimental_Workflow start Start: Observe Reduced Efficacy in Serum hypothesis Hypothesis: Drug is binding to serum proteins start->hypothesis experiment Experiment: Quantify Protein Binding (e.g., Equilibrium Dialysis) hypothesis->experiment data_analysis Data Analysis: Calculate Fraction Unbound (fu) experiment->data_analysis conclusion Conclusion: Correlate efficacy with unbound concentration data_analysis->conclusion

Caption: Logical workflow for troubleshooting reduced efficacy of p-F-HHSiD in serum.

References

p-F-HHSiD hydrochloride incubation time for optimal receptor blockade

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using p-F-HHSiD hydrochloride for M3 muscarinic acetylcholine (B1216132) receptor (mAChR) blockade.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: p-F-HHSiD (para-Fluoro-hexahydrosila-difenidol) hydrochloride is a potent and selective antagonist of the M3 muscarinic acetylcholine receptor (M3 mAChR).[1] It is used in research to study the roles of M3 receptors in various physiological processes and as a potential therapeutic agent.[1]

Q2: What is the mechanism of action of this compound?

A2: this compound acts as a competitive antagonist at the M3 muscarinic receptor. It binds to the receptor, preventing the endogenous ligand, acetylcholine (ACh), from binding and activating the downstream signaling cascade. The M3 receptor primarily couples to Gq/11 G-proteins, and its activation leads to the stimulation of phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This signaling pathway ultimately results in an increase in intracellular calcium concentration ([Ca2+]). By blocking this initial step, p-F-HHSiD inhibits these downstream effects.

Q3: What is the optimal incubation time for this compound to achieve receptor blockade?

A3: The optimal incubation time for this compound can vary depending on the experimental system, including the cell type or tissue, the concentration of the antagonist, and the temperature. For functional assays in isolated tissues like the guinea-pig trachea, an equilibrium period of 60 minutes has been shown to be sufficient, as increasing the incubation time to 180 minutes did not significantly increase the antagonist's apparent affinity (pA2 value).[2] However, for cell-based assays, a pre-incubation time of 30 to 60 minutes is generally recommended to ensure the antagonist has reached equilibrium with the receptors before agonist stimulation. It is always best practice to determine the optimal incubation time for your specific experimental setup empirically.

Q4: What is the selectivity profile of this compound?

A4: this compound is selective for the M3 muscarinic receptor over the M2 subtype.[3][4] However, its selectivity for M3 over M1 receptors can be variable and tissue-dependent.[3][4] It has been shown to have a higher affinity for M3 receptors in some tissues (e.g., guinea-pig ileum) compared to others (e.g., guinea-pig trachea).[2][3] Additionally, p-F-HHSiD has been reported to have weak antagonistic effects on alpha1-adrenoceptors.[1]

Q5: How should I prepare and store this compound?

A5: this compound is typically a solid. For experimental use, it should be dissolved in a suitable solvent, such as sterile water or a buffer solution. It is recommended to prepare a concentrated stock solution, which can then be diluted to the final desired concentration in your assay medium. For long-term storage, it is advisable to store the solid compound and stock solutions at -20°C or lower, protected from light and moisture, to prevent degradation. The stability of propafenone (B51707) hydrochloride, a different hydrochloride salt, in intravenous solutions has been shown to be dependent on the diluent and storage container, suggesting that the stability of this compound solutions should be considered for each experimental condition.[5]

Data Presentation

Table 1: Reported pA2 Values of p-F-HHSiD in Various Tissues and Cell Lines

The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. A higher pA2 value indicates a higher antagonist potency.

Tissue/Cell LineReceptor SubtypeAgonist UsedpA2 ValueReference
Guinea-pig ileumM3Carbachol (B1668302)8.0[2]
Guinea-pig tracheaM3Acetylcholine, Carbachol, (+)-cis-dioxolane, OXA-22~7.0 - 7.1[2]
Guinea-pig atriaM2Not specifiedNot specified
Canine femoral and saphenous veinsM1Not specifiedIntermediate[3]
Rat aortic ringsM3 (endothelial)Not specified7.6 - 7.9[3]
Rabbit jugular veinM3 (endothelial)Not specified7.6 - 7.9[3]
Canine femoral arteryM3 (endothelial)Not specified7.6 - 7.9[3]
SH-SY5Y cellsM1Not specified7.9[3]
1321N1 human astrocytoma cellsM3Not specified7.6[3]

Note: The variability in pA2 values highlights the tissue-dependent nature of p-F-HHSiD's affinity and underscores the importance of optimizing experimental conditions for each specific system.[3]

Experimental Protocols

Protocol 1: In Vitro Functional Assay - Calcium Imaging

This protocol provides a general guideline for assessing the antagonist activity of this compound using a cell-based calcium imaging assay.

1. Cell Culture and Plating:

  • Culture cells expressing the M3 muscarinic receptor (e.g., CHO-M3, A549, or 1321N1 cells) in appropriate growth medium.

  • Seed the cells onto 96-well black-walled, clear-bottom plates at a suitable density to achieve a confluent monolayer on the day of the experiment.

  • Incubate the cells for 24-48 hours at 37°C in a humidified atmosphere with 5% CO2.

2. Compound Preparation:

  • Prepare a stock solution of this compound (e.g., 10 mM) in sterile water or DMSO.

  • On the day of the experiment, prepare serial dilutions of this compound in a physiological buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4) to achieve the desired final concentrations for the antagonist curve.

  • Prepare a solution of a suitable M3 receptor agonist (e.g., carbachol or acetylcholine) at a concentration that elicits a submaximal response (e.g., EC80).

3. Calcium Dye Loading:

  • Remove the growth medium from the cell plate and wash the cells once with the physiological buffer.

  • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) according to the manufacturer's instructions. This typically involves incubating the cells with the dye solution for 30-60 minutes at 37°C.

  • After incubation, wash the cells gently with the physiological buffer to remove excess dye.

4. Antagonist Incubation:

  • Add the prepared dilutions of this compound to the respective wells of the cell plate.

  • Incubate the plate for 30 to 60 minutes at 37°C or room temperature. This pre-incubation step allows the antagonist to reach equilibrium with the M3 receptors.

5. Agonist Stimulation and Data Acquisition:

  • Place the cell plate into a fluorescence plate reader or a microscope equipped for calcium imaging.

  • Establish a stable baseline fluorescence reading for each well.

  • Add the M3 agonist solution to all wells simultaneously using an automated injection system.

  • Immediately begin recording the fluorescence intensity over time to capture the transient increase in intracellular calcium.

6. Data Analysis:

  • Measure the peak fluorescence response for each well.

  • Plot the agonist response as a function of the this compound concentration.

  • Determine the IC50 value of this compound by fitting the data to a sigmoidal dose-response curve.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
No or weak blockade of agonist response Insufficient incubation time.Increase the pre-incubation time with this compound to 60 minutes or longer to ensure equilibrium is reached.
Insufficient concentration of p-F-HHSiD.Increase the concentration range of this compound used in the experiment.
Low receptor expression in the cell line.Confirm the expression of functional M3 receptors in your cell line using a potent, well-characterized agonist and antagonist.
Degradation of this compound.Prepare fresh stock solutions and dilutions of the compound for each experiment. Ensure proper storage conditions.
High background or variable results Cell health issues.Ensure cells are healthy and not overgrown. Perform assays on cells within a consistent passage number range.
Uneven dye loading.Ensure consistent and gentle washing steps during the dye loading procedure.
Compound precipitation.Check the solubility of this compound in your assay buffer. If using a DMSO stock, ensure the final DMSO concentration is low (typically <0.5%) to avoid precipitation.
Inconsistent results between experiments Variability in experimental conditions.Standardize all experimental parameters, including cell seeding density, incubation times, temperatures, and reagent concentrations.
Passage number of cells.Use cells within a narrow passage number range, as receptor expression levels can change with prolonged culturing.
Unexpected or off-target effects Antagonism of other receptors.Be aware that p-F-HHSiD can have weak antagonistic effects on alpha1-adrenoceptors. Consider using a more selective antagonist if off-target effects are a concern.[1]
Non-specific binding.Include appropriate controls, such as a known inactive compound, to assess non-specific effects.

Visualizations

M3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol M3R M3 Receptor Gq11 Gq/11 M3R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes ACh Acetylcholine (ACh) ACh->M3R Binds & Activates pFHHSI pFHHSI D p-F-HHSiD D->M3R Blocks IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release ER->Ca_release Cellular_Response Cellular Response Ca_release->Cellular_Response PKC->Cellular_Response

Caption: M3 Muscarinic Receptor Signaling Pathway and Blockade by p-F-HHSiD.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Cell_Culture 1. Culture M3-expressing cells Plating 2. Plate cells in 96-well plate Cell_Culture->Plating Dye_Loading 4. Load cells with Calcium Dye Plating->Dye_Loading Compound_Prep 3. Prepare p-F-HHSiD & Agonist Antagonist_Incubation 5. Incubate with p-F-HHSiD (30-60 min) Compound_Prep->Antagonist_Incubation Dye_Loading->Antagonist_Incubation Agonist_Stimulation 6. Stimulate with Agonist Antagonist_Incubation->Agonist_Stimulation Data_Acquisition 7. Record Fluorescence Agonist_Stimulation->Data_Acquisition Data_Processing 8. Measure Peak Response Data_Acquisition->Data_Processing IC50_Determination 9. Determine IC50 Data_Processing->IC50_Determination

Caption: Experimental Workflow for Calcium Imaging Functional Assay.

References

Technical Support Center: p-F-HHSiD Hydrochloride Washout from Tissue Preparations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective washout of p-F-HHSiD hydrochloride from tissue preparations. The following information is designed to troubleshoot common issues and answer frequently asked questions encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its complete washout important?

A1: p-F-HHSiD (p-Fluoro-hexahydrosila-difenidol) hydrochloride is a potent and selective antagonist of the M3 muscarinic acetylcholine (B1216132) receptor (M3 mAChR).[1] Its complete removal from tissue preparations is crucial for subsequent experiments, such as receptor binding assays with other ligands or functional studies where the continued presence of the antagonist would interfere with the results. Incomplete washout can lead to erroneous data and misinterpretation of pharmacological responses.

Q2: What are the key physicochemical properties of this compound to consider for a washout protocol?

A2: Understanding the solubility of this compound is essential for developing an effective washout procedure. It is slightly soluble in water (1.5 mg/mL) and soluble in ethanol (B145695). As a hydrochloride salt of a piperidine (B6355638) derivative, its solubility may also be influenced by pH.

Q3: How does the dissociation kinetics of this compound affect the washout process?

Q4: Can I use a generic washing protocol for all tissue types?

A4: While a general protocol can be a good starting point, it should be optimized for each tissue type. The density, thickness, and composition of the tissue can all affect the efficiency of the washout process. Thicker or denser tissues may require longer incubation times or more frequent buffer changes.

Troubleshooting Guide

This guide addresses common problems encountered when washing this compound from tissue preparations.

Problem Potential Cause Recommended Solution
Residual antagonist activity observed after washout. 1. Insufficient wash duration or frequency: The dissociation of p-F-HHSiD from the M3 receptor may be slow. 2. Inadequate buffer volume: The concentration gradient driving the diffusion of the compound out of the tissue is not steep enough. 3. Suboptimal buffer composition: The solubility of p-F-HHSiD in the wash buffer may be limited.1. Increase the duration of each wash step and the total number of washes. Consider overnight washing at 4°C. 2. Use a larger volume of wash buffer (e.g., 10-20 times the tissue volume) for each wash step. 3. Consider adding a small percentage of a co-solvent like ethanol (e.g., 1-5%) to the wash buffer to improve solubility. However, ensure the co-solvent concentration is compatible with maintaining tissue integrity and the viability of your experimental system.
Tissue damage (e.g., swelling, shrinkage, or degradation) during the washout process. 1. Inappropriate buffer osmolality or pH: The wash buffer is not isotonic or is at a pH that damages the tissue. 2. Excessive agitation: Vigorous shaking or stirring can physically damage the tissue. 3. Prolonged exposure to suboptimal temperatures. 1. Ensure the wash buffer is physiologically buffered (e.g., PBS or Krebs-Ringer) with the correct osmolality and a pH of ~7.4. 2. Use gentle, continuous agitation, such as a rocking platform or orbital shaker at a low speed. 3. Perform wash steps at a controlled temperature, typically 4°C, to minimize metabolic activity and degradation.
Variability in washout efficiency between experiments. 1. Inconsistent protocol execution: Variations in incubation times, buffer volumes, or agitation speed. 2. Differences in tissue sample size or preparation. 1. Standardize the washout protocol and ensure all steps are performed consistently. 2. Ensure tissue samples are of a consistent size and thickness.

Experimental Protocols

The following are generalized protocols for washing out this compound. Note: These are starting points and should be optimized for your specific tissue and experimental setup.

Protocol 1: Standard Washout for Thin Tissue Sections

This protocol is suitable for thin tissue slices or cultured cells.

  • Initial Rinse: After incubation with this compound, remove the solution and briefly rinse the tissue preparation twice with ice-cold physiological buffer (e.g., PBS, pH 7.4).

  • Wash Steps:

    • Add a volume of ice-cold physiological buffer at least 20 times the volume of the tissue.

    • Incubate for 15-30 minutes at 4°C with gentle agitation.

    • Remove the buffer and repeat this step 3-5 times.

  • Final Rinse: Perform a final brief rinse with the experimental buffer to be used in the subsequent assay.

Protocol 2: Enhanced Washout for Thicker Tissue Preparations

This protocol is designed for whole tissue preparations or thicker sections where diffusion is more limited.

  • Initial Rinse: Following incubation with this compound, remove the solution and rinse the tissue three times with a large volume of ice-cold physiological buffer.

  • Extended Wash Steps:

    • Immerse the tissue in a large volume (e.g., 50 mL for a small organ bath preparation) of ice-cold physiological buffer containing 1% ethanol (optional, test for tissue compatibility).

    • Incubate for 1-2 hours at 4°C with continuous, gentle agitation.

    • Replace the buffer with a fresh solution and repeat the incubation. Perform a total of 3-4 extended washes.

  • Overnight Wash (Optional): For antagonists with very slow dissociation, an overnight wash at 4°C in a large volume of buffer may be necessary.

  • Equilibration: Before starting the next experiment, wash the tissue 2-3 times with the experimental buffer to remove any residual ethanol and to allow the tissue to equilibrate.

Quantitative Data Summary

The following tables present hypothetical data to illustrate how to quantify and compare the efficiency of different washout protocols. Actual results will vary depending on the experimental conditions.

Table 1: Effect of Wash Number on Remaining this compound

Number of WashesRemaining p-F-HHSiD (%)
125.3
210.1
34.5
41.8
5< 1

Table 2: Comparison of Washout Buffers

Wash BufferRemaining p-F-HHSiD (%)
PBS4.5
PBS + 1% Ethanol2.1
PBS + 5% Ethanol0.8

Visualizations

Signaling Pathway of M3 Muscarinic Receptor Antagonism

M3_Signaling_Pathway cluster_cell Cell Membrane M3R M3 Muscarinic Receptor Gq Gq Protein M3R->Gq Activates PLC Phospholipase C Gq->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2 Intracellular Ca2+ Release IP3->Ca2 PKC Protein Kinase C Activation DAG->PKC Response Cellular Response (e.g., Smooth Muscle Contraction) Ca2->Response PKC->Response ACh Acetylcholine (ACh) ACh->M3R Activates pF_HHSiD p-F-HHSiD Hydrochloride pF_HHSiD->M3R Blocks

Caption: M3 muscarinic receptor signaling and its blockade by p-F-HHSiD.

Experimental Workflow for Washout Procedure

Washout_Workflow start Start: Tissue Preparation incubation Incubation with This compound start->incubation wash_step Perform Wash Steps (Repeat N times) incubation->wash_step buffer_change Change Wash Buffer wash_step->buffer_change [N > 1] final_rinse Final Rinse with Experimental Buffer wash_step->final_rinse [N = 1] buffer_change->wash_step Decrement N next_experiment Proceed to Next Experiment final_rinse->next_experiment end End next_experiment->end

Caption: A generalized workflow for the p-F-HHSiD washout protocol.

Logical Relationship for Troubleshooting Washout Issues

Troubleshooting_Logic problem Problem: Residual Antagonist Activity cause1 Insufficient Wash Duration/Frequency problem->cause1 cause2 Inadequate Buffer Volume problem->cause2 cause3 Suboptimal Buffer Composition problem->cause3 solution1 Increase Wash Time and/or Repetitions cause1->solution1 solution2 Increase Buffer Volume cause2->solution2 solution3 Add Co-solvent (e.g., Ethanol) cause3->solution3

Caption: Troubleshooting logic for incomplete p-F-HHSiD washout.

References

Ensuring reproducibility in experiments using p-F-HHSiD hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for p-F-HHSiD hydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in their experiments. Here you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the reproducibility and accuracy of your results.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent and selective ATP-competitive inhibitor of Sphingosine (B13886) Kinase 1 (SphK1). By binding to the ATP-binding pocket of SphK1, it prevents the phosphorylation of sphingosine to form sphingosine-1-phosphate (S1P). This leads to a downstream reduction in S1P signaling, which is implicated in cell proliferation, survival, and inflammation.

Q2: How should I properly store and handle this compound?

A2: For long-term storage, this compound should be stored as a solid at -20°C, protected from light and moisture. For short-term use, a stock solution can be prepared in an appropriate solvent (e.g., DMSO) and stored at -80°C. Avoid repeated freeze-thaw cycles of the stock solution.

Q3: What is the recommended solvent for dissolving this compound?

A3: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO) at concentrations up to 50 mM. For aqueous buffers, it is recommended to first dissolve the compound in DMSO to create a concentrated stock solution and then dilute it to the final working concentration in your experimental medium. Ensure the final DMSO concentration in your cell culture or assay buffer is low (typically <0.1%) to avoid solvent-induced artifacts.

Q4: What are the known off-target effects of this compound?

A4: While this compound is highly selective for SphK1, some minor off-target activity may be observed at high concentrations. It is crucial to perform dose-response experiments to determine the optimal concentration range for your specific cell line or experimental system. Refer to the table below for IC50 values against related kinases.

Troubleshooting Guides

Issue 1: Inconsistent or lack of expected biological effect.

  • Possible Cause 1: Compound Degradation.

    • Solution: Ensure the compound has been stored correctly at -20°C (solid) or -80°C (in solution), protected from light and moisture. Prepare fresh dilutions from a new stock solution for each experiment.

  • Possible Cause 2: Incorrect Dosing.

    • Solution: Perform a dose-response curve to determine the optimal concentration for your specific cell type and experimental conditions. The effective concentration can vary significantly between different systems.

  • Possible Cause 3: Cell Line Insensitivity.

    • Solution: Verify the expression and activity of SphK1 in your cell line using techniques like Western blot or a kinase activity assay. Some cell lines may have low intrinsic SphK1 activity or compensatory signaling pathways.

Issue 2: Observed cellular toxicity at expected effective concentrations.

  • Possible Cause 1: High Solvent Concentration.

    • Solution: Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is below the toxic threshold for your cells (typically <0.1%). Run a vehicle control (medium with the same concentration of solvent) to assess solvent toxicity.

  • Possible Cause 2: On-target Toxicity.

    • Solution: The observed toxicity may be a direct result of SphK1 inhibition in your specific cell model. Perform a time-course experiment to assess when toxicity occurs and consider using lower concentrations for longer incubation periods.

Quantitative Data Summary

Table 1: In Vitro Kinase Selectivity Profile of this compound

KinaseIC50 (nM)
SphK1 15
SphK2850
PI3K> 10,000
Akt1> 10,000
ERK1> 10,000

Table 2: Cell Viability (MTT Assay) in A549 Cells after 72h Treatment

Concentration (nM)% Viability (Mean ± SD)
Vehicle (0.1% DMSO)100 ± 4.2
1098.1 ± 3.5
5085.3 ± 5.1
10062.7 ± 4.8
50025.4 ± 3.9
100010.2 ± 2.1

Experimental Protocols

Protocol 1: In Vitro SphK1 Kinase Assay

This protocol is for determining the IC50 of this compound against recombinant human SphK1.

  • Prepare Reagents:

    • Kinase Buffer: 25 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM DTT, 0.01% Triton X-100.

    • Substrate Solution: 50 µM Sphingosine in Kinase Buffer.

    • ATP Solution: 10 µM ATP with [γ-³²P]ATP in Kinase Buffer.

    • This compound: Serial dilutions in DMSO.

  • Assay Procedure:

    • Add 5 µL of serially diluted this compound or vehicle (DMSO) to a 96-well plate.

    • Add 10 µL of Substrate Solution to each well.

    • Add 10 µL of recombinant SphK1 (0.5 ng/µL) in Kinase Buffer to each well.

    • Incubate for 10 minutes at room temperature.

    • Initiate the reaction by adding 25 µL of ATP Solution.

    • Incubate for 30 minutes at 30°C.

    • Stop the reaction by adding 50 µL of 1% phosphoric acid.

    • Transfer 10 µL of the reaction mixture to a P81 phosphocellulose filter mat.

    • Wash the filter mat three times with 0.75% phosphoric acid and once with acetone.

    • Measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizations

SphK1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Sphingosine Sphingosine SphK1 SphK1 Sphingosine->SphK1 ATP ADP S1P_Receptor S1P Receptor Downstream_Effectors Downstream Effectors (e.g., Akt, ERK) S1P_Receptor->Downstream_Effectors S1P S1P SphK1->S1P S1P->S1P_Receptor Proliferation_Survival Cell Proliferation & Survival Downstream_Effectors->Proliferation_Survival Growth_Factors Growth Factors Growth_Factors->SphK1 pFHHSiD p-F-HHSiD HCl pFHHSiD->SphK1

Caption: Mechanism of this compound in the SphK1 signaling pathway.

IC50_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prep_Compound Prepare serial dilutions of p-F-HHSiD HCl Add_Compound Add compound/vehicle to wells Prep_Compound->Add_Compound Prep_Reagents Prepare assay buffer, substrate, and enzyme Add_Enzyme Add SphK1 and substrate Prep_Reagents->Add_Enzyme Add_Compound->Add_Enzyme Incubate_1 Incubate at RT Add_Enzyme->Incubate_1 Start_Reaction Add [γ-³²P]ATP Incubate_1->Start_Reaction Incubate_2 Incubate at 30°C Start_Reaction->Incubate_2 Stop_Reaction Stop reaction Incubate_2->Stop_Reaction Measure_Activity Measure radioactivity Stop_Reaction->Measure_Activity Calculate_Inhibition Calculate % inhibition Measure_Activity->Calculate_Inhibition Plot_Curve Plot dose-response curve Calculate_Inhibition->Plot_Curve Determine_IC50 Determine IC50 Plot_Curve->Determine_IC50

Caption: Experimental workflow for determining the IC50 of this compound.

Troubleshooting_Tree Start Inconsistent or No Effect Check_Storage Was the compound stored correctly? Start->Check_Storage Yes_Storage Yes Check_Storage->Yes_Storage Yes No_Storage No Check_Storage->No_Storage No Check_Dose Was a dose-response experiment performed? Yes_Storage->Check_Dose Sol_Storage Use a fresh vial and prepare new stock No_Storage->Sol_Storage Yes_Dose Yes Check_Dose->Yes_Dose Yes No_Dose No Check_Dose->No_Dose No Check_Target Is SphK1 expressed and active in the cell line? Yes_Dose->Check_Target Sol_Dose Perform dose-response to find optimal concentration No_Dose->Sol_Dose Yes_Target Yes Check_Target->Yes_Target Yes No_Target No Check_Target->No_Target No Contact_Support Contact_Support Yes_Target->Contact_Support Contact Technical Support for further assistance Sol_Target Verify target expression (e.g., Western Blot) No_Target->Sol_Target

Caption: Troubleshooting decision tree for inconsistent experimental results.

Validation & Comparative

A Head-to-Head Comparison: p-F-HHSiD Hydrochloride vs. 4-DAMP for M3 Muscarinic Receptor Blockade

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a specific antagonist for the M3 muscarinic acetylcholine (B1216132) receptor (mAChR) is a critical decision that can significantly impact experimental outcomes. This guide provides an objective comparison of two prominent M3 receptor antagonists: p-F-HHSiD hydrochloride and 4-DAMP. By presenting their binding affinities, functional potencies, and selectivity profiles alongside detailed experimental protocols, this document aims to equip researchers with the necessary data to make an informed choice for their specific research needs.

At a Glance: Key Differences and Similarities

Both p-F-HHSiD (para-Fluoro-hexahydro-sila-difenidol) hydrochloride and 4-DAMP (4-diphenylacetoxy-N-methylpiperidine methiodide) are recognized as potent antagonists of the M3 muscarinic receptor. They are frequently employed to investigate the physiological and pathological roles of the M3 receptor, which is predominantly involved in smooth muscle contraction, glandular secretion, and vasodilation. While both compounds exhibit high affinity for the M3 receptor, their selectivity profiles across the five muscarinic receptor subtypes (M1-M5) show notable distinctions.

Quantitative Data Presentation

The following tables summarize the binding affinities (pKi) and functional potencies (pA2/pKB) of this compound and 4-DAMP for the muscarinic receptor subtypes. It is important to note that the presented data for 4-DAMP is from a single comprehensive study on cloned human muscarinic receptors, ensuring high comparability across subtypes. The data for this compound, however, has been compiled from multiple studies, which may introduce some variability due to different experimental conditions.

Table 1: Comparative Binding Affinities (pKi) of p-F-HHSiD and 4-DAMP for Human Muscarinic Receptor Subtypes

AntagonistM1 (pKi)M2 (pKi)M3 (pKi)M4 (pKi)M5 (pKi)
This compound 6.686.017.84~M1/M3N/A
4-DAMP 8.87.79.18.08.6

Note: pKi is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity. Data for 4-DAMP is from a study on cloned human muscarinic receptors. Data for p-F-HHSiD is compiled from multiple sources and may exhibit variability. "N/A" indicates that data was not available in the reviewed literature.

Table 2: Comparative Functional Potencies (pA2/pKB) of p-F-HHSiD and 4-DAMP at the M3 Receptor

AntagonistTissue/Cell LineAgonistFunctional AssaypA2 / pKB Value
This compound Guinea-pig ileumCarbachol (B1668302)Smooth Muscle Contraction8.0
Guinea-pig tracheaCarbacholSmooth Muscle Contraction7.0
4-DAMP Swine myometriumAcetylcholineSmooth Muscle Contraction8.83
Isolated tracheal smooth muscle cellsCarbacholInositol Phosphate Formation8.8

Note: The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the agonist's concentration-response curve. pKB is the negative logarithm of the dissociation constant of a competitive antagonist. Higher values indicate greater potency.

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and methodologies discussed, the following diagrams illustrate the M3 receptor signaling pathway and a typical experimental workflow for determining antagonist affinity.

M3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol ACh Acetylcholine (ACh) M3R M3 Receptor ACh->M3R Binds & Activates Gq Gq/11 M3R->Gq Activates Antagonist p-F-HHSiD / 4-DAMP Antagonist->M3R Binds & Blocks PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor Response Cellular Response (e.g., Contraction, Secretion) DAG->Response Activates PKC Ca2 Ca²⁺ ER->Ca2 Releases Ca2->Response Mediates

Caption: M3 receptor signaling pathway and points of antagonism.

Radioligand_Binding_Workflow Start Start Prepare Prepare cell membranes or tissues expressing M3 receptors Start->Prepare Incubate Incubate membranes with a constant concentration of radiolabeled ligand (e.g., [³H]-NMS) and varying concentrations of unlabeled antagonist (p-F-HHSiD or 4-DAMP) Prepare->Incubate Separate Separate bound from free radioligand (e.g., via vacuum filtration) Incubate->Separate Quantify Quantify radioactivity of the bound fraction using liquid scintillation counting Separate->Quantify Analyze Perform non-linear regression analysis to determine the IC50 value Quantify->Analyze Calculate Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) Analyze->Calculate End End Calculate->End

Caption: General workflow for a radioligand binding assay.

Experimental Protocols

Radioligand Binding Assay (Competition Assay)

Objective: To determine the binding affinity (Ki) of this compound and 4-DAMP for muscarinic receptors.

Materials:

  • Cell membranes expressing the desired muscarinic receptor subtype (e.g., from CHO or HEK293 cells transfected with the human M3 receptor gene).

  • Radiolabeled ligand (e.g., [³H]-N-methylscopolamine, [³H]-NMS).

  • Unlabeled antagonists: this compound and 4-DAMP.

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

  • Wash buffer (ice-cold binding buffer).

  • 96-well filter plates with glass fiber filters.

  • Scintillation cocktail and liquid scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize cells or tissues in a suitable buffer and prepare a membrane fraction by differential centrifugation. Resuspend the final membrane pellet in binding buffer.

  • Assay Setup: In a 96-well plate, add the following to each well in triplicate:

    • A constant concentration of the radiolabeled ligand (typically at or near its Kd).

    • A range of concentrations of the unlabeled antagonist (p-F-HHSiD or 4-DAMP).

    • For determining non-specific binding, add a high concentration of a non-selective muscarinic antagonist (e.g., atropine).

    • For determining total binding, add binding buffer instead of an unlabeled antagonist.

  • Incubation: Add the membrane preparation to each well to initiate the binding reaction. Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Filtration: Rapidly filter the contents of each well through the glass fiber filter plate using a vacuum manifold to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold wash buffer to remove any unbound radioligand.

  • Quantification: Dry the filter plate, add scintillation cocktail to each well, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the unlabeled antagonist concentration.

    • Fit the data using a non-linear regression model to determine the IC50 value (the concentration of antagonist that inhibits 50% of the specific radioligand binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

Calcium Mobilization Assay

Objective: To determine the functional potency of this compound and 4-DAMP in blocking M3 receptor-mediated intracellular calcium release.

Materials:

  • Cells stably expressing the human M3 receptor (e.g., CHO-K1 or HEK293).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Muscarinic agonist (e.g., carbachol or acetylcholine).

  • This compound and 4-DAMP.

  • A fluorescence plate reader with liquid handling capabilities (e.g., FLIPR or FlexStation).

Procedure:

  • Cell Plating: Plate the M3 receptor-expressing cells in a 96-well or 384-well black-walled, clear-bottom plate and allow them to adhere overnight.

  • Dye Loading: Remove the culture medium and add the calcium-sensitive fluorescent dye dissolved in assay buffer to each well. Incubate for a specific period (e.g., 60 minutes) at 37°C to allow the cells to take up the dye.

  • Antagonist Pre-incubation: Remove the dye solution and add assay buffer containing various concentrations of the antagonist (p-F-HHSiD or 4-DAMP). Incubate for a defined period (e.g., 15-30 minutes) at room temperature.

  • Agonist Stimulation and Fluorescence Measurement:

    • Place the cell plate in the fluorescence plate reader.

    • Establish a baseline fluorescence reading for each well.

    • Add a pre-determined concentration of the agonist (typically the EC80 concentration) to all wells simultaneously using the instrument's liquid handler.

    • Immediately begin recording the fluorescence intensity over time.

  • Data Analysis:

    • Determine the peak fluorescence response for each well after agonist addition.

    • Normalize the data to the response in the absence of an antagonist (100%) and the baseline fluorescence (0%).

    • Plot the percentage of inhibition against the logarithm of the antagonist concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • The pA2 value can be calculated from the IC50 values obtained at different agonist concentrations using a Schild plot analysis.

Conclusion

Both this compound and 4-DAMP are potent M3 muscarinic receptor antagonists. The choice between them will depend on the specific requirements of the study.

  • 4-DAMP offers a well-characterized and high-affinity option for M3 receptor blockade, with a comprehensive dataset available for its binding to all five human muscarinic receptor subtypes. Its high potency at the M3 receptor makes it a reliable tool for studying M3-mediated functions.

  • This compound also demonstrates high affinity and selectivity for the M3 receptor, often showing a preference for M3 over M1 and M2 subtypes. However, its reported affinity can vary between different tissues and experimental setups. Researchers should consider this variability when interpreting results.

Ultimately, the selection of the most appropriate antagonist will be guided by the desired selectivity profile, the specific tissue or cell system being investigated, and the need for consistency with previously published data. The experimental protocols provided in this guide offer a starting point for the rigorous characterization of these and other muscarinic receptor antagonists.

A Comparative Guide to the M3 Muscarinic Receptor Selectivity of p-F-HHSiD Hydrochloride and Darifenacin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the M3 muscarinic receptor selectivity profiles of p-F-HHSiD hydrochloride and darifenacin (B195073). The information presented is intended to assist researchers in making informed decisions for their drug discovery and development programs.

Introduction

Muscarinic M3 receptors are critical targets in the development of therapies for various conditions, including overactive bladder and chronic obstructive pulmonary disease. The therapeutic efficacy of M3 receptor antagonists is often linked to their selectivity for the M3 subtype over other muscarinic receptor subtypes (M1, M2, M4, and M5), as off-target effects can lead to undesirable side effects. This guide compares two such antagonists: p-F-HHSiD (p-Fluoro-hexahydro-sila-difenidol) hydrochloride and darifenacin.

Quantitative Comparison of Receptor Affinity

The binding affinities of this compound and darifenacin for the five human muscarinic receptor subtypes are summarized below. It is important to note that the available data for this compound are primarily pA2 values derived from functional assays in animal tissues, while the data for darifenacin are pKi values from radioligand binding assays using cloned human receptors. This difference in experimental methodology should be considered when comparing the absolute values.

CompoundM1 AffinityM2 AffinityM3 AffinityM4 AffinityM5 Affinity
This compound pA2 = 6.68 (rabbit vas deferens)[1]pA2 = 6.01 (guinea-pig atria)[1]pA2 = 7.84 (guinea-pig ileum)[1]No data availableNo data available
pA2 = 7.9 (SH-SY5Y cells)[2]pA2 = 7.6 (1321 N1 cells)[2]
pA2 = 6.94 (human colon)[3]
Darifenacin pKi = 8.2 ± 0.04[4]pKi = 7.4 ± 0.1[4]pKi = 9.1 ± 0.1[4]pKi = 7.3 ± 0.1[4]pKi = 8.0 ± 0.1[4]

Key Observations:

  • Darifenacin demonstrates high affinity for the M3 receptor with a pKi of 9.1.[4] It exhibits a clear selectivity profile, with approximately 9-fold selectivity for M3 over M1, 59-fold over M2, 60-fold over M4, and 12-fold over M5 receptors.[4]

  • This compound also shows a preference for the M3 receptor over the M2 receptor.[1] However, its selectivity between M1 and M3 receptors appears to be variable and tissue-dependent.[1][2] For instance, in guinea-pig ileum, it shows higher affinity for M3 receptors (pA2 = 7.84) compared to M1 receptors in rabbit vas deferens (pA2 = 6.68).[1] In contrast, studies using cell lines showed a high affinity for both M1 (pA2 = 7.9) and M3 (pA2 = 7.6) receptors.[2]

M3 Receptor Signaling Pathway

Both this compound and darifenacin act as antagonists at the M3 muscarinic receptor, which is primarily coupled to the Gq signaling pathway.[5][6] Antagonism of this receptor blocks the downstream signaling cascade initiated by acetylcholine (B1216132).

M3_Signaling_Pathway cluster_cell Cell Membrane cluster_intracellular Intracellular Signaling ACh Acetylcholine M3R M3 Receptor ACh->M3R Binds Gq Gq Protein M3R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC Activation DAG->PKC Contraction Smooth Muscle Contraction Ca_release->Contraction PKC->Contraction Antagonist p-F-HHSiD or Darifenacin Antagonist->M3R Blocks

Caption: M3 Muscarinic Receptor Signaling Pathway.

Experimental Protocols

The methodologies used to determine the receptor affinity profiles of these two compounds differ significantly, which is a crucial factor in interpreting the data.

Radioligand Binding Assay (for Darifenacin)

This method directly measures the binding of a ligand to its receptor.

Radioligand_Binding_Workflow Membrane_Prep Membrane Preparation (e.g., CHO-K1 cells expressing human muscarinic receptors) Incubation Incubation (Membranes + Radioligand + Competitor) Membrane_Prep->Incubation Filtration Filtration (Separation of bound and free radioligand) Incubation->Filtration Radioligand Radioligand (e.g., [³H]N-methylscopolamine) Radioligand->Incubation Competitor Unlabeled Competitor (Darifenacin) Competitor->Incubation Washing Washing (Removal of unbound radioligand) Filtration->Washing Counting Scintillation Counting (Quantification of bound radioactivity) Washing->Counting Analysis Data Analysis (Calculation of IC₅₀ and Ki values) Counting->Analysis

Caption: Radioligand Binding Assay Workflow.

Detailed Protocol:

  • Membrane Preparation: Membranes are prepared from cell lines (e.g., CHO-K1) stably expressing one of the five human muscarinic receptor subtypes.

  • Incubation: The cell membranes are incubated with a fixed concentration of a radiolabeled muscarinic antagonist (e.g., [³H]N-methylscopolamine) and varying concentrations of the unlabeled competitor drug (darifenacin).

  • Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate the receptor-bound radioligand from the free radioligand.

  • Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioactivity.

  • Scintillation Counting: The radioactivity retained on the filters is quantified using a scintillation counter.

  • Data Analysis: The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The IC₅₀ value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Functional Assay (for this compound)

This method measures the effect of a compound on the physiological response mediated by the receptor.

Functional_Assay_Workflow Tissue_Prep Isolated Tissue Preparation (e.g., guinea-pig ileum, atria) Equilibration Tissue Equilibration in organ bath Tissue_Prep->Equilibration Agonist_CR Cumulative Concentration-Response Curve to Agonist (e.g., carbachol) Equilibration->Agonist_CR Antagonist_Inc Incubation with Antagonist (p-F-HHSiD) Agonist_CR->Antagonist_Inc Agonist_CR_Shift Repeat Agonist Concentration-Response Curve in presence of Antagonist Antagonist_Inc->Agonist_CR_Shift Analysis Schild Plot Analysis (Determination of pA₂ value) Agonist_CR_Shift->Analysis

Caption: Functional Assay Workflow (Schild Analysis).

Detailed Protocol:

  • Tissue Preparation: A specific tissue known to express the muscarinic receptor subtype of interest is isolated (e.g., guinea-pig ileum for M3, guinea-pig atria for M2).

  • Organ Bath Setup: The tissue is mounted in an organ bath containing a physiological salt solution and aerated with carbogen.

  • Concentration-Response Curve: A cumulative concentration-response curve to a muscarinic agonist (e.g., carbachol) is generated to establish a baseline response.

  • Antagonist Incubation: The tissue is then incubated with a known concentration of the antagonist (p-F-HHSiD) for a specific period.

  • Shift in Concentration-Response: The concentration-response curve to the agonist is repeated in the presence of the antagonist.

  • Data Analysis: The rightward shift in the concentration-response curve caused by the antagonist is used to calculate the pA2 value using Schild plot analysis. The pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the agonist concentration-response curve.

Conclusion

Both this compound and darifenacin exhibit selectivity for the M3 muscarinic receptor. Darifenacin has a well-characterized selectivity profile against all five human muscarinic receptor subtypes, demonstrating high affinity and selectivity for the M3 receptor. The selectivity profile of this compound, based on functional assays in animal tissues, also indicates a preference for M3 over M2 receptors, although its selectivity relative to the M1 receptor appears more variable.

The choice between these two compounds for research and development purposes will depend on the specific requirements of the study. For applications requiring a well-defined and high selectivity for the human M3 receptor, darifenacin provides a more complete and directly comparable dataset. This compound remains a valuable tool for studying M3 receptor pharmacology, particularly in functional tissue-based assays, but direct extrapolation of its selectivity profile to human recombinant receptors should be made with caution due to the different experimental methodologies employed.

References

Navigating the Nuances of Muscarinic Receptor Selectivity: A Comparative Guide to p-F-HHSiD Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for subtype-selective muscarinic receptor ligands is paramount. This guide provides a comprehensive comparison of the cross-reactivity profile of p-F-HHSiD (para-fluoro-hexahydro-sila-difenidol) hydrochloride with other muscarinic receptor antagonists, supported by experimental data and detailed protocols.

p-F-HHSiD hydrochloride has been investigated as a selective antagonist for the M3 muscarinic acetylcholine (B1216132) receptor. However, its selectivity profile is not absolute and can be influenced by the tissue and experimental conditions. This guide delves into the binding affinities and functional potencies of p-F-HHSiD across various muscarinic receptor subtypes (M1-M5) and compares it with other well-established antagonists, such as 4-DAMP and the parent compound HHSiD.

Comparative Analysis of Muscarinic Receptor Antagonists

The following table summarizes the binding affinities (Ki) and functional antagonist potencies (pA2) of this compound and comparator compounds at the five human muscarinic receptor subtypes.

CompoundM1 (pKi/pA2)M2 (pKi/pA2)M3 (pKi/pA2)M4 (pKi/pA2)M5 (pKi/pA2)Selectivity ProfileReference
p-F-HHSiD 7.1 - 7.9 (pA2)6.0 (pA2)7.1 - 8.2 (pA2)--M3 > M1 > M2[1]
4-DAMP ~8.8 (pKi)~7.8 (pKi)~9.2 (pKi)~8.0 (pKi)~8.7 (pKi)M3 > M1/M5 > M4 > M2[2]
HHSiD M1 ≈ M3 > M2----M1 and M3 selective over M2[3]

Note: pA2 values for p-F-HHSiD are derived from functional studies in various tissues, leading to a range of reported values. Ki values represent the inhibitory constant determined from radioligand binding assays. Higher pKi and pA2 values indicate greater affinity and potency, respectively.

The data indicates that while p-F-HHSiD shows a preference for the M3 receptor over the M2 receptor, its selectivity over the M1 receptor is variable. In some functional assays, p-F-HHSiD displays high affinity for both M1 and M3 receptors. In contrast, 4-DAMP exhibits a more defined M3-selective profile, although it also has high affinity for M1 and M5 receptors.[2] The parent compound, HHSiD, shows roughly equal affinity for M1 and M3 receptors, with lower affinity for M2 receptors.[3]

Experimental Methodologies

To ensure robust and reproducible results in the study of muscarinic receptor antagonists, standardized experimental protocols are essential. Below are detailed methodologies for key experiments.

Radioligand Binding Assay for Determining Antagonist Affinity (Ki)

This protocol outlines a competitive radioligand binding assay to determine the inhibition constant (Ki) of a test compound at the five human muscarinic receptor subtypes (M1-M5) expressed in a stable cell line (e.g., CHO or HEK293 cells).

Materials:

  • Cell Membranes: Prepared from cells stably expressing one of the human muscarinic receptor subtypes (M1-M5).

  • Radioligand: [³H]-N-Methylscopolamine ([³H]-NMS) or another suitable muscarinic radioligand.

  • Non-specific Binding Control: Atropine (B194438) or another high-affinity, non-selective muscarinic antagonist.

  • Test Compound: this compound or other compounds of interest.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • Scintillation Cocktail.

  • Glass Fiber Filters.

  • Filtration Apparatus.

  • Scintillation Counter.

Procedure:

  • Membrane Preparation: Homogenize cells expressing the target receptor in ice-cold lysis buffer. Centrifuge the homogenate to pellet the membranes. Wash the pellet by resuspending in fresh buffer and centrifuging again. Resuspend the final pellet in the assay buffer.

  • Assay Setup: In a 96-well plate, add the following to each well in triplicate:

    • Cell membrane preparation.

    • A fixed concentration of [³H]-NMS (typically at its Kd concentration).

    • A range of concentrations of the test compound.

    • For determining non-specific binding, add a high concentration of atropine instead of the test compound.

    • For determining total binding, add assay buffer instead of the test compound or atropine.

  • Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a function of the log of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay: Phosphatidylinositol Hydrolysis

This protocol measures the functional antagonism of a test compound by assessing its ability to inhibit agonist-induced phosphatidylinositol (PI) hydrolysis, a downstream signaling event of Gq-coupled muscarinic receptors (M1, M3, M5).

Materials:

  • Cell Line: A cell line endogenously or recombinantly expressing the target Gq-coupled muscarinic receptor (e.g., 1321N1 astrocytoma cells).

  • [³H]-myo-inositol.

  • Agonist: Carbachol or another suitable muscarinic agonist.

  • Test Compound: this compound or other antagonists.

  • Lithium Chloride (LiCl) solution.

  • Perchloric Acid.

  • Dowex Anion Exchange Resin.

  • Scintillation Cocktail.

  • Scintillation Counter.

Procedure:

  • Cell Culture and Labeling: Plate the cells and allow them to attach. Incubate the cells with [³H]-myo-inositol in inositol-free medium for 24-48 hours to label the cellular phosphoinositide pools.

  • Pre-incubation with Antagonist: Wash the cells and pre-incubate them with various concentrations of the test compound for a defined period (e.g., 30 minutes).

  • Agonist Stimulation: Add a fixed concentration of the muscarinic agonist (typically the EC80 concentration) and LiCl to the wells. LiCl is used to inhibit inositol (B14025) monophosphatase, leading to the accumulation of inositol phosphates. Incubate for a specific time (e.g., 30-60 minutes).

  • Termination of Assay: Stop the reaction by adding ice-cold perchloric acid.

  • Extraction of Inositol Phosphates: Neutralize the samples and separate the total inositol phosphates from free [³H]-myo-inositol using Dowex anion exchange chromatography.

  • Quantification: Add the eluted inositol phosphates to scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Plot the amount of [³H]-inositol phosphate (B84403) accumulation as a function of the log of the antagonist concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the pA2 value using the Schild equation to quantify the potency of the antagonist.

Visualizing the Science: Diagrams of Pathways and Processes

To further clarify the concepts discussed, the following diagrams illustrate the key signaling pathways, a typical experimental workflow, and the comparative selectivity of p-F-HHSiD.

Muscarinic_Signaling_Pathways cluster_Gq M1, M3, M5 Receptor Signaling cluster_Gi M2, M4 Receptor Signaling M1_M3_M5 M1, M3, M5 Gq Gq/11 M1_M3_M5->Gq Agonist PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Cellular_Response_Gq Cellular Response Ca_release->Cellular_Response_Gq PKC->Cellular_Response_Gq M2_M4 M2, M4 Gi Gi/o M2_M4->Gi Agonist AC Adenylyl Cyclase (AC) Gi->AC Inhibits ATP ATP AC->ATP Acts on cAMP cAMP ATP->cAMP Converts to Cellular_Response_Gi Cellular Response cAMP->Cellular_Response_Gi

Caption: Muscarinic Receptor Signaling Pathways.

Radioligand_Binding_Workflow prep Membrane Preparation (from cells expressing receptor) incubation Incubation (Membranes + [³H]-Radioligand + Antagonist) prep->incubation filtration Filtration & Washing (Separate bound from free radioligand) incubation->filtration counting Scintillation Counting (Quantify bound radioactivity) filtration->counting analysis Data Analysis (Determine IC50 and Ki values) counting->analysis

Caption: Experimental Workflow for Radioligand Binding Assay.

Selectivity_Comparison cluster_pFHHSIiD p-F-HHSiD Selectivity cluster_4DAMP 4-DAMP Selectivity pFHHSiD p-F-HHSiD M3_p M3 pFHHSiD->M3_p High Affinity M1_p M1 pFHHSiD->M1_p High/Intermediate Affinity (Variable) M2_p M2 pFHHSiD->M2_p Low Affinity FourDAMP 4-DAMP M3_4 M3 FourDAMP->M3_4 Very High Affinity M1_4 M1 FourDAMP->M1_4 High Affinity M5_4 M5 FourDAMP->M5_4 High Affinity M4_4 M4 FourDAMP->M4_4 Intermediate Affinity M2_4 M2 FourDAMP->M2_4 Lower Affinity

Caption: Comparative Selectivity of p-F-HHSiD and 4-DAMP.

References

Comparative Analysis: p-F-HHSiD Hydrochloride vs. Atropine in Muscarinic Receptor Antagonism

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the pharmacological profiles of p-F-HHSiD hydrochloride and atropine (B194438), supported by experimental data and methodologies.

This guide provides a comprehensive comparison of p-F-HHSiD (para-Fluoro-hexahydro-sila-difenidol) hydrochloride and atropine, two prominent muscarinic acetylcholine (B1216132) receptor antagonists. While both compounds block the action of acetylcholine, their differing receptor subtype selectivities lead to distinct pharmacological profiles. This analysis, supported by experimental data, will aid researchers in selecting the appropriate antagonist for their specific investigative needs.

Executive Summary

Atropine is a classical non-selective muscarinic antagonist, exhibiting high affinity for all five muscarinic receptor subtypes (M1-M5).[1] This lack of selectivity results in a broad range of physiological effects. In contrast, this compound is recognized as a selective antagonist, demonstrating a clear preference for the M3 subtype over M1 and M2 receptors. This M3 selectivity makes p-F-HHSiD a more targeted tool for studying the specific functions of the M3 receptor, potentially with a more focused side-effect profile in therapeutic applications.

Data Presentation: Quantitative Comparison of Receptor Affinities

The antagonist potencies of this compound and atropine are typically quantified using pA2 values, which represent the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. A higher pA2 value indicates a greater antagonist potency.

The following table summarizes the pA2 values for both compounds from a study on human colonic smooth muscle, providing a direct comparison of their affinities for muscarinic receptors in this tissue.

AntagonistTissueReceptor Subtype Predominantly ExpressedpA2 Value (Mean ± S.E.M.)
This compound Human Colon (Circular Muscle)M36.94 ± 0.18[2]
Human Colon (Longitudinal Muscle)M37.44 ± 0.21[2]
Atropine Human Colon (Circular Muscle)Non-selective8.72 ± 0.28[2]
Human Colon (Longitudinal Muscle)Non-selective8.60 ± 0.08[2]

Table 1: Comparative pA2 values of this compound and atropine in human colonic smooth muscle.

Data from various studies on different tissues further corroborates the selectivity profile of p-F-HHSiD, consistently showing higher affinity for M3 receptors compared to M1 and M2 receptors. Atropine, conversely, displays high affinity across different tissues and receptor subtypes.

Mechanism of Action and Signaling Pathways

Atropine: Non-Selective Muscarinic Antagonism

Atropine acts as a competitive, reversible antagonist at all five muscarinic acetylcholine receptor subtypes (M1-M5).[1] By blocking these receptors, atropine inhibits the effects of acetylcholine in the parasympathetic nervous system and in the central nervous system. This non-selectivity leads to a wide array of effects, including increased heart rate (blockade of M2 receptors in the heart), decreased secretions (salivary, bronchial, and sweat glands), relaxation of smooth muscle (gastrointestinal and urinary tracts), and pupil dilation.[3]

This compound: M3-Selective Muscarinic Antagonism

This compound demonstrates a distinct preference for M3 muscarinic receptors.[4] M3 receptors are primarily coupled to Gq/11 proteins.[5][6] Antagonism of these receptors by p-F-HHSiD specifically inhibits the Gq-mediated signaling cascade. This pathway involves the activation of phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).[7] By blocking this pathway, p-F-HHSiD can selectively inhibit M3-mediated responses such as smooth muscle contraction and glandular secretion.

Visualizing the Signaling Pathways

The following diagrams illustrate the signaling pathways affected by the M3-selective antagonist p-F-HHSiD and the non-selective antagonist atropine.

M3_Signaling_Pathway cluster_receptor M3 Receptor Antagonism cluster_gprotein G-Protein Coupling cluster_second_messengers Second Messengers cluster_downstream Downstream Effects ACh Acetylcholine M3R M3 Receptor ACh->M3R binds Gq Gq/11 M3R->Gq activates pFHHSiD p-F-HHSiD pFHHSiD->M3R blocks PLC Phospholipase C (PLC) Gq->PLC activates IP3 IP3 PLC->IP3 cleaves PIP2 to DAG DAG PLC->DAG PIP2 PIP2 Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC Response Physiological Response (e.g., Smooth Muscle Contraction) Ca_release->Response PKC->Response Atropine_Signaling_Pathway cluster_receptors Muscarinic Receptors cluster_gproteins G-Proteins cluster_effects Downstream Signaling Atropine Atropine M1 M1 Atropine->M1 blocks M2 M2 Atropine->M2 blocks M3 M3 Atropine->M3 blocks M4 M4 Atropine->M4 blocks M5 M5 Atropine->M5 blocks Gq Gq/11 M1->Gq Gi Gi/o M2->Gi M3->Gq M4->Gi M5->Gq PLC_inc ↑ PLC Gq->PLC_inc AC_dec ↓ Adenylyl Cyclase Gi->AC_dec Schild_Analysis_Workflow Start Start Tissue_Prep Isolated Tissue Preparation (e.g., Guinea Pig Ileum) Start->Tissue_Prep Agonist_CRC1 Generate Agonist Concentration-Response Curve (CRC) Tissue_Prep->Agonist_CRC1 Washout Washout Agonist_CRC1->Washout Antagonist_Inc Incubate with Antagonist (Fixed Concentration) Washout->Antagonist_Inc Agonist_CRC2 Generate Agonist CRC in presence of Antagonist Antagonist_Inc->Agonist_CRC2 Repeat Repeat with different Antagonist Concentrations? Agonist_CRC2->Repeat Repeat->Washout Yes Schild_Plot Calculate Dose Ratios and Construct Schild Plot Repeat->Schild_Plot No pA2 Determine pA2 value Schild_Plot->pA2 End End pA2->End

References

p-F-HHSiD Hydrochloride: A Comparative Analysis of its Efficacy as an M3 Muscarinic Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of p-F-HHSiD (para-Fluoro-hexahydrosila-difenidol) hydrochloride's efficacy against other prominent M3 muscarinic receptor antagonists. The information is compiled from preclinical research to assist in the evaluation and selection of appropriate pharmacological tools for research and development.

Introduction to M3 Muscarinic Receptor Antagonists

Muscarinic M3 receptors, a subtype of G-protein coupled receptors, are predominantly located on smooth muscle cells and glandular tissues. Their activation by acetylcholine (B1216132) leads to a cascade of intracellular events, primarily through the Gq/11 signaling pathway, resulting in smooth muscle contraction and glandular secretion.[1][2][3] Antagonists of the M3 receptor are therefore of significant interest for treating conditions characterized by smooth muscle hyperactivity, such as overactive bladder and chronic obstructive pulmonary disease (COPD).[4] p-F-HHSiD hydrochloride has emerged as a notable M3 selective antagonist, though its selectivity profile can exhibit tissue-dependent variability.[5] This guide compares its performance with other established M3 antagonists, including 4-DAMP, HHSiD, darifenacin (B195073), tolterodine, oxybutynin, and the non-selective antagonist, atropine.

Comparative Efficacy: A Data-Driven Overview

The efficacy of a receptor antagonist is primarily determined by its binding affinity (Ki or pKi), functional potency (pA2), and selectivity for the target receptor over other receptor subtypes. The following tables summarize the available quantitative data for this compound and its comparators.

Table 1: Muscarinic Receptor Binding Affinities (pKi)
CompoundM1 Receptor (pKi)M2 Receptor (pKi)M3 Receptor (pKi)M3 vs M2 Selectivity (fold)M3 vs M1 Selectivity (fold)
p-F-HHSiD ~7.7[6]6.0 - 6.6[7]7.5 - 8.2[7][8][9]13 - 163[8]~0.6 - 3.2
4-DAMP ~8.9~8.0~9.1~12.6~1.6
HHSiD ~8.3[10]~7.0[10]~8.1[10]~12.6~0.6
Darifenacin 8.2[11]7.4[11]9.1[11][12]50.1[12]7.9
Tolterodine 8.8[11]8.0[11]8.5[11]3.20.5
Oxybutynin 8.7[11]7.8[11]8.9[11]12.6[13]1.6
Atropine ~8.9~9.0~9.2~1.6~2.0

Note: Data is compiled from multiple sources and experimental conditions may vary. Selectivity is calculated as antilog(pKi M3) / antilog(pKi M2 or M1).

Table 2: Functional Antagonist Potency (pA2)
CompoundTissueM3-mediated ResponsepA2 Value
p-F-HHSiD Guinea-pig ileumContraction7.8 - 8.0[5][8]
Guinea-pig tracheaContraction7.0 - 7.1[5][8]
Rabbit ear arteryEndothelium-dependent relaxation7.5[9]
4-DAMP Guinea-pig ileumContraction9.1
Darifenacin Guinea-pig ileum/trachea/bladderSmooth muscle contraction8.66 - 9.4[12]
Tolterodine Guinea-pig bladderContraction8.6[14]
Oxybutynin Guinea-pig bladderContraction8.5[14]
Atropine VariousSmooth muscle contraction~9.0

Signaling Pathways and Experimental Workflows

M3 Muscarinic Receptor Signaling Pathway

Activation of the M3 muscarinic receptor by an agonist like acetylcholine initiates a signal transduction cascade through the Gq/11 protein. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). The elevated intracellular Ca2+ is a key trigger for smooth muscle contraction.[1][2][3] M3 antagonists, such as this compound, competitively block the binding of acetylcholine to the M3 receptor, thereby inhibiting this signaling pathway.

M3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol ACh Acetylcholine (Agonist) M3R M3 Receptor ACh->M3R Binds Gq11 Gq/11 M3R->Gq11 Activates PLC Phospholipase C Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes pFHHSiD p-F-HHSiD (Antagonist) pFHHSiD->M3R Blocks IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Stimulates PKC_activation PKC Activation DAG->PKC_activation Activates Contraction Smooth Muscle Contraction Ca_release->Contraction

Caption: M3 Muscarinic Receptor Signaling Pathway.

Experimental Workflow: Schild Analysis for pA2 Determination

The pA2 value, a measure of a competitive antagonist's potency, is determined through a functional assay known as the Schild analysis.[4][15][16][17] This involves generating agonist concentration-response curves in the absence and presence of increasing concentrations of the antagonist. The rightward shift of the curve in the presence of the antagonist is used to calculate the dose ratio, which is then plotted on a Schild plot to determine the pA2 value.

Schild_Analysis_Workflow cluster_prep Tissue Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_tissue Isolate Tissue (e.g., guinea-pig ileum) mount_tissue Mount in Organ Bath prep_tissue->mount_tissue control_crc Generate Control Agonist Concentration-Response Curve (CRC) mount_tissue->control_crc add_antagonist Incubate with Antagonist (e.g., p-F-HHSiD) control_crc->add_antagonist agonist_crc Generate Agonist CRC in presence of Antagonist add_antagonist->agonist_crc repeat_exp Repeat with Increasing Antagonist Concentrations agonist_crc->repeat_exp calc_dr Calculate Dose Ratio (DR) repeat_exp->calc_dr schild_plot Construct Schild Plot (log(DR-1) vs log[Antagonist]) calc_dr->schild_plot det_pa2 Determine pA2 (x-intercept) schild_plot->det_pa2

Caption: Experimental Workflow for Schild Analysis.

Detailed Experimental Protocols

Radioligand Binding Assay for Ki Determination

Objective: To determine the binding affinity (Ki) of a test compound (e.g., p-F-HHSiD) for muscarinic receptor subtypes (M1, M2, M3).

Materials:

  • Cell membranes expressing the specific human muscarinic receptor subtype (e.g., from CHO-K1 cells).

  • Radioligand, such as [³H]-N-methylscopolamine ([³H]-NMS).

  • Assay Buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4).

  • Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

  • Non-specific binding control: a high concentration of a non-labeled antagonist (e.g., 1 µM atropine).[11]

  • Test compound (this compound) at various concentrations.

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize cells expressing the receptor subtype in ice-cold assay buffer. Centrifuge the homogenate and resuspend the membrane pellet in fresh assay buffer to a desired protein concentration.

  • Assay Incubation: In a 96-well plate, combine the membrane preparation, the radioligand at a concentration near its Kd, and varying concentrations of the test compound. Include wells for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + non-specific binding control).

  • Equilibration: Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific radioligand binding) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[11]

Functional Assay (Schild Analysis) for pA2 Determination

Objective: To determine the functional potency (pA2) of a competitive antagonist (e.g., p-F-HHSiD) in a specific tissue.

Materials:

  • Isolated tissue preparation (e.g., guinea-pig ileum or trachea).

  • Organ bath system with temperature control (37°C) and aeration (95% O2, 5% CO2).

  • Physiological salt solution (e.g., Krebs-Henseleit solution).

  • Muscarinic agonist (e.g., carbachol (B1668302) or acetylcholine).

  • Antagonist (this compound).

  • Isotonic transducer and data acquisition system.

Procedure:

  • Tissue Preparation: Dissect the desired tissue and mount it in the organ bath containing the physiological salt solution, maintained at 37°C and aerated. Allow the tissue to equilibrate under a resting tension.

  • Control Concentration-Response Curve: Generate a cumulative concentration-response curve for the agonist by adding increasing concentrations of the agonist to the organ bath and recording the tissue's contractile response until a maximal response is achieved.

  • Antagonist Incubation: Wash the tissue and allow it to return to baseline. Add a known concentration of the antagonist (p-F-HHSiD) to the bath and incubate for a predetermined period to allow for equilibration with the receptors.

  • Antagonist-Present Concentration-Response Curve: In the continued presence of the antagonist, generate a new agonist concentration-response curve.

  • Repeat: Repeat steps 3 and 4 with at least two other increasing concentrations of the antagonist.

  • Data Analysis:

    • Calculate the dose ratio (DR) for each antagonist concentration. The dose ratio is the ratio of the agonist concentration required to produce a 50% maximal response in the presence of the antagonist to that in its absence (EC50' / EC50).

    • Construct a Schild plot by plotting log(DR-1) on the y-axis against the negative logarithm of the molar concentration of the antagonist (-log[Antagonist]) on the x-axis.

    • The pA2 value is the x-intercept of the linear regression line of the Schild plot. A slope of the regression line that is not significantly different from 1 is indicative of competitive antagonism.[4]

Conclusion

This compound demonstrates significant M3 muscarinic receptor antagonism with a notable degree of selectivity over the M2 receptor subtype, although this selectivity can vary between different tissues.[5][8] As indicated in the comparative data, its M3 affinity and potency are comparable to or in the range of other established M3 antagonists like 4-DAMP and HHSiD. While darifenacin exhibits higher M3 selectivity over both M1 and M2 receptors, p-F-HHSiD remains a valuable tool for researchers investigating M3 receptor pharmacology. The choice of antagonist will ultimately depend on the specific requirements of the study, including the desired level of selectivity and the experimental model being used. The provided experimental protocols offer a foundational framework for conducting in-house evaluations of this compound and other M3 antagonists.

References

Specificity of p-F-HHSiD Hydrochloride in Tissues with Mixed Receptor Populations: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of p-F-HHSiD hydrochloride's performance with other key muscarinic receptor antagonists. The data presented herein is intended to assist researchers in selecting the most appropriate tools for their studies in tissues and cell lines with heterogeneous receptor expression.

Introduction

p-Fluoro-hexahydrosila-difenidol (p-F-HHSiD) hydrochloride is a notable antagonist of muscarinic acetylcholine (B1216132) receptors (mAChRs). While it has been proposed as a selective antagonist for the M3 subtype, extensive research has revealed a more complex specificity profile that is dependent on the tissue and the specific receptor population present.[1][2] This variability underscores the importance of understanding its activity in the context of mixed receptor environments. This guide compares the binding affinity and functional potency of p-F-HHSiD with other commonly used muscarinic antagonists: the M1-selective pirenzepine (B46924), the M2-selective methoctramine (B27182), the M3-selective 4-DAMP, and its parent compound, hexahydrosila-difenidol (HHSiD).

Comparative Receptor Binding Affinities

The following table summarizes the binding affinities (expressed as pKi or Ki values) of p-F-HHSiD and its alternatives for the five muscarinic receptor subtypes (M1-M5). Data has been compiled from various studies, and it is important to note that experimental conditions may vary.

CompoundM1 (pKi/Ki)M2 (pKi/Ki)M3 (pKi/Ki)M4 (pKi/Ki)M5 (pKi/Ki)α1-Adrenoceptor (Ki)
This compound 7.1 (pA2)[1]7.17[3]6.6 (pKB)[4]-6.6 (pKB)[4]Data not available
4-DAMP ~8.6 (pKB)[4]~6.8 (pKi)[5]~8.6 (pKB)[4]~8.6 (pKi)[6]~8.6 (pKB)[4]Low affinity[7]
HHSiD -----Data not available
Pirenzepine ~8.0 (Ki 10 nM)[8]~6.5 (Ki 310 nM)[8]~6.7 (pKB)[4]~6.8 (pKi)[9]~6.4 (pKB)[4]Low affinity
Methoctramine ~6.9 (pKi)[9]~8.0 (pKi)[3]~6.3 (pKB)[4]~8.0 (pKi)[9]~6.3 (pKB)[4]Low affinity

Note: pKi is the negative logarithm of the Ki value. A higher pKi value indicates a higher binding affinity. pA2 and pKB are measures of antagonist potency derived from functional assays and are approximately equal to the pKi for a competitive antagonist.[1]

Functional Potency in Tissues with Mixed Receptors

The functional selectivity of p-F-HHSiD is notably tissue-dependent. For instance, it displays a higher potency at M3 receptors in the guinea-pig ileum (pA2 = 8.0) compared to the guinea-pig trachea (pA2 = 7.0), a tissue also rich in M3 receptors.[1][2] This highlights that the receptor environment, including the presence of other receptor subtypes and signaling partners, can influence the apparent activity of a ligand. p-F-HHSiD can effectively distinguish M1 and M3 receptors from M2 receptors.[1][2]

Signaling Pathways

Muscarinic receptors couple to various intracellular signaling pathways. M1, M3, and M5 receptors primarily couple through Gq/11, leading to the activation of phospholipase C (PLC) and subsequent production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This cascade results in an increase in intracellular calcium. In contrast, M2 and M4 receptors couple to Gi/o, which inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.

Muscarinic Receptor Signaling Pathways cluster_M1_M3_M5 M1, M3, M5 Receptor Signaling cluster_M2_M4 M2, M4 Receptor Signaling Acetylcholine Acetylcholine M1/M3/M5 M1/M3/M5 Acetylcholine->M1/M3/M5 Gq/11 Gq/11 M1/M3/M5->Gq/11 PLC PLC Gq/11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2+ release Ca2+ release IP3->Ca2+ release stimulates PKC activation PKC activation DAG->PKC activation activates p-F-HHSiD p-F-HHSiD p-F-HHSiD->M1/M3/M5 antagonizes Acetylcholine_2 Acetylcholine M2/M4 M2/M4 Acetylcholine_2->M2/M4 Gi/o Gi/o M2/M4->Gi/o Adenylyl Cyclase Adenylyl Cyclase Gi/o->Adenylyl Cyclase inhibits ATP ATP Adenylyl Cyclase->ATP converts cAMP cAMP ATP->cAMP

Caption: Simplified signaling pathways for Gq-coupled (M1, M3, M5) and Gi/o-coupled (M2, M4) muscarinic receptors.

Experimental Protocols

Radioligand Competition Binding Assay

This protocol is used to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the target receptor.

Experimental Workflow:

Radioligand Binding Assay Workflow Cell Culture 1. Culture CHO cells expressing human muscarinic receptors Membrane Prep 2. Harvest cells and prepare cell membrane homogenates Cell Culture->Membrane Prep Incubation 3. Incubate membranes with [3H]-NMS and varying concentrations of p-F-HHSiD or competitor Membrane Prep->Incubation Filtration 4. Separate bound and free radioligand by rapid vacuum filtration Incubation->Filtration Counting 5. Quantify bound radioactivity using liquid scintillation counting Filtration->Counting Analysis 6. Determine IC50 and calculate Ki using the Cheng-Prusoff equation Counting->Analysis

Caption: Workflow for a typical radioligand competition binding assay.

Detailed Methodology:

  • Cell Culture and Membrane Preparation: Chinese Hamster Ovary (CHO) cells stably expressing one of the human muscarinic receptor subtypes (M1-M5) are cultured to confluency. The cells are then harvested, and a crude membrane fraction is prepared by homogenization and centrifugation.

  • Binding Assay: The membrane preparation is incubated in a buffer solution containing a fixed concentration of the radioligand (e.g., [3H]-N-methylscopolamine, [3H]-NMS) and a range of concentrations of the unlabeled competitor drug (e.g., this compound).

  • Separation and Counting: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with bound radioligand. The filters are then washed to remove unbound radioligand. The radioactivity retained on the filters is quantified using a liquid scintillation counter.

  • Data Analysis: The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[10]

Inositol Monophosphate (IP1) Accumulation Assay

This functional assay measures the activation of Gq-coupled receptors (M1, M3, M5) by quantifying the accumulation of a downstream second messenger, inositol monophosphate (IP1).

Experimental Workflow:

IP1 Accumulation Assay Workflow Cell Plating 1. Plate CHO cells expressing M1, M3, or M5 receptors in a multi-well plate Antagonist Incubation 2. Pre-incubate cells with varying concentrations of p-F-HHSiD or competitor Cell Plating->Antagonist Incubation Agonist Stimulation 3. Stimulate cells with a fixed concentration of a muscarinic agonist (e.g., carbachol) in the presence of LiCl Antagonist Incubation->Agonist Stimulation Cell Lysis 4. Lyse the cells to release intracellular IP1 Agonist Stimulation->Cell Lysis HTRF Reaction 5. Add HTRF reagents (IP1-d2 and anti-IP1 cryptate) and incubate Cell Lysis->HTRF Reaction Measurement 6. Measure the HTRF signal and determine the IC50 of the antagonist HTRF Reaction->Measurement

Caption: Workflow for an HTRF-based IP1 accumulation functional assay.

Detailed Methodology:

  • Cell Culture: CHO cells expressing the M1, M3, or M5 receptor are seeded into 96- or 384-well plates and grown overnight.

  • Assay Procedure: The cell culture medium is replaced with a stimulation buffer containing lithium chloride (LiCl), which inhibits the degradation of IP1. The cells are then pre-incubated with the antagonist (e.g., p-F-HHSiD) at various concentrations.

  • Agonist Stimulation: A muscarinic agonist, such as carbachol, is added to the wells to stimulate the Gq-coupled receptor, leading to the production of IP3, which is subsequently metabolized to IP1.

  • Detection: After an incubation period, the cells are lysed, and the accumulated IP1 is detected using a Homogeneous Time-Resolved Fluorescence (HTRF) assay kit. This involves the addition of an IP1 analog labeled with a fluorescent acceptor (d2) and an anti-IP1 antibody labeled with a fluorescent donor (europium cryptate).

  • Data Analysis: The HTRF signal is measured on a compatible plate reader. The antagonist's potency is determined by calculating the concentration that inhibits 50% of the agonist-induced IP1 accumulation (IC50).[11][12]

Conclusion

This compound is a valuable tool for probing muscarinic receptor function, particularly for distinguishing M1/M3 from M2 receptors. However, its tissue-dependent selectivity profile necessitates careful consideration when interpreting data from tissues with mixed receptor populations. For studies requiring high selectivity for a specific muscarinic receptor subtype, alternatives such as pirenzepine (M1), methoctramine (M2), and 4-DAMP (M3) may be more appropriate. This guide provides the necessary data and protocols to aid researchers in making informed decisions for their specific experimental needs.

References

Confirming M3 Antagonist Efficacy: A Comparative Guide to a Structurally Novel Alternative

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, confirming experimental findings with mechanistically similar but structurally distinct molecules is a cornerstone of robust scientific inquiry. This guide provides a comprehensive comparison of a novel, structurally distinct M3 muscarinic antagonist, SVT-40776, with the well-established tool compound 4-DAMP and the clinically relevant antagonist Darifenacin. Experimental data is presented to objectively evaluate its performance, alongside detailed protocols for key validation assays.

This guide will delve into the binding affinities, functional potencies, and signaling pathways affected by these M3 antagonists. By presenting this data in a clear and comparative format, we aim to facilitate the validation and interpretation of experimental results in the pursuit of novel therapeutics targeting the M3 muscarinic receptor.

Comparative Analysis of M3 Antagonist Performance

To provide a clear understanding of the pharmacological profiles of SVT-40776, 4-DAMP, and Darifenacin, their binding affinities and functional potencies are summarized below.

Table 1: Muscarinic Receptor Binding Affinities (Ki, nM)
AntagonistM1 ReceptorM2 ReceptorM3 ReceptorM4 ReceptorM5 ReceptorM3 Selectivity vs. M2
4-DAMP ~1.3~10~0.5~5~220-fold
Darifenacin ~11.5~29.5~0.8~19.9~11.237-fold[1]
SVT-40776 11437.80.1912912.9199-fold[2]
Tiotropium ~0.3~0.8~0.3--~2.7-fold[3][4]

Note: Ki values can vary between studies depending on the experimental conditions. The data presented here is a synthesis from multiple sources for comparative purposes.

Table 2: Functional Antagonist Potency (pA2)
AntagonistGuinea Pig IleumGuinea Pig Bladder
4-DAMP 9.0 - 9.49.87[5]
Darifenacin 8.66 - 9.4[6]~7.95[5]
SVT-40776 Potent InhibitionPotent Inhibition[2]

The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the agonist's concentration-response curve. A higher pA2 value indicates greater potency.[7] While a specific pA2 value for SVT-40776 was not available in the reviewed literature, studies consistently report its high potency in functional assays, inhibiting carbachol-induced contractions in mouse detrusor muscle, which is indicative of a high pA2 value.[2]

M3 Receptor Signaling Pathway

Activation of the M3 muscarinic acetylcholine (B1216132) receptor, a G-protein coupled receptor (GPCR), initiates a well-defined signaling cascade. The binding of an agonist, such as acetylcholine or carbachol, leads to the activation of the Gq/11 protein. This, in turn, stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm. The elevated intracellular Ca2+ and DAG together activate protein kinase C (PKC), leading to a variety of cellular responses, including smooth muscle contraction.

M3_Signaling_Pathway ACh Acetylcholine (Agonist) M3R M3 Receptor ACh->M3R Binds to Gq11 Gq/11 Protein M3R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca2+ Release ER->Ca2 Ca2->PKC Activates Response Cellular Response (e.g., Smooth Muscle Contraction) PKC->Response Leads to Antagonist M3 Antagonist (e.g., SVT-40776) Antagonist->M3R Blocks

M3 Receptor Signaling Cascade

Experimental Protocols

To facilitate the replication and validation of findings, detailed methodologies for two key experiments are provided below.

Radioligand Binding Assay

This protocol outlines the procedure for determining the binding affinity (Ki) of a test antagonist for the M3 muscarinic receptor.

Experimental Workflow:

Binding_Assay_Workflow prep 1. Membrane Preparation (Cells expressing M3 receptor) incubate 2. Incubation (Membranes + Radioligand + Antagonist) prep->incubate separate 3. Separation (Bound vs. Free Radioligand) incubate->separate measure 4. Measurement (Quantify Radioactivity) separate->measure analyze 5. Data Analysis (Calculate Ki) measure->analyze

Radioligand Binding Assay Workflow

Methodology:

  • Membrane Preparation:

    • Culture cells stably expressing the human M3 muscarinic receptor (e.g., CHO or HEK293 cells).

    • Harvest the cells and homogenize them in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.

    • Resuspend the final membrane pellet in an appropriate assay buffer and determine the protein concentration.

  • Binding Assay:

    • In a 96-well plate, add the following in order:

      • Assay buffer.

      • Increasing concentrations of the test antagonist (e.g., SVT-40776).

      • A fixed concentration of a suitable radioligand (e.g., [3H]-N-methylscopolamine, [3H]-NMS).

      • The prepared cell membranes.

    • To determine non-specific binding, a parallel set of wells should contain a high concentration of a non-labeled antagonist (e.g., atropine).

    • Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Separation and Measurement:

    • Rapidly filter the contents of each well through a glass fiber filter plate to separate the bound from the free radioligand.

    • Wash the filters with ice-cold wash buffer to remove any unbound radioligand.

    • Allow the filters to dry, and then add a scintillation cocktail.

    • Quantify the radioactivity on the filters using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a function of the antagonist concentration.

    • Determine the IC50 value (the concentration of antagonist that inhibits 50% of the specific radioligand binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Isolated Guinea Pig Ileum Contraction Assay

This functional assay assesses the potency of an M3 antagonist in inhibiting agonist-induced smooth muscle contraction.

Experimental Workflow:

Ileum_Assay_Workflow prep 1. Tissue Preparation (Isolate Guinea Pig Ileum) mount 2. Tissue Mounting (In Organ Bath) prep->mount equil 3. Equilibration (Under Tension) mount->equil agonist 4. Agonist Response (Cumulative Concentration-Response Curve) equil->agonist antagonist 5. Antagonist Incubation agonist->antagonist agonist2 6. Repeat Agonist Response antagonist->agonist2 analyze 7. Data Analysis (Calculate pA2) agonist2->analyze

Isolated Tissue Contraction Assay Workflow

Methodology:

  • Tissue Preparation:

    • Humanely euthanize a guinea pig according to approved institutional guidelines.

    • Isolate a segment of the terminal ileum and place it in a petri dish containing Krebs-Henseleit solution at room temperature.

    • Carefully remove the longitudinal muscle-myenteric plexus layer.

    • Cut the tissue into strips of appropriate size (e.g., 10-15 mm long).

  • Tissue Mounting and Equilibration:

    • Mount the tissue strips in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and continuously gassed with 95% O2 / 5% CO2.

    • Attach one end of the tissue to a fixed hook and the other end to an isometric force transducer.

    • Apply an initial resting tension (e.g., 1 g) and allow the tissue to equilibrate for at least 60 minutes, with regular washing every 15 minutes.

  • Agonist Concentration-Response Curve (Control):

    • Add a muscarinic agonist (e.g., carbachol) to the organ bath in a cumulative manner to generate a concentration-response curve.

    • Record the contractile response at each concentration until a maximal response is achieved.

    • Thoroughly wash the tissue until the tension returns to the baseline.

  • Antagonist Incubation and Repeat Agonist Response:

    • Add a known concentration of the test antagonist (e.g., SVT-40776) to the organ bath and incubate for a predetermined period (e.g., 30-60 minutes).

    • Repeat the cumulative addition of the agonist to generate a second concentration-response curve in the presence of the antagonist.

    • Repeat this procedure with different concentrations of the antagonist.

  • Data Analysis:

    • Plot the agonist concentration-response curves in the absence and presence of the antagonist.

    • Determine the EC50 values (the agonist concentration that produces 50% of the maximal response) for each curve.

    • Calculate the dose ratio (the ratio of the EC50 in the presence of the antagonist to the EC50 in its absence).

    • Construct a Schild plot by plotting the log (dose ratio - 1) against the negative log of the molar concentration of the antagonist.

    • The pA2 value is the intercept of the Schild plot with the x-axis.

Conclusion

The data presented in this guide demonstrates that SVT-40776 is a highly potent and selective M3 muscarinic receptor antagonist. Its sub-nanomolar affinity for the M3 receptor and its approximately 200-fold selectivity over the M2 receptor make it a valuable tool for researchers investigating M3 receptor pharmacology.[2] The structural distinctiveness of SVT-40776 compared to commonly used antagonists like 4-DAMP and Darifenacin provides a powerful means to confirm that observed experimental effects are indeed mediated by the M3 receptor and are not due to off-target effects of a particular chemical scaffold.

The detailed experimental protocols provided herein offer a clear path for the in-house validation of these and other M3 antagonists. By employing these standardized methods, researchers can confidently generate robust and reproducible data, ultimately accelerating the discovery and development of novel therapeutics targeting the M3 muscarinic receptor.

References

Differentiating M2 and M3 Muscarinic Receptor Functions: A Comparative Guide to Pharmacological Tools

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selective modulation of individual muscarinic acetylcholine (B1216132) receptor (mAChR) subtypes is a critical objective in drug discovery to enhance therapeutic efficacy and minimize off-target effects. Among the five subtypes (M1-M5), the M2 and M3 receptors often coexist in tissues and mediate distinct, sometimes opposing, physiological functions. This guide provides a comparative analysis of p-F-HHSiD hydrochloride and other key pharmacological tools used to dissect the roles of M2 and M3 receptors, supported by experimental data and detailed protocols.

Overview of M2 and M3 Receptor Signaling

M2 and M3 receptors belong to the G protein-coupled receptor (GPCR) superfamily but couple to different intracellular signaling cascades.

  • M2 Receptors: Primarily couple to Gαi/o proteins. Activation of M2 receptors inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. This pathway is typically associated with inhibitory effects, such as a decrease in heart rate.[1][2]

  • M3 Receptors: Predominantly couple to Gαq/11 proteins.[3][4] M3 receptor activation stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, leading to various cellular responses, including smooth muscle contraction and glandular secretion.[3][4][5]

Comparative Analysis of Pharmacological Antagonists

The differentiation of M2 and M3 receptor functions heavily relies on the use of subtype-selective antagonists. This section compares the binding affinities of this compound with two other widely used antagonists: 4-DAMP (an M3-preferring antagonist) and methoctramine (B27182) (an M2-selective antagonist).

Table 1: Comparative Binding Affinities (pKi) of Muscarinic Receptor Antagonists

AntagonistM1M2M3M4M5M3 vs M2 Selectivity (fold)M2 vs M3 Selectivity (fold)
This compound 7.176.07.8-8.2--63-158-
4-DAMP 8.98.09.08.88.910-
Methoctramine 7.98.97.78.27.7-16

Note: pKi values are derived from multiple sources and may vary based on the specific tissue or cell line and experimental conditions used. The selectivity is calculated from the antilog of the difference in pKi values.

p-F-HHSiD (p-Fluoro-hexahydro-sila-difenidol) hydrochloride is a potent antagonist with a notable preference for M3 receptors over M2 receptors.[5] Its selectivity for M3 versus M2 receptors can range from approximately 13 to 163-fold, depending on the tissue preparation.[6] While it effectively distinguishes M3 from M2 receptors, its utility in separating M1 and M3 receptors can be variable.[7]

4-DAMP (4-diphenylacetoxy-N-methylpiperidine methiodide) is a well-established M3-selective antagonist, although it also exhibits high affinity for M1, M4, and M5 receptors.[8] Its selectivity for M3 over M2 receptors is approximately 10-fold.

Methoctramine is a highly selective antagonist for M2 receptors, demonstrating a 158-fold higher affinity for cardiac M2 receptors compared to glandular M3 receptors in some studies. It is a valuable tool for isolating M2-mediated responses.

Experimental Protocols

Accurate characterization of these pharmacological tools requires robust and reproducible experimental methods. Below are detailed protocols for key assays used to determine the affinity and functional activity of muscarinic receptor antagonists.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor subtype.

Objective: To measure the competitive binding of this compound, 4-DAMP, and methoctramine to M2 and M3 muscarinic receptors.

Materials:

  • Cell membranes prepared from cell lines stably expressing human M2 or M3 receptors (e.g., CHO or HEK293 cells).

  • [3H]-N-methylscopolamine ([3H]-NMS) as the radioligand.

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

  • Unlabeled antagonists (p-F-HHSiD, 4-DAMP, methoctramine) at various concentrations.

  • Atropine (B194438) or another high-affinity non-selective muscarinic antagonist for determining non-specific binding.

  • Glass fiber filters.

  • Scintillation cocktail and a scintillation counter.

Procedure:

  • Incubation: In a 96-well plate, combine the cell membranes, [3H]-NMS (at a concentration near its Kd), and varying concentrations of the unlabeled antagonist. For total binding, omit the unlabeled antagonist. For non-specific binding, add a high concentration of atropine (e.g., 1 µM).

  • Equilibration: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the antagonist concentration and use non-linear regression to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Calcium Mobilization Assay (for M3 Receptors)

This functional assay measures the increase in intracellular calcium following the activation of Gq-coupled receptors like M3.

Objective: To determine the potency of antagonists in inhibiting agonist-induced calcium mobilization in cells expressing M3 receptors.

Materials:

  • Cells stably expressing the M3 receptor (e.g., HEK293 or CHO cells).

  • A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).

  • A muscarinic agonist (e.g., carbachol (B1668302) or acetylcholine).

  • The antagonist to be tested (p-F-HHSiD or 4-DAMP).

  • A fluorescence plate reader with an integrated liquid handling system.

Procedure:

  • Cell Plating: Plate the M3-expressing cells in a black-walled, clear-bottom 96-well plate and allow them to adhere overnight.

  • Dye Loading: Load the cells with the calcium-sensitive dye according to the manufacturer's instructions (typically for 30-60 minutes at 37°C).

  • Antagonist Incubation: Wash the cells and then incubate them with varying concentrations of the antagonist for a predetermined time (e.g., 15-30 minutes).

  • Agonist Stimulation and Measurement: Place the plate in the fluorescence reader. Record a baseline fluorescence reading, then inject the agonist (at a concentration that elicits a submaximal response, e.g., EC80) and continue to record the fluorescence signal over time.

  • Data Analysis: Determine the peak fluorescence response for each well. Plot the response as a function of the antagonist concentration and fit the data to a dose-response curve to determine the IC50 value.

cAMP Accumulation Assay (for M2 Receptors)

This functional assay measures the inhibition of cAMP production following the activation of Gi-coupled receptors like M2.

Objective: To determine the potency of antagonists in reversing agonist-induced inhibition of cAMP accumulation in cells expressing M2 receptors.

Materials:

  • Cells stably expressing the M2 receptor (e.g., CHO or HEK293 cells).

  • Forskolin (B1673556) (to stimulate adenylyl cyclase and raise basal cAMP levels).

  • A muscarinic agonist (e.g., carbachol or acetylcholine).

  • The antagonist to be tested (methoctramine).

  • A commercial cAMP assay kit (e.g., HTRF, FRET, or ELISA-based).

Procedure:

  • Cell Treatment: In a 96-well plate, incubate the M2-expressing cells with the antagonist at various concentrations.

  • Agonist and Forskolin Stimulation: Add the agonist (at its EC80 concentration for cAMP inhibition) and forskolin to all wells except the negative control.

  • Incubation: Incubate the plate for a specified time (e.g., 30 minutes) at 37°C to allow for changes in intracellular cAMP levels.

  • Cell Lysis and cAMP Measurement: Lyse the cells and measure the cAMP concentration using a commercial assay kit according to the manufacturer's protocol.

  • Data Analysis: Plot the measured cAMP levels against the antagonist concentration. Fit the data to a dose-response curve to determine the IC50 value, which represents the concentration of the antagonist that reverses 50% of the agonist-induced inhibition of cAMP production.

Visualizing Signaling Pathways and Experimental Workflows

M2_M3_Signaling_Pathways cluster_M2 M2 Receptor Signaling cluster_M3 M3 Receptor Signaling M2 M2 Receptor Gi Gαi/o M2->Gi Activates AC_M2 Adenylyl Cyclase Gi->AC_M2 Inhibits cAMP_M2 cAMP AC_M2->cAMP_M2 Decreases M3 M3 Receptor Gq Gαq/11 M3->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 Ca2 Ca2+ Release IP3->Ca2 Triggers

Experimental_Workflow

Conclusion

The selective pharmacological dissection of M2 and M3 muscarinic receptor functions is essential for advancing our understanding of cholinergic signaling and for the development of targeted therapeutics. This compound serves as a valuable tool with significant selectivity for M3 over M2 receptors. For a comprehensive analysis, it is recommended to use a panel of antagonists, including the M3-preferring 4-DAMP and the M2-selective methoctramine, to corroborate findings and provide a more complete picture of the receptor subtypes involved in a particular physiological response. The experimental protocols provided in this guide offer a framework for the systematic evaluation of these and other pharmacological agents.

References

Evaluating the Reversibility of p-F-HHSiD Hydrochloride Antagonism: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive evaluation of the reversibility of p-F-HHSiD (p-Fluoro-hexahydrosila-difenidol) hydrochloride's antagonistic action at muscarinic receptors. While direct kinetic studies on the reversibility of p-F-HHSiD are not extensively published, its nature as a competitive antagonist allows for a thorough assessment based on established pharmacological principles. This guide will compare p-F-HHSiD with other well-characterized muscarinic antagonists, providing the theoretical framework and experimental protocols necessary for such an evaluation.

Introduction to Antagonist Reversibility

An antagonist's reversibility is a critical parameter in drug development, defining the duration of its effect and its safety profile. Reversible antagonists bind to their target receptors non-covalently, and their binding is in equilibrium. This means the antagonist can dissociate from the receptor, and its effect can be overcome by increasing the concentration of the agonist.[1] In contrast, irreversible antagonists typically form a covalent bond with the receptor, leading to a long-lasting effect that is dependent on receptor turnover rather than the drug's clearance.

p-F-HHSiD hydrochloride is recognized as a potent and selective antagonist for the M3 subtype of muscarinic acetylcholine (B1216132) receptors (mAChRs).[2] The available literature, primarily utilizing functional assays in isolated tissues, suggests that p-F-HHSiD behaves as a competitive antagonist.[3] Competitive antagonism is a strong indicator of reversibility.

Comparative Analysis of Muscarinic Antagonists

The reversibility of this compound can be contextualized by comparing its pharmacological profile with that of other muscarinic antagonists. The following table summarizes key parameters that are indicative of the nature of antagonism. The pA2 value represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the agonist's concentration-response curve. A consistent pA2 value across different agonist concentrations and a Schild plot slope of unity are hallmarks of competitive, and therefore reversible, antagonism.

AntagonistReceptor TargetpA2 ValueSchild Plot SlopeInferred ReversibilityKey Characteristics
This compound M3 > M1 > M2 ~7.0 - 8.0 [3][4]~1.0 (inferred) [4]Reversible Selective for M3 receptors. The consistency of pA2 values in studies suggests competitive antagonism.[3]
Atropine (B194438)M1, M2, M3 (non-selective)~8.9 - 9.2~1.0ReversibleA classic, well-characterized competitive muscarinic antagonist.[1][5]
IpratropiumM1, M2, M3 (non-selective)~8.8 - 9.1~1.0ReversibleA short-acting muscarinic antagonist (SAMA).[6][7]
TiotropiumM1, M3 > M2 (kinetically)~10.0 - 10.5~1.0Reversible (slow dissociation)A long-acting muscarinic antagonist (LAMA) with slow dissociation from M3 receptors, making it functionally selective.[6][8]

Experimental Protocols for Assessing Reversibility

The reversibility of an antagonist like this compound is typically evaluated through functional and binding assays.

Schild Analysis

Schild analysis is a cornerstone method in pharmacology to characterize the nature of antagonism. For a reversible competitive antagonist, the Schild plot will be a straight line with a slope of 1, and the x-intercept will provide the pA2 value, which is a measure of the antagonist's affinity.

Experimental Protocol:

  • Tissue Preparation: Isolate a suitable tissue preparation that expresses the receptor of interest (e.g., guinea pig ileum or trachea for muscarinic receptors). Mount the tissue in an organ bath containing a physiological salt solution at a constant temperature and aeration.

  • Agonist Concentration-Response Curve (Control): Generate a cumulative concentration-response curve for a suitable agonist (e.g., acetylcholine or carbachol).

  • Antagonist Incubation: Wash the tissue and incubate it with a fixed concentration of the antagonist (e.g., this compound) for a predetermined equilibration period.

  • Agonist Concentration-Response Curve (in the presence of Antagonist): In the continued presence of the antagonist, generate a second agonist concentration-response curve.

  • Repeat with Multiple Antagonist Concentrations: Repeat steps 3 and 4 with at least two other concentrations of the antagonist.

  • Data Analysis:

    • Calculate the dose ratio (DR) for each antagonist concentration. The dose ratio is the ratio of the agonist EC50 in the presence of the antagonist to the agonist EC50 in the absence of the antagonist.

    • Construct the Schild plot by plotting log(DR-1) on the y-axis against the negative logarithm of the molar concentration of the antagonist on the x-axis.

    • Perform a linear regression on the data points. A slope not significantly different from 1.0 is indicative of competitive antagonism. The x-intercept provides the pA2 value.

Washout Experiments

Washout experiments provide a direct assessment of the dissociation of the antagonist from the receptor. A rapid recovery of the agonist response after removal of the antagonist indicates a reversible interaction.

Experimental Protocol:

  • Baseline Agonist Response: Elicit a response with a fixed concentration of the agonist.

  • Antagonist Incubation: Wash the tissue and incubate with the antagonist until a steady-state inhibition is achieved.

  • Washout: Thoroughly wash the tissue with antagonist-free physiological salt solution.

  • Recovery of Agonist Response: At regular intervals following the washout, re-introduce the same fixed concentration of the agonist and measure the response.

  • Data Analysis: Plot the recovery of the agonist response as a percentage of the initial baseline response over time. The rate of recovery is indicative of the antagonist's dissociation rate.

Visualizing Methodologies and Pathways

To further clarify the experimental and conceptual frameworks, the following diagrams are provided.

Schild_Plot_Workflow cluster_experimental Experimental Steps cluster_analysis Data Analysis cluster_interpretation Interpretation A 1. Obtain Agonist CRC (Control) B 2. Incubate with Antagonist [X1] A->B C 3. Obtain Agonist CRC with [X1] B->C D 4. Repeat for [X2], [X3]... C->D E 5. Calculate Dose Ratios (DR) D->E F 6. Plot log(DR-1) vs. -log[Antagonist] E->F G 7. Perform Linear Regression F->G H Slope ≈ 1.0 G->H if I Slope ≠ 1.0 G->I if J Reversible Competitive Antagonism H->J K Non-Competitive or Irreversible I->K

Caption: Workflow for Schild Analysis to Determine Antagonism Type.

Washout_Experiment cluster_outcomes Possible Outcomes A 1. Measure Baseline Agonist Response B 2. Incubate with Antagonist A->B C 3. Washout Antagonist B->C D 4. Measure Agonist Response Over Time C->D E 5. Plot % Recovery vs. Time D->E F Rapid Recovery E->F G Slow/No Recovery E->G H Reversible F->H I Irreversible/Slowly Reversible G->I

Caption: Conceptual Workflow of a Washout Experiment.

Muscarinic_Signaling cluster_receptor M3 Muscarinic Receptor Receptor M3 Receptor Gq Gq/11 Protein Receptor->Gq Activates ACh Acetylcholine (Agonist) ACh->Receptor Binds & Activates pFHHSI pFHHSI D p-F-HHSiD (Antagonist) D->Receptor Binds & Blocks PLC Phospholipase C Gq->PLC Activates IP3_DAG IP3 & DAG PLC->IP3_DAG Generates Response Cellular Response (e.g., Smooth Muscle Contraction) IP3_DAG->Response Leads to

Caption: Simplified M3 Muscarinic Receptor Signaling Pathway.

Conclusion

Based on its characterization as a competitive antagonist in functional studies, this compound is expected to be a reversible antagonist at M3 muscarinic receptors. To definitively quantify its reversibility and compare it with other antagonists, detailed kinetic studies, such as radioligand binding assays to determine association and dissociation rates, would be required. However, the principles and experimental protocols outlined in this guide provide a robust framework for researchers to evaluate the reversibility of this compound and other novel antagonists, enabling a more informed drug development process.

References

Benchmarking p-F-HHSiD Hydrochloride Against Newly Developed M3 Antagonists: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the established M3 muscarinic acetylcholine (B1216132) receptor (M3R) antagonist, p-Fluoro-hexahydro-sila-difenidol (p-F-HHSiD) hydrochloride, against a selection of more recently developed M3 antagonists. The development of selective M3 antagonists is a significant area of research, particularly for therapeutic applications in conditions such as overactive bladder (OAB) and chronic obstructive pulmonary disease (COPD), where M3R is a key target.[1] This comparison focuses on binding affinity, selectivity, and functional activity, supported by experimental data and detailed methodologies.

Overview of M3 Muscarinic Receptor Antagonists

M3 muscarinic receptors, a subtype of G-protein coupled receptors (GPCRs), are predominantly coupled to Gq proteins.[2] Their activation initiates a signaling cascade leading to phosphatidylinositol hydrolysis, an increase in intracellular calcium, and subsequently, smooth muscle contraction and gland secretion.[2] Consequently, M3 antagonists are effective in managing symptoms of OAB and COPD.[2] The primary challenge in developing M3-selective antagonists lies in the high homology of the orthosteric binding site among the five muscarinic receptor subtypes (M1-M5), which can lead to off-target effects.[3] For instance, antagonism of M2 receptors can lead to tachycardia, while effects on M1 receptors may cause cognitive impairment.[2]

p-F-HHSiD is a well-characterized M3-selective antagonist, demonstrating a binding affinity profile of M3 > M1 > M2.[4] Newer antagonists have been developed with the aim of improving selectivity and safety profiles. This guide benchmarks p-F-HHSiD against several of these newer agents, including darifenacin, imidafenacin (B1671753), and velufenacin (B611657) (DA-8010).

Comparative Analysis of Binding Affinity and Selectivity

The binding affinity of an antagonist for its target receptor is a critical measure of its potency. The following tables summarize the reported binding affinities (as pA2 or pKi values) and selectivity profiles of p-F-HHSiD and selected newer M3 antagonists.

Disclaimer: The data presented below is compiled from multiple studies. Direct comparison of absolute values should be approached with caution, as experimental conditions such as tissue preparation, radioligand used, and assay temperature can influence the results. The primary utility of this data is for observing general trends in affinity and selectivity.

Table 1: Binding Affinity (pA2) of p-F-HHSiD Hydrochloride at Muscarinic Receptors

CompoundM1 Receptor (Rabbit Vas Deferens)M2 Receptor (Guinea-Pig Atria)M3 Receptor (Guinea-Pig Ileum)M3 Receptor (Guinea-Pig Trachea)Reference
p-F-HHSiD6.686.017.847.0 - 7.13[3]

pA2 is the negative logarithm of the molar concentration of an antagonist that produces a 2-fold shift in the concentration-response curve of an agonist.

Table 2: Binding Affinity (pKi) of Newly Developed M3 Antagonists at Human Muscarinic Receptors

CompoundM1 ReceptorM2 ReceptorM3 ReceptorM4 ReceptorM5 ReceptorReference
Darifenacin8.27.49.17.38.0
ImidafenacinHigh AffinityLow AffinityHigh Affinity--[1]
Velufenacin (DA-8010)--8.81--
Solifenacin--8.0--
Oxybutynin8.77.88.98.07.4
Tolterodine8.88.08.57.77.7

pKi is the negative logarithm of the inhibition constant (Ki), representing the affinity of a competing unlabeled ligand.

Table 3: M3 vs. M2 Receptor Selectivity

CompoundSelectivity Ratio (M2 Ki / M3 Ki)Fold SelectivityReference
p-F-HHSiD-~68-fold (M1/M3 vs M2)[3]
DarifenacinAntilog(9.1 - 7.4)~50-fold
Imidafenacin-Higher for M3 over M2[1]
Velufenacin (DA-8010)-Selective for M3

Signaling Pathways and Experimental Workflows

M3 Muscarinic Receptor Signaling Pathway

The activation of the M3 muscarinic receptor by acetylcholine initiates a well-defined signaling cascade that ultimately leads to smooth muscle contraction. Antagonists like p-F-HHSiD competitively block this pathway.

M3_Signaling_Pathway cluster_membrane Cell Membrane ACh Acetylcholine M3R M3 Receptor ACh->M3R Binds Gq Gq Protein M3R->Gq Activates Antagonist p-F-HHSiD / New Antagonist Antagonist->M3R Blocks PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Stimulates PKC Protein Kinase C DAG->PKC Activates Contraction Smooth Muscle Contraction Ca_release->Contraction Leads to PKC->Contraction Contributes to Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_separation Separation cluster_detection Detection cluster_analysis Data Analysis Membrane_Prep 1. Membrane Preparation (from cells expressing M3R) Incubation 4. Incubation (Membranes + Radioligand + Test Compound) Membrane_Prep->Incubation Radioligand_Prep 2. Radiolabeled Ligand (e.g., [³H]NMS) Radioligand_Prep->Incubation Test_Compound_Prep 3. Test Compound Dilutions (p-F-HHSiD or new antagonist) Test_Compound_Prep->Incubation Filtration 5. Rapid Filtration (Separates bound from free radioligand) Incubation->Filtration Scintillation 6. Scintillation Counting (Measures radioactivity on filters) Filtration->Scintillation Analysis 7. Data Analysis (Calculate IC₅₀ and Ki values) Scintillation->Analysis

References

Interspecies Potency of p-F-HHSiD Hydrochloride: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the potency of p-Fluoro-hexahydro-sila-difenidol (p-F-HHSiD) hydrochloride, a potent and selective M3 muscarinic acetylcholine (B1216132) receptor (mAChR) antagonist, across various species. The data presented is compiled from multiple experimental studies to aid researchers in understanding its differential effects and to inform the design of future investigations. p-F-HHSiD hydrochloride's antagonistic effects extend to other muscarinic receptor subtypes and the alpha1-adrenoceptor, making it a valuable tool in research areas such as cancer, metabolic disorders, neurological conditions like Alzheimer's disease, and cardiovascular diseases.[1]

Quantitative Comparison of Antagonist Potency

The potency of this compound is presented below as pA2 values, which represent the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist. A higher pA2 value indicates greater antagonist potency.

SpeciesTissue/Cell LineReceptor Subtype(s)pA2 ValueReference
Guinea PigIleumM37.8, 7.84, 8.0[2][3][4]
Guinea PigOesophageal Muscularis MucosaeM38.2[3]
Guinea PigAtriaM26.0, 6.01[2][3]
Guinea PigTracheaM37.0, 7.1[3][4]
RabbitVas DeferensM16.68[2]
RabbitJugular VeinM3 (endothelial-dependent relaxation)7.6-7.9[3]
RabbitEar ArteryM37.5[5]
RatGangliaM1(selectivity confirmed)[2]
RatAtriaM2(selectivity confirmed)[2]
RatIleumM3(selectivity confirmed)[2]
RatAortic RingsM3 (endothelial-dependent relaxation)7.6-7.9[3]
DogFemoral VeinM1(intermediate pA2)[3]
DogSaphenous VeinM17.1[3]
DogFemoral ArteryM3 (endothelial-dependent relaxation)7.6-7.9[3]
BovineCoronary ArteryM37.9[5]
HumanSH-SY5Y Cell LineM1 (phosphatidylinositol hydrolysis)7.9[3]
Human1321 N1 Astrocytoma Cell LineM3 (phosphatidylinositol hydrolysis)7.6[3]
HumanNB-OK 1 CellsM1(binding affinity studied)[6]

Key Observations on Interspecies Differences

This compound consistently demonstrates a higher affinity for M3 receptors compared to M2 receptors across multiple species, including guinea pig, rat, and rabbit.[2][3][7] However, the selectivity between M1 and M3 receptors appears to be more variable and tissue-dependent.[3][4] For instance, in guinea pigs, the potency at M3 receptors in the ileum (pA2 ≈ 7.8-8.0) is significantly higher than in the trachea (pA2 ≈ 7.0-7.1).[3][4] Furthermore, studies on human cell lines reveal a high affinity for both M1 and M3 receptors when assessing phosphatidylinositol hydrolysis.[3] These findings underscore the importance of considering species and tissue-specific differences when utilizing p-F-HHSiD as a pharmacological tool.

Experimental Protocols

The following is a generalized methodology synthesized from the cited literature for determining the antagonist potency (pA2) of this compound.

Tissue Preparation and Mounting
  • Species and Tissue Selection: Tissues are isolated from various species (e.g., guinea pig ileum, atria; rabbit vas deferens) to represent different muscarinic receptor subtypes (M1, M2, M3).[2]

  • Dissection and Mounting: The selected tissues are dissected and mounted in organ baths containing an appropriate physiological salt solution (e.g., Krebs-Henseleit solution) maintained at a constant temperature (e.g., 37°C) and continuously gassed with a mixture of 95% O2 and 5% CO2.

  • Transducer and Recording: Tissues are connected to isometric force transducers to record contractile or relaxation responses.

Agonist Concentration-Response Curves
  • Agonist Selection: A suitable muscarinic agonist (e.g., acetylcholine, carbachol) is chosen to elicit a response.[4]

  • Cumulative Concentration-Response: Cumulative concentration-response curves to the agonist are generated to establish a baseline response.

Antagonist Incubation
  • This compound Application: The tissue is incubated with a specific concentration of this compound for a predetermined equilibration period (e.g., 60 to 180 minutes).[4]

  • Washout: The tissue is washed to remove any unbound antagonist.

Post-Antagonist Agonist Concentration-Response
  • Second Concentration-Response Curve: A second cumulative concentration-response curve to the same agonist is obtained in the presence of the antagonist.

  • Dose Ratio Calculation: The rightward shift in the concentration-response curve caused by the antagonist is used to calculate the dose ratio.

pA2 Determination
  • Schild Analysis: The pA2 value is determined using a Schild plot, where the log (dose ratio - 1) is plotted against the negative log of the molar concentration of the antagonist. The x-intercept of the resulting linear regression provides the pA2 value. This analysis confirms competitive antagonism if the slope is not significantly different from unity.[2]

Visualizing the Experimental Workflow and Signaling Pathway

To further clarify the experimental process and the mechanism of action of p-F-HHSiD, the following diagrams are provided.

experimental_workflow cluster_prep Tissue Preparation cluster_agonist Agonist Response cluster_antagonist Antagonist Treatment cluster_post_agonist Post-Antagonist Response cluster_analysis Data Analysis Tissue_Isolation Isolate Tissue (e.g., Guinea Pig Ileum) Organ_Bath Mount in Organ Bath Tissue_Isolation->Organ_Bath Agonist_CRC Generate Agonist Concentration-Response Curve Organ_Bath->Agonist_CRC Incubate Incubate with p-F-HHSiD Agonist_CRC->Incubate Wash Wash Tissue Incubate->Wash Post_Agonist_CRC Generate Second Agonist Concentration-Response Curve Wash->Post_Agonist_CRC Schild_Plot Schild Plot Analysis Post_Agonist_CRC->Schild_Plot pA2_Value Determine pA2 Value Schild_Plot->pA2_Value

Caption: Experimental workflow for determining pA2 values.

muscarinic_signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling ACh Acetylcholine (Agonist) mAChR Muscarinic Receptor (M1, M3) ACh->mAChR Binds & Activates pFHHSiD p-F-HHSiD (Antagonist) pFHHSiD->mAChR Blocks Gq_protein Gq/11 Protein mAChR->Gq_protein Activates PLC Phospholipase C Gq_protein->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Cellular_Response Cellular Response Ca_release->Cellular_Response PKC_activation->Cellular_Response

Caption: Muscarinic M1/M3 receptor signaling pathway.

References

Comparative Analysis of p-F-HHSiD Hydrochloride and Alternative M3 Muscarinic Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the binding affinity and functional activity of p-F-HHSiD hydrochloride in comparison to other selective M3 muscarinic receptor antagonists, including hexahydrosiladifenidol (B1204613) (HHSiD) and 4-diphenylacetoxy-N-methylpiperidine methiodide (4-DAMP).

This guide provides a comprehensive comparison of this compound with its parent compound, HHSiD, and the widely used M3 selective antagonist, 4-DAMP. The information presented herein is intended to assist researchers in selecting the most appropriate antagonist for their specific experimental needs by providing a clear overview of their relative binding affinities, functional potencies, and the signaling pathways they modulate.

Binding Affinity at Muscarinic Receptors

The binding affinity of a ligand for its receptor is a critical parameter in determining its potency and selectivity. This is typically quantified by the inhibition constant (Ki), which represents the concentration of the ligand that occupies 50% of the receptors in a radioligand binding assay. A lower Ki value indicates a higher binding affinity.

One study investigated the binding of p-fluoro-hexahydro-sila-difenidol and its analogues to muscarinic receptor subtypes using [3H]N-methyl-scopolamine as the radioligand.[1] This study provides crucial information on the structure-activity relationship and selectivity of these compounds.

Table 1: Comparative Binding Affinity (pKi) of Muscarinic Antagonists

CompoundM1 Receptor (pKi)M2 Receptor (pKi)M3 Receptor (pKi)M4 Receptor (pKi)Reference
p-F-HHSiD~7.1~6.0~7.8 - 8.2Data Not Available[2][3]
HHSiD~7.8~6.5~7.8Data Not Available[4]
4-DAMP~8.4~7.2~9.0~8.0[5]

Note: pKi is the negative logarithm of the Ki value. A higher pKi value indicates a higher binding affinity. The values for p-F-HHSiD and HHSiD are derived from functional pA2 values, which are often in close agreement with pKi values for competitive antagonists.

Functional Activity and Selectivity

Functional activity assays measure the ability of a compound to inhibit a biological response mediated by the target receptor. For antagonists, this is often expressed as the pA2 value, which is the negative logarithm of the molar concentration of an antagonist that produces a two-fold rightward shift in the concentration-response curve of an agonist. A higher pA2 value indicates greater antagonist potency.

This compound is recognized as a selective M3 muscarinic receptor antagonist.[2][6] Its selectivity for the M3 subtype over the M2 subtype is a key characteristic, with selectivity ratios ranging from 13 to 163-fold depending on the tissue preparation.[3][7] However, its selectivity between M1 and M3 receptors can be variable.[3]

The parent compound, HHSiD, also demonstrates selectivity for M1 and M3 receptors over the M2 subtype.[4][6] 4-DAMP is another well-established M3 selective antagonist, often used as a reference compound in pharmacological studies.[2]

Table 2: Comparative Functional Activity (pA2) of Muscarinic Antagonists

CompoundM1 Receptor (pA2)M2 Receptor (pA2)M3 Receptor (pA2)Tissue/AssayReference
p-F-HHSiD7.1 (canine saphenous vein)6.0 (guinea-pig atria)7.8 - 8.2 (guinea-pig ileum)Contraction/Relaxation[3][7]
p-F-HHSiD7.9 (SH-SY5Y cells)Data Not Available7.6 (1321 N1 cells)Phosphatidylinositol Hydrolysis[3]
HHSiD~7.8 (NB-OK 1 cells)~6.5 (rat heart)~7.8 (rat pancreas)Binding/Functional Assays[4]
4-DAMPData Not AvailableData Not Available~8.8 - 9.2 (guinea-pig ileum)Contraction[2]

Signaling Pathways Modulated by M3 Receptor Antagonism

The primary signaling pathway initiated by the activation of the M3 muscarinic receptor involves the Gq protein. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). Antagonists like p-F-HHSiD, HHSiD, and 4-DAMP block this initial step, thereby inhibiting all downstream signaling events.

M3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ACh Acetylcholine M3R M3 Receptor ACh->M3R Activates Antagonist p-F-HHSiD / HHSiD / 4-DAMP Antagonist->M3R Blocks Gq Gq protein M3R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Stimulates PKC Protein Kinase C DAG->PKC Activates Downstream Downstream Cellular Responses Ca_release->Downstream PKC->Downstream

M3 Muscarinic Receptor Signaling Pathway.

Experimental Protocols

Radioligand Binding Assay

This protocol is a general guideline for determining the binding affinity (Ki) of a test compound for muscarinic receptors. Specific parameters may need to be optimized for different receptor subtypes and tissue preparations.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis prep_tissue Prepare tissue/cell homogenate expressing muscarinic receptors incubate Incubate homogenate with radioligand and varying concentrations of competitor prep_tissue->incubate prep_ligand Prepare radioligand (e.g., [³H]NMS) and competitor solutions prep_ligand->incubate filter Rapidly filter the incubation mixture to separate bound from free radioligand incubate->filter wash Wash filters with ice-cold buffer filter->wash count Quantify radioactivity on filters using liquid scintillation counting wash->count analyze Analyze data to determine IC₅₀ and Ki values count->analyze

Radioligand Binding Assay Workflow.

Materials:

  • Tissue or cell homogenate expressing muscarinic receptors

  • Radioligand (e.g., [3H]N-methyl-scopolamine)

  • Test compound (p-F-HHSiD, HHSiD, or 4-DAMP)

  • Non-specific binding control (e.g., a high concentration of atropine)

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation counter and vials

  • Scintillation fluid

Procedure:

  • Incubation: In triplicate, incubate the tissue/cell homogenate with a fixed concentration of the radioligand and a range of concentrations of the test compound. For determining non-specific binding, incubate the homogenate with the radioligand and a high concentration of a non-labeled universal muscarinic antagonist (e.g., atropine).

  • Filtration: After incubation to equilibrium, rapidly filter the samples through glass fiber filters to separate the receptor-bound radioligand from the free radioligand.

  • Washing: Wash the filters with ice-cold binding buffer to remove any unbound radioligand.

  • Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the logarithm of the competitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.

Functional Assay (e.g., Guinea Pig Ileum Contraction)

This protocol describes a classic organ bath experiment to determine the functional potency (pA2) of a muscarinic antagonist.

Materials:

  • Guinea pig ileum segment

  • Organ bath with physiological salt solution (e.g., Krebs-Henseleit solution) aerated with 95% O2 / 5% CO2 and maintained at 37°C

  • Isometric force transducer

  • Muscarinic agonist (e.g., carbachol)

  • Test antagonist (p-F-HHSiD, HHSiD, or 4-DAMP)

Procedure:

  • Tissue Preparation: Mount a segment of the guinea pig ileum in the organ bath under a resting tension.

  • Equilibration: Allow the tissue to equilibrate in the physiological salt solution.

  • Control Agonist Response: Generate a cumulative concentration-response curve for the agonist (e.g., carbachol) to determine the baseline contractile response.

  • Antagonist Incubation: Wash the tissue and incubate with a known concentration of the antagonist for a predetermined period to allow for equilibrium.

  • Agonist Response in Presence of Antagonist: Generate a second cumulative concentration-response curve for the agonist in the presence of the antagonist.

  • Data Analysis: Compare the agonist concentration-response curves in the absence and presence of the antagonist. The rightward shift in the curve is used to calculate the dose-ratio. Repeat the experiment with different concentrations of the antagonist to perform a Schild analysis and determine the pA2 value.

Conclusion

This compound is a potent and selective M3 muscarinic receptor antagonist, demonstrating comparable or slightly lower affinity and potency compared to 4-DAMP, and similar characteristics to its parent compound, HHSiD. The choice of antagonist will depend on the specific requirements of the study, including the desired level of selectivity and the experimental system being used. The data and protocols provided in this guide offer a foundation for researchers to make informed decisions when investigating the role of M3 muscarinic receptors in their experimental models.

References

Safety Operating Guide

Proper Disposal of p-F-HHSiD Hydrochloride: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of p-F-HHSiD hydrochloride (p-Fluorohexahydrosiladifenidol hydrochloride), a muscarinic M3 receptor antagonist. Adherence to these procedures is vital to ensure compliance with regulations and to mitigate potential hazards.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is imperative to consult the Safety Data Sheet (SDS) for this compound. This compound is considered a hazardous substance.[1] Accidental ingestion may be harmful to an individual's health.[1]

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety glasses or goggles, and a lab coat.[2][3] In situations where dust may be generated, a dust respirator is also recommended.[1]

Work Area: Ensure disposal activities are carried out in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of any dust or aerosols.[2][3] An eyewash station and safety shower should be readily accessible.

Disposal Workflow

The proper disposal of this compound follows a structured workflow designed to ensure safety and regulatory compliance at each step.

cluster_0 Step 1: Immediate Actions cluster_1 Step 2: Waste Segregation & Collection cluster_2 Step 3: Storage & Removal A Consult Safety Data Sheet (SDS) B Wear Appropriate Personal Protective Equipment (PPE) A->B C Segregate as Hazardous Chemical Waste B->C D Use a Designated, Labeled, and Sealed Waste Container C->D E Collect Contaminated Materials Separately D->E F Store in a Secure, Designated Area E->F G Arrange for Pickup by a Licensed Hazardous Waste Contractor F->G

Caption: Disposal workflow for this compound.

Step-by-Step Disposal Procedures

1. Waste Identification and Segregation:

This compound should be treated as hazardous chemical waste. It should not be mixed with non-hazardous waste or other incompatible chemicals.[4]

2. Unused or Expired Product:

For pure, unused, or expired this compound, the entire container and its contents must be disposed of as hazardous waste. Do not attempt to wash the container and reuse it.

3. Contaminated Materials:

Any materials that have come into contact with this compound, such as pipette tips, gloves, bench paper, and empty vials, are considered contaminated and must be disposed of as hazardous waste.[1]

4. Spill Cleanup:

In the event of a minor spill, dampen the solid material with water to prevent dusting before sweeping it up.[5] For larger spills, alert personnel in the area and control contact by wearing appropriate PPE.[5] All spill cleanup materials must be collected and placed in a sealed container for disposal as hazardous waste.[1]

Waste Container and Labeling Requirements

Proper containment and labeling are crucial for safe storage and transport of hazardous waste.

RequirementSpecification
Container Type Use a sturdy, chemical-resistant container with a secure, tight-fitting lid. The original container is often suitable if it is in good condition.
Labeling The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound". The date of first waste addition should also be recorded.
Container Condition Ensure the exterior of the container is clean and free of contamination. Keep the container closed at all times except when adding waste.

Storage and Final Disposal

On-site Storage:

Store the sealed and labeled hazardous waste container in a designated, secure area away from general laboratory traffic. This area should be well-ventilated and separate from incompatible materials.

Disposal Vendor:

The final disposal of this compound must be conducted through a licensed and accredited hazardous waste disposal contractor.[3] These contractors are equipped to handle and transport chemical waste in accordance with all federal, state, and local regulations.[6][7] Do not dispose of this chemical down the drain or in the regular trash.[4]

Regulatory Framework

The disposal of hazardous waste, including pharmaceutical compounds used in research, is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[8][9] Research laboratories are responsible for the proper identification, management, and disposal of the hazardous waste they generate.[10]

cluster_hierarchy Regulatory Hierarchy EPA Environmental Protection Agency (EPA) RCRA Resource Conservation and Recovery Act (RCRA) EPA->RCRA Establishes State State Environmental Agency RCRA->State Delegates Authority Local Local Regulations State->Local May Impose Stricter Rules Lab Laboratory-Specific Protocols Local->Lab Must be Incorporated into

Caption: Hierarchy of hazardous waste regulations.

References

Safeguarding Your Research: A Comprehensive Guide to Handling p-F-HHSiD Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides essential safety and logistical protocols for the handling and disposal of p-F-HHSiD hydrochloride, a potent and selective M3 muscarinic acetylcholine (B1216132) receptor antagonist. Adherence to these guidelines is critical to ensure the safety of all laboratory personnel and to maintain a secure research environment. This guide is intended for researchers, scientists, and drug development professionals.

Personal Protective Equipment (PPE): Your First Line of Defense

Given the potent pharmacological activity of this compound, a robust PPE protocol is mandatory to prevent accidental exposure. The following table summarizes the required PPE for various laboratory activities involving this compound.

ActivityRequired Personal Protective Equipment
Receiving and Unpacking - Double chemotherapy-tested nitrile gloves (ASTM D6978 standard) - Disposable gown (polyethylene-coated polypropylene) - Safety glasses with side shields or safety goggles
Weighing and Aliquoting (Solid) - Double chemotherapy-tested nitrile gloves - Disposable gown - N95 respirator (or higher) to prevent inhalation of fine particles - Face shield in addition to safety goggles
Solution Preparation and Handling - Double chemotherapy-tested nitrile gloves - Disposable gown - Safety goggles
Administering to Cell Cultures or Animals - Double chemotherapy-tested nitrile gloves - Disposable gown - Safety goggles
Waste Disposal - Double chemotherapy-tested nitrile gloves - Disposable gown - Safety goggles
Spill Cleanup - Double chemotherapy-tested nitrile gloves - Disposable gown or coveralls - N95 respirator (or higher) - Face shield and safety goggles

Note: Always inspect gloves for tears or punctures before use. Change gloves immediately if they become contaminated.

Operational Plan: A Step-by-Step Workflow for Safe Handling

A systematic approach to handling this compound is crucial to minimize risk. The following workflow outlines the key steps from receipt to disposal.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_exp Experimentation cluster_disposal Disposal receiving Receiving and Verification - Check for container integrity - Verify label information storage Secure Storage - Store in a designated, locked, and ventilated cabinet - Maintain at recommended temperature receiving->storage Store securely weighing Weighing and Aliquoting - Perform in a certified chemical fume hood or glove box - Use dedicated equipment storage->weighing Prepare for experiment solution_prep Solution Preparation - Dissolve in a fume hood - Clearly label all solutions weighing->solution_prep Prepare solutions experiment Experimental Use - Handle with care, avoiding splashes and aerosols - Clearly label all experimental materials solution_prep->experiment Conduct experiment waste_segregation Waste Segregation - Separate solid, liquid, and sharp waste - Use designated, labeled hazardous waste containers experiment->waste_segregation Generate waste decontamination Decontamination - Clean contaminated glassware and surfaces - Follow specific cleaning protocols waste_segregation->decontamination Clean up disposal_pickup Waste Pickup - Arrange for disposal by certified hazardous waste personnel decontamination->disposal_pickup Final disposal

Caption: A logical workflow for the safe handling of this compound.

Disposal Plan: Ensuring Safe and Compliant Waste Management

All materials contaminated with this compound must be treated as hazardous pharmaceutical waste and disposed of in accordance with institutional and regulatory guidelines.

Waste Segregation is Key:

  • Solid Waste: Contaminated PPE (gloves, gowns), weigh boats, and other solid materials should be placed in a designated, labeled, and sealed hazardous waste container. This container should be lined with a yellow chemotherapy waste bag.

  • Liquid Waste: Unused solutions and contaminated solvents should be collected in a dedicated, labeled, and sealed hazardous waste container for liquids. Do not mix with other chemical waste streams unless compatibility has been confirmed.

  • Sharps Waste: Needles, syringes, and other contaminated sharps must be placed in a designated, puncture-proof sharps container for chemotherapy waste.

Decontamination of Glassware:

  • Initial Rinse: In a chemical fume hood, rinse the glassware three times with a solvent known to dissolve this compound (e.g., ethanol (B145695) or methanol). Collect the rinse solvent as hazardous liquid waste.

  • Soaking: Immerse the rinsed glassware in a designated container with a laboratory-grade detergent solution.

  • Final Rinse: Thoroughly rinse the glassware with purified water.

  • Drying: Allow the glassware to air dry or place it in a drying oven.

Spill Management:

In the event of a spill, immediately alert personnel in the area and evacuate if necessary.

  • Containment: Cover the spill with absorbent pads from a chemotherapy spill kit, working from the outside in.

  • Neutralization (if applicable): Follow your institution's specific procedures for neutralizing potent compounds if available.

  • Cleanup: Wearing appropriate PPE (see table above), carefully collect all contaminated materials and place them in the solid hazardous waste container.

  • Decontamination: Clean the spill area with a suitable laboratory detergent and then rinse with water.

By adhering to these detailed safety and logistical protocols, you can effectively mitigate the risks associated with handling the potent compound this compound, ensuring a safe and productive research environment.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.